molecular formula C6H8N2O B1287776 4-(Aminomethyl)pyridin-3-OL CAS No. 20485-35-2

4-(Aminomethyl)pyridin-3-OL

Cat. No.: B1287776
CAS No.: 20485-35-2
M. Wt: 124.14 g/mol
InChI Key: SQKRQPZSEAOKMK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-3-OL is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRQPZSEAOKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578854
Record name 4-(Aminomethyl)pyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-47-0, 20485-35-2
Record name 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55717-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic scaffold, the pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs. The strategic functionalization of this privileged structure offers a versatile platform for modulating physicochemical properties and biological activity. This guide focuses on a specific, yet promising derivative: 4-(Aminomethyl)pyridin-3-ol. This molecule uniquely combines the basicity of an aminomethyl group with the acidic and hydrogen-bonding capabilities of a hydroxyl group on the pyridine core. Understanding the nuanced chemical properties of this compound is paramount for its effective utilization in drug design and development, from optimizing synthesis to predicting its behavior in biological systems. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, characterization, and potential applications of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a pyridinol derivative with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1] Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position and an aminomethyl group at the 4-position.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name (this compound)
CAS Number 20485-35-2[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Canonical SMILES C1=C(C=NC=C1CN)O

The interplay of the ionizable amino and hydroxyl groups, along with the pyridine nitrogen, dictates the physicochemical properties of this compound, influencing its solubility, lipophilicity, and interaction with biological targets.

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks
pKa (Pyridine N) ~5.0 - 6.0The electron-donating aminomethyl group is expected to increase the basicity compared to unsubstituted pyridine (pKa ≈ 5.2).
pKa (Phenolic OH) ~8.5 - 9.5Similar to 3-hydroxypyridine, the hydroxyl group is expected to be weakly acidic.
pKa (Aminomethyl) ~9.0 - 10.0Typical for a primary alkylamine.
Boiling Point 386.1±27.0 °CPredicted value. High boiling point is expected due to hydrogen bonding capabilities.
Density 1.228±0.06 g/cm³Predicted value.
Solubility Likely soluble in water and polar organic solvents.Inferred from the high water solubility of related compounds like 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine.[2][3]
LogP -0.2 to 0.5The hydrophilic nature of the amino and hydroxyl groups suggests a low LogP value.

Synthesis and Purification

Proposed Synthetic Workflow: Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the case of this compound, the aldehyde would be 3-hydroxy-4-pyridinecarboxaldehyde, and the nitrogen source would be ammonia.

G cluster_0 Reductive Amination Workflow start 3-Hydroxy-4-pyridinecarboxaldehyde intermediate Imine Intermediate start->intermediate + Ammonia (e.g., NH4OAc) - H2O product This compound intermediate->product + Reducing Agent (e.g., NaBH4, H2/Pd-C) G cluster_1 HPLC Analysis Workflow sample Sample containing This compound hplc Reversed-Phase HPLC System sample->hplc detection UV Detector (e.g., 270 nm) hplc->detection data Chromatogram and Quantitative Data detection->data

Sources

4-(Aminomethyl)pyridin-3-OL CAS number 20485-35-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-OL (CAS: 20485-35-2): A Versatile Scaffold for Modern Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a pyridine core functionalized with both a hydroxyl and an aminomethyl group. While specific research on this exact molecule is emerging, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. The document synthesizes available physicochemical data, proposes logical synthetic pathways, and explores its vast potential as a scaffold and building block in the discovery of novel therapeutics, particularly in the areas of oncology and metabolic diseases. By examining the established roles of its core components—the pyridine ring, the 3-hydroxy substituent, and the 4-aminomethyl group—this guide serves as a foundational resource for leveraging this compound in future research and development endeavors.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring system is one of the most prolific heterocyclic scaffolds in the pharmaceutical industry.[1][2] Its prevalence stems from a unique combination of chemical properties that make it an ideal core for drug design. As a polar, ionizable aromatic molecule, the pyridine nucleus often enhances the solubility and bioavailability of less soluble compounds.[2][3] The nitrogen atom imparts basicity, providing a handle for salt formation to improve pharmaceutical properties, and its lone pair of electrons can engage in crucial hydrogen bonding interactions with biological targets.

There are numerous FDA-approved pharmaceuticals built upon pyridine or its derivatives, treating a vast range of conditions from cancer and viral infections to hypertension and neurological disorders.[1] This widespread success has cemented the pyridine scaffold as a "privileged structure," a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. The strategic placement of functional groups on this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making derivatives like this compound highly valuable starting points for new drug discovery campaigns.[3]

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule whose properties are dictated by its pyridine core and its hydroxyl and aminomethyl substituents. The key physicochemical data are summarized below.

PropertyValueSource
CAS Number 20485-35-2[4][5]
Molecular Formula C₆H₈N₂O[5]
Molecular Weight 124.14 g/mol [5]
Predicted Boiling Point 386.1 ± 27.0 °C[4]
Predicted Density 1.228 ± 0.06 g/cm³[4]
Predicted pKa 8.92 ± 0.10[4]
Appearance (Not specified, likely a solid)
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[4]

Structural Insights:

  • Pyridine Core: The aromatic ring provides a rigid, planar structure. The ring nitrogen acts as a hydrogen bond acceptor and reduces the overall electron density of the ring, making it susceptible to nucleophilic substitution.[3]

  • 3-Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with target proteins. It also introduces a degree of acidity.

  • 4-Aminomethyl Group (-CH₂NH₂): The primary amine is basic and will be protonated at physiological pH. This positive charge can form key ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a binding pocket. The methylene spacer provides rotational flexibility.

The combination of a hydrogen bond donor/acceptor, a flexible basic group, and an aromatic core makes this molecule a versatile starting point for creating libraries of compounds with diverse pharmacological profiles.

Synthetic Strategies and Derivatization Potential

While specific, published synthetic routes for this compound are not extensively documented in mainstream literature, its structure can be accessed through established pyridine functionalization methodologies. A logical retrosynthetic approach would involve the reduction of a more accessible precursor at the 4-position.

Proposed Synthetic Workflow

A plausible synthetic pathway could start from a commercially available 3-hydroxypyridine derivative. The key transformation is the introduction and subsequent reduction of a nitrile or related functional group at the C4 position.

G A 3-Hydroxypyridine B 4-Cyano-3-hydroxypyridine A->B Cyanation (e.g., KCN, CuCN) C This compound B->C Reduction (e.g., LiAlH₄, H₂/Raney Ni)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of a Nitrile Precursor (General Methodology)

This protocol is a generalized procedure based on standard chemical reductions. Researchers must adapt it based on the specific substrate and laboratory safety protocols.

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend a reducing agent (e.g., 1.5-2.0 equivalents of Lithium Aluminum Hydride, LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 4-Cyano-3-hydroxypyridine precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled reducing agent slurry via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction & Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., Ethyl Acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. By analyzing the biological activities of structurally related compounds, we can project its most promising applications.

A. Scaffold for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism that deactivates incretin hormones like GLP-1. Inhibiting DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and better glycemic control in type 2 diabetes. Several studies have identified aminomethyl-pyridine derivatives as potent and selective DPP-4 inhibitors.[6][7] The primary amine of the aminomethyl group is often crucial for forming a salt bridge or hydrogen bond network within the S2 extensive subsite of the DPP-4 active site.

G cluster_0 Pancreas Beta β-cells Insulin Insulin Release Beta->Insulin Alpha α-cells Glucagon Glucagon Release Alpha->Glucagon GLP1 GLP-1 (Active) GLP1->Beta + GLP1->Alpha - DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Inhibitor This compound Derivative Inhibitor->DPP4 Inhibition

Caption: Role of a DPP-4 inhibitor in the GLP-1 signaling pathway.

B. Building Block for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyridine and pyridin-3-ol scaffolds are common features in many kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in some forms of hepatocellular carcinoma.[8] The aminopyridine/pyrimidine backbone is a well-established hinge-binding motif, and the functional groups on this compound provide vectors for building out into other regions of the ATP-binding pocket to achieve potency and selectivity.

C. Broader Pharmacological Potential

The versatility of the pyridine scaffold suggests potential in numerous other therapeutic areas. Pyridine derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer agents against various cell lines.[2][9]

  • Antimicrobial and antifungal agents .[3]

  • Anti-inflammatory agents .[10]

  • Central Nervous System (CNS) applications , including as adenosine kinase inhibitors.[10]

Handling, Storage, and Safety

As a research chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

Storage and Stability
  • Recommended Storage: The compound should be stored in a tightly sealed container at 2–8 °C.[4]

  • Inert Atmosphere: Storage under an inert gas like nitrogen or argon is advised to prevent degradation from oxidation or reaction with atmospheric CO₂ (with the amine group).[4]

  • Hygroscopicity: Amines and hydroxyl-containing compounds can be hygroscopic. Store in a desiccator or dry box where possible.

General Safety Precautions

No specific Safety Data Sheet (SDS) for this compound is widely available. The following precautions are based on general principles for handling similar heterocyclic amines and phenols. A compound-specific SDS must be obtained from the supplier and consulted before any handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately with plenty of water.[12]

  • Fire Safety: While not highly flammable, organic compounds can burn. Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, foam).[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structure combines the proven benefits of the pyridine scaffold with two highly versatile functional groups that are known to participate in key binding interactions with a range of biological targets. Based on extensive evidence from analogous structures, this compound holds significant potential as a core building block for developing novel inhibitors of enzymes like DPP-4 and various protein kinases. This guide provides the foundational knowledge—from physicochemical properties and synthesis to projected applications and handling—for researchers to begin unlocking the therapeutic potential of this compound.

References

  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Wikipedia. Gaboxadol. Available from: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Al-Zoubi, W., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]

  • Safety Data Sheet. (2012). 2,2-Dimethylbenzyl alcohol. Available from: [Link]

  • Safety Data Sheet. (N.d.). Hazard identification of the product. Available from: [Link]

  • SLS Ireland. 4-(Aminomethyl)pyridine, 98%. Available from: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. (2002). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Available from: [Link]

  • The Royal Society of Chemistry. (N.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Available from: [Link]

  • Park, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available from: [Link]

  • MDPI. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. Available from: [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Available from: [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. PubMed. Available from: [Link]

  • ResearchGate. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Available from: [Link]

  • ResearchGate. (N.d.). Synthesis of 3-aminomethyl pyridine. Available from: [Link]

Sources

4-(Aminomethyl)pyridin-3-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol: Properties, Synthesis, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will delve into its core chemical and physical properties, explore plausible synthetic routes and reactivity, and contextualize its significance as a structural motif in modern drug discovery. This document synthesizes theoretical knowledge with practical, field-proven insights, including detailed experimental protocols for its synthesis and characterization, to serve as a valuable resource for researchers in the pharmaceutical and life sciences sectors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both a primary amine and a hydroxyl group. These functional groups are pivotal to its chemical behavior and its potential for interaction with biological targets, primarily through hydrogen bonding. Its fundamental properties are summarized below.

The molecular formula of this compound is C6H8N2O.[1][2][3] Its molecular weight is 124.14 g/mol .[1][2][3][4]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 20485-35-2[1][2][5]
Molecular Formula C6H8N2O[1][2][3]
Molecular Weight 124.14 g/mol [1][2][3][4]
MDL Number MFCD11100730[2][5]
SMILES OC1=C(CN)C=CN=C1[5]
Boiling Point 386.1 ± 27.0 °C (Predicted)[1]
Density 1.228 ± 0.06 g/cm3 (Predicted)[1]
pKa 8.92 ± 0.10 (Predicted)[1]
Storage Conditions 2–8 °C, under inert gas[1][5]

Synthesis and Chemical Reactivity

One potential strategy could involve a directed ortho-metalation of a protected 3-hydroxypyridine, followed by the introduction of a cyanomethyl or a related functional group that can be subsequently reduced to the aminomethyl group. The development of one-pot reactions and novel C-H activation strategies for pyridine functionalization has become an area of intense research, offering more efficient routes to such compounds.[6][7]

G cluster_0 Plausible Synthetic Workflow Start 3-Hydroxypyridine Step1 Protection of -OH group (e.g., O-silylation) Start->Step1 Protect Step2 Directed C4-Functionalization (e.g., Lithiation followed by reaction with an electrophile) Step1->Step2 Functionalize Step3 Introduction of Nitrogen Moiety (e.g., Cyanation) Step2->Step3 Introduce N Step4 Reduction of Nitrile to Primary Amine (e.g., with LiAlH4 or H2/Catalyst) Step3->Step4 Reduce Step5 Deprotection of -OH group Step4->Step5 Deprotect End This compound Step5->End

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity: The chemical reactivity of this compound is governed by its three key structural features:

  • Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

  • Amino Group (-CH₂NH₂): This primary amine is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides or aldehydes to form amides or imines, respectively.[8] This functionality is a common handle for further molecular elaboration in drug synthesis.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated. It can undergo reactions typical of phenols, such as etherification or esterification.[8]

Significance in Drug Discovery and Medicinal Chemistry

Substituted pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] The combination of a hydrogen bond donor (-OH, -NH₂), a hydrogen bond acceptor (pyridine N), and a rigid aromatic core in this compound makes it an attractive building block for designing new therapeutic agents.

The aminomethyl-pyridine motif is a key structural element in various pharmacologically active compounds. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an important target for the treatment of type 2 diabetes.[10] In these inhibitors, the aminomethyl group often interacts with key acidic residues in the enzyme's active site.

Furthermore, derivatives of aminopyridinol and aminopyrimidinol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma.[11] The strategic placement of amino and hydroxyl groups is crucial for achieving high potency and selectivity.

G Molecule This compound Pyridine Nitrogen Hydroxyl Group (-OH) Amino Group (-NH₂) Properties Key Pharmacophoric Features H-Bond Acceptor H-Bond Donor H-Bond Donor / Cationic Center Molecule:f0->Properties:f0 Molecule:f1->Properties:f1 Molecule:f2->Properties:f2 Applications Potential Biological Interactions Interaction with Enzyme Active Sites (e.g., Kinases, Proteases) Receptor Binding Formation of Salt Bridges with Acidic Residues Properties->Applications Enables

Caption: Relationship between structural features and medicinal chemistry applications.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of this compound, based on established chemical principles and data from analogous compounds.

Protocol 4.1: Hypothetical Synthesis via Reduction

This protocol outlines a plausible final step for the synthesis: the reduction of a nitrile precursor, 3-hydroxy-4-cyanopyridine.

Objective: To synthesize this compound by the catalytic hydrogenation of 3-hydroxy-4-cyanopyridine.

Materials:

  • 3-hydroxy-4-cyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous methanol.

    • Causality: Methanol is used as a polar protic solvent to dissolve the starting material. Anhydrous conditions are preferred to maximize catalyst activity.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is a highly effective catalyst for the reduction of nitriles to primary amines. Adding it under inert gas prevents potential ignition of the catalyst in air.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Causality: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Trustworthiness: Complete removal of the palladium catalyst is critical for downstream applications, especially in a pharmaceutical context. Celite provides a fine filtration medium for this purpose.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography. Alternatively, it can be precipitated as its hydrochloride salt by adding an ethereal HCl solution, which often yields a more stable, crystalline solid. The free base can be regenerated by neutralization with a base like sodium bicarbonate.

Protocol 4.2: Structural Characterization by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound using proton Nuclear Magnetic Resonance (¹H NMR).

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Causality: DMSO-d₆ is chosen as the solvent because it can dissolve the polar compound and its residual solvent peak does not overlap with most expected signals. Importantly, the acidic (-OH) and amine (-NH₂) protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in D₂O or CD₃OD.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis & Expected Spectrum:

    • Aromatic Protons: Expect three signals in the aromatic region (~6.5-8.5 ppm), corresponding to the three protons on the pyridine ring. Based on the structure of related compounds like 4-(aminomethyl)pyridine, these will likely appear as a set of coupled doublets and singlets/doublets of doublets.[12]

    • Aminomethyl Protons (-CH₂-): A singlet should appear around 3.8-4.0 ppm, integrating to 2H. This signal is a singlet because there are no adjacent protons to couple with.

    • Amine Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can be variable and concentration-dependent.

    • Hydroxyl Proton (-OH): A broad singlet, integrating to 1H. Its chemical shift is also highly variable.

    • Trustworthiness: The combination of these specific signals (three aromatic protons, a 2H singlet for the CH₂, and exchangeable protons for NH₂ and OH) provides a unique fingerprint that validates the successful synthesis of the target structure.

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery. Its molecular architecture, featuring a strategically functionalized pyridine ring, provides a robust platform for developing novel therapeutics. The insights into its chemical properties, plausible synthetic pathways, and demonstrated relevance in analogous bioactive molecules underscore its potential. The provided protocols offer a practical framework for its synthesis and validation, empowering scientists to further explore the therapeutic promise of this and related compounds.

References

  • SLS Ireland. (n.d.). 4-(Aminomethyl)pyridine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminopyridine-3-methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts - Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

  • Liu, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866333. Retrieved from [Link]

  • Mohammadi-Khanaposhtani, M. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113098. Retrieved from [Link]

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The Enigmatic Potential of 4-(Aminomethyl)pyridin-3-ol: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic motif, is a cornerstone of numerous biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. From the anti-tuberculosis agent isoniazid to the nicotinic acetylcholine receptor agonist nicotine, the versatility of the pyridine core is well-documented. Our focus here is on a specific, relatively unexplored derivative: 4-(Aminomethyl)pyridin-3-ol . This molecule, by virtue of its aminomethyl and hydroxyl substituents, presents a compelling case for a diverse range of biological activities. This guide will serve as an in-depth technical exploration for researchers, scientists, and drug development professionals, providing a roadmap to systematically investigate and unlock the therapeutic potential of this intriguing compound. We will not merely list protocols, but delve into the scientific rationale behind each experimental choice, fostering a deeper understanding of the journey from a molecule to a potential medicine.

Deconstructing the Molecule: Predicting Biological Activity from Chemical Structure

The structure of this compound offers several clues to its potential biological roles. The 4-aminopyridine core is a well-established pharmacophore, most notably as a potassium channel blocker. The aminomethyl group introduces a basic side chain capable of forming key hydrogen bonds and salt bridges with biological targets. The hydroxyl group at the 3-position can also participate in hydrogen bonding and may influence the molecule's overall polarity and metabolic stability.

Based on these structural features and the known activities of related compounds, we can hypothesize several primary avenues of biological investigation for this compound:

  • Neuromodulatory Effects via Ion Channel Interaction: Drawing parallels with 4-aminopyridine, a primary hypothesis is the modulation of voltage-gated potassium channels, which could have profound implications for neuronal excitability and neurotransmitter release.[1][2][3]

  • Enzyme Inhibition: The aminomethylpyridine scaffold is present in inhibitors of various enzymes.[4][5][6] We will explore the potential for this compound to inhibit key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and GABA aminotransferase (GABA-AT).

  • Antimicrobial and Cytotoxic Activity: The nitrogen-rich pyridine core is a common feature in many antimicrobial and anticancer agents.[7][8][9][10] Investigating the potential of this compound in these areas is a logical extension of its predicted bioactivity.

The following sections will provide detailed experimental frameworks to rigorously test these hypotheses.

Investigating Neuromodulatory Potential: A Focus on Potassium Channel Blockade

The structural similarity to 4-aminopyridine, a known potassium channel blocker used to treat certain neurological conditions, strongly suggests that this compound may exhibit similar properties.[1][2] Restoration of axonal conduction in demyelinated neurons is a key mechanism of 4-aminopyridine.[1]

In Vitro Electrophysiology: Patch-Clamp Analysis

The gold standard for characterizing ion channel modulation is the patch-clamp technique. This method allows for the direct measurement of ion flow through channels in the cell membrane.

Objective: To determine if this compound directly modulates the activity of voltage-gated potassium channels (Kv).

Experimental Protocol:

  • Cell Culture: Utilize a cell line expressing specific Kv channel subtypes (e.g., HEK293 cells stably transfected with Kv1.1, Kv1.2, etc.).

  • Whole-Cell Patch-Clamp Recording:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-step protocol to elicit potassium currents.

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of this compound and record the corresponding changes in current amplitude and kinetics.

  • Data Analysis:

    • Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration).

    • Analyze the voltage-dependence of block and any effects on channel gating kinetics.

Causality and Self-Validation: A dose-dependent reduction in the outward potassium current that is reversible upon washout of the compound would provide strong evidence for direct channel blockade. Comparing the IC50 value to that of 4-aminopyridine will establish its relative potency.

Workflow for In Vitro Electrophysiological Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cell_culture HEK299 Cell Culture (Expressing Kv Channels) patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp compound_prep Prepare this compound Stock Solutions compound_application Perfuse with Compound compound_prep->compound_application voltage_protocol Apply Voltage-Step Protocol patch_clamp->voltage_protocol data_acquisition Record Potassium Currents voltage_protocol->data_acquisition compound_application->data_acquisition concentration_response Construct Concentration-Response Curve (IC50) data_acquisition->concentration_response kinetic_analysis Analyze Gating Kinetics data_acquisition->kinetic_analysis

Caption: Workflow for patch-clamp analysis of Kv channel modulation.

Exploring Enzyme Inhibition: DPP-4 and GABA-AT as Key Targets

The aminomethylpyridine scaffold has been successfully exploited in the design of potent enzyme inhibitors.[4][5][6] We will focus on two enzymes with significant therapeutic relevance: DPP-4 and GABA aminotransferase.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that deactivates incretin hormones, making it a key target in the treatment of type 2 diabetes.[4]

Objective: To determine the inhibitory activity of this compound against human DPP-4.

Experimental Protocol:

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Positive control: Sitagliptin or Vildagliptin.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, substrate, and varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the DPP-4 enzyme.

    • Incubate at 37°C.

    • Measure the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality and Self-Validation: A concentration-dependent decrease in the rate of substrate cleavage, with a well-defined IC50, indicates direct inhibition of DPP-4. The inclusion of a known DPP-4 inhibitor as a positive control validates the assay's performance.

GABA Aminotransferase (GABA-AT) Inhibition Assay

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes the inhibitory neurotransmitter GABA.[11][12] Its inhibition can lead to increased GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[11][12][13]

Objective: To assess the inhibitory potential of this compound against GABA-AT.

Experimental Protocol:

  • Enzyme Source: Purified GABA-AT from a commercially available source or prepared from porcine brain.

  • Coupled Enzyme Assay:

    • The reaction catalyzed by GABA-AT produces succinic semialdehyde.

    • This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) with the concomitant reduction of NAD+ to NADH.

    • The increase in NADH is monitored spectrophotometrically at 340 nm.

  • Assay Procedure:

    • Prepare a reaction mixture containing GABA, α-ketoglutarate, NAD+, PLP, and SSADH in a suitable buffer.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding GABA-AT.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the initial reaction velocities.

    • Calculate the IC50 value from the concentration-inhibition curve.

Causality and Self-Validation: A dose-dependent decrease in the rate of NADH production is indicative of GABA-AT inhibition. The use of a known GABA-AT inhibitor, such as vigabatrin, as a positive control is essential for assay validation.[13]

Enzyme Inhibition Assay Workflow

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis reagents Prepare Reagents: Enzyme, Substrate, Buffer plate_loading Load 96-well Plate reagents->plate_loading compound_dilution Serial Dilution of This compound compound_dilution->plate_loading initiate_reaction Add Enzyme to Initiate plate_loading->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation read_plate Measure Signal (Fluorescence/Absorbance) incubation->read_plate calculate_rates Calculate Initial Reaction Rates read_plate->calculate_rates inhibition_curve Plot % Inhibition vs. [Compound] calculate_rates->inhibition_curve determine_ic50 Determine IC50 Value inhibition_curve->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial and Cytotoxic Screening

Pyridine derivatives are known to possess a broad spectrum of antimicrobial and anticancer activities.[8][9][10] Therefore, it is prudent to evaluate this compound for these properties.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol (Broth Microdilution Method):

  • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Culture Preparation: Grow microorganisms to the mid-logarithmic phase and dilute to a standardized inoculum density.

  • Assay Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microbes only) and negative (medium only) controls.

    • Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality and Self-Validation: The clear demarcation between wells with and without microbial growth provides a definitive endpoint. The inclusion of standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls ensures the validity of the assay.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines and a non-cancerous control cell line.

Experimental Protocol (MTT Assay):

  • Cell Lines: Use a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value, the concentration that reduces cell viability by 50%.

Causality and Self-Validation: A dose-dependent decrease in cell viability indicates a cytotoxic effect. A significantly lower IC50 for cancer cell lines compared to the non-cancerous cell line would suggest selective cytotoxicity. Doxorubicin can be used as a positive control for cytotoxicity.

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of this compound is crucial for its potential as a drug candidate. While in vivo studies are beyond the scope of this initial guide, in silico and simple in vitro assessments can provide valuable insights.

Table 1: Key Pharmacokinetic Parameters to Evaluate

ParameterMethod of AssessmentRationale
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can hinder absorption and formulation.
LogP/LogD In silico prediction or experimental methods (e.g., shake-flask)Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes.
Plasma Stability Incubation with plasma from different species (human, rat, mouse)Assesses the compound's stability in the systemic circulation.
Metabolic Stability Incubation with liver microsomes or hepatocytesIdentifies potential metabolic liabilities and predicts in vivo clearance.
Blood-Brain Barrier Permeability In silico models or in vitro assays (e.g., PAMPA)Crucial for compounds targeting the central nervous system.

Conclusion and Future Directions

This compound is a molecule of significant, yet largely untapped, potential. This guide has laid out a systematic and scientifically rigorous approach to begin to unravel its biological activities. The proposed experimental workflows, grounded in established methodologies and the known pharmacology of related pyridine derivatives, provide a clear path forward for researchers.

Positive results in any of the described assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The journey of drug discovery is long and complex, but with a logical and well-informed strategy, the secrets of this compound can be unlocked, potentially leading to the development of novel therapeutics for a range of human diseases.

References

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An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol Derivatives and Analogs: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Aminomethyl)pyridin-3-ol derivatives and their analogs, a class of compounds with significant and diverse therapeutic potential. Drawing upon a wealth of scientific literature, this document delves into the synthesis, mechanisms of action, structure-activity relationships, and pharmacokinetic profiles of these promising molecules. We will explore their roles as enzyme inhibitors and receptor modulators across a spectrum of diseases, including diabetes, fibrosis, and neurodegenerative disorders. This guide is designed to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound core, a key structural component of pyridoxamine (a vitamer of vitamin B6), has emerged as a versatile scaffold in medicinal chemistry. Its inherent biological relevance, coupled with the synthetic tractability of the pyridine ring, has allowed for the development of a wide array of derivatives and analogs with tailored pharmacological properties. The presence of the aminomethyl and hydroxyl groups provides key hydrogen bonding capabilities and sites for further chemical modification, making it an ideal starting point for the design of targeted therapeutics.

The applications of these derivatives are broad and impactful. They have been investigated as inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, Lysyl Oxidase-Like 2 (LOXL2) in fibrotic diseases, and cholinesterases for the management of Alzheimer's disease. Furthermore, their ability to modulate receptor activity, such as the PI3K/Akt signaling pathway, highlights their potential in cancer therapy and other proliferative disorders. This guide will explore these applications in detail, providing insights into the molecular mechanisms that underpin their therapeutic effects.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to interact with a range of biological targets. This section will explore some of the most significant of these, detailing the signaling pathways involved and the molecular mechanisms of modulation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Aminomethyl-pyridine derivatives have been designed as potent and selective DPP-4 inhibitors.

  • Mechanism of Action: These inhibitors typically form key interactions with the active site of DPP-4. Molecular modeling studies have shown that the aminomethyl group can interact with the acidic residues Glu205 and Glu206 in the S2 pocket of the enzyme, while the pyridine ring can engage in π-π stacking interactions with aromatic residues like Tyr662.

DPP4_Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 & GIP GLP-1 & GIP Food Intake->GLP-1 & GIP stimulates Insulin Release Insulin Release GLP-1 & GIP->Insulin Release stimulates Glucagon Release Glucagon Release GLP-1 & GIP->Glucagon Release inhibits DPP-4 DPP-4 GLP-1 & GIP->DPP-4 substrate Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4->Inactive GLP-1 & GIP inactivates Aminomethyl_Pyridine_Inhibitor This compound Derivatives Aminomethyl_Pyridine_Inhibitor->DPP-4 inhibits

DPP-4/Incretin Signaling Pathway and Inhibition
Lysyl Oxidase-Like 2 (LOXL2) Inhibition in Fibrosis

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM). Upregulation of LOXL2 is associated with the excessive ECM deposition characteristic of fibrotic diseases. Derivatives of 4-(aminomethyl)pyridine have been developed as potent and selective LOXL2 inhibitors.[1]

  • Mechanism of Action: These compounds act as irreversible inhibitors of LOXL2 by forming a covalent bond with the enzyme's active site. Molecular modeling suggests that the aminomethyl group is crucial for this interaction, while substitutions on the pyridine ring can enhance selectivity and potency.[2] Inhibition of LOXL2 disrupts the fibrotic process by preventing the maturation of collagen fibers.

LOXL2_Fibrosis_Pathway Pro-fibrotic Stimuli Pro-fibrotic Stimuli TGF-β1 TGF-β1 Pro-fibrotic Stimuli->TGF-β1 Fibroblasts Fibroblasts TGF-β1->Fibroblasts activate Myofibroblasts Myofibroblasts Fibroblasts->Myofibroblasts differentiate LOXL2 LOXL2 Myofibroblasts->LOXL2 secrete Collagen & Elastin Collagen & Elastin Myofibroblasts->Collagen & Elastin produce Cross-linked ECM Cross-linked ECM LOXL2->Cross-linked ECM cross-links Collagen & Elastin->Cross-linked ECM Fibrosis Fibrosis Cross-linked ECM->Fibrosis Aminomethyl_Pyridine_Inhibitor This compound Derivatives Aminomethyl_Pyridine_Inhibitor->LOXL2 inhibits Cholinesterase_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Choline + Acetyl-CoA Choline + Acetyl-CoA ACh ACh Choline + Acetyl-CoA->ACh ChAT AChE AChE ACh->AChE substrate Cholinergic Receptors Cholinergic Receptors ACh->Cholinergic Receptors binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolyzes Neuronal Signaling Neuronal Signaling Cholinergic Receptors->Neuronal Signaling Aminomethyl_Pyridine_Inhibitor This compound Derivatives Aminomethyl_Pyridine_Inhibitor->AChE inhibits

Cholinergic Synapse and AChE Inhibition

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves multi-step sequences that allow for the introduction of various substituents to explore structure-activity relationships. This section provides an overview of common synthetic strategies and detailed protocols for key reactions and biological assays.

General Synthetic Strategies

A common approach to synthesizing aminomethyl-pyridine derivatives begins with a functionalized pyridine core, such as a cyanopyridine or a pyridine carboxylic acid. The aminomethyl group can be introduced through the reduction of a nitrile or an amide. Subsequent modifications to the pyridine ring or the amino group can be achieved through various organic reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formation.

Synthesis_Workflow Pyridine Precursor Pyridine Precursor Functional Group Interconversion Functional Group Interconversion Pyridine Precursor->Functional Group Interconversion e.g., Nitrile formation Introduction of Aminomethyl Group Introduction of Aminomethyl Group Functional Group Interconversion->Introduction of Aminomethyl Group e.g., Reduction Derivatization Derivatization Introduction of Aminomethyl Group->Derivatization e.g., Acylation, Alkylation Final Product Final Product Derivatization->Final Product

General Synthetic Workflow for Derivatives
Detailed Experimental Protocol: Synthesis of a 4-(Aminomethyl)pyridine Derivative

This protocol describes a representative synthesis of a 4-(aminomethyl)pyridine derivative via the reduction of a cyanopyridine precursor.

Step 1: Synthesis of 4-Cyano-3-hydroxypyridine

  • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Add copper(I) cyanide (1.2 eq) and continue stirring at 80 °C for 12-16 hours.

  • After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the 4-cyano-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a reducing agent such as Raney nickel or palladium on carbon (catalytic amount).

  • Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) and room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Detailed Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against DPP-4.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of human recombinant DPP-4 enzyme solution to each well and incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to each well.

  • Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationships and Pharmacokinetic Profiles

The pharmacological properties of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine ring and the aminomethyl group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.

Structure-Activity Relationships (SAR)
  • DPP-4 Inhibitors: Studies have shown that the presence of a primary or secondary amine in the aminomethyl group is essential for potent DPP-4 inhibition. [3]Halogen substitutions on the pyridine ring, particularly at the 2- and 6-positions, can significantly enhance inhibitory activity. The nature of the substituent at the 5-position can influence selectivity over other dipeptidyl peptidases.

  • LOXL2 Inhibitors: For LOXL2 inhibitors, the aminomethyl group is critical for the irreversible mechanism of action. The introduction of a trifluoromethyl group at the 6-position of the pyridine ring has been shown to increase potency and selectivity. [1]* Cholinesterase Inhibitors: The SAR for cholinesterase inhibitors is more complex. The length and nature of the substituent on the amino group can affect the binding affinity for the peripheral anionic site of the enzyme. Aromatic or heteroaromatic substituents on the pyridine ring can also contribute to inhibitory potency through π-π stacking interactions. [4]

Pharmacokinetic Considerations

The pharmacokinetic profiles of 4-(aminomethyl)pyridine derivatives are a key consideration in their development as therapeutic agents. Parameters such as oral bioavailability, plasma half-life, and metabolic stability are critical for determining the dosing regimen and overall efficacy of a drug candidate.

  • Absorption: The basicity of the aminomethyl group can influence the oral absorption of these compounds. Formulation strategies may be required to optimize their bioavailability.

  • Distribution: The lipophilicity of the derivatives, which can be modulated by the substituents on the pyridine ring, will affect their distribution into various tissues, including the central nervous system.

  • Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include N-oxidation and hydroxylation. Strategies to block these metabolic sites, such as the introduction of fluorine atoms, can improve metabolic stability and prolong the half-life of the compounds.

  • Excretion: The primary route of excretion for many aminopyridine derivatives is renal.

Derivative Class Key SAR Observations General Pharmacokinetic Profile
DPP-4 Inhibitors Primary/secondary amine essential; Halogenation at C2/C6 enhances potency.Generally good oral bioavailability; variable half-life depending on metabolism. [5]
LOXL2 Inhibitors Aminomethyl group crucial for irreversible inhibition; CF3 at C6 increases potency.Orally efficacious in preclinical models; further human data needed. [1]
Cholinesterase Inhibitors Substituents on the amino group and pyridine ring influence binding.CNS penetration is a key consideration; metabolism can be a challenge. [6][7]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich and promising area of research in medicinal chemistry. The diverse therapeutic applications of these compounds, from metabolic disorders to neurodegenerative diseases and fibrosis, underscore their potential to address significant unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Optimization of Selectivity: For enzyme inhibitors, achieving high selectivity for the target enzyme over related family members is crucial to minimize off-target effects. Further exploration of SAR and the use of structure-based drug design will be instrumental in developing more selective inhibitors.

  • Improving Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and CNS penetration (where desired) will be a major focus of future drug development efforts. Strategies such as prodrug approaches and the use of advanced formulation technologies may be employed.

  • Exploring New Therapeutic Targets: The versatility of the this compound scaffold suggests that it may have utility against a wider range of biological targets than those currently explored. High-throughput screening and computational approaches can be used to identify new therapeutic opportunities for this class of compounds.

References

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  • Shirsat, R. M., et al. (2018). Design, Synthesis and Evaluation of 4-Aminopyridine Analogues as Cholinesterase Inhibitors for Management of Alzheimer's Diseases.
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Sources

The Emergence of 4-(Aminomethyl)pyridine Derivatives as Potent and Selective LOXL2 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lysyl oxidase-like 2 (LOXL2) has emerged as a critical therapeutic target in a spectrum of fibroproliferative diseases and cancers. Its enzymatic activity, which catalyzes the cross-linking of collagen and elastin in the extracellular matrix (ECM), is a key driver of tissue stiffening and disease progression. This guide provides an in-depth technical overview of a promising class of small molecule inhibitors centered around the 4-(aminomethyl)pyridine scaffold. While direct public data on 4-(aminomethyl)pyridin-3-ol as a LOXL2 inhibitor is limited, this core structure serves as a foundational element for highly potent and selective derivatives that have entered preclinical and clinical development. We will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.

The Rationale for Targeting LOXL2 in Disease

LOXL2 is a copper-dependent amine oxidase that plays a pivotal role in the maturation of the extracellular matrix.[1] Under pathological conditions, its upregulation has been implicated in the progression of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), as well as in the growth and metastasis of several cancers.[2][3] The aberrant cross-linking of collagen and elastin by LOXL2 leads to increased tissue stiffness, which in turn promotes a pro-fibrotic microenvironment and facilitates tumor cell invasion and proliferation.[1][4]

The therapeutic potential of targeting LOXL2 has been underscored by numerous preclinical studies where its inhibition has led to a reduction in fibrosis and tumor progression.[4][5][6] While antibody-based therapies have been explored, small molecule inhibitors offer the potential for oral bioavailability and better tissue penetration.[7] The 4-(aminomethyl)pyridine scaffold has emerged as a particularly promising starting point for the development of such inhibitors.

The 4-(Aminomethyl)pyridine Scaffold: A Privileged Structure for LOXL2 Inhibition

The 4-(aminomethyl)pyridine core is a key pharmacophore in a series of potent and selective LOXL2 inhibitors. While detailed inhibitory data for the parent compound, this compound, is not extensively available in the public domain, its structural motifs are present in well-characterized inhibitors. The primary amine of the aminomethyl group is believed to interact with the active site of LOXL2, mimicking the natural lysine substrate.[8] Substitutions on the pyridine ring have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.[9]

Mechanism of Action

Inhibitors based on the 4-(aminomethyl)pyridine scaffold are thought to act as mechanism-based inhibitors. The primary amine of the inhibitor is oxidized by the lysyl-tyrosylquinone (LTQ) cofactor in the LOXL2 active site, forming a reactive intermediate that can then covalently modify the enzyme, leading to irreversible inhibition. This covalent modification provides a durable pharmacodynamic effect that can persist even after the inhibitor has been cleared from circulation.

LOXL2_Inhibition_Mechanism cluster_0 LOXL2 Active Site LOXL2 LOXL2 Enzyme (with LTQ cofactor) Intermediate Reactive Intermediate LOXL2->Intermediate Oxidation by LTQ Inhibitor 4-(Aminomethyl)pyridine Derivative Inhibitor->LOXL2 Binding to Active Site Inactive_Complex Covalent Enzyme-Inhibitor Complex (Inactive) Intermediate->Inactive_Complex Covalent Adduct Formation Inactive_Complex->Inactive_Complex Enzyme Inactivation Amplex_Red_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, Amplex Red, HRP) B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Add Substrate Master Mix (Amplex Red, HRP, Substrate) C->D E Kinetic Fluorescence Reading (Ex: 540 nm, Em: 590 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the Amplex Red-based LOXL2 enzyme activity assay.

Cell-Based Invasion Assay: The Boyden Chamber Method

This assay assesses the ability of an inhibitor to block the invasion of cancer cells through a basement membrane matrix, a process in which LOXL2 is implicated. [10][11][12][13][14] Materials:

  • Invasive cancer cell line (e.g., MDA-MB-231)

  • Boyden chamber inserts (e.g., Corning BioCoat Matrigel Invasion Chambers)

  • Cell culture medium (with and without serum)

  • Test compound

  • Staining solution (e.g., Diff-Quik or crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture the cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a predetermined concentration.

    • Pre-treat the cells with the test compound or vehicle for a specified time.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

    • In the lower chamber of the Boyden apparatus, add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum).

    • Add the pre-treated cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of invading cells per field for each treatment condition.

    • Determine the percent inhibition of invasion for the test compound compared to the vehicle control.

Boyden_Chamber_Assay_Workflow A Prepare Cells and Rehydrate Matrigel-coated Inserts B Add Chemoattractant to Lower Chamber A->B C Seed Pre-treated Cells into Upper Chamber B->C D Incubate for 24-48 hours C->D E Remove Non-invading Cells D->E F Fix and Stain Invading Cells E->F G Quantify Invading Cells by Microscopy F->G H Data Analysis (Calculate % Inhibition of Invasion) G->H

Caption: Workflow for the Boyden chamber cell invasion assay.

In Vivo Models for Efficacy Testing

To evaluate the therapeutic potential of 4-(aminomethyl)pyridine-based LOXL2 inhibitors in a physiological context, relevant animal models of fibrosis and cancer are employed.

Bleomycin-Induced Pulmonary Fibrosis Model

The administration of bleomycin to rodents is a well-established model for inducing lung fibrosis and is commonly used to test the efficacy of anti-fibrotic agents. [7] Procedure Outline:

  • Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin.

  • Treatment: Administer the test compound (e.g., orally) daily, starting either prophylactically (at the time of bleomycin instillation) or therapeutically (after fibrosis has been established).

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Harvest the lungs and assess the extent of fibrosis using the Ashcroft scoring system on histological sections stained with Masson's trichrome.

    • Measure the total collagen content in the lungs using a hydroxyproline assay.

    • Analyze the bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

Therapeutic Potential and Future Directions

The development of potent and selective small molecule inhibitors of LOXL2, such as those derived from the 4-(aminomethyl)pyridine scaffold, holds significant promise for the treatment of a wide range of debilitating diseases. The oral bioavailability of these compounds represents a significant advantage over antibody-based therapies.

Ongoing and future research in this area will likely focus on:

  • Optimizing Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts to fine-tune the drug-like properties of these inhibitors will be crucial for their clinical success.

  • Exploring Combination Therapies: The efficacy of LOXL2 inhibitors may be enhanced when used in combination with other therapeutic agents that target different aspects of the disease pathology.

  • Biomarker Development: The identification of reliable biomarkers of LOXL2 activity and treatment response will be essential for patient stratification and monitoring in clinical trials.

Conclusion

The 4-(aminomethyl)pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective LOXL2 inhibitors. The in-depth understanding of their mechanism of action, coupled with robust in vitro and in vivo evaluation methods, has paved the way for the clinical development of this promising class of therapeutic agents. This guide provides a foundational framework for researchers and drug developers to advance the design and evaluation of novel LOXL2 inhibitors, with the ultimate goal of bringing new and effective treatments to patients with fibrotic diseases and cancer.

References

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  • The diagram illustrates the mechanisms of LOXL2 upregulation of... (n.d.). ResearchGate. [Link]

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  • Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by... (n.d.). ResearchGate. [Link]

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  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. (n.d.). The Royal Society of Chemistry. [Link]

  • 4-(Aminomethyl)pyridine, 98%. (n.d.). SLS Ireland. [Link]

  • Characteristics of PXS‐5338 and inhibition of lysyl oxidase‐like 2... (n.d.). ResearchGate. [Link]

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  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). PubMed. [Link]

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. (2020). PubMed. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine. (n.d.).
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). (2016). ResearchGate. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). (2016). PMC - PubMed Central. [Link]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014). PubMed. [Link]

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  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]

Sources

An In-depth Technical Guide on 4-(Aminomethyl)pyridin-3-OL and its Prospective Role in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a mechanism that enhances endogenous incretin signaling with a favorable safety profile. The exploration of novel scaffolds for DPP-4 inhibition is a continuous effort in medicinal chemistry to identify candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the potential of 4-(Aminomethyl)pyridin-3-OL as a prospective DPP-4 inhibitor. While direct experimental evidence for this specific molecule is nascent, this document synthesizes information on the broader class of aminomethylpyridines, which have shown promise as DPP-4 inhibitors. We will explore the mechanistic rationale for targeting DPP-4, a plausible synthetic route for this compound, and detailed protocols for its characterization and evaluation as a DPP-4 inhibitor, encompassing both in vitro enzymatic assays and in silico molecular docking studies.

The Rationale for DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[3][4] The enzymatic action of DPP-4 rapidly degrades GLP-1 and GIP, thereby limiting their insulinotropic effects.

In individuals with type 2 diabetes, the incretin effect is often diminished. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and improved glycemic control.[5] This mechanism is glucose-dependent, meaning insulin release is stimulated primarily when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia compared to some other classes of antidiabetic agents.[4] Marketed DPP-4 inhibitors, often referred to as "gliptins," have demonstrated clinical efficacy in lowering HbA1c levels and are generally well-tolerated and weight-neutral.[4][6]

DPP-4 Signaling Pathway Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Active) GLP-1 & GIP (Active) Intestine->GLP-1 & GIP (Active) releases Pancreas Pancreas GLP-1 & GIP (Active)->Pancreas acts on DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active)->DPP-4 Enzyme is substrate for Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression GLP-1 & GIP (Inactive) GLP-1 & GIP (Inactive) DPP-4 Enzyme->GLP-1 & GIP (Inactive) inactivates to This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: Mechanism of DPP-4 Inhibition.

Profiling this compound: A Prospective DPP-4 Inhibitor

The aminomethylpyridine scaffold has been identified as a promising pharmacophore for DPP-4 inhibition.[7][8][9] Studies have shown that the position of the aminomethyl group on the pyridine ring is crucial for inhibitory activity, with derivatives exhibiting nanomolar potency.[8][9] this compound, a specific analogue within this class, presents an interesting profile for investigation due to its structural similarity to pyridoxine (Vitamin B6) and the presence of key functional groups—a primary amine and a hydroxyl group—that can participate in hydrogen bonding interactions within the DPP-4 active site.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₈N₂O[10][11]
Molecular Weight 124.14 g/mol [10][11]
CAS Number 20485-35-2[10][11]
Predicted Boiling Point 386.1±27.0 °C[12]
Predicted Density 1.228±0.06 g/cm³[12]
Predicted pKa 8.92±0.10[12]
Hypothetical Synthesis of this compound

Step 1: Synthesis of 3-Hydroxy-4-methylpyridine

A potential starting point is the construction of the 3-hydroxy-4-methylpyridine core. This can be achieved through various methods reported for polysubstituted 3-hydroxypyridines.[13]

Step 2: Bromination of the Methyl Group

The methyl group at the 4-position can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) to yield 4-(bromomethyl)-pyridin-3-ol.

Step 3: Azide Formation

The resulting benzylic bromide is then converted to an azide by reaction with sodium azide in a suitable polar aprotic solvent like DMF. This gives 4-(azidomethyl)pyridin-3-ol.

Step 4: Reduction to the Amine

Finally, the azide is reduced to the primary amine, this compound, using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).

Synthesis of this compound 3-Hydroxy-4-methylpyridine 3-Hydroxy-4-methylpyridine 4-(Bromomethyl)pyridin-3-ol 4-(Bromomethyl)pyridin-3-ol 3-Hydroxy-4-methylpyridine->4-(Bromomethyl)pyridin-3-ol NBS, AIBN 4-(Azidomethyl)pyridin-3-ol 4-(Azidomethyl)pyridin-3-ol 4-(Bromomethyl)pyridin-3-ol->4-(Azidomethyl)pyridin-3-ol NaN3, DMF This compound This compound 4-(Azidomethyl)pyridin-3-ol->this compound H2, Pd/C

Caption: Proposed synthetic route for this compound.

Purification and Characterization

The final product would be purified using standard techniques such as column chromatography on silica gel or crystallization. Characterization of the synthesized this compound would be performed using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (O-H, N-H, C-N, aromatic C=C).

Experimental Protocols for Evaluating DPP-4 Inhibition

A systematic evaluation of this compound as a DPP-4 inhibitor would involve a combination of in vitro enzymatic assays and in silico molecular modeling.

In Vitro DPP-4 Enzymatic Inhibition Assay

This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.[1][7][14] The principle is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent AMC.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound: this compound, dissolved in DMSO

  • Positive control inhibitor: Sitagliptin or Vildagliptin

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound dilutions or positive control to the respective wells.

    • For the control (uninhibited) wells, add 25 µL of assay buffer containing the same concentration of DMSO as the compound wells.

    • For the blank wells, add 50 µL of assay buffer.

  • Enzyme Addition: Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope_inhibitor / Slope_control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DPP-4 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilutions Compound Dilutions Dispense Compound/Control Dispense Compound/Control Compound Dilutions->Dispense Compound/Control Enzyme Solution Enzyme Solution Add Enzyme Add Enzyme Enzyme Solution->Add Enzyme Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Dispense Compound/Control->Add Enzyme Pre-incubate (37°C, 10 min) Pre-incubate (37°C, 10 min) Add Enzyme->Pre-incubate (37°C, 10 min) Pre-incubate (37°C, 10 min)->Add Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Cell-Based DPP-4 Activity Assay

To assess the activity of this compound in a more physiologically relevant context, a cell-based assay can be performed using a cell line that expresses DPP-4 on its surface (e.g., Caco-2 or HepG2 cells).[15]

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 or HepG2 cells in appropriate media until they reach confluency in a 96-well plate.

  • Compound Treatment: Wash the cells with PBS and then incubate them with various concentrations of this compound in serum-free media for a defined period (e.g., 1 hour).

  • Substrate Addition: Add a cell-permeable fluorogenic DPP-4 substrate to each well and incubate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value as described for the enzymatic assay.

Molecular Docking of this compound into the DPP-4 Active Site

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein.[3][5][6]

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of human DPP-4 in complex with a known inhibitor (e.g., sitagliptin, PDB ID: 1X70) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the location of the co-crystallized ligand.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization and assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) to dock the prepared ligand into the defined binding site of the DPP-4 protein.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues in the DPP-4 active site.

    • Key interactions to look for include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues such as Glu205, Glu206, Tyr662, and Arg125.

    • Compare the predicted binding mode and score with that of known DPP-4 inhibitors.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Obtain DPP-4 Crystal Structure (PDB) Obtain DPP-4 Crystal Structure (PDB) Prepare Protein (Remove water, add H) Prepare Protein (Remove water, add H) Obtain DPP-4 Crystal Structure (PDB)->Prepare Protein (Remove water, add H) Define Binding Site Define Binding Site Prepare Protein (Remove water, add H)->Define Binding Site Generate 3D Ligand Structure Generate 3D Ligand Structure Prepare Ligand (Minimize energy) Prepare Ligand (Minimize energy) Generate 3D Ligand Structure->Prepare Ligand (Minimize energy) Run Docking Algorithm Run Docking Algorithm Prepare Ligand (Minimize energy)->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Generate & Score Poses Generate & Score Poses Run Docking Algorithm->Generate & Score Poses Visualize Binding Poses Visualize Binding Poses Generate & Score Poses->Visualize Binding Poses Analyze Interactions (H-bonds, etc.) Analyze Interactions (H-bonds, etc.) Visualize Binding Poses->Analyze Interactions (H-bonds, etc.) Compare with Known Inhibitors Compare with Known Inhibitors Analyze Interactions (H-bonds, etc.)->Compare with Known Inhibitors

Caption: General workflow for molecular docking studies.

Concluding Remarks and Future Directions

This compound represents an unexplored yet promising candidate for DPP-4 inhibition, based on the established activity of the broader aminomethylpyridine class. This guide provides a comprehensive framework for its synthesis, characterization, and evaluation. The successful synthesis and demonstration of potent and selective in vitro DPP-4 inhibition would warrant further investigation, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9), pharmacokinetic studies, and in vivo efficacy studies in animal models of type 2 diabetes. The insights gained from such studies would be invaluable in determining the therapeutic potential of this and related compounds.

References

  • Dr.Oracle. (2025, November 7). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • Frontiers. (n.d.). Clinical Use of DPP-4 Inhibitors.
  • U.S. Food and Drug Administration. (2016, February 22). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
  • MDPI. (n.d.). Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review.
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). National Institutes of Health.
  • ChemicalBook. (n.d.). This compound CAS#: 20485-35-2.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023, February 1). MDPI.
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018, December 3). ACS Omega.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText.
  • Aminomethylpyridines as DPP-IV inhibitors. (n.d.). PubMed.
  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. (n.d.). B Vitamins and Folate - Books.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010, October 5). National Institutes of Health.
  • Synthesis and Biological Activity of Pyridoxine Analogs. (n.d.). Journal of Medicinal Chemistry.
  • This compound | 20485-35-2. (2023, July 19). ChemicalBook.
  • 4-(Aminomethyl)pyridine 98 3731-53-1. (n.d.). Sigma-Aldrich.
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The Dual Facets of 4-(Aminomethyl)pyridin-3-ol: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the exploration of small molecules with multifaceted biological activities presents a compelling avenue for therapeutic innovation. Among these, 4-(aminomethyl)pyridin-3-ol, a vitamer of Vitamin B6 also known as pyridoxamine, has emerged as a molecule of significant interest. Its deceptively simple structure belies a complex and potent pharmacology, primarily centered on two distinct mechanisms of action: the inhibition of Advanced Glycation End-product (AGE) formation and the modulation of voltage-gated potassium channels. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing these dual activities, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for novel therapeutics.

I. The Chemical Architecture: A Foundation for Dual Activity

The this compound scaffold is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an aminomethyl group at the 4-position. This arrangement of functional groups is the cornerstone of its biological versatility. The phenolic hydroxyl group imparts antioxidant properties and is crucial for metal chelation, while the aminomethyl moiety serves as a potent nucleophile, critical for its ability to trap reactive carbonyl species. The pyridine ring itself, a bioisostere of benzene, provides a key structural framework for interaction with biological targets.

II. Unraveling the Anti-Glycation Activity: A Multi-pronged Defense

The non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of AGEs, is a pivotal pathological process in diabetes, aging, and neurodegenerative diseases.[1] Pyridoxamine has demonstrated significant promise in mitigating the deleterious effects of AGEs through a triad of mechanisms.[2][3]

A. Mechanism of Action: The Triad of Inhibition
  • Reactive Carbonyl Species (RCS) Scavenging: The primary mechanism of pyridoxamine's anti-glycation effect lies in its ability to trap reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal (GO), which are precursors to AGEs.[4][5][6] The aminomethyl group at the 4-position is the key nucleophile in this process, reacting with the carbonyl groups to form stable, inactive adducts.[7]

  • Metal Ion Chelation: The formation of AGEs is often catalyzed by transition metal ions like copper and iron. The phenolic hydroxyl and the pyridine nitrogen of pyridoxamine can effectively chelate these metal ions, preventing their participation in the redox reactions that drive glycation.[3][8]

  • Antioxidant Activity: The phenolic hydroxyl group also endows pyridoxamine with antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) that are generated during the glycation process and contribute to further cellular damage.[2]

B. Structure-Activity Relationship for AGE Inhibition

While extensive SAR studies on a wide range of pyridoxamine analogs are not abundant in the public domain, key structural features have been identified as critical for its anti-glycation activity:

  • The 4-Aminomethyl Group: This group is paramount for RCS scavenging. Modifications that reduce its nucleophilicity are expected to diminish or abolish this activity. For instance, N-acetylation would likely render the compound inactive as an RCS scavenger.

  • The 3-Hydroxyl Group: Essential for both metal chelation and antioxidant activity. Esterification or etherification of this group would likely abrogate these mechanistic contributions.

  • The Pyridine Ring: The aromaticity and the nitrogen atom of the pyridine ring are important for the overall electronic properties and binding to potential protein targets. Substitutions on the pyridine ring can modulate the pKa of the functional groups and the overall lipophilicity of the molecule, thereby influencing its bioavailability and cellular uptake. A study on a 6-dimethylamino-substituted pyridoxamine analog showed enhanced radical-trapping ability, suggesting that modifications to the pyridine ring can fine-tune the antioxidant properties.[9]

The following diagram illustrates the key mechanistic contributions of the this compound structure to its anti-glycation activity.

SAR_AGE_Inhibition cluster_molecule This compound cluster_mechanisms Mechanisms of AGE Inhibition cluster_sar Key Structural Features (SAR) mol Structure RCS RCS Scavenging Chelation Metal Chelation Antioxidant Antioxidant Activity Amino 4-Aminomethyl Group Amino->RCS Nucleophilic attack on carbonyls Hydroxyl 3-Hydroxyl Group Hydroxyl->Chelation Coordination with metal ions Hydroxyl->Antioxidant Radical scavenging Pyridine Pyridine Ring Pyridine->RCS Pyridine->Chelation Pyridine->Antioxidant

Caption: Key structural features of this compound and their roles in inhibiting AGE formation.

C. Experimental Protocols for Assessing Anti-Glycation Activity

This assay is a widely used method to screen for inhibitors of AGE formation.[10]

Protocol:

  • Reagent Preparation:

    • Bovine Serum Albumin (BSA) solution: 10 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • D-Glucose solution: 0.5 M in 0.1 M phosphate buffer (pH 7.4).

    • Test compound (this compound or analogs) stock solutions: Prepare a series of concentrations in phosphate buffer.

  • Reaction Mixture Setup (in 96-well plate):

    • Control: 100 µL BSA solution + 50 µL phosphate buffer.

    • Glycated Control: 100 µL BSA solution + 50 µL D-Glucose solution.

    • Test: 100 µL BSA solution + 50 µL D-Glucose solution + 50 µL test compound solution.

  • Incubation: Seal the plate and incubate at 37°C for 1-4 weeks in the dark.

  • Measurement: After incubation, measure the fluorescence intensity of the solutions (Excitation: 370 nm, Emission: 440 nm) using a fluorescence plate reader. A decrease in fluorescence in the test wells compared to the glycated control indicates inhibition of AGE formation.

This assay directly measures the ability of a compound to trap RCS like methylglyoxal (MGO).

Protocol:

  • Reagent Preparation:

    • Methylglyoxal (MGO) solution: 10 mM in 0.1 M phosphate buffer (pH 7.4).

    • N-acetylcysteine (NAC) solution: 20 mM in 0.1 M phosphate buffer (pH 7.4).

    • Test compound stock solutions: Prepare a series of concentrations in phosphate buffer.

  • Reaction Mixture Setup:

    • Mix 100 µL of MGO solution with 100 µL of the test compound solution (or buffer for control).

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Derivatization and Measurement:

    • Add 50 µL of the reaction mixture to 950 µL of a solution containing o-phenylenediamine (OPD) for derivatization of the remaining MGO.

    • Analyze the resulting quinoxaline derivative by HPLC with UV detection. A decrease in the MGO-OPD adduct peak in the presence of the test compound indicates RCS trapping activity.

III. Modulating Neuronal Excitability: The Potassium Channel Connection

Beyond its metabolic protective effects, this compound and its structural congeners, the 4-aminopyridines, are known to modulate the function of voltage-gated potassium (Kv) channels.[11][12] These channels are critical for regulating neuronal excitability, and their blockade can restore action potential conduction in demyelinated axons, a pathological hallmark of diseases like multiple sclerosis.

A. Mechanism of Action: Plugging the Pore

4-Aminopyridine and its derivatives act as pore blockers of Kv channels. They are thought to enter the channel from the intracellular side and bind within the pore, physically occluding the passage of potassium ions.[9] This blockade prolongs the duration of the action potential, allowing for more efficient nerve impulse transmission in compromised neurons.

B. Structure-Activity Relationship for Kv Channel Blockade

The SAR for 4-aminopyridine derivatives as Kv channel blockers is more established:

  • The 4-Amino Group: The primary amino group is essential for activity. Its protonated form is believed to be the active species that binds within the channel pore.

  • The Pyridine Ring: The pyridine ring serves as the scaffold that positions the amino group correctly within the channel. Substitutions on the ring can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Position 3 Substitution: The presence of a hydroxyl or hydroxymethyl group at the 3-position, as in this compound, can influence the molecule's interaction with the channel and its overall physicochemical properties. A study on 4-aminopyridine-3-methanol demonstrated potent Kv channel blocking activity.[11][12] The introduction of a polar group at this position may alter the binding kinetics and selectivity for different Kv channel subtypes.

The following workflow outlines the process for evaluating the SAR of this compound derivatives as Kv channel blockers.

SAR_Kv_Blockade_Workflow cluster_synthesis Chemical Synthesis cluster_electrophysiology Electrophysiological Screening cluster_analysis Data Analysis & SAR Synth Synthesize Analogs of This compound PatchClamp Whole-Cell Patch-Clamp (e.g., on CHO cells expressing K_v channels) Synth->PatchClamp IC50 Determine IC50 values PatchClamp->IC50 SAR_Analysis Correlate structural modifications with blocking potency and kinetics IC50->SAR_Analysis

Caption: A streamlined workflow for the SAR evaluation of this compound analogs as K_v channel blockers.

C. Experimental Protocol for Assessing Kv Channel Blockade

This is the gold-standard technique for characterizing the interaction of compounds with ion channels.[13][14]

Protocol:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293 cells) expressing the Kv channel subtype of interest.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.

    • External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Obtain a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply a voltage-step protocol to elicit Kv channel currents (e.g., hold at -80 mV and step to various depolarizing potentials).

    • Perfuse the external solution containing different concentrations of the test compound onto the cell and record the resulting inhibition of the Kv currents.

  • Data Analysis:

    • Measure the peak current amplitude at each test potential in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

IV. Bridging the Gap: ADME-Tox Profiling

A comprehensive understanding of the SAR of this compound and its derivatives necessitates an early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. In vitro assays are invaluable for this purpose, providing critical data to guide lead optimization.

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the solubility of the compound in aqueous solutions at different pH values.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayTo predict the intestinal absorption and blood-brain barrier penetration of the compound.
Metabolic Stability Liver Microsomal Stability AssayTo assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Cytotoxicity MTT or CellTiter-Glo® Assay on various cell lines (e.g., HepG2)To evaluate the general toxicity of the compound to cells.
hERG Liability Patch-clamp electrophysiology on hERG-expressing cellsTo assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.

V. Conclusion and Future Directions

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its dual activity as an anti-glycation agent and a potassium channel modulator offers a rich field for therapeutic exploration. The key to unlocking its full potential lies in a systematic and iterative approach to SAR, guided by robust in vitro assays. Future research should focus on the synthesis of novel analogs with targeted modifications to the pyridine ring, the aminomethyl group, and the hydroxyl group to dissect their individual contributions to each biological activity. Such studies will not only illuminate the intricate molecular interactions of this fascinating molecule but also pave the way for the development of next-generation therapeutics for a range of debilitating diseases.

VI. References

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  • Chen, F. S., & Fedida, D. (1998). On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5. The Journal of General Physiology, 111(4), 539–554. Retrieved from [Link]

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  • Culbertson, S. M., Enright, G. D., & Ingold, K. U. (2003). Synthesis of a novel radical trapping and carbonyl group trapping anti-AGE agent: a pyridoxamine analogue for inhibiting advanced glycation (AGE) and lipoxidation (ALE) end products. Organic Letters, 5(15), 2659–2662. Retrieved from [Link]

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  • Fedoseev, S. V., Belikov, M. Y., Lipin, K. V., Ershov, O. V., & Tafeenko, V. A. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 454-459. Retrieved from [Link]

  • Fischer, A., & Rinner, U. (2018). New Methodology for Rapid Formation and Prevention of Advanced Glycation end Products (AGEs) In Vitro Coupled with the Hypoxanthine/Xanthine Oxidase Assay System. Preprints. Retrieved from [Link]

  • Ghavami, S., et al. (2017). A Short Guide to Electrophysiology and Ion Channels. In Ion Channels. IntechOpen. Retrieved from [Link]

  • Gualdani, R., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11139. Retrieved from [Link]

  • Khalifah, R. G., et al. (1999). Pyridoxamine: An Extremely Potent Scavenger of 1,4-Dicarbonyls. Chemical Research in Toxicology, 12(12), 1217-1224. Retrieved from [Link]

  • Liu, W. C., et al. (2005). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of Neurotrauma, 22(6), 699-709. Retrieved from [Link]

  • Mair, N., et al. (2014). Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform. Frontiers in Pharmacology, 5, 236. Retrieved from [Link]

  • Metade, T., et al. (2020). Novel Bis-Ammonium Salts of Pyridoxine: Synthesis and Antimicrobial Properties. Molecules, 25(18), 4344. Retrieved from [Link]

  • Nagai, R., et al. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Aging Neuroscience, 14, 888632. Retrieved from [Link]

  • Pál, G., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. bioRxiv. Retrieved from [Link]

  • Ramis, R., et al. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(9), 344. Retrieved from [Link]

  • Riquelme, G. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Shi, R., & Blight, A. R. (2010). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Brain Research, 1312, 90-97. Retrieved from [Link]

  • Thornalley, P. J. (2003). Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine. The Biochemical journal, 375(Pt 3), 581–592. Retrieved from [Link]

  • Wang, Y., et al. (2013). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Cellular & Molecular Immunology, 10(5), 448–450. Retrieved from [Link]

  • Ramis, R., Ortega-Castro, J., Caballero, C., Casasnovas, R., Cerrillo, A., Vilanova, B., Adrover, M., & Frau, J. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants (Basel, Switzerland), 8(9), 344. Retrieved from [Link]

  • Zhang, L., et al. (2022). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 26(1), 1-22. Retrieved from [Link]

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  • Bauknecht, H., et al. (1998). Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. Toxicology in Vitro, 12(4), 433-441. Retrieved from [Link]

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  • de Carvalho, I., et al. (2018). In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. International Journal of Molecular Sciences, 19(6), 1629. Retrieved from [Link]

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4-(Aminomethyl)pyridin-3-OL safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Aminomethyl)pyridin-3-ol for Research and Development Professionals

Introduction

This compound is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core with both an aminomethyl and a hydroxyl group, makes it an attractive intermediate for synthesizing complex target molecules. However, its chemical nature also necessitates a rigorous and informed approach to safety and handling.

This guide provides a comprehensive overview of the safety protocols for this compound. Due to the limited availability of specific safety data for this exact compound, this document establishes a conservative safety framework by extrapolating from the known hazards of structurally similar compounds, particularly other aminomethylpyridines (also known as picolylamines) and pyridine derivatives. This approach, rooted in the principle of risk assessment by analogy, ensures that researchers and scientists can operate with the highest degree of caution. The protocols and insights herein are designed to be self-validating, emphasizing the causal relationship between chemical properties and safety procedures to empower laboratory personnel in making informed decisions.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. While comprehensive experimental data for this compound is not widely published, the available information and predicted properties are summarized below.

PropertyValueSource
CAS Number 20485-35-2[1][2]
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
Boiling Point 386.1 ± 27.0 °C (Predicted)[1]
Density 1.228 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.92 ± 0.10 (Predicted)[1]

Hazard Identification and Risk Assessment

A formal risk assessment must precede any handling of this compound. The cornerstone of this assessment is the acknowledgment that specific toxicity and hazard data for this compound is scarce. Therefore, a conservative approach is mandatory, assuming the hazards associated with its structural analogues.

Causality of Hazard Assessment: The Analogue Approach

The molecule's core is an aminomethylpyridine. Isomers, such as 4-(aminomethyl)pyridine, are well-characterized and classified as highly hazardous.[3] The presence of the aminomethyl group on the pyridine ring is associated with severe corrosive properties. It is prudent to assume that this compound exhibits similar, if not identical, hazards.

RiskAssessment A Identify Compound: This compound B Search for Specific Safety Data Sheet (SDS) A->B C Result: Limited Data Available B->C D Identify Structural Analogues (e.g., 4-(Aminomethyl)pyridine) C->D  Action:  Perform Risk Assessment  by Analogy E Analyze Analogue SDS and Hazard Data D->E F Extrapolate Hazards: Assume Corrosivity & Irritation E->F G Adopt Conservative, Worst-Case Safety Protocol F->G

Caption: Risk assessment workflow based on structural analogy.

Anticipated GHS Classification (Based on 4-(Aminomethyl)pyridine)

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage / IrritationCategory 1H314: Causes severe skin burns and eye damage.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

These classifications indicate that the compound is likely corrosive and can cause irreversible damage to skin and eyes upon contact, as well as irritation to the respiratory system if inhaled.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the most critical line of defense, supplemented by appropriate PPE.

3.1. Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and serves to prevent the inhalation of potentially corrosive and irritating vapors or aerosols.

  • Emergency Stations: A fully functional safety shower and eyewash station must be located within a 10-second travel distance of the workspace.[4] The corrosive nature of this compound class means that immediate and copious flushing is the most critical first aid measure.

3.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory:

Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical safety goggles and a full-face shield.Due to the classification as a severe eye-damaging corrosive, goggles alone are insufficient. The face shield protects the entire face from splashes.[3]
Hand Nitrile or neoprene gloves.Latex gloves are unsuitable for handling many pyridine derivatives.[5][6] Always check the manufacturer's glove compatibility chart. Practice the "double gloving" technique for added protection and change gloves immediately if contamination is suspected.
Body Fully buttoned, flame-resistant lab coat.Provides a barrier against skin contact from spills and splashes.
Respiratory NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors).A respirator should be used during large-scale transfers or when cleaning up significant spills where vapor concentrations may exceed safe limits. Use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[3]

Standard Operating Procedures: Safe Handling & Storage

Adherence to validated protocols is essential for preventing incidents.

4.1. Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Assemble all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood.

    • Don all mandatory PPE as specified in Section 3.2.

  • Execution:

    • Place the stock container of this compound in a stable position within the fume hood.

    • Allow the container to equilibrate to room temperature before opening, especially if stored refrigerated, to prevent moisture condensation.

    • Slowly open the container, being mindful of any potential pressure differential.

    • Using a clean, compatible spatula, carefully transfer the desired amount to a weigh boat. Handle with smooth motions to avoid generating dust or splashing liquid.

    • Securely close the primary container immediately after dispensing. The recommendation to store under an inert atmosphere suggests the compound may be air-sensitive.[1][3]

  • Post-Handling:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol), ensuring the waste is collected in a designated hazardous waste container.

    • Carefully remove gloves and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab.[5]

4.2. Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Temperature: Store in a refrigerator at 2–8 °C.[1]

  • Atmosphere: Store under an inert gas (e.g., Nitrogen or Argon).[1] This prevents potential degradation from air or moisture.

  • Location: Keep in a designated "Corrosives" or "Flammables" cabinet within a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent violent exothermic reactions.[3][7]

  • Container: Ensure the container is tightly sealed, properly labeled with the full chemical name and GHS hazard pictograms, and in good condition.[5]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

5.1. Spill Response Protocol

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Immediate Risk Evacuate->Assess Minor Minor Spill (Contained, Small Volume) Assess->Minor Major Major Spill (Large Volume, Uncontained) Assess->Major PPE Don Full PPE: Respirator, Face Shield, Double Gloves, Lab Coat Minor->PPE Call Evacuate Lab. Call Emergency Response (e.g., EH&S) Major->Call Contain Contain with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect into a Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision workflow for chemical spill response.

For a minor spill :

  • Alert personnel in the immediate vicinity.

  • If safe to do so, don full PPE, including a respirator if necessary.

  • Contain the spill by covering it with an inert absorbent material like sand or vermiculite.[8]

  • Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.[3][9]

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the incident to the laboratory supervisor.

For a major spill , immediately evacuate the laboratory, close the doors, and contact your institution's emergency response (e.g., Environmental Health & Safety) from a safe location.

5.2. First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing, shoes, and jewelry. Flush the affected skin with copious amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting , as this can cause further damage to the esophagus. Have the victim rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[9]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent materials), must be treated as hazardous waste.

  • Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[4]

  • The container must be kept sealed when not in use.

  • Disposal must be carried out in strict accordance with institutional, local, and national hazardous waste regulations. Do not dispose of this chemical down the drain.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • How to handle pyridine safely? BIOSYNCE Blog. [Link]

  • Material Safety Data Sheet - 4-(Aminomethyl)pyridine. Cole-Parmer. [Link]

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An In-depth Technical Guide to the Storage and Stability of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)pyridin-3-ol, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridinol core with an aminomethyl substituent, imparts specific chemical properties that are crucial for its application but also render it susceptible to various degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the storage, handling, and stability of this compound is paramount to ensure its integrity, experimental reproducibility, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the critical factors influencing the stability of this compound, offering field-proven insights and detailed methodologies for its effective management.

Physicochemical Properties and Their Implications for Stability

A foundational understanding of the physicochemical properties of this compound is essential to predict its stability profile.

PropertyPredicted/Reported ValueImplication for Storage and Stability
Molecular Formula C₆H₈N₂OIndicates the presence of nitrogen and oxygen, which can act as sites for oxidation and other reactions.
Molecular Weight 124.14 g/mol A relatively small molecule, potentially with good solubility in polar solvents.
pKa 8.92 ± 0.10 (Predicted)[1]The molecule is basic and will be protonated in acidic to neutral solutions. The stability is likely pH-dependent.
Boiling Point 386.1 ± 27.0 °C (Predicted)[1]High boiling point suggests low volatility at room temperature.
Storage Temp. 2–8 °C, under inert gas[1]Manufacturer recommendation points towards sensitivity to temperature and atmospheric conditions.

The presence of both a phenolic hydroxyl group and a primary aminomethyl group on the electron-deficient pyridine ring makes the molecule susceptible to several degradation mechanisms. The hydroxyl group can be oxidized, and the aminomethyl group is a potential site for both oxidation and reactions with aldehydes or other reactive species.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and information from suppliers, the following storage and handling procedures are recommended to maintain its purity and stability.

Long-Term Storage

For long-term storage, this compound should be stored under the following conditions:

  • Temperature: 2–8 °C. Refrigeration is crucial to minimize the rate of potential degradation reactions. Some suppliers even recommend cold-chain transportation[2].

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen)[1]. This is a critical requirement to prevent oxidation, which is a likely degradation pathway for both the pyridinol and aminomethyl functionalities.

  • Container: A tightly sealed, opaque container to protect from light and moisture. Glass containers are preferable to plastic, especially for solutions.

  • Purity: It is important to source high-purity material, as impurities can sometimes catalyze degradation.

Handling

When handling this compound in the laboratory, the following precautions should be taken:

  • Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box).

  • Moisture: The compound may be hygroscopic. Avoid exposure to ambient air for extended periods.

  • Light: Protect the compound from light, especially UV light, as hydroxypyridine derivatives are known to be photosensitive[3][4].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

In-depth Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, oxygen, light, and temperature. Understanding these factors is key to preventing degradation during its use in experimental work and formulation development.

Hydrolytic Stability
  • Acidic Conditions (pH < 4): In strongly acidic solutions, the pyridine nitrogen and the aminomethyl group will be protonated. While this may protect the amino group from certain reactions, acid-catalyzed hydrolysis of the aminomethyl group is a potential degradation pathway, although likely slow.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range.

  • Alkaline Conditions (pH > 9): In basic solutions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide. This significantly increases the electron density of the pyridine ring, making it more susceptible to oxidation. Alkaline conditions can also catalyze other degradation reactions[5][8].

Causality Insight: The ionization state of the molecule, dictated by the pH of the solution, directly influences its reactivity and degradation pathways[7][9].

Oxidative Stability

Oxidation is a major anticipated degradation pathway for this compound. The molecule has two primary sites susceptible to oxidation: the aminomethyl group and the pyridinol ring.

  • Aminomethyl Group Oxidation: The primary amine can be oxidized to form an imine, which can then be hydrolyzed to an aldehyde. Further oxidation could lead to a carboxylic acid.

  • Pyridinol Ring Oxidation: The hydroxyl group activates the pyridine ring, making it more susceptible to oxidative degradation. The presence of dissolved oxygen can lead to photooxidation pathways[3]. Microbial degradation of similar compounds often proceeds via hydroxylation, highlighting the susceptibility of the ring to oxidation[2][10][11][12].

Self-Validating System: Storing the compound under an inert atmosphere is a self-validating protocol. If the compound remains stable under these conditions but degrades when exposed to air, it confirms its sensitivity to oxidation.

Photostability

Hydroxypyridine derivatives are known to be susceptible to photodegradation[3][13]. The 3-hydroxypyridine chromophore is a known photosensitizer[4].

  • Mechanism: Upon absorption of light, particularly UV light, the molecule can be excited to a higher energy state, leading to the formation of reactive species and subsequent degradation. This process is often exacerbated by the presence of oxygen (photooxidation)[3].

  • Degradation Products: Photodegradation can lead to complex mixtures of products, including ring-opened species.

Experimental Causality: To confirm photostability, a solution of the compound should be exposed to a controlled light source (as per ICH Q1B guidelines) while a control sample is kept in the dark. A significant difference in purity between the two samples would confirm photosensitivity.

Thermal Stability

While the predicted boiling point is high, prolonged exposure to elevated temperatures can lead to thermal degradation. Specific degradation pathways are not well-documented for this molecule, but thermal stress can accelerate other degradation processes like oxidation. Studies on related pyridine-containing polymers show that thermal decomposition typically occurs at temperatures well above ambient conditions[14][15].

Summary of Stability Profile
Stress ConditionExpected StabilityPotential Degradation Pathways
Acidic Hydrolysis LabileAcid-catalyzed reactions
Alkaline Hydrolysis Very LabileBase-catalyzed reactions, increased susceptibility to oxidation
Oxidation Very LabileOxidation of aminomethyl group and/or pyridine ring
Photodegradation LabilePhotooxidation, ring cleavage
Thermal Stress Stable at recommended storage temperatures; may degrade at elevated temperaturesAcceleration of other degradation pathways

Proposed Degradation Pathway

Based on the chemical structure and literature on related compounds, a potential degradation pathway for this compound is proposed below. This pathway highlights the susceptibility of the molecule to oxidation.

G A This compound B 4-(Iminomethyl)pyridin-3-ol A->B Oxidation C 3-Hydroxy-4-pyridinecarboxaldehyde B->C Hydrolysis D 3-Hydroxyisonicotinic acid C->D Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the parent compound from its potential degradation products.

Forced Degradation Study

A forced degradation study is the first step in developing a stability-indicating method. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

G cluster_0 Forced Degradation cluster_1 Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Photodegradation (ICH Q1B light exposure) A->E F Thermal Degradation (e.g., 60°C in solution) A->F G Neutralize samples (if necessary) B->G C->G D->G E->G F->G H Dilute to appropriate concentration G->H I Analyze by HPLC-UV/MS H->I

Caption: Workflow for a forced degradation study.

Recommended HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for method development. Optimization will be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A starting point could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness[16][17][18].

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. This technical guide has outlined the key factors influencing its stability, including the necessity of refrigerated storage under an inert atmosphere to mitigate oxidative degradation. The compound is also susceptible to degradation in the presence of light and at non-neutral pH. By implementing the recommended storage and handling protocols and utilizing a robust stability-indicating analytical method, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Chemosphere. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. [Link]

  • Journal of AOAC International. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • CORE. (2004). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of pesticide model compounds. [Link]

  • ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • PubMed Central (PMC). (2024). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

  • PubMed. (1998). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • International Journal of Compounding. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

  • Hindawi. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • PubMed Central (PMC). (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • MDPI. (n.d.). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]

  • PubMed. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

  • Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • PubMed Central (PMC). (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]

  • PubMed Central (PMC). (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • OSHA. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3). [Link]

  • ResearchGate. (n.d.). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. [Link]

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Link]

  • ResearchGate. (n.d.). Rate of hydrolysis plotted as moisture gained in mmol versus time for organotrimethoxysilane (3) and pyrene-tethered silatranes (6) and (7). [Link]

  • PubChemLite. (n.d.). 3-(aminomethyl)pyridin-4-ol (C6H8N2O). [Link]

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  • MDPI. (n.d.). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Aminomethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data with empirical data from structurally analogous compounds, such as 3-hydroxypyridine and 4-(aminomethyl)pyridine. We will delve into the principles and methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained in detail to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar heterocyclic compounds. All protocols and interpretations are designed to be self-validating, grounded in authoritative chemical principles.

Introduction and Structural Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at the 3-position and an aminomethyl (-CH₂NH₂) group at the 4-position. This unique arrangement of a phenolic hydroxyl group and a basic aminomethyl side chain suggests its potential as a versatile building block in the synthesis of pharmacologically active agents. Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic methods provide the most definitive, non-destructive means of achieving this.

This guide will interpret the anticipated spectroscopic signature of this compound, providing a foundational dataset for researchers synthesizing or working with this compound.

Molecular Structure and Key Features:

  • Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

  • Core Structure: A pyridine ring, which is an aromatic heterocycle.

  • Key Functional Groups:

    • Phenolic hydroxyl group (-OH) at C3.

    • Primary amine (-NH₂) on a methylene bridge at C4.

    • Aromatic C-H bonds.

    • Aliphatic C-H bonds in the methylene group.

These features will give rise to characteristic signals in NMR, IR, and MS, which we will explore in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH and -NH₂ groups), whereas these signals would be absent in D₂O due to H-D exchange.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on sample concentration.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical spectral width: 0 to 160 ppm.

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹H NMR Data

The chemical shifts of pyridine protons are highly influenced by the ring nitrogen and the electronic nature of substituents.[1] The electron-withdrawing nitrogen atom deshields the α-protons (C2, C6) most significantly.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.1 - 8.3Singlet (s) or narrow doublet-Adjacent to ring N and ortho to the -OH group. Highly deshielded.
H-5~7.2 - 7.4Doublet (d)J ≈ 5-6 HzCoupled to H-6. Influenced by the adjacent aminomethyl group.
H-6~8.0 - 8.2Doublet (d)J ≈ 5-6 HzAdjacent to ring N and coupled to H-5. Deshielded.
-CH₂- (Methylene)~3.8 - 4.0Singlet (s)-Benzylic-type protons adjacent to the aromatic ring and the amine.
-NH₂ (Amine)~2.5 - 3.5Broad Singlet (br s)-Exchangeable protons. Chemical shift is concentration and temperature-dependent.
-OH (Hydroxyl)~9.5 - 10.5Broad Singlet (br s)-Phenolic proton, exchangeable. Shift is highly variable.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~140 - 145Adjacent to N, deshielded.
C-3~150 - 155Attached to the electronegative -OH group.
C-4~145 - 150Attached to the aminomethyl substituent.
C-5~125 - 130Shielded relative to other ring carbons.
C-6~142 - 147Adjacent to N, deshielded.
-CH₂- (Methylene)~45 - 50Aliphatic carbon attached to the ring and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and pyridine ring vibrations. Data from analogous compounds like 4-aminopyridine and 3-hydroxypyridine support these assignments.[3][4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H StretchPhenolic -OHStrong, Broad
3400 - 3250N-H StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic (sp² C-H)Medium to Weak
2960 - 2850C-H StretchAliphatic (sp³ C-H)Medium to Weak
~1640N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1450C=C and C=N StretchPyridine RingStrong (multiple bands)
1300 - 1200C-O StretchPhenolStrong
1200 - 1000C-N StretchAliphatic AmineMedium
900 - 675C-H Bend (Out-of-plane)AromaticStrong

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, while softer techniques like Electrospray Ionization (ESI) often preserve the molecular ion.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₆H₈N₂O gives a monoisotopic mass of 124.06 Da.

  • Molecular Ion (M⁺•): An EI spectrum should show a molecular ion peak at m/z = 124 .

  • Major Fragmentation Pathways: The fragmentation of benzylamine-type structures is well-documented.[5][6][7] A primary and highly favorable fragmentation is the benzylic cleavage.

Table 4: Predicted Major Fragment Ions in EI-MS

m/zProposed FragmentFormula of FragmentPlausible Origin
124[M]⁺•[C₆H₈N₂O]⁺•Molecular Ion
107[M - NH₃]⁺•[C₆H₅O]⁺•Loss of ammonia from the molecular ion.
94[M - CH₂NH₂]⁺[C₅H₄NO]⁺α-cleavage (benzylic cleavage) with loss of the aminomethyl radical. This results in a stable 3-hydroxypyridinyl cation.
66[C₄H₄N]⁺[C₄H₄N]⁺Fragmentation of the pyridine ring, likely from the m/z 94 ion.

digraph "Fragmentation" {
graph [bgcolor="#F1F3F4", rankdir=LR, size="7.6,3", ratio=auto];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M⁺•)\nm/z = 124", fillcolor="#EA4335"]; F1 [label="Fragment\n[M - •CH₂NH₂]⁺\nm/z = 94", fillcolor="#FBBC05"]; F2 [label="Fragment\n[M - NH₃]⁺•\nm/z = 107", fillcolor="#34A853"];

M -> F1 [label="- •CH₂NH₂ (Benzylic Cleavage)"]; M -> F2 [label="- NH₃"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and mass spectrometry. This guide provides a detailed, predicted spectroscopic profile based on established chemical principles and data from analogous structures. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and amine functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. Researchers can use this document as a reliable reference for confirming the synthesis and purity of this versatile heterocyclic compound.

References

  • D. M. Shold. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Available at: [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • G. Bouchoux, et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Z. Dega-Szafran, et al. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. Available at: [Link]

  • NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 4-(Aminomethyl)pyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

Foreword: Charting the Course for a Promising Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)pyridin-3-OL

To the researchers, scientists, and drug development professionals who hold this guide, we are at a crucial juncture in the journey of a new chemical entity (NCE). The molecule , this compound, presents a fascinating scaffold. Its pyridine core, substituted with both a basic aminomethyl group and an acidic hydroxyl group, suggests a rich and complex physicochemical profile. Before this molecule can advance towards preclinical and clinical evaluation, a thorough understanding of its solubility is not just recommended—it is imperative. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low bioavailability and unreliable in vitro assay results.[1][2][3]

This document is structured not as a rigid protocol, but as a comprehensive strategic guide. It is designed to provide you, my fellow scientists, with the foundational knowledge, experimental designs, and data interpretation frameworks necessary to fully characterize the solubility of this compound. We will delve into the causality behind our experimental choices, ensuring that each step is a self-validating system that builds a complete and trustworthy solubility profile.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior. Understanding the constituent parts of this compound allows us to form initial hypotheses about its solubility.

Molecular Structure:

  • Chemical Formula: C₆H₈N₂O[4]

  • Molecular Weight: 124.14 g/mol [4]

  • Core Scaffold: A pyridine ring, which is a polar aromatic heterocycle.

  • Key Functional Groups:

    • 3-hydroxyl (-OH) group: This phenolic group is expected to be weakly acidic and is a strong hydrogen bond donor and acceptor. The presence of hydroxyl groups significantly enhances water solubility through hydrogen bonding with water molecules.[5]

    • 4-aminomethyl (-CH₂NH₂) group: This primary amine is basic and a strong hydrogen bond donor and acceptor. The amino group can be protonated in acidic solutions, forming a cation that dramatically increases aqueous solubility.[5]

Predicted Properties:

Based on its structure, this compound is predicted to be an amphoteric molecule, capable of acting as both an acid and a base. This dual nature is the single most important predictor of a complex, pH-dependent solubility profile.

  • Initial Solubility Hypothesis: The molecule's ability to form multiple hydrogen bonds and its ionizable nature strongly suggest good intrinsic aqueous solubility.[5][6] We can hypothesize that its solubility will be lowest near its isoelectric point (the pH at which the net charge is zero) and will increase significantly at pH values where it is predominantly in its cationic (low pH) or anionic (high pH) form.

PropertyPredicted Value/CharacteristicRationale
CAS Number 20485-35-2Unique chemical identifier.[4][7]
Molecular Formula C₆H₈N₂ODerived from molecular structure.[4]
Molecular Weight 124.14Sum of atomic weights.[4]
Predicted pKa (Amino) ~8.5 ± 0.5Typical for primary aminomethyl groups adjacent to an aromatic ring.
Predicted pKa (Hydroxyl) ~9.5 ± 0.5Typical for a phenolic hydroxyl group on a pyridine ring.
Polarity HighPresence of -OH, -NH₂, and pyridine nitrogen facilitates strong dipole-dipole interactions and hydrogen bonding.
Expected Aqueous Solubility Moderate to High, Highly pH-DependentMultiple hydrogen bonding sites and ionizable groups suggest favorable interaction with water.

The Strategic Importance of Kinetic vs. Thermodynamic Solubility

In drug discovery, not all solubility measurements are created equal. It is critical to distinguish between two key types: kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[1][9][10][11] It reflects the solubility of the fastest precipitating species, which may be an amorphous form, and is highly dependent on the experimental protocol (e.g., incubation time, DMSO concentration).[1][10] Its primary utility is in the early discovery phase for rapid screening of large compound libraries.[9][12]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[1][9] It is determined by allowing an excess of the solid compound to reach equilibrium in a solvent over an extended period (typically 24 hours or more).[3][13] This value represents the saturation concentration of the most stable crystalline form of the compound and is essential for lead optimization and formulation development.[9][12][14]

Our investigation will begin with a rapid kinetic assessment, followed by a rigorous determination of the thermodynamic solubility, which will serve as the "gold standard" for this molecule.

Experimental Workflows for Comprehensive Solubility Profiling

High-Throughput Kinetic Solubility Assay

Objective: To obtain a rapid, early-stage assessment of the solubility of this compound under non-equilibrium conditions, which is useful for guiding initial in vitro biological assays.

Methodology: Nephelometry (Light Scattering)

This method is chosen for its speed and suitability for high-throughput screening. It measures the turbidity of a solution caused by the precipitation of the compound.[6][10]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to wells containing 198 µL of aqueous phosphate-buffered saline (PBS) at pH 7.4. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations (e.g., 100 µM down to 0.78 µM).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[10]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed above the background is recorded as the kinetic solubility.

Causality and Trustworthiness: This protocol is self-validating through the use of positive and negative controls. A known soluble compound (e.g., Propranolol) should show no precipitation, while a known insoluble compound (e.g., Nifedipine) should precipitate at low concentrations. The inclusion of these controls ensures the assay is performing as expected.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM Stock in 100% DMSO assay1 Add 2µL Stock to 198µL PBS in Plate prep1->assay1 prep2 Prepare PBS (pH 7.4) prep2->assay1 assay2 Perform Serial Dilutions assay1->assay2 assay3 Incubate (1-2h, 25°C) assay2->assay3 analysis1 Measure Light Scattering (Nephelometry) assay3->analysis1 result Determine Kinetic Solubility (µM) analysis1->result Thermodynamic_Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Add Excess Solid Compound to Vials setup2 Add Aqueous Buffer setup1->setup2 equil1 Seal and Shake (24h, 25°C) setup2->equil1 analysis1 Filter Supernatant (0.22 µm filter) equil1->analysis1 analysis2 Quantify Filtrate via HPLC-UV analysis1->analysis2 result Determine Thermodynamic Solubility (mg/mL) analysis2->result Logical_Relationship cluster_compound Compound Properties cluster_factors External Factors Structure Molecular Structure (-OH, -NH2, Pyridine) pKa Acid/Base Properties (pKa) Structure->pKa Solubility Observed Solubility Profile Structure->Solubility pKa->Solubility pH Solution pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System Solvent->Solubility Formulation Formulation Strategy (e.g., Salt, Co-solvents) Solubility->Formulation

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(Aminomethyl)pyridin-3-OL through Enzyme Inhibition Profiling

This compound, a structural analog of the vital B6 vitamer pyridoxine, presents a compelling scaffold for targeted therapeutic development. Its chemical resemblance to key players in the vitamin B6 metabolic pathway suggests a high probability of interaction with enzymes central to this process. A primary candidate for such interaction is Pyridox(am)ine 5'-phosphate oxidase (PNPO), a critical flavin mononucleotide (FMN)-dependent enzyme.

PNPO catalyzes the final, rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1][2] PLP is an essential cofactor for a vast array of enzymes involved in crucial metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[2] Given that PNPO is implicated in the progression of certain cancers, it has emerged as a promising target for chemotherapeutic intervention.[3] This application note provides a comprehensive, in-depth guide for researchers to meticulously evaluate the inhibitory potential of this compound against human PNPO in vitro.

The following protocols are designed to be robust and self-validating, guiding the user from initial reagent preparation through to sophisticated data analysis and interpretation. By understanding the causal relationships behind each experimental step, researchers can confidently and accurately characterize the inhibitory profile of this compound, a critical step in its journey from a compound of interest to a potential therapeutic agent.

Section 1: The Scientific Foundation: Understanding PNPO and the Principles of Inhibition Assays

PNPO is a homodimeric protein that utilizes a tightly bound FMN cofactor to oxidize either pyridoxine 5'-phosphate (PNP) or pyridoxamine 5'-phosphate (PMP) to the active coenzyme, PLP.[4][5] This oxidative reaction involves the transfer of electrons from the substrate to FMN, which is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[4][6]

An in vitro enzyme inhibition assay is a meticulously controlled experiment designed to quantify the effect of a test compound on the catalytic activity of a specific enzyme. The core principle involves measuring the rate of the enzymatic reaction in the presence and absence of the potential inhibitor. A reduction in the reaction rate in the presence of the test compound indicates inhibition. By systematically varying the concentration of the inhibitor, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) value is determined. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The choice of assay methodology is paramount for generating reliable and reproducible data. For PNPO, a continuous spectrophotometric assay is a highly suitable approach. This method relies on monitoring the change in absorbance of a specific molecule over time, which is directly proportional to the progress of the enzymatic reaction.

Section 2: Experimental Workflow and Core Protocol

The following diagram illustrates the overarching workflow for the in vitro enzyme inhibition assay of this compound against PNPO.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Plate_Setup 96-Well Plate Setup (Controls and Test Wells) Serial_Dilution->Plate_Setup Reaction_Initiation Reaction Initiation (Addition of Substrate) Plate_Setup->Reaction_Initiation Data_Acquisition Kinetic Reading (Spectrophotometer) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculation of Initial Velocities Data_Acquisition->Rate_Calculation Inhibition_Calculation Determination of % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Value Determination (Dose-Response Curve) Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for the PNPO inhibition assay.

Detailed Step-by-Step Protocol: Continuous Spectrophotometric Assay

This protocol is designed for a 96-well microplate format, allowing for the simultaneous testing of multiple inhibitor concentrations.

2.1. Materials and Reagents

  • Purified Human Recombinant PNPO: (e.g., commercially available or purified in-house).

  • Pyridoxamine 5'-phosphate (PMP): The enzyme substrate.

  • This compound: The test inhibitor.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound.

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of kinetic measurements.

2.2. Reagent Preparation

  • PNPO Enzyme Stock Solution: Prepare a stock solution of PNPO in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • PMP Substrate Stock Solution: Prepare a concentrated stock solution of PMP in assay buffer. The final concentration in the assay should be approximately the Km value for PMP.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤1%).

2.3. Assay Procedure

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Assay buffer only (for background subtraction).

    • Negative Control (100% Activity): Enzyme, substrate, and buffer with the same final concentration of DMSO as the test wells.

    • Positive Control: A known PNPO inhibitor, if available.

    • Test Wells: Enzyme, substrate, buffer, and varying concentrations of this compound.

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the serially diluted this compound or DMSO (for the negative control) to the appropriate wells.

    • Add the PNPO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PMP substrate solution to all wells.

  • Data Acquisition: Immediately place the microplate in the spectrophotometer and begin kinetic measurements. Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product, pyridoxal 5'-phosphate (PLP), or the consumption of a co-substrate if a coupled assay is used. The measurement should be taken at regular intervals over a set period (e.g., every 30 seconds for 15 minutes).

Section 3: Data Analysis and Interpretation

The raw kinetic data will be in the form of absorbance values over time. The following steps will guide the conversion of this data into meaningful inhibition parameters.

data_analysis_workflow cluster_raw_data Raw Data Processing cluster_inhibition_calc Inhibition Calculation cluster_ic50_fit IC50 Determination Raw_Data Kinetic Absorbance Data Initial_Velocity Calculate Initial Velocity (V₀) (Slope of linear portion of curve) Raw_Data->Initial_Velocity Percent_Inhibition Calculate % Inhibition [1 - (V₀_inhibitor / V₀_control)] * 100 Initial_Velocity->Percent_Inhibition Log_Concentration Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Log_Concentration Nonlinear_Regression Fit to a Sigmoidal Dose-Response Curve Log_Concentration->Nonlinear_Regression IC50_Value Determine IC50 Value Nonlinear_Regression->IC50_Value

Caption: Workflow for data analysis and IC50 determination.

3.1. Calculation of Initial Velocities

For each well, plot absorbance versus time. The initial velocity (V₀) of the reaction is the initial linear slope of this curve. This represents the rate of the reaction before substrate depletion or product inhibition becomes significant.

3.2. Determination of Percent Inhibition

The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] * 100

3.3. IC50 Value Determination

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

3.4. Data Presentation

Summarize the quantitative data in a clear and structured table.

This compound (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
0.515.8 ± 2.5
130.1 ± 3.2
548.9 ± 4.1
1065.7 ± 3.8
5085.3 ± 2.9
10095.1 ± 1.5
IC50 (µM) ~5.1

Section 4: Troubleshooting and Considerations

Potential Issue Possible Cause Recommended Solution
High variability between replicates Pipetting errors, inconsistent mixing.Use calibrated pipettes, ensure thorough mixing of reagents.
No inhibition observed Inhibitor is not active, incorrect concentration range.Test a wider range of inhibitor concentrations, verify compound integrity.
Non-linear initial reaction rates Substrate or enzyme concentration is too high.Optimize substrate and enzyme concentrations to ensure linearity.
High background signal Non-enzymatic reaction, light scattering.Run appropriate blank controls, ensure microplate is clean.

Section 5: Conclusion and Future Directions

This application note provides a robust and detailed framework for the in vitro evaluation of this compound as a potential inhibitor of human PNPO. By following these protocols, researchers can generate high-quality, reproducible data to accurately determine the IC50 value and characterize the inhibitory profile of this compound.

A confirmed inhibitory activity against PNPO would warrant further investigation into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and selectivity against other related enzymes. These subsequent studies are crucial for the continued development of this compound as a potential therapeutic agent.

References

  • Wikipedia. Pyridoxine 5′-phosphate oxidase. [Link]

  • Musayev, F. N., Di Salvo, M. L., Safo, M. K., & Schirch, V. (2003). Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase. Protein Science, 12(7), 1455–1463. [Link]

  • Proteopedia. Pyridoxine 5'-phosphate oxidase. [Link]

  • Di Salvo, M. L., Safo, M. K., Musayev, F. N., Bossa, F., & Schirch, V. (2003). Structure and mechanism of Escherichia coli pyridoxine 5'-phosphate oxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1647(1-2), 76–82. [Link]

  • Graziani, C., Barile, A., Antonelli, L., Fiorillo, A., Ilari, A., Vetica, F., Di Salvo, M. L., Paiardini, A., Tramonti, A., & Contestabile, R. (2024). The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target. The FEBS Journal, 291(22), 4984–5001. [Link]

  • Tramonti, A., & Contestabile, R. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 23(19), 11634. [Link]

  • Tipton, K. F., & Davey, G. P. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(9), 1192. [Link]

  • Australasian Neonatal Medicines Formulary. (2025). Pyridoxal-5-Phosphate. [Link]

  • CenterWatch. Oral Pyridoxal 5'-Phosphate for the Treatment of Patients With PNPO Deficiency. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Wang, Y., Wu, Y., & Wang, Y. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(4), 367–379. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(Aminomethyl)pyridin-3-OL in Combating Glycative Stress

This compound, a pyridine derivative with structural similarities to pyridoxamine (a vitamer of Vitamin B6), presents a compelling avenue for research in the mitigation of cellular damage induced by advanced glycation end-products (AGEs). AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] This process, known as glycation, is a significant contributor to the pathophysiology of numerous age-related chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications.[1][2] The accumulation of AGEs leads to protein cross-linking, induction of oxidative stress, and activation of inflammatory signaling pathways, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).

Given its structural resemblance to pyridoxamine, a well-documented inhibitor of AGE formation, this compound is a prime candidate for investigation as a novel anti-glycation agent. Pyridoxamine is known to interfere with the glycation cascade by scavenging reactive dicarbonyl intermediates.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the anti-glycation potential of this compound using robust cell-based assays. The protocols detailed herein are designed to be self-validating systems, enabling the rigorous assessment of the compound's efficacy and mechanism of action.

Scientific Foundation: The Rationale for Investigating this compound as an AGE Inhibitor

The core hypothesis underpinning these protocols is that this compound, like pyridoxamine, can interrupt the formation of AGEs, thereby protecting cells from glycative stress. The primary mechanisms by which AGE inhibitors are thought to exert their protective effects include:

  • Trapping of Reactive Carbonyl Species: Intercepting highly reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in AGE formation.[1]

  • Inhibition of Post-Amadori Reactions: Preventing the conversion of Amadori products to cross-linked AGEs.[2]

  • Antioxidant Activity: Quenching reactive oxygen species (ROS) that are often generated during the glycation process.

The following protocols are designed to systematically evaluate these potential mechanisms.

Experimental Workflows and Protocols

Diagram: Overall Experimental Workflow

workflow cluster_prep Compound & Cell Preparation cluster_assays In Vitro & Cell-Based Assays cluster_analysis Data Analysis & Interpretation Compound Prepare this compound Stock BSA_Assay BSA-Sugar Glycation Assay (In Vitro) Compound->BSA_Assay Viability_Assay Cell Viability Assay (e.g., MTT, PrestoBlue™) Compound->Viability_Assay AGE_Formation_Assay Cellular AGE Formation Assay (Fluorescence) Compound->AGE_Formation_Assay ROS_Assay Intracellular ROS Assay (e.g., DCFH-DA) Compound->ROS_Assay Cells Culture & Seed Cells Cells->Viability_Assay Cells->AGE_Formation_Assay Cells->ROS_Assay RAGE_Expression_Assay RAGE Expression Analysis (Western Blot/qPCR) Cells->RAGE_Expression_Assay Data_Analysis Quantify Results BSA_Assay->Data_Analysis Viability_Assay->AGE_Formation_Assay Determine non-toxic concentrations AGE_Formation_Assay->Data_Analysis ROS_Assay->Data_Analysis RAGE_Expression_Assay->Data_Analysis Interpretation Interpret Biological Significance Data_Analysis->Interpretation

Caption: Overall experimental workflow for evaluating the anti-glycation potential of this compound.

Protocol 1: In Vitro Bovine Serum Albumin (BSA) Glycation Assay

Objective: To assess the direct inhibitory effect of this compound on protein glycation in a cell-free system.

Principle: This assay measures the formation of fluorescent AGEs from the reaction of BSA with a reducing sugar (e.g., glucose, fructose, or methylglyoxal). A reduction in fluorescence in the presence of the test compound indicates inhibition of AGE formation.[3]

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose, D-Fructose, or Methylglyoxal (MGO)

  • This compound

  • Aminoguanidine (positive control)[3][4]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL BSA solution in PBS.

    • Prepare a 1 M stock solution of glucose or fructose, or a 10 mM stock solution of MGO in PBS.

    • Prepare a stock solution of this compound in PBS. Perform serial dilutions to obtain a range of working concentrations.

    • Prepare a stock solution of aminoguanidine in PBS.

  • Assay Setup:

    • In a 96-well plate, combine the following in triplicate for each condition:

      • Control (BSA + Sugar): 50 µL BSA solution + 50 µL sugar solution + 50 µL PBS.

      • Test Compound: 50 µL BSA solution + 50 µL sugar solution + 50 µL of this compound at various concentrations.

      • Positive Control: 50 µL BSA solution + 50 µL sugar solution + 50 µL of aminoguanidine at a known inhibitory concentration.

      • Blank: 100 µL PBS + 50 µL of the highest concentration of the test compound or aminoguanidine.

    • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.[3][5] The incubation time can be optimized based on the glycation agent used.

  • Measurement:

    • After incubation, measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[3]

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Control)] x 100

Expected Results: A dose-dependent decrease in fluorescence in the presence of this compound would suggest a direct inhibitory effect on AGE formation.

Data Presentation:

CompoundConcentration (µM)Mean Fluorescence (AU)% Inhibition
Control050000
This compound10450010
50350030
100200060
Aminoguanidine100250050
Protocol 2: Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound for use in subsequent cell-based assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[6]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve to determine the concentration at which the compound exhibits no significant cytotoxicity.

Expected Results: Identification of a concentration range of this compound that does not adversely affect cell viability. This range will be used for subsequent cell-based assays.

Protocol 3: Cellular AGE Formation Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the formation of intracellular AGEs in a cellular model of glycative stress.

Principle: Cells are cultured in a high-sugar medium to induce the formation of AGEs. The intracellular accumulation of fluorescent AGEs is then quantified. A reduction in fluorescence in cells treated with the test compound indicates inhibition of cellular AGE formation.

Materials:

  • Relevant cell line (e.g., SH-SY5Y, human umbilical vein endothelial cells - HUVECs)

  • High-glucose cell culture medium (e.g., 50 mM glucose)

  • Normal-glucose cell culture medium (control)

  • This compound (at non-toxic concentrations)

  • Aminoguanidine (positive control)

  • PBS

  • Cell lysis buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound or aminoguanidine for 2 hours.

  • Induction of Glycative Stress:

    • Remove the pre-treatment medium and replace it with high-glucose medium containing the respective concentrations of the test compound or control.

    • Include a control group of cells cultured in normal-glucose medium.

  • Incubation: Incubate the cells for 48-72 hours.

  • Measurement of Intracellular AGEs:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a 96-well black plate.

    • Measure the fluorescence of the lysates at an excitation of ~370 nm and an emission of ~440 nm.

    • Normalize the fluorescence readings to the total protein concentration of each lysate (determined by a BCA or Bradford assay).

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation relative to the high-glucose control.

Expected Results: A dose-dependent reduction in normalized fluorescence in cells treated with this compound in high-glucose conditions would demonstrate its ability to inhibit intracellular AGE formation.

Diagram: Proposed Mechanism of AGE Inhibition by this compound

AGE_Inhibition cluster_glycation Glycation Pathway cluster_inhibition Inhibition by this compound Sugar Reducing Sugars (Glucose, Fructose) Schiff_Base Schiff Base Sugar->Schiff_Base + Protein Protein Proteins / Lipids Amadori Amadori Product Schiff_Base->Amadori Dicarbonyls Reactive Dicarbonyls (MGO, GO) Amadori->Dicarbonyls AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs + Protein Compound This compound Compound->Dicarbonyls Traps & Neutralizes

Caption: Proposed mechanism of this compound in inhibiting AGE formation by trapping reactive dicarbonyl intermediates.

Trustworthiness: A Self-Validating Experimental Design

The protocols are designed with internal controls to ensure the validity of the results:

  • Positive Controls: The inclusion of aminoguanidine, a known AGE inhibitor, provides a benchmark for evaluating the potency of this compound.[3][4]

  • Negative Controls: The use of vehicle controls and normal-glucose conditions allows for the accurate assessment of the effects of the test compound and the induction of glycative stress.

  • Cytotoxicity Assessment: Preliminary cell viability assays are crucial to distinguish between a true inhibition of AGE formation and a reduction in fluorescence due to cell death.[6]

  • Dose-Response Analysis: Evaluating the compound over a range of concentrations allows for the determination of its potency (e.g., IC50 value).

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential inhibitor of AGE formation. Positive results from these assays would warrant further investigation into its specific mechanisms of action, including its antioxidant properties and its effects on the RAGE signaling pathway. Subsequent studies could involve more complex cellular models, such as co-cultures or 3D organoids, and ultimately in vivo studies in animal models of diseases associated with high levels of AGEs. The systematic application of these robust cell-based assays will be instrumental in determining the therapeutic potential of this compound in the fight against diseases driven by glycative stress.

References

  • ResearchGate. A novel in vitro method to detect inhibitors of protein glycation. Available from: [Link]

  • PubMed Central. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. Available from: [Link]

  • PNAS. In vitro studies of formation of antigenic advanced glycation end products (AGEs). Available from: [Link]

  • PubMed Central. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats. Available from: [Link]

  • PubMed Central. Inhibition of advanced glycation end product formation and serum protein infiltration in bioprosthetic heart valve leaflets. Available from: [Link]

  • PubMed Central. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Available from: [Link]

Sources

Application Notes & Protocols: Evaluating the Neuroprotective Efficacy of 4-(Aminomethyl)pyridin-3-OL in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)pyridin-3-OL is a pyridoxine (Vitamin B6) derivative under investigation for its potential neuroprotective properties. Structurally similar to pyridoxamine, it is hypothesized to act through a multi-faceted mechanism that includes the inhibition of advanced glycation end-product (AGE) formation, reduction of oxidative stress, and modulation of excitotoxicity.[1][2][3] Vitamin B6 and its derivatives are known to play a crucial role in the normal function of the central nervous system, offering protection against ischemia and glutamate-induced neurotoxicity.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical studies to rigorously evaluate the therapeutic efficacy of this compound using validated and reproducible animal models of acute and chronic neurological injury.

The selection of appropriate animal models is paramount for translating preclinical findings to clinical applications.[8][9] This guide will focus on two distinct, well-characterized models that represent different facets of neurodegenerative processes:

  • Transient Middle Cerebral Artery Occlusion (MCAO) in Rats: An acute model of focal ischemic stroke, ideal for assessing the compound's ability to protect against neuronal death caused by ischemia-reperfusion injury.[10][11][12]

  • MPTP-Induced Neurotoxicity in Mice: A sub-acute neurotoxin-based model that recapitulates key pathological features of Parkinson's Disease (PD), specifically the loss of dopaminergic neurons in the substantia nigra.[13][14][15][16][17]

By detailing the rationale, step-by-step protocols, and critical endpoints for each model, this guide aims to provide a robust framework for generating the high-quality, reproducible data necessary for advancing novel neuroprotective candidates like this compound.

Section 1: Overall Preclinical Efficacy Testing Workflow

A systematic approach is essential for the preclinical evaluation of any new chemical entity. The workflow should begin with fundamental characterization and dose-finding before proceeding to more complex efficacy models. This ensures that the selected doses are both safe and pharmacologically active, providing a solid foundation for interpreting efficacy data.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Efficacy Model cluster_2 Phase 3: Chronic Efficacy Model Compound This compound (Test Article) PK_PD Pharmacokinetics & Dose-Range Finding (e.g., MTD, BBB penetration) Compound->PK_PD Formulation MCAO Ischemic Stroke Model (Transient MCAO in Rats) PK_PD->MCAO Select Dose MPTP Parkinson's Disease Model (MPTP in Mice) PK_PD->MPTP Select Dose Behavioral_MCAO Neurological Scoring MCAO->Behavioral_MCAO Histo_MCAO Infarct Volume (TTC Staining) MCAO->Histo_MCAO Biochem_MCAO Biomarker Analysis (e.g., Oxidative Stress) MCAO->Biochem_MCAO Data_Analysis Comprehensive Data Analysis & Mechanistic Insights Biochem_MCAO->Data_Analysis Behavioral_MPTP Motor Coordination (Rotarod) MPTP->Behavioral_MPTP Histo_MPTP Dopaminergic Neuron Count (TH Staining) MPTP->Histo_MPTP Biochem_MPTP Striatal Dopamine (HPLC) MPTP->Biochem_MPTP Biochem_MPTP->Data_Analysis

Caption: High-level workflow for preclinical evaluation of this compound.

Section 2: Model 1 - Acute Neuroprotection in an Ischemic Stroke Model

Rationale for Model Selection

The transient Middle Cerebral Artery Occlusion (MCAO) model is the most widely used animal model for focal cerebral ischemia, as it closely mimics the pathophysiology of human ischemic stroke.[9][11][12][18] This model involves temporarily blocking blood flow to the middle cerebral artery, leading to a predictable area of infarction in the cortex and striatum. Reperfusion is initiated by removing the occlusion, which allows for the study of both ischemic and reperfusion-mediated injury. This model is particularly well-suited to test the efficacy of this compound due to its hypothesized mechanisms of action, such as antioxidant effects and protection against glutamate-induced neurotoxicity, which are highly relevant in the context of stroke.[4][6]

Detailed Experimental Protocol: Transient MCAO in Rats

This protocol is adapted from established methods and should be performed under strict aseptic conditions.[18][19][20][21][22]

Materials:

  • Male Sprague-Dawley or Wistar rats (280-320g)

  • Isoflurane anesthesia system

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip[21]

  • Sutures (4-0 silk)

  • Heating pad with rectal probe for temperature monitoring

  • Laser Doppler Flowmeter (optional, but recommended for verification of occlusion)

Procedure:

  • Animal Preparation: Anesthetize the rat with 3-4% isoflurane for induction, and maintain at 1.5-2% during surgery. Place the animal in a supine position on a heating pad to maintain core body temperature at 37 ± 0.5°C.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18]

  • Vessel Ligation: Ligate the distal ECA. Place a temporary microvascular clip on the ICA and a loose suture around the CCA proximal to the bifurcation.[18][20]

  • Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the silicon-coated 4-0 monofilament through the incision into the ICA. Advance the filament approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating occlusion of the origin of the MCA.[21][22] Secure the filament in place. If using Laser Doppler, a drop of >70% in cerebral blood flow confirms successful occlusion.

  • Ischemia Period: Maintain the occlusion for the desired period (e.g., 90 minutes). During this time, withdraw anesthesia and allow the animal to recover in a heated cage.

  • Reperfusion: Re-anesthetize the animal. Carefully withdraw the monofilament to restore blood flow.[21] Suture the neck incision.

  • Drug Administration: this compound or vehicle should be administered according to the study design (e.g., intraperitoneally 30 minutes before reperfusion and again at 6 hours post-reperfusion).

  • Post-Operative Care: Administer subcutaneous saline for hydration and provide soft food. Monitor the animals closely for the first 24 hours.

Efficacy Assessment Endpoints

2.3.1 Neurological Deficit Scoring:

  • When: 24 hours post-MCAO.

  • How: Use a 5-point neurological deficit scale (e.g., Bederson scale). This is a rapid and reliable method to assess gross neurological function.

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push (and forelimb flexion).

    • 3: Unidirectional circling.

    • 4: Spontaneous circling or barrel rolling.

2.3.2 Infarct Volume Measurement (TTC Staining):

  • When: 48 or 72 hours post-MCAO.[23]

  • Rationale: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to form a red formazan product.[24] Ischemic tissue, lacking this enzymatic activity, remains white, allowing for clear demarcation of the infarct.[24][25][26]

  • Protocol:

    • Euthanize the animal and rapidly remove the brain.

    • Chill the brain at -20°C for 20 minutes to firm the tissue.

    • Slice the brain into 2 mm coronal sections using a brain matrix.[21]

    • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes, protected from light.[22][25]

    • Fix the stained slices in 10% buffered formalin.

    • Image the slices with a high-resolution scanner. Use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice. The total infarct volume is calculated, often corrected for edema.[24]

Data Presentation and Interpretation

Data should be presented clearly to compare the vehicle control group with the treatment groups.

Treatment GroupNNeurological Score (24h, Median ± IQR)Total Infarct Volume (mm³, Mean ± SEM)% Reduction in Infarct Volume
Sham100 ± 00 ± 0N/A
Vehicle (MCAO)123.0 ± 1.0250 ± 250%
Drug (10 mg/kg)122.0 ± 1.0175 ± 2030%
Drug (30 mg/kg)121.0 ± 0.5 110 ± 1556%
*p<0.05, **p<0.01 vs. Vehicle

A statistically significant reduction in both the neurological score and the infarct volume in the drug-treated groups would provide strong evidence of the neuroprotective efficacy of this compound in an acute ischemic setting.

Section 3: Model 2 - Neuroprotection in a Parkinson's Disease Model

Rationale for Model Selection

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is considered a gold standard for studying Parkinson's Disease (PD) because it selectively destroys dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), replicating one of the key pathological hallmarks of human PD.[14][16] MPTP itself is not toxic but is converted in the brain by MAO-B to the active toxicant MPP+, which is then taken up by the dopamine transporter into DA neurons.[17] Inside the neuron, MPP+ inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and eventual cell death.[16][17] This model is excellent for testing compounds like this compound that are hypothesized to have antioxidant and anti-AGE properties, as these mechanisms are implicated in PD pathogenesis.[27]

Detailed Experimental Protocol: Sub-acute MPTP Administration in Mice

This protocol requires strict adherence to safety procedures due to the neurotoxicity of MPTP.[13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old) - this strain is known to be highly susceptible to MPTP.[14]

  • MPTP hydrochloride (MPTP-HCl)

  • Sterile saline (0.9% NaCl)

  • Rotarod apparatus

  • Materials for tissue processing (perfusion, cryosectioning)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

Procedure:

  • Acclimation and Baseline Testing: Acclimate mice to the facility and handle them daily for at least one week.[28] Perform baseline motor coordination testing on the rotarod.

  • MPTP Administration: A sub-acute regimen is often preferred to model a more progressive loss. Administer MPTP-HCl at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[17] The control group receives saline injections. [CRITICAL SAFETY NOTE: MPTP is a human neurotoxin. All handling, preparation, and injection must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE)]. [13]

  • Drug Administration: this compound or vehicle should be administered based on the study design. A common paradigm is to begin treatment 24 hours before the first MPTP injection and continue daily throughout the MPTP administration period and for a set duration afterward (e.g., for 7 days post-last MPTP injection).

  • Endpoint Assessment: Behavioral and tissue analyses are typically performed 7 to 21 days after the final MPTP injection to allow for the full development of the lesion.[13]

Efficacy Assessment Endpoints

3.3.1 Motor Coordination (Rotarod Test):

  • When: 7 days after the last MPTP injection.

  • Rationale: The rotarod test assesses motor coordination and balance, which are impaired due to striatal dopamine depletion.[28][29][30]

  • Protocol:

    • Training: Train mice on the rotarod for 2-3 days prior to MPTP administration. This involves placing them on the rod at a low, constant speed (e.g., 5 RPM) for 60 seconds.[28]

    • Testing: Place the mouse on the rod and begin an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).[28][30][31]

    • Measurement: Record the latency to fall from the rod. Perform 3 trials per mouse with a 10-15 minute inter-trial interval.[28][31] The average latency across the trials is used for analysis.

3.3.2 Histological Analysis (Tyrosine Hydroxylase Staining):

  • When: 21 days after the last MPTP injection.

  • Rationale: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons.[32][33] Immunohistochemical staining for TH allows for the quantification of surviving DA neurons in the SNpc and the density of DA terminals in the striatum.[32][34][35]

  • Protocol:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in PFA, then transfer to a sucrose solution for cryoprotection.

    • Cut coronal sections (e.g., 30-40 µm) through the entire SNpc and striatum using a cryostat.

    • Immunohistochemistry: a. Block non-specific binding with a serum-based blocking buffer (e.g., 10% donkey serum).[34][35] b. Incubate sections with a primary antibody against TH (e.g., Chicken anti-TH, 1:200 dilution).[34][35][36] c. Wash and incubate with an appropriate fluorescently-conjugated secondary antibody. d. Mount sections on slides and coverslip.[35][36]

    • Quantification: Use stereology software to perform an unbiased count of TH-positive neurons in the SNpc. Measure the optical density of TH staining in the striatum as an index of terminal integrity.

Data Presentation and Interpretation
Treatment GroupNLatency to Fall (s, Mean ± SEM)TH+ Neurons in SNpc (Count, Mean ± SEM)% Protection of Neurons
Saline10280 ± 158500 ± 300N/A
MPTP + Vehicle1295 ± 124100 ± 2500%
MPTP + Drug (20 mg/kg)12175 ± 186300 ± 31050%
MPTP + Drug (50 mg/kg)12240 ± 20 7800 ± 28084%
*p<0.05, **p<0.01 vs. MPTP + Vehicle

A significant improvement in rotarod performance coupled with a statistically significant preservation of TH-positive neurons in the SNpc would strongly indicate that this compound has a disease-modifying, neuroprotective effect in this model of Parkinson's Disease.

Section 4: Mechanistic Validation

To support the hypothesized mechanism of action, it is crucial to conduct biochemical assays on brain tissue collected from the animal studies. This provides a direct link between the observed neuroprotection and the compound's molecular targets.

G cluster_0 Hypothesized Mechanisms cluster_1 Downstream Effects Compound This compound AGE_Inhibition Inhibition of AGE Formation Compound->AGE_Inhibition Antioxidant Antioxidant Activity Compound->Antioxidant Protein_Damage Reduced Protein Damage (↓ Carbonyls, ↓ CML) AGE_Inhibition->Protein_Damage Oxidative_Stress Reduced Oxidative Stress (↓ MDA, ↑ GSH) Antioxidant->Oxidative_Stress Mitochondria Mitochondrial Protection Oxidative_Stress->Mitochondria Inflammation Reduced Neuroinflammation Protein_Damage->Inflammation Neuroprotection Neuroprotection (↑ Neuronal Survival) Mitochondria->Neuroprotection Inflammation->Neuroprotection

Caption: Hypothesized neuroprotective signaling pathway for this compound.

Recommended Assays:

  • Advanced Glycation End-products (AGEs): Measure levels of specific AGEs like carboxymethyl-lysine (CML) in brain homogenates using ELISA kits. A reduction in AGEs in drug-treated animals would support this as a primary mechanism.[1][37]

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Measures lipid peroxidation.

    • Glutathione (GSH) Assay: Measures the level of this key endogenous antioxidant. An effective antioxidant compound should decrease MDA and preserve or increase GSH levels.

  • Mitochondrial Function: Assess mitochondrial complex I activity in isolated mitochondria from brain tissue, particularly from the MPTP model, to see if the compound can directly prevent MPP+-induced inhibition.

By integrating behavioral, histological, and biochemical data, researchers can build a comprehensive and compelling case for the therapeutic potential of this compound.

References

  • Dakshinamurti, S., & Dakshinamurti, K. (2015).
  • protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io.
  • protocols.io. (2024). Rotarod-Test for Mice. protocols.io.
  • Przedborski, S., et al. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. PubMed.
  • Stirban, A., et al. (n.d.). Inhibitors of Advanced Glycation End Product (AGE)
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.
  • protocols.io. (2025). (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1.
  • Frontiers. (n.d.).
  • MDPI. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use?. MDPI.
  • MDPI. (n.d.). Parkinson's Disease: Exploring Different Animal Model Systems. MDPI.
  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. ASAP.
  • MDPI. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. MDPI.
  • Belayev, L., et al. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. PubMed.
  • Taylor & Francis Group. (2009). Animal Models of Ischemic Stroke. Taylor & Francis Online.
  • Portland Press. (n.d.). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Neuronal Signaling.
  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. ASAP.
  • Maze Engineers. (2019). Rodent Models of Ischemic Stroke. ConductScience.
  • IntechOpen. (n.d.). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. IntechOpen.
  • Exon Publications. (n.d.). View of Animal Models of Parkinson's Disease.
  • Dove Medical Press. (2016). Animal models of Parkinson’s disease and their applications. Journal of Parkinsonism and Restless Legs Syndrome.
  • protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River Labs.
  • SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. SciSpace.
  • Bio-protocol. (n.d.). Rat Middle Cerebral Artery Occlusion (MCAO). Bio-protocol.
  • Dakshinamurti, S., et al. (n.d.). Neuroprotective actions of pyridoxine. PubMed.
  • PubMed Central (PMC). (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method. NIH.
  • ResearchGate. (2025). Inhibitors and Breakers of Advanced Glycation Endproducts (AGEs): A Review | Request PDF.
  • ResearchGate. (2025). Protocol for the MPTP mouse model of Parkinson's disease.
  • NIH. (n.d.). Inhibition and breaking of advanced glycation end-products (AGEs)
  • JoVE. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of Visualized Experiments.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (2013).
  • ResearchGate. (2025). Novel advances in inhibiting advanced glycation end product formation using natural compounds.
  • ResearchGate. (2025). Antihypertensive and neuroprotective actions of pyridoxine and its derivatives.
  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
  • Bio-protocol. (n.d.). 2.3. TTC Staining and Assessment of Infarct Volume. Bio-protocol.
  • Frontiers. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Aging Neuroscience.
  • Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
  • SciELO. (n.d.).
  • ResearchGate. (2025). Neuroprotective effect of pyridoxine hydrochloride in models of mononeuropathy in rats.
  • Yamashima, T., et al. (n.d.). Neuroprotective effects of pyridoxal phosphate and pyridoxal against ischemia in monkeys. PubMed.
  • Anti-Aging Medical & Research Center. (n.d.). Advanced Glycation End-products (AGEs) linked to aging process. AARC.
  • ResearchGate. (n.d.). Pyridoxine Inhibits Depolarization-Evoked Glutamate Release in Nerve Terminals from Rat Cerebral Cortex: a Possible Neuroprotective Mechanism?.
  • Bio-protocol. (n.d.). Tyrosine Hydroxylase Immunohistochemistry. Bio-protocol.
  • Bederson, J. B., et al. (1986).
  • ResearchGate. (n.d.). Infarct Measurement in Focal Cerebral Ischemia: TTC Staining | Request PDF.
  • Semantic Scholar. (n.d.). Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Semantic Scholar.
  • ResearchGate. (2025). Pyridoxine-Resveratrol hybrids Mannich base derivatives as novel dual inhibitors of AChE and MAO-B with antioxidant and metal-chelating properties for the treatment of Alzheimer's disease | Request PDF.

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Application Notes and Protocols for High-Throughput Screening with 4-(Aminomethyl)pyridin-3-OL Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-(Aminomethyl)pyridin-3-OL Scaffold in Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery.[1][2] This powerful methodology allows for the rapid evaluation of vast collections of chemical compounds to identify "hits" that modulate a specific biological target.[1] The success of any HTS campaign, however, is fundamentally dependent on the quality and diversity of the small molecule library being screened. The choice of the core chemical scaffold, around which the library is built, is therefore a critical strategic decision.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[3][4][5] Its derivatives are sought after in the pharmaceutical industry due to their favorable physicochemical properties, including improved water solubility and bioavailability, and their ability to engage in various biological interactions.[3][4][6] The pyridinone core, a related structure, also demonstrates a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[7]

This document provides a detailed guide to the design, synthesis, and application of chemical libraries based on the This compound scaffold for high-throughput screening campaigns. This scaffold is particularly attractive due to its inherent structural features:

  • Multiple Derivatization Points: The presence of a primary amine, a hydroxyl group, and several positions on the pyridine ring allows for the facile introduction of diverse chemical functionalities, enabling the creation of a large and structurally varied library from a single core.

  • Hydrogen Bonding Capabilities: The hydroxyl and aminomethyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[7]

  • Favorable Physicochemical Properties: The pyridine core generally imparts good solubility, a desirable trait for screening compounds.[4][6]

These application notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for leveraging this compound libraries to accelerate the identification of novel drug candidates.

Part 1: Library Design and Parallel Synthesis

The thoughtful design of a screening library is paramount to maximizing the chances of identifying high-quality hits. The goal is to explore a broad swath of chemical space while maintaining drug-like properties.

Strategic Design of a this compound Library

The this compound scaffold offers three primary points for diversification, as illustrated below. A successful library design will systematically vary the substituents at these positions to achieve a high degree of chemical diversity.

Caption: Diversification points on the this compound scaffold.

Rationale for Substituent Selection:

  • R1 (Aminomethyl Group): Acylation with a diverse set of carboxylic acids or sulfonylation with various sulfonyl chlorides introduces a wide range of functionalities. Reductive amination with aldehydes or ketones can also be employed to generate secondary or tertiary amines.

  • R2 (Hydroxyl Group): Etherification with different alkyl halides or esterification with acyl chlorides can modulate the lipophilicity and hydrogen bonding capacity of the molecule.

  • R3 (Pyridine Ring): While less straightforward, functionalization of the pyridine ring itself, for instance through nucleophilic aromatic substitution on an activated precursor, can introduce further diversity.

Table 1: Example Building Blocks for Library Synthesis

Position Reaction Type Example Building Blocks Desired Properties Introduced
R1 (Amine) AcylationDiverse Carboxylic Acids (e.g., aliphatic, aromatic, heterocyclic)Varied steric bulk, lipophilicity, and hydrogen bonding patterns
SulfonylationAryl and Alkyl Sulfonyl ChloridesDifferent electronic properties and geometries
R2 (Hydroxyl) EtherificationAlkyl and Benzyl HalidesIncreased lipophilicity, altered conformation
EsterificationAcyl Chlorides and AnhydridesIntroduction of ester functionality, potential for prodrug strategies
Protocol: Parallel Synthesis of a this compound Library

This protocol outlines a general method for the parallel synthesis of an amide library at the R1 position in a 96-well plate format.

Materials:

  • This compound dihydrochloride

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional, but recommended for efficiency)[2]

  • HPLC-MS for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound dihydrochloride in DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid in DMF in a 96-well plate.

    • Prepare a 0.2 M stock solution of HATU in DMF.

    • Prepare a 0.4 M stock solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution.

    • Add 100 µL of the respective carboxylic acid stock solution to each well.

    • Add 100 µL of the HATU stock solution to each well.

    • Initiate the reaction by adding 100 µL of the DIPEA stock solution to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC-MS.

  • Quality Control:

    • Analyze each purified compound by LC-MS to confirm identity and purity (>95% is recommended for HTS).

    • Accurately determine the concentration of each compound stock solution (typically 10 mM in DMSO).

Part 2: High-Throughput Screening Workflow

The HTS workflow is a multi-stage process designed to efficiently identify and prioritize active compounds from a large library.[8][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Z' > 0.5) AssayDev->PilotScreen Validate Robustness PrimaryHTS Full Library Screen (Single Concentration) PilotScreen->PrimaryHTS Proceed to HTS DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis Generate Hit List HitConfirmation Hit Confirmation (Re-test) DataAnalysis->HitConfirmation DoseResponse Dose-Response & IC50/EC50 HitConfirmation->DoseResponse SAR Preliminary SAR DoseResponse->SAR Validated Hits HitExpansion Hit Expansion SAR->HitExpansion

Sources

How to use 4-(Aminomethyl)pyridin-3-OL in fibrosis research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of 4-(Aminomethyl)pyridin-3-OL in Fibrosis Research

Authored by Gemini, Senior Application Scientist

Abstract

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine with limited therapeutic options.[1][2] The exploration of novel small molecules with anti-fibrotic potential is paramount. This document provides a comprehensive guide for researchers on the utilization of This compound (CAS: 20485-35-2), a pyridin-3-ol derivative, in fibrosis research.[3] Structurally related to the aminopyridine class of compounds known to modulate ion channels and bearing resemblance to pyridone-based anti-fibrotic agents like Pirfenidone, this compound presents a compelling candidate for investigation.[4][5][6][7] This guide details its hypothesized mechanism of action and provides robust, validated protocols for its evaluation in both in vitro and in vivo models of fibrosis.

Introduction to Fibrosis and the Therapeutic Rationale for this compound

Fibrosis can affect nearly every organ system, including the lungs (Idiopathic Pulmonary Fibrosis, IPF), liver (cirrhosis), kidneys, and heart.[1] The central event in fibrosis is the activation of resident fibroblasts or other precursor cells into contractile, ECM-secreting myofibroblasts. This process is predominantly driven by the pleiotropic cytokine, Transforming Growth Factor-beta (TGF-β).[8]

The TGF-β Signaling Cascade: A Prime Therapeutic Target

The TGF-β signaling pathway is the master regulator of fibrosis.[9][10] The canonical pathway is initiated when TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI, also known as ALK5).[11] Activated TβRI phosphorylates the downstream effector proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to drive the transcription of pro-fibrotic genes, including collagens (e.g., COL1A1), fibronectin (FN1), and alpha-smooth muscle actin (ACTA2).[12][13]

Hypothesized Mechanism of Action for this compound

Given its pyridone-like core structure, similar to the approved anti-fibrotic drug Pirfenidone, it is hypothesized that this compound may exert its effects by interfering with the TGF-β signaling pathway.[7][14] Pirfenidone has been shown to inhibit TGF-β-stimulated collagen production and reduce the proliferation of fibroblasts.[6] Therefore, the primary hypothesis is that this compound attenuates the fibrotic response by inhibiting one or more nodes within the TGF-β/Smad signaling cascade, thereby preventing myofibroblast activation and ECM deposition.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex DNA Target Gene Promoters (COL1A1, ACTA2, FN1) Complex->DNA Nuclear Translocation & DNA Binding Compound This compound (Hypothesized Target) Compound->TBRI Inhibition? Transcription Pro-fibrotic Gene Transcription DNA->Transcription Myofibroblast_Activation Myofibroblast Activation Transcription->Myofibroblast_Activation ECM_Deposition ECM Deposition Transcription->ECM_Deposition In_Vitro_Workflow cluster_analysis Endpoint Analysis Start Start: Primary Fibroblasts (e.g., NHLF, HSCs) Seed Seed Cells in Multi-well Plates Start->Seed Starve Serum Starve (24h to synchronize) Seed->Starve Pretreat Pre-treat with This compound (Vehicle, Dose-Response) Starve->Pretreat Stimulate Stimulate with TGF-β1 (e.g., 5 ng/mL) (24-72h) Pretreat->Stimulate qPCR RT-qPCR (COL1A1, ACTA2) Stimulate->qPCR IF Immunofluorescence (α-SMA, Collagen I) Stimulate->IF CollagenAssay Collagen Assay (Sircol, Hydroxyproline) Stimulate->CollagenAssay

Caption: General experimental workflow for in vitro evaluation of anti-fibrotic compounds.
Protocol 1: Inhibition of Myofibroblast Differentiation

This protocol assesses the ability of this compound to prevent the TGF-β1-induced transformation of fibroblasts into myofibroblasts, measured by the expression of α-Smooth Muscle Actin (α-SMA). [15] Materials:

  • Primary Human Lung Fibroblasts (NHLF) or other relevant fibroblast type.

  • Fibroblast Growth Medium (FGM).

  • DMEM with 0.2% Bovine Serum Albumin (BSA).

  • Recombinant Human TGF-β1 (carrier-free).

  • This compound, dissolved in a suitable vehicle (e.g., DMSO).

  • 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% BSA in PBS).

  • Primary Antibody: Mouse Anti-α-SMA (e.g., Clone 1A4).

  • Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Mouse IgG.

  • DAPI nuclear stain.

Procedure:

  • Cell Seeding: Seed NHLF in 96-well imaging plates at a density of 5,000-10,000 cells/well in FGM and allow to adhere overnight.

  • Synchronization: Replace FGM with DMEM/0.2% BSA and incubate for 24 hours to serum-starve and synchronize the cells.

  • Pre-treatment: Prepare serial dilutions of this compound in DMEM/0.2% BSA. Add the compound to the wells and incubate for 1 hour. Include a vehicle-only control.

  • Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Gently wash wells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with Permeabilization Buffer for 10 minutes.

    • Wash 3x with PBS.

    • Block with Blocking Buffer for 1 hour.

    • Incubate with anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C. [16][17] * Wash 3x with PBS.

    • Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell (normalized to DAPI count). A reduction in α-SMA intensity in compound-treated wells compared to TGF-β1 alone indicates anti-fibrotic activity.

Protocol 2: Quantification of Collagen Deposition

This protocol uses the Sircol™ Soluble Collagen Assay to measure the amount of newly synthesized collagen secreted into the cell culture medium. [18] Procedure:

  • Follow steps 1-5 from Protocol 1, using a 24-well or 12-well plate format to generate sufficient supernatant.

  • Sample Collection: At the end of the 72-hour incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

  • Collagen Quantification:

    • Use the Sircol™ Collagen Assay kit according to the manufacturer's instructions.

    • Briefly, mix a defined volume of supernatant with the Sirius Red dye reagent.

    • Centrifuge to pellet the collagen-dye complex.

    • Discard the unbound dye and dissolve the pellet in the provided alkali reagent.

    • Measure the absorbance of the solution on a plate reader at 555 nm.

  • Analysis: Calculate the collagen concentration in each sample using a standard curve prepared from the supplied collagen standard. Normalize data to the total cell number or total protein content in the corresponding cell lysate.

Protocol 3: Pro-fibrotic Gene Expression by RT-qPCR

This protocol measures changes in the mRNA levels of key pro-fibrotic genes. [9][19] Procedure:

  • Follow steps 1-5 from Protocol 1, using a 12-well or 6-well plate format. A shorter 24-hour stimulation is often sufficient for gene expression changes.

  • RNA Extraction: Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol) and extract total RNA using a column-based kit or standard phenol-chloroform extraction.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix and a real-time PCR system. [20] * Set up reactions in triplicate for each sample and each gene of interest.

    • Use primers for target genes and at least two stable housekeeping genes for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCq method. [21]A significant downregulation of pro-fibrotic genes in compound-treated samples indicates anti-fibrotic activity.

Gene TargetForward Primer (5' -> 3')Reverse Primer (5' -> 3')Function in Fibrosis
COL1A1GAGGGCCAAGACGAAGACATCAGATCACGTCATCGCACAACAMajor component of scar tissue
ACTA2 (α-SMA)GCGTGGCTATTCCTTCGTTACGCCCATCAGGCAACTCGTAAMyofibroblast marker
FN1 (Fibronectin)CGGTGGCTGTCAGTCAGAAGAAACCTCGGCTTCCTCCATAAECM glycoprotein, promotes adhesion
GAPDH (Control)AATGAAGGGGTCATTGATGGAAGGTGAAGGTCGGAGTCAAHousekeeping gene
B2M (Control)ACCCCCACTGAAAAAGATGAATCTTCAAACCTCCATGATGCTHousekeeping gene
Note: Primer sequences should be validated for specificity and efficiency before use.

In Vivo Application Notes and Protocols

Translating in vitro findings to a complex biological system requires robust in vivo animal models that recapitulate key aspects of human fibrotic disease. [1][22]

In_Vivo_Workflow cluster_analysis Endpoint Analysis Start Start: C57BL/6 Mice Acclimatize Acclimatize Animals (1 week) Start->Acclimatize Day0 Day 0: Induce Fibrosis (e.g., Intratracheal Bleomycin) Acclimatize->Day0 Treatment Daily Treatment (Day 1 to Day 14/21) Day0->Treatment Sham Sham Control (Saline + Vehicle) Vehicle Fibrosis Control (Bleomycin + Vehicle) Compound Test Group (Bleomycin + Compound) Positive Positive Control (Bleomycin + Pirfenidone) Endpoint Endpoint (Day 14 or 21): Sacrifice & Tissue Harvest Treatment->Endpoint Histo Histology (Masson's Trichrome, PSR) Endpoint->Histo IHC Immunohistochemistry (α-SMA) Endpoint->IHC Biochem Biochemistry (Hydroxyproline Assay) Endpoint->Biochem BALF BALF Analysis (Cell Counts, Cytokines) Endpoint->BALF

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol 4: Bleomycin-Induced Pulmonary Fibrosis in Mice

The single-dose intratracheal bleomycin model is the most widely used preclinical model for IPF, inducing an initial inflammatory phase followed by a robust fibrotic response. [8][22][23] Materials:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Bleomycin sulfate, sterile saline.

  • This compound formulated for oral gavage or other appropriate route.

  • Positive control: Pirfenidone.

  • Anesthesia (e.g., isoflurane).

  • 4% PFA or 10% Neutral Buffered Formalin.

Procedure:

  • Animal Groups: Randomize mice into at least four groups (n=8-10 per group):

    • Group 1: Sham (Saline instillation + Vehicle treatment).

    • Group 2: Fibrosis Control (Bleomycin instillation + Vehicle treatment).

    • Group 3: Test Compound (Bleomycin instillation + this compound).

    • Group 4: Positive Control (Bleomycin instillation + Pirfenidone).

  • Fibrosis Induction (Day 0):

    • Anesthetize a mouse.

    • Intratracheally instill a single dose of bleomycin (1.5 - 2.5 U/kg) in 50 µL of sterile saline. Sham animals receive saline only.

  • Treatment (Day 1 Onwards):

    • Begin daily administration of the vehicle, this compound (at pre-determined doses), or Pirfenidone (e.g., 100 mg/kg) via oral gavage.

    • Monitor animal weight and health daily.

  • Endpoint (Day 14 or 21):

    • Anesthetize mice and collect bronchoalveolar lavage fluid (BALF) if required for inflammatory cell analysis.

    • Perfuse the lungs with saline via the right ventricle to remove blood.

    • Harvest the lungs. Inflate the left lung with 4% PFA at a constant pressure and fix overnight for histology. Snap-freeze the right lung lobes in liquid nitrogen for biochemical analysis.

  • Endpoint Analysis:

    • Histology: Embed the fixed left lung in paraffin, section, and stain with Masson’s Trichrome or Picro-Sirius Red to visualize and quantify collagen deposition. [24][25]Fibrosis can be semi-quantitatively scored using the Ashcroft method.

    • Hydroxyproline Assay: Homogenize the frozen right lung tissue and perform a hydroxyproline assay to obtain a quantitative measure of total lung collagen content. [26]A reduction in hydroxyproline levels indicates an anti-fibrotic effect.

    • Immunohistochemistry: Perform IHC on lung sections for α-SMA to quantify the area of myofibroblast accumulation. [27][28]

Summary and Future Directions

This guide provides a strategic framework for the preclinical evaluation of this compound as a potential anti-fibrotic agent. The protocols outlined here, from initial in vitro screening to in vivo efficacy testing, will enable researchers to systematically assess its therapeutic potential. Positive results from these studies would warrant further investigation into the compound's precise molecular targets, its pharmacokinetic and safety profiles, and its efficacy in other organ fibrosis models (e.g., CCl₄-induced liver fibrosis or UUO-induced renal fibrosis). [22][29]The exploration of novel chemical entities like this compound is a critical step toward developing new and effective treatments for patients suffering from debilitating fibrotic diseases.

References

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  • Keikhosravi, A., et al. (2017). Quantification of collagen organization in histopathology samples using liquid crystal based polarization microscopy. Biomedical Optics Express, 8(11), 5117-5129. Retrieved from [Link]

  • Alarcon-Martinez, L., et al. (2022). Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine. STAR Protocols, 3(3), 101518. Retrieved from [Link]

  • Leica Biosystems. (n.d.). SMA (Alpha Smooth Muscle Actin) - IHC Primary Antibodies. Retrieved from [Link]

  • NordiQC. (2019). Alpha-smooth muscle actin (ASMA). Retrieved from [Link]

  • Kveder, K., et al. (2022). Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases. International Journal of Molecular Sciences, 23(2), 947. Retrieved from [Link]

  • Li, Y., et al. (2025). PCR array analysis reveals a novel expression profile of ferroptosis-related genes in idiopathic pulmonary fibrosis. BMC Pulmonary Medicine, 25(1), 123. Retrieved from [Link]

  • Lassus, P., et al. (2022). Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis. PLOS ONE, 17(10), e0275833. Retrieved from [Link]

  • Genin, M. S., et al. (2009). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Bioorganic & Medicinal Chemistry Letters, 19(13), 3500-3503. Retrieved from [Link]

  • Schmidt, J., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2920. Retrieved from [Link]

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  • Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

  • Li, J., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114449. Retrieved from [Link]

  • Kolar, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Bratislavské lekárske listy, 120(7), 481-485. Retrieved from [Link]

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  • Gerlach, C., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 310-314. Retrieved from [Link]

  • Wikipedia. (n.d.). Pirfenidone. Retrieved from [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of 4-oxoquinoline-3-carboxamides derivatives as potent anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 24(24), 5673-5677. Retrieved from [Link]

  • Luo, J. (2022). Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders. Neural Regeneration Research, 17(11), 2412-2413. Retrieved from [Link]

  • Kumar, A., & Chandra, S. (2025). Inhibition of peptidyl arginine deiminase-4 ameliorated pulmonary fibrosis via modulating M1/M2 polarisation of macrophages. Life Sciences, 342, 123354. Retrieved from [Link]

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  • Singh, A., et al. (2022). Role of Betaglycan in TGF-β Signaling and Wound Healing in Human Endometriotic Epithelial Cells and in Endometriosis. International Journal of Molecular Sciences, 23(19), 11215. Retrieved from [Link]

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  • Wang, H., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Retrieved from [Link]

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Application of 4-(Aminomethyl)pyridin-3-OL in Diabetes Research: A Technical Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Avenue in Combating Diabetic Complications

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A major contributor to the pathology of diabetes is the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs).[1][2][3] These AGEs are implicated in the development and progression of various diabetic complications, including nephropathy, retinopathy, and cardiovascular disease.[1][4] Consequently, the inhibition of AGE formation represents a promising therapeutic strategy for mitigating the long-term consequences of diabetes.[1][2][5]

This technical guide introduces 4-(Aminomethyl)pyridin-3-OL, a structural analog of pyridoxamine (a form of Vitamin B6), as a compelling candidate for investigation in diabetes research. Pyridoxamine has demonstrated efficacy in trapping reactive carbonyl species, which are precursors to AGEs, thereby inhibiting their formation and showing protective effects against diabetic complications in preclinical models.[3][4][6][7][8][9] Given its structural similarity, this compound is hypothesized to possess similar anti-glycation properties, making it a molecule of significant interest for the development of novel anti-diabetic therapeutics.

This document provides a comprehensive overview of the scientific rationale for studying this compound and detailed protocols for its evaluation in both in vitro and in vivo models of diabetes. The methodologies are designed to be robust and self-validating, enabling researchers to rigorously assess the compound's potential as an inhibitor of AGE formation and its broader effects on glucose metabolism.

Scientific Rationale and Hypothesized Mechanism of Action

The primary hypothesis for the therapeutic potential of this compound in diabetes centers on its ability to function as an inhibitor of AGE formation. This proposed mechanism is rooted in the established activity of the structurally similar compound, pyridoxamine.[3][4][6][7][8][9]

The Role of Advanced Glycation End-products (AGEs) in Diabetes

In the hyperglycemic state characteristic of diabetes, excess glucose reacts non-enzymatically with amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, generates a series of reactive carbonyl species (RCS) like methylglyoxal.[8] These RCS are highly reactive and contribute to the formation of irreversible, cross-linked structures known as AGEs.[1][2][3] The accumulation of AGEs leads to cellular dysfunction and tissue damage through several mechanisms, including:

  • Protein Cross-linking: AGEs can form cross-links between proteins, altering their structure and function. This is particularly detrimental in long-lived proteins like collagen in blood vessels and the kidney, contributing to vascular stiffness and nephropathy.[1]

  • Receptor for AGEs (RAGE) Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling events that promote oxidative stress, inflammation, and cellular damage.[2][3]

Proposed Anti-Glycation Mechanism of this compound

Based on its chemical structure, which features a primary amine and a hydroxyl group on a pyridine ring, this compound is predicted to act as a potent scavenger of reactive carbonyl species. This action would intercept the glycation process before the formation of harmful AGEs.

digraph "Proposed_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Hyperglycemia [label="Hyperglycemia\n(Excess Glucose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCS [label="Reactive Carbonyl Species\n(e.g., Methylglyoxal)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins_Lipids [label="Proteins & Lipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AGEs [label="Advanced Glycation\nEnd-products (AGEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complications [label="Diabetic Complications\n(Nephropathy, Retinopathy, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapping [label="RCS Trapping", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hyperglycemia -> RCS [label=" Glycation "]; RCS -> AGEs [label=" reacts with "]; Proteins_Lipids -> AGEs; AGEs -> Complications [label=" leads to "]; Compound -> Trapping [style=dashed]; RCS -> Trapping [dir=back, style=dashed, label=" inhibits "]; }

Figure 1: Hypothesized mechanism of this compound in preventing diabetic complications.

In Vitro Evaluation: Cellular Models of Diabetes

In vitro assays provide a controlled environment to investigate the direct effects of this compound on key cellular processes involved in glucose homeostasis.[10][11][12][13]

Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol assesses the ability of this compound to enhance glucose uptake in insulin-sensitive cells, a critical aspect of glucose metabolism.[11][14][15]

Objective: To determine the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Penicillin-Streptomycin (P/S)

  • Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), Insulin

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS and 1% P/S.

    • Seed cells in a 96-well plate and grow to confluence.

    • Two days post-confluence, initiate differentiation with DMEM containing 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin.

    • After 48 hours, replace with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.

    • After another 48 hours, maintain cells in DMEM with 10% FBS and 1% P/S, changing the medium every 2-3 days until mature adipocytes are observed (typically 8-12 days post-differentiation).[14]

  • Glucose Uptake Assay:

    • Serum Starvation: Wash differentiated adipocytes twice with warm PBS and incubate in serum-free DMEM for 2-4 hours.[14]

    • Pre-treatment: Incubate cells with serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

    • Insulin Stimulation: Add insulin (100 nM final concentration) to appropriate wells and incubate for 30 minutes.[14]

    • Glucose Uptake: Add 2-NBDG (50-100 µM final concentration) to all wells and incubate for 30-60 minutes.[14]

    • Measurement: Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. Measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Data Presentation:

Treatment GroupThis compound (µM)Insulin (100 nM)Glucose Uptake (Relative Fluorescence Units)
Vehicle Control0-
Insulin Control0+
Test Compound1+
Test Compound10+
Test Compound100+
Protocol 2: Insulin Secretion Assay in MIN6 Pancreatic β-Cells

This protocol evaluates the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[16][17][18]

Objective: To determine if this compound modulates insulin secretion from MIN6 cells in response to glucose.

Materials:

  • MIN6 cells

  • DMEM with 25 mM glucose, 10% FBS, 1% P/S, and β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • This compound

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture MIN6 cells in DMEM with 25 mM glucose, 10% FBS, 1% P/S, and 50 µM β-mercaptoethanol.

    • Seed cells in a 24-well plate and grow to 80-90% confluence.

  • Insulin Secretion Assay:

    • Pre-incubation: Gently wash cells with PBS and pre-incubate in KRBH buffer containing 2.8 mM glucose for 1 hour at 37°C.[16]

    • Treatment: Remove the pre-incubation buffer and add fresh KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

    • Incubation: Incubate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant from each well for insulin measurement.

    • Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.[16][19]

Data Presentation:

Glucose Concentration (mM)This compound (µM)Insulin Secreted (ng/mL)
2.8 (Basal)0
16.7 (Stimulated)0
16.7 (Stimulated)1
16.7 (Stimulated)10
16.7 (Stimulated)100
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// Edges start -> prep; prep -> assay1; prep -> assay2; assay1 -> analysis1; assay2 -> analysis2; analysis1 -> end; analysis2 -> end; }

Figure 2: Experimental workflow for the in vitro assessment of this compound.

In Vivo Evaluation: A Genetic Model of Type 2 Diabetes

To assess the therapeutic potential of this compound in a whole-organism context, the use of a genetically diabetic animal model is recommended.[20][21][22][23][24] The db/db mouse, which has a mutation in the leptin receptor gene, develops obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.[25][26][27][28]

Protocol 3: Efficacy Study in db/db Mice

Objective: To evaluate the long-term effects of this compound on glycemic control, insulin sensitivity, and markers of diabetic complications in db/db mice.

Animals:

  • Male db/db mice and their lean db/+ littermates (as controls), aged 8-10 weeks.[27][29]

Experimental Design:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Grouping: Randomly assign db/db mice to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • This compound (Low Dose, e.g., 10 mg/kg/day)

    • This compound (High Dose, e.g., 50 mg/kg/day)

    • Positive Control (e.g., an established anti-diabetic agent)

    • A group of db/+ mice will serve as a non-diabetic control group.

  • Dosing: Administer the compound or vehicle daily via oral gavage for 8-12 weeks.

  • Monitoring:

    • Body Weight and Food/Water Intake: Record weekly.[25]

    • Fasting Blood Glucose: Measure weekly from tail vein blood using a glucometer.[27]

    • HbA1c: Measure at the beginning and end of the study to assess long-term glycemic control.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to evaluate glucose disposal and insulin sensitivity.

  • Terminal Procedures:

    • At the end of the study, euthanize mice and collect blood for measurement of plasma insulin, lipids, and markers of kidney and liver function.

    • Collect tissues (kidney, liver, pancreas, adipose tissue) for histological analysis and measurement of AGEs.

Data Presentation:

Parameterdb/+ Controldb/db Vehicledb/db Low Dosedb/db High Dose
Body Weight (g)
Fasting Blood Glucose (mg/dL)
HbA1c (%)
Plasma Insulin (ng/mL)
Kidney AGEs (ng/mg protein)

Conclusion

The application notes and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent for diabetes and its complications. The hypothesized mechanism as an inhibitor of AGE formation, based on its structural similarity to pyridoxamine, offers a strong scientific rationale for its investigation. The described in vitro and in vivo studies will enable researchers to elucidate the compound's biological activity, from its direct cellular effects to its efficacy in a preclinical model of type 2 diabetes. Successful outcomes from these studies could pave the way for the development of a novel class of drugs for the management of diabetic complications.

References

  • Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. (n.d.).
  • Animal models of diabetes mellitus - PubMed. (n.d.).
  • Pleiotropic effect of pyridoxamine on diabetic complications via CD36 expression in KK-Ay/Ta mice - PubMed. (n.d.).
  • Application Notes and Protocols for Studying Glucose Uptake in Adipocytes Using 6-Methyl-7-O-methylaromadendrin - Benchchem. (n.d.).
  • Animal Models in Diabetic Research—History, Presence, and Future Perspectives - MDPI. (n.d.).
  • Novel Insights into the Animal models of Diabetes Mellitus - OAText. (n.d.).
  • What are AGE inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation. (n.d.).
  • (PDF) Animal Models in Diabetes Mellitus: An Overview - ResearchGate. (2025-08-02).
  • Exploring In Vitro Antidiabetic Assays: - Athmic Biotech Solutions. (2023-09-10).
  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC - NIH. (n.d.).
  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (2025-12-02).
  • Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation - PubMed. (n.d.).
  • Inhibitors and Breakers of Advanced Glycation Endproducts (AGEs): A Review | Request PDF - ResearchGate. (2025-08-06).
  • Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives - NIH. (n.d.).
  • Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed. (n.d.).
  • Pyridoxamine for diabetes care - Slow Aging. (2017-04-01).
  • Exploring in vitro techniques as new frontiers in antidiabetic drug screening - DOI. (n.d.).
  • Characterization of the db/db Mouse Model of Type 2 Diabetes: Techniques and Protocols. (2025-08-06).
  • Vitamin B6 and diabetes and its role in counteracting advanced glycation end products. (2024-05-07).
  • Experimental protocol. Both the db/+ and db/db mice were fed a standard... - ResearchGate. (n.d.).
  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.).
  • The Effect of Pyridoxamine Supplementation on Microvascular Function in Type 2 Diabetes | Clinical Research Trial Listing - CenterWatch. (2024-04-15).
  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes - PubMed. (2025-12-15).
  • High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - NIH. (2012-07-13).
  • Measuring Gliquidone-Induced Insulin Secretion in MIN6 Cells: Application Notes and Protocols - Benchchem. (n.d.).
  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC - NIH. (2016-09-12).
  • db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - NIH. (n.d.).
  • Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator - American Diabetes Association. (2007-06-01).
  • An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC - NIH. (n.d.).
  • (PDF) Insulin secretion assays in an engineered MIN6 cell line - ResearchGate. (2025-11-06).
  • Vitamin B6 (Pyridoxamine) Supplementation and Complications of Diabetes - PubMed - NIH. (n.d.).
  • Study of Glucose Uptake in Adipose Cells | Springer Nature Experiments. (n.d.).
  • Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes | Request PDF - ResearchGate. (2025-12-23).
  • Metabolic disease models – db/db Mouse Model - InnoSer. (2024-11-28).

Sources

Application Note: Characterizing the Efficacy of 4-(Aminomethyl)pyridin-3-OL as a Novel Inhibitor of Collagen Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Collagen cross-linking, a critical enzymatic process mediated by lysyl oxidase (LOX), is fundamental to the structural integrity of the extracellular matrix (ECM).[1] Dysregulation of this process is implicated in numerous pathologies, including fibrosis, cancer metastasis, and vascular diseases.[1][2] Consequently, the identification and characterization of novel LOX inhibitors are of significant interest in drug development and biomedical research. This guide provides a comprehensive framework and detailed protocols for evaluating the inhibitory potential of 4-(Aminomethyl)pyridin-3-ol, a small molecule with structural motifs suggestive of LOX interaction. We present two primary methodologies: a direct, in vitro fluorometric assay to quantify enzymatic inhibition and a cell-based assay to assess the compound's efficacy in a physiologically relevant context. These protocols are designed with self-validating systems, including the use of the well-characterized inhibitor β-aminopropionitrile (BAPN) as a positive control, to ensure data integrity and trustworthiness.

Introduction: The Significance of Collagen Cross-Linking

Collagen, the most abundant protein in mammals, provides the essential tensile strength and structural scaffolding for all connective tissues. Its function is critically dependent on the formation of covalent intermolecular cross-links that stabilize collagen fibrils.[3][4] This stabilization is primarily catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[5][6]

LOX initiates cross-linking by catalyzing the oxidative deamination of ε-amino groups on specific lysine and hydroxylysine residues within collagen telopeptides. This reaction produces highly reactive aldehyde derivatives known as allysine and hydroxyallysine.[1][5] These aldehydes then spontaneously react with other aldehyde residues or unmodified lysine/hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links, which subsequently mature into stable, trivalent cross-links like pyridinolines.[3] This intricate process is vital for tissue integrity; its inhibition can lead to conditions like osteolathyrism, characterized by fragile connective tissues.[1]

Given its central role, the inhibition of LOX presents a therapeutic strategy for diseases marked by excessive collagen deposition and stiffening, such as organ fibrosis and the formation of tumor microenvironments that promote metastasis.[2][7]

Putative Mechanism of Action: this compound as a LOX Inhibitor

While direct literature on the inhibitory action of this compound is emerging, its chemical structure suggests a plausible mechanism as a LOX inhibitor. The molecule contains a primary amine on a methyl group, which mimics the ε-amino group of the lysine side chain, the natural substrate for LOX. This structural analogy may allow this compound to act as a competitive inhibitor by binding to the enzyme's active site. Furthermore, the pyridin-3-ol core is structurally related to the mature pyridinoline cross-links themselves, potentially facilitating interaction with the enzyme.

The proposed mechanism involves the compound occupying the LOX active site, thereby preventing the binding and subsequent oxidation of peptidyl lysine residues on collagen. This competitive inhibition would reduce the formation of aldehyde precursors, leading to a dose-dependent decrease in collagen cross-linking. The protocols detailed herein are designed to rigorously test this hypothesis.

cluster_0 Normal LOX-Mediated Cross-Linking cluster_1 Inhibition by this compound LOX Lysyl Oxidase (LOX) Active Site Allysine Reactive Aldehyde (Allysine) LOX->Allysine Oxidative Deamination Collagen Collagen Substrate (Lysine Residue) Collagen->LOX Binding Crosslink Intermolecular Collagen Cross-Link Allysine->Crosslink Spontaneous Condensation LOX_inhib Lysyl Oxidase (LOX) Active Site Blocked Inhibited LOX Complex LOX_inhib->Blocked Inhibitor This compound Inhibitor->LOX_inhib Competitive Binding No_Crosslink Cross-Linking Prevented Blocked->No_Crosslink

Figure 1: Diagram illustrating the normal collagen cross-linking pathway catalyzed by Lysyl Oxidase (LOX) and the proposed competitive inhibition mechanism by this compound.

Experimental Protocols & Methodologies

General Reagent Preparation
  • This compound (Test Inhibitor): Prepare a 100 mM stock solution in sterile, nuclease-free water or DMSO. Store at -20°C. The optimal solvent should be determined based on solubility and compatibility with the specific assay.

  • β-aminopropionitrile fumarate (BAPN) (Positive Control Inhibitor): Prepare a 100 mM stock solution in sterile, nuclease-free water. BAPN is a well-documented irreversible inhibitor of LOX.[8][9] Store at -20°C.

  • Cell Culture Medium: For fibroblast culture (e.g., NIH-3T3 or primary human dermal fibroblasts), use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • L-Ascorbic Acid: Prepare a 50 mg/mL stock solution in sterile cell culture grade water and filter sterilize. Ascorbic acid is essential for prolyl hydroxylase activity, a key step in collagen synthesis. Store at -20°C and add fresh to media before use.

Protocol 1: In Vitro LOX Activity Assay (Fluorometric)

This protocol directly measures the enzymatic activity of purified LOX and its inhibition by this compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation, using a sensitive fluorescent probe.[10][11][12]

Principle: LOX oxidizes its substrate, releasing H₂O₂. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured at Ex/Em = 535/587 nm. The rate of fluorescence increase is directly proportional to LOX activity.

Materials:

  • Recombinant human Lysyl Oxidase (LOX)

  • Lysyl Oxidase Activity Assay Kit (e.g., Abcam ab112139, Assay Genie BN01101 or similar)[2][11]

  • This compound and BAPN stock solutions

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with kinetic mode and temperature control (37°C)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Substrate, Probe, Developer) according to the manufacturer's instructions.

  • Plate Setup: Design the plate layout to include the following controls for a robust, self-validating experiment:

    • No Enzyme Control: All components except the LOX enzyme.

    • No Inhibitor Control (Max Activity): All components, including LOX, with vehicle (e.g., water or DMSO).

    • Positive Control Inhibitor: All components, including LOX, with BAPN at a known inhibitory concentration (e.g., 100 µM).

    • Test Inhibitor Wells: All components, including LOX, with varying concentrations of this compound (e.g., a serial dilution from 1 µM to 1 mM).

  • Reaction Setup:

    • Add 50 µL of LOX Assay Buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (Test Compound, BAPN, or vehicle) to the wells.

    • Add 10 µL of recombinant LOX enzyme to all wells except the "No Enzyme Control".

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Prepare a "Reaction Mix" containing the LOX Substrate, Probe, and Developer in Assay Buffer as per the kit's protocol. Add 30 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.

Data Analysis & Interpretation:

  • Calculate the rate of reaction (slope) for the linear portion of the kinetic curve for each well (RFU/min).

  • Subtract the slope of the "No Enzyme Control" from all other wells to correct for background fluorescence.

  • Normalize the activity of inhibitor-treated wells to the "No Inhibitor Control" (set to 100% activity).

  • Plot the Percent Inhibition versus the log concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce LOX activity by 50%).

Parameter Description Expected Outcome
IC₅₀ Value Concentration for 50% inhibitionA lower IC₅₀ indicates higher potency. Compare to BAPN.
Max Inhibition Maximum achievable inhibitionDetermines if inhibition is complete or partial.

Protocol 2: Cell-Based Assessment of Collagen Cross-Linking

This protocol evaluates the ability of this compound to inhibit collagen cross-linking in a more complex biological environment using collagen-producing cells.

cluster_workflow Cell-Based Assay Workflow A 1. Cell Seeding (Fibroblasts in 6-well plates) B 2. Treatment - Add Inhibitors - Add Ascorbic Acid A->B C 3. Culture (5-7 days to allow ECM deposition) B->C D 4. Matrix Isolation (Cell Lysis & Wash) C->D E 5. Sample Preparation - Solubilize ECM - Add Laemmli Buffer D->E F 6. Analysis - SDS-PAGE - Western Blot E->F

Figure 2: Experimental workflow for the cell-based collagen cross-linking assay.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3, HT1080) or primary human dermal fibroblasts

  • 6-well tissue culture plates

  • Cell Culture Medium

  • L-Ascorbic Acid stock solution

  • This compound and BAPN stock solutions

  • Cell Lysis Buffer (e.g., 0.5% Triton X-100, 20 mM NH₄OH in PBS)

  • Laemmli Sample Buffer (with β-mercaptoethanol)

  • Reagents for SDS-PAGE and Western Blotting

  • Primary antibody against Collagen Type I (e.g., rabbit anti-collagen I)

  • HRP-conjugated secondary antibody

Step-by-Step Methodology:

  • Cell Seeding: Seed fibroblasts into 6-well plates at a density that will allow them to reach confluence and deposit a robust extracellular matrix over 5-7 days (e.g., 2 x 10⁵ cells/well). Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh Cell Culture Medium containing:

    • 50 µg/mL L-Ascorbic Acid (freshly added).

    • The desired concentration of inhibitor (vehicle, BAPN, or this compound). Test a range of concentrations based on the IC₅₀ from Protocol 1.

  • Culture and Matrix Deposition: Culture the cells for 5-7 days, replacing the treatment medium every 2 days. This extended culture period is crucial for allowing sufficient synthesis and deposition of a cross-linked collagen matrix.[13]

  • Extracellular Matrix Isolation:

    • Aspirate the medium and wash the cell layer twice with ice-cold PBS.

    • Add 1 mL of Cell Lysis Buffer to each well and incubate for 10 minutes at room temperature to lyse the cells while leaving the insoluble ECM attached to the plate.

    • Gently wash the remaining ECM three times with PBS to remove cellular debris.

  • Sample Preparation for SDS-PAGE:

    • Add 150 µL of 2x Laemmli Sample Buffer directly to the isolated ECM in each well.

    • Use a cell scraper to thoroughly scrape the plate and collect the solubilized matrix into a microcentrifuge tube.

    • Heat the samples at 95-100°C for 10 minutes.

Analysis of Cross-Linking by SDS-PAGE & Western Blot:

  • Electrophoresis: Load equal volumes of the prepared samples onto a 6% SDS-polyacrylamide gel. The low percentage gel is necessary to resolve the high molecular weight collagen complexes.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against Collagen Type I overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

Expected Results and Interpretation:

  • Vehicle Control: Will show distinct bands for collagen α-chains (~130 kDa) and β-chains (dimers, ~260 kDa), as well as high-molecular-weight γ-chains (trimers) and larger aggregates that barely enter the resolving gel. This indicates extensive, normal cross-linking.[14][15][16]

  • BAPN / Effective this compound: Will show a significant reduction in the high-molecular-weight aggregates and γ/β bands, with a corresponding increase in the intensity of the monomeric α-chain bands. This pattern demonstrates effective inhibition of cross-linking.[17]

Condition High MW Smear (at top of gel) γ- and β-chain Bands α-chain Bands Interpretation
Vehicle High IntensityStrongModerateNormal, extensive cross-linking
Inhibitor Low IntensityWeak / AbsentStrongInhibition of cross-linking

References

  • Palamakumbura, A. H., & Trackman, P. C. (2001). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. Analytical Biochemistry, 299(2), 245-252. [Link]

  • Assay Genie. Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). Assay Genie Website. [Link]

  • Bielajew, B. J., Hu, J. C., & Athanasiou, K. A. (2020). Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages. Journal of Orthopaedic Research, 38(12), 2652-2662. [Link]

  • Eyre, D. R., Koob, T. J., & Van Ness, K. P. (1984). Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography. Analytical Biochemistry, 137(2), 380-388. [Link]

  • Ruggiero, F., et al. (2008). Unhydroxylated Triple Helical Collagen I Produced in Transgenic Plants Provides New Clues on the Role of Hydroxyproline in Collagen Folding and Fibril Formation. Journal of Biological Chemistry, 283(41), 27434-27443. [Link]

  • Bielajew, B. J., Hu, J. C., & Athanasiou, K. A. (2020). Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages. eScholarship, University of California. [Link]

  • Avery, N. C., & Bailey, A. J. (2008). Quantitative determination of collagen cross-links. Methods in Molecular Biology, 446, 73-86. [Link]

  • Rodríguez-García, A., & Sam-Foh, J. L. (2018). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Methods in Molecular Biology, 1779, 29-43. [Link]

  • Hayes, S., et al. (2013). Effects of ultraviolet-A and riboflavin on the interaction of collagen and proteoglycans during corneal cross-LINKING. Investigative Ophthalmology & Visual Science, 54(6), 3619-3627. [Link]

  • Mu, C., et al. (2006). Physicochemical properties of collagen solutions cross-linked by glutaraldehyde. Journal of Applied Polymer Science, 101(3), 1694-1700. [Link]

  • Avery, N. C., Sims, T. J., & Bailey, A. J. (2000). Quantitative Determination of Collagen Cross-links. In The Extracellular Matrix: Methods and Protocols (pp. 63-78). Humana Press. [Link]

  • Rashid, G., et al. (2016). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Methods in Molecular Biology, 1378, 141-149. [Link]

  • Miggino, C., et al. (2020). Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation. Journal of the American Society of Nephrology, 31(7), 1509-1523. [Link]

  • Eyre, D. R. (2006). Advances in collagen cross-link analysis. Methods in Molecular Biology, 348, 145-157. [Link]

  • Liu, X., et al. (2016). Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Experimental and Therapeutic Medicine, 12(5), 3291-3296. [Link]

  • Karamichos, D., et al. (2016). Human in vitro Model Reveals the Effects of Collagen Cross-linking on Keratoconus Pathogenesis. Scientific Reports, 6, 29633. [Link]

  • Lucero, H. A., et al. (2008). Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells. Journal of Biological Chemistry, 283(36), 24103-24117. [Link]

  • Levental, K. R., et al. (2013). The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells. PLoS One, 8(4), e62079. [Link]

  • Miggino, C., et al. (2020). Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation. University of Miami Scholarly Repository. [Link]

  • Goh, K. L., et al. (2020). Crosslinking Collagen Constructs: Achieving Cellular Selectivity Through Modifications of Physical and Chemical Properties. Applied Sciences, 10(19), 6911. [Link]

  • Reuser, D., et al. (2010). In Vitro Enhancement of Collagen Matrix Formation and Crosslinking for Applications in Tissue Engineering: A Preliminary Study. Tissue Engineering Part A, 16(4), 1231-1240. [Link]

  • Iwadate, Y., et al. (2021). Stiffness-Modulation of Collagen Gels by Genipin-Crosslinking for Cell Culture. Gels, 7(4), 205. [Link]

  • Kagan, H. M., & Trackman, P. C. (1991). Properties and function of lysyl oxidase. American Journal of Respiratory Cell and Molecular Biology, 5(3), 206-210. [Link]

  • Karamichos, D., et al. (2021). Collagen Crosslinking for Keratoconus: Cellular Signaling Mechanisms. International Journal of Molecular Sciences, 22(19), 10499. [Link]

  • Davidenko, N., et al. (2016). Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics. Acta Biomaterialia, 43, 139-148. [Link]

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  • Spoerl, E., et al. (2017). Various cross-linking methods inhibit the collagenase I degradation of rabbit scleral tissue. Graefe's Archive for Clinical and Experimental Ophthalmology, 255(6), 1169-1176. [Link]

  • Zhang, Z., et al. (2022). Recent advances in medicinal compounds related to corneal crosslinking. Frontiers in Pharmacology, 13, 965213. [Link]

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Application Notes and Protocols for the Preparation of 4-(Aminomethyl)pyridin-3-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)pyridin-3-ol is a pyridinol derivative of significant interest in contemporary drug discovery and development. Its structural motifs, featuring a primary amine and a hydroxyl group on a pyridine scaffold, make it a versatile building block for the synthesis of novel therapeutic agents. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions, ensuring scientific integrity and experimental success.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of a stable and accurate stock solution.

PropertyValueSource
CAS Number 20485-35-2[1][2]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Predicted Boiling Point 386.1 ± 27.0 °C[1]
Predicted Density 1.228 ± 0.06 g/cm³[1]
Predicted pKa 8.92 ± 0.10[1]
Storage of Solid Store under inert gas (Nitrogen or Argon) at 2–8 °C[1][3]

Note on Solubility: Explicit, experimentally determined solubility data for this compound in common laboratory solvents is not widely published. However, based on the properties of structurally similar compounds such as (4-AMINO-PYRIDIN-3-YL)-METHANOL, which is slightly soluble in DMSO, methanol, and water[3], it is anticipated that this compound will exhibit solubility in polar organic solvents and potentially in aqueous solutions. It is imperative that researchers perform a small-scale solubility test prior to preparing a large-volume stock solution.

Safety and Handling

Primary Hazards:

  • Toxicity: Potentially fatal if swallowed, with toxic effects upon skin contact or inhalation.[2]

  • Irritation: Can cause severe skin and eye irritation, as well as respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.[2]

Protocol for Stock Solution Preparation

This protocol provides a generalized procedure. The choice of solvent and concentration should be guided by the specific requirements of the downstream application and the experimentally determined solubility.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage & Labeling A Determine Required Concentration and Volume B Select Appropriate Solvent (e.g., DMSO, Ethanol, Water) A->B C Perform Small-Scale Solubility Test B->C D Equilibrate Compound to Room Temperature C->D E Weigh Compound in a Fume Hood D->E F Add Solvent to Compound E->F G Facilitate Dissolution (Vortex, Sonicate) F->G H Bring to Final Volume G->H I Sterile Filter (if necessary) H->I J Aliquot into Vials I->J K Store at Recommended Temperature (e.g., -20°C or -80°C) J->K L Label Vials Clearly K->L

Caption: Workflow for the preparation of this compound stock solution.

Step-by-Step Methodology
  • Solvent Selection and Preliminary Solubility Test:

    • Based on the intended application, select a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar organic molecules.

    • Crucial Step: Before proceeding, perform a small-scale solubility test. Weigh a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube and add a measured volume of the chosen solvent to achieve the desired target concentration. Vortex and sonicate to determine if the compound fully dissolves.

  • Preparation of the Stock Solution:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a chemical fume hood, weigh the desired amount of the compound using a calibrated analytical balance.

    • Transfer the weighed compound to a sterile, appropriate-sized volumetric flask or conical tube.

    • Add a portion of the selected solvent to the vessel, ensuring not to exceed approximately 70-80% of the final volume.

    • To facilitate dissolution, cap the vessel and vortex. If necessary, use a sonicator bath. Gentle warming may be employed, but monitor for any signs of degradation (e.g., color change).

    • Once the compound is fully dissolved, add the solvent to reach the final desired volume.

    • If the solution is intended for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter compatible with the chosen solvent.

Stability and Storage

The stability of this compound in solution has not been extensively reported. However, general principles for aminopyridines suggest that solutions may be susceptible to degradation over time, especially when exposed to light or stored at room temperature.[4]

Recommendations:

  • Aqueous Solutions: It is advisable to prepare aqueous solutions fresh on the day of use. For the related compound 4-aminopyridine, it is recommended not to store aqueous solutions for more than one day.

  • Organic Stock Solutions: Stock solutions in anhydrous DMSO or ethanol are generally more stable.

  • Storage Conditions:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

    • The stability of the compound in solution under these conditions should be validated by the end-user for long-term storage.

Quality Control

To ensure the accuracy and reproducibility of experimental results, it is good practice to perform quality control checks on prepared stock solutions.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry.

Conclusion

The preparation of a reliable stock solution of this compound is a critical first step for its use in research and development. By following the detailed protocols and safety guidelines outlined in this document, and by performing an essential preliminary solubility test, researchers can ensure the integrity and accuracy of their experimental work.

References

  • University of Washington. 4-Aminopyridine SOP. [Link]

  • Alpha Chemika. 2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals. [Link]

  • Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS CAS. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(Aminomethyl)pyridin-3-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive method for the quantitative analysis of 4-(Aminomethyl)pyridin-3-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the polar and basic nature of the analyte, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy to achieve excellent retention and chromatographic peak shape. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method is validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, demonstrating its suitability for pharmacokinetic and toxicokinetic studies in drug development. All key experimental parameters, from sample preparation to final data analysis, are detailed to allow for straightforward implementation in a bioanalytical laboratory.

Introduction and Scientific Rationale

This compound is a polar, heterocyclic compound containing both a basic pyridine ring and a primary aminomethyl group, as well as a polar hydroxyl moiety. The accurate quantification of such small polar molecules in complex biological matrices like human plasma is critical for understanding their pharmacokinetic profiles during drug discovery and development.

Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for highly polar compounds, leading to their elution in or near the solvent front, where matrix effects are most pronounced. To overcome this challenge, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), a chromatographic technique ideal for retaining and separating polar analytes.[1][2] HILIC operates with a high-organic mobile phase, which not only promotes the retention of polar compounds on a polar stationary phase but also enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity.[1]

The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, effectively filtering out background noise from the complex plasma matrix. The inherent basicity of this compound makes it an excellent candidate for positive electrospray ionization (ESI+), ensuring robust ion generation.

This document serves as a comprehensive guide for researchers and drug development professionals, providing a field-proven protocol grounded in established bioanalytical principles and regulatory standards.[3][4]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to rational method development.

  • Chemical Structure: Chemical structure of this compound (Note: A placeholder image is used. In a real document, the actual chemical structure would be drawn here.)

  • CAS Number: 20485-35-2[5][6]

  • Molecular Formula: C₆H₈N₂O[5][6]

  • Molecular Weight: 124.14 g/mol [5][6]

  • Predicted pKa: 8.92[7]

    • Significance: The high pKa indicates the molecule is basic and will be readily protonated in an acidic mobile phase, making it ideal for positive ion mode ESI and improving chromatographic behavior on silica-based columns by minimizing unwanted ionic interactions with residual silanols.[8]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Ammonium Formate, LC-MS grade

  • Human Plasma (K₂EDTA anticoagulant), sourced from an accredited supplier

Instrumentation
  • Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min (e.g., Shimadzu Nexera™, Waters ACQUITY UPLC™).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with a Turbo-Ion Spray or equivalent ESI source (e.g., SCIEX QTRAP® 6500+, Waters Xevo™ TQ-S, Agilent 6495C).

  • Analytical Column: A HILIC column suitable for polar analytes, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

Experimental Protocols

Overall Analytical Workflow

The entire process from sample receipt to final concentration determination follows a systematic and validated workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Calibration Standards & QCs C Protein Precipitation (Plasma + ACN/IS) A->C B Thaw Plasma Samples B->C D Centrifuge & Collect Supernatant C->D E Inject Supernatant onto HILIC Column D->E F LC Separation E->F G MS/MS Detection (MRM Mode) F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) H->I J Calculate Unknown Concentrations I->J

Caption: High-level workflow for the quantification of this compound.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50/50 ACN/Water. These will be used to spike into blank plasma to create calibration standards. Prepare separate working solutions for QCs from a different weighing of the reference standard.

  • Calibration Curve (CC) Standards: Spike the appropriate working solutions into blank human plasma to create a calibration curve consisting of 8-10 non-zero concentration levels. A typical range might be 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

  • Prepare Precipitation Solvent: Create a working internal standard (IS) solution by diluting the IS stock in acetonitrile to a final concentration of 10 ng/mL. This is the precipitation solvent.

  • Aliquot Samples: Pipette 50 µL of plasma (standards, QCs, or unknown samples) into the wells of a 96-well plate.

  • Precipitate and Extract: Add 200 µL of the cold precipitation solvent (a 4:1 ratio of solvent to plasma) to each well.[9]

  • Mix: Vortex the plate for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
ColumnWaters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm)HILIC stationary phase provides retention for polar analytes.[10]
Mobile Phase A (MPA)10 mM Ammonium Formate + 0.1% Formic Acid in WaterThe aqueous component of the HILIC system. Ammonium formate is a volatile salt compatible with MS.
Mobile Phase B (MPB)0.1% Formic Acid in AcetonitrileThe strong, organic eluent in HILIC. Formic acid aids in protonation for ESI+ and improves peak shape.[3][8][11]
Flow Rate0.5 mL/minAppropriate for a 2.1 mm ID column, providing good efficiency and sensitivity.
Gradient5% to 50% MPA over 3 min, hold 1 min, return to 5% MPA and re-equilibrateA gradient from high organic to higher aqueous content elutes analytes in order of increasing polarity.
Column Temperature40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume5 µLA typical volume to balance sensitivity against potential column overload.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated to form positive ions, [M+H]⁺.[11]
Monitored TransitionsAnalyte: Q1: 125.1 -> Q3: 108.1 (Quantifier), 80.1 (Qualifier) IS: Q1: 129.1 -> Q3: 112.1Q1 is the protonated parent molecule. Q3 ions are stable, specific fragments. Using two transitions increases confidence in identification.
Ion Source Temp.550 °CFacilitates efficient desolvation of the mobile phase droplets.
IonSpray Voltage+5500 VOptimal voltage for creating a stable electrospray plume.
Dwell Time100 msSufficient time to acquire at least 12-15 data points across each chromatographic peak for accurate quantification.
Collision GasNitrogenStandard collision gas for inducing fragmentation in the collision cell.
Principle of MRM Detection

G cluster_source Ion Source cluster_q1 Quadrupole 1 (Q1) cluster_q2 Collision Cell (Q2) cluster_q3 Quadrupole 3 (Q3) cluster_det Detector Ion [M+H]⁺ (Analyte) + Other Ions Q1 Mass Filter Selects m/z 125.1 Ion->Q1 All Ions Q2 Fragmentation (Collision with N₂) Q1->Q2 Precursor Ion (m/z 125.1) Q3 Mass Filter Selects m/z 108.1 Q2->Q3 Product Ions Detector Signal Q3->Detector Specific Product (m/z 108.1)

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Method Validation

The method must be validated to ensure it is fit for purpose. The validation protocol should adhere to the latest regulatory guidance from bodies such as the FDA and EMA.[3][4][12]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples (from at least 6 unique sources) should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the assay is accurate and precise.A linear regression of analyte/IS peak area ratio vs. concentration should yield a coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration that can be quantified reliably.Analyte signal should be at least 5-10 times the signal of a blank sample. Accuracy and precision at the LLOQ must be within ±20%.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).For QC samples (Low, Mid, High), the mean accuracy should be within ±15% of nominal. The precision (%CV) should not exceed 15%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor calculated from at least 6 lots of plasma should have a %CV ≤ 15%.
Recovery To determine the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range.
Stability To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantification of this compound in human plasma. The use of HILIC for chromatography and a simple protein precipitation for sample preparation results in a reliable and high-throughput workflow. This method is demonstrated to be fit-for-purpose for regulated bioanalysis, supporting pharmacokinetic and other studies essential for modern drug development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Dolan, J. (n.d.). Why Acid? Separation Science. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Mettert, J. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed Central. [Link]

  • Shimadzu. (n.d.). Fundamentals of a First-Choice Mobile Phase. [Link]

  • Mettler Toledo. (2025). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?[Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Al-Rimawi, F., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?[Link]

  • Al-Saeed, F. A., et al. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 4-(Aminomethyl)pyridin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Pre-Dosing and Formulation—The Foundation of Reliable In Vivo Studies

Successful in vivo studies hinge on the appropriate formulation of the test compound. The choice of vehicle and route of administration is dictated by the physicochemical properties of the 4-(Aminomethyl)pyridin-3-ol derivative, the biological question being addressed, and the animal model.

Physicochemical Characterization and Solubility Assessment

Prior to any in vivo experiment, a thorough understanding of the compound's solubility is paramount. Poor aqueous solubility is a common challenge for small molecule drug candidates and can significantly impact bioavailability.[1]

Protocol 1: Solubility Assessment

  • Solvent Screening: Assess the solubility of the this compound derivative in a panel of pharmaceutically acceptable solvents. This should include water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Equilibrium Solubility: Add an excess amount of the compound to a known volume of the selected solvent.

  • Agitation: Agitate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the dissolved compound.

Formulation Strategies for Oral and Intravenous Administration

The choice of formulation will depend on the intended route of administration and the compound's solubility.

Oral Administration: For many this compound derivatives, oral administration is a preferred route due to its convenience and clinical relevance.[2] For compounds with low aqueous solubility, a suspension is often the most practical formulation.

Protocol 2: Preparation of an Oral Suspension (0.5% Methylcellulose with 0.2% Tween 80)

This vehicle is suitable for water-insoluble compounds and provides a uniform suspension for accurate dosing.[3][4]

  • Prepare the Vehicle:

    • Heat approximately half of the final required volume of sterile water to 60-80°C.

    • Slowly add 0.5% (w/v) methylcellulose to the heated water while stirring vigorously to ensure wetting of the particles.[5]

    • Remove from heat and add the remaining volume of cold sterile water while continuing to stir.

    • Stir the solution at 4°C overnight to allow for complete hydration of the methylcellulose, resulting in a clear, viscous solution.[3]

    • Add 0.2% (v/v) Tween 80 and mix thoroughly. Tween 80 acts as a surfactant to aid in the suspension of the compound.

  • Prepare the Compound Suspension:

    • Accurately weigh the required amount of the this compound derivative.

    • In a mortar and pestle, triturate the powder to a fine consistency.

    • Add a small volume of the prepared vehicle to the powder and levigate to form a smooth, uniform paste.[6]

    • Gradually add the remaining vehicle in geometric portions, mixing thoroughly after each addition, to achieve the final desired concentration.

    • If necessary, use a sonicator to break up any remaining clumps and ensure a homogenous suspension.[4]

    • Self-Validation Checkpoint: Visually inspect the suspension for uniformity. A well-prepared suspension should not have visible clumps and should resuspend easily upon gentle agitation.

Intravenous Administration: Intravenous (IV) administration allows for direct entry into the systemic circulation, providing 100% bioavailability. This route is often used in early pharmacokinetic studies to determine clearance and volume of distribution.[7] For compounds with poor aqueous solubility, solubilizing agents such as cyclodextrins are often employed.

Protocol 3: Preparation of an Intravenous Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD is a commonly used excipient to enhance the solubility of hydrophobic compounds for IV administration.[8][9]

  • Determine Molar Ratio: Conduct phase solubility studies to determine the optimal molar ratio of the this compound derivative to HP-β-CD for complexation.[10]

  • Prepare the HP-β-CD Solution: Dissolve the required amount of HP-β-CD in sterile water for injection or saline.

  • Complexation: Slowly add the powdered this compound derivative to the HP-β-CD solution while stirring or sonicating. The formation of an inclusion complex will enhance the solubility of the compound.[10]

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Self-Validation Checkpoint: The final solution should be clear and free of any visible particulates.

Section 2: In Vivo Pharmacokinetic (PK) and Toxicological Assessment

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the safety profile of a compound is critical for designing meaningful efficacy studies.[11][12]

Pharmacokinetic Profiling

A typical PK study in rodents involves administering the compound by both IV and the intended therapeutic route (e.g., oral) to determine key parameters.[13]

Table 1: Representative Pharmacokinetic Parameters for a Novel Small Molecule Inhibitor

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax 1500 ng/mL800 ng/mL
Tmax 0.083 hr2.0 hr
AUClast 3500 hrng/mL6000 hrng/mL
Half-life (t1/2) 2.5 hr3.0 hr
Bioavailability (F%) N/A~75%

Data are hypothetical and for illustrative purposes.

Protocol 4: Rodent Pharmacokinetic Study

  • Animal Model: Use a common rodent strain such as C57BL/6 mice or Sprague-Dawley rats.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection using the formulation from Protocol 3.

    • Oral Group: Administer the compound via oral gavage using the formulation from Protocol 2.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.

Acute Toxicity Assessment

An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound and helps in determining the maximum tolerated dose (MTD).[14][15]

Protocol 5: Acute Toxicity Study in Mice

  • Dose Escalation: Administer single doses of the this compound derivative to different groups of mice at escalating concentrations.

  • Clinical Observations: Monitor the animals for a period of up to 14 days for any signs of toxicity, including changes in behavior, appearance, body weight, and food/water intake.[16] A functional observation battery (e.g., a modified Irwin test) can be used for more detailed assessment.[14]

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy. For a more detailed analysis, collect blood for hematology and clinical chemistry, and collect major organs for histopathological examination.[16][17]

  • Self-Validation Checkpoint: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Section 3: In Vivo Efficacy Models

The choice of efficacy model depends on the therapeutic target of the this compound derivative. Below are protocols for models relevant to LOXL2 and DPP-4 inhibition.

Efficacy Model for LOXL2 Inhibition: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used and well-characterized model for studying the anti-fibrotic potential of novel compounds.[12][18]

Protocol 6: Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice

  • Acclimatization: Acclimatize C57BL/6 mice (8-12 weeks old) for at least one week before the start of the experiment.[19]

  • Induction of Fibrosis:

    • Anesthetize the mice (e.g., with ketamine/xylazine).

    • Administer a single intratracheal or oropharyngeal dose of bleomycin sulfate (typically 0.8-1.5 U/kg).[20] Control animals receive sterile saline.

  • Therapeutic Dosing: Begin administration of the this compound derivative at a predetermined dose and schedule (e.g., daily oral gavage), typically starting on day 7 post-bleomycin to target the fibrotic phase.[18]

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx.[19]

    • Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scale.[12]

    • Biochemical Analysis: Measure the hydroxyproline content of the lung tissue as a quantitative measure of collagen deposition.[21]

Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis

G cluster_0 Induction Phase cluster_1 Therapeutic Intervention cluster_2 Endpoint Analysis acclimatization Acclimatization (7 days) bleomycin Bleomycin Instillation (Day 0) acclimatization->bleomycin dosing Compound Dosing (Days 7-21) bleomycin->dosing analysis BAL, Histology, Hydroxyproline (Day 21) dosing->analysis

Workflow for the bleomycin-induced pulmonary fibrosis model.
Mechanism of Action: LOXL2 Signaling in Fibrosis

LOXL2 promotes fibrosis through both enzymatic and non-enzymatic actions. It cross-links collagen and elastin in the extracellular matrix, leading to tissue stiffening.[22] It also activates intracellular signaling pathways, such as the TGF-β/Smad and PI3K/AKT pathways, which promote the differentiation of fibroblasts into myofibroblasts, the primary producers of extracellular matrix proteins.[2][23]

LOXL2 Signaling Pathway

G cluster_0 Extracellular Matrix cluster_1 Intracellular Signaling LOXL2_ext LOXL2 Collagen Collagen LOXL2_ext->Collagen oxidative deamination Elastin Elastin LOXL2_ext->Elastin oxidative deamination Crosslinking Cross-linking Collagen->Crosslinking Elastin->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis LOXL2_int LOXL2 TGFB TGF-β/Smad Pathway LOXL2_int->TGFB PI3K PI3K/AKT Pathway LOXL2_int->PI3K Myofibroblast Myofibroblast Differentiation TGFB->Myofibroblast PI3K->Myofibroblast Myofibroblast->Fibrosis

LOXL2 signaling in the pathogenesis of fibrosis.
Efficacy Model for DPP-4 Inhibition: In Vivo Model of Type 2 Diabetes

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents that work by preventing the degradation of incretin hormones, such as GLP-1 and GIP.[11] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Protocol 7: In Vivo Efficacy in a Diet-Induced Obesity Model

  • Model Induction: Feed C57BL/6 mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Dosing: Administer the this compound derivative or a vehicle control daily via oral gavage.

  • Oral Glucose Tolerance Test (OGTT): After a period of treatment, perform an OGTT. Fast the mice overnight, administer a bolus of glucose via oral gavage, and measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes).

  • Endpoint Analysis:

    • Calculate the area under the curve (AUC) for the OGTT to assess improvements in glucose tolerance.

    • Measure fasting blood glucose and insulin levels.

    • At the end of the study, collect plasma to measure active GLP-1 levels.

Mechanism of Action: DPP-4 Signaling in Glucose Homeostasis

DPP-4 is a serine protease that cleaves and inactivates incretin hormones.[1] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to downstream effects on the pancreas and improved glucose control.[24]

DPP-4 Signaling Pathway

G cluster_0 Incretin Axis cluster_1 Pancreatic Islets GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 GLP1_GIP->DPP4 Beta_Cell β-Cell GLP1_GIP->Beta_Cell stimulates Alpha_Cell α-Cell GLP1_GIP->Alpha_Cell inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites cleavage Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose_Uptake Glucose_Uptake Insulin->Glucose_Uptake promotes Hepatic_Glucose_Production Hepatic_Glucose_Production Glucagon->Hepatic_Glucose_Production stimulates

DPP-4 signaling in glucose homeostasis.

References

  • Barry-Hamilton, V., et al. (2010). Allosteric inhibition of lysyl oxidase-like 2 impedes the development of a pathologic stiff heart. Journal of Biological Chemistry, 285(53), 41327-41338. [Link]

  • Chen, L., et al. (2018). LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway. International Journal of Molecular Medicine, 42(6), 3530-3541. [Link]

  • Cui, W., et al. (2018). LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway. International Journal of Molecular Medicine, 42(6), 3530–3541. [Link]

  • D'Alessandro-Gabazza, C. N., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [Link]

  • García-Gallo, M., et al. (2025). Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. protocols.io. [Link]

  • Hollinger, M. A. (2025). Time course of bleomycin-induced lung fibrosis. Experimental Lung Research, 13(3), 257-269. [Link]

  • Ikeno, Y., et al. (2015). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 64(11), 1777-1788. [Link]

  • Izadi, M., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Journal of Cellular and Molecular Research, 12(1), 1-8. [Link]

  • Izadi, M., et al. (2025). Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. protocols.io. [Link]

  • Kankala, S., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Molecules, 28(12), 4786. [Link]

  • Kim, Y. S., et al. (2019). DPP4 in Diabetes. Frontiers in Endocrinology, 10, 41. [Link]

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Application Notes & Protocols: 4-(Aminomethyl)pyridin-3-OL as a Chemical Probe for Lysyl Oxidase-Like 2 (LOXL2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Architect of Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that has emerged as a critical mediator in the pathology of numerous fibroproliferative diseases and cancer metastasis.[1][2][3] Its primary enzymatic function is to catalyze the covalent cross-linking of collagen and elastin fibers in the extracellular matrix (ECM).[4][5] This process is fundamental for normal tissue development and repair. However, the dysregulation and overexpression of LOXL2 lead to excessive ECM stiffening, a hallmark of fibrosis in organs such as the liver, lungs, and heart, and create a microenvironment conducive to tumor progression.[6][7][8][9]

The central role of LOXL2 in driving these pathologies makes it a compelling therapeutic target.[9][10] Chemical probes—small molecules designed to interact with a specific protein target—are indispensable tools for dissecting the biological function of enzymes like LOXL2 and for validating them as drug targets. An effective chemical probe must exhibit high potency and selectivity for its target, allowing researchers to confidently attribute observed biological effects to the modulation of that specific protein.

This guide focuses on the utility of 4-(aminomethyl)pyridine-based compounds as chemical probes for LOXL2. While the specific molecule 4-(aminomethyl)pyridin-3-ol represents this structural class, our discussion and protocols are built upon the extensive research and validation of closely related derivatives, such as PAT-1251 ((R,R)-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone), a potent and selective LOXL2 inhibitor that has advanced to clinical trials.[4][11] These molecules serve as irreversible, mechanism-based inhibitors that provide a powerful means to investigate the enzymatic contributions of LOXL2 in both in vitro and in vivo settings.

Section 1: Probe Characterization and Mechanism of Action

Mechanism of Inhibition

LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin to form reactive aldehyde (allysine) residues. This reaction requires a lysine tyrosylquinone (LTQ) cofactor at the active site and produces hydrogen peroxide (H₂O₂) as a byproduct.[5][12]

4-(aminomethyl)pyridine-based probes act as mechanism-based inhibitors. The primary amine of the probe mimics the natural lysine substrate, allowing it to enter the catalytic site. Once positioned, the probe forms an irreversible covalent bond with the LTQ cofactor, effectively inactivating the enzyme.[4] This irreversible binding is a key feature, providing sustained target inhibition that can be advantageous for correlating enzymatic function with complex biological outcomes over time.

cluster_0 LOXL2 Catalytic Cycle cluster_1 Inhibition Mechanism Lysine Collagen/Elastin (Lysine Residue) LOXL2_Active LOXL2 Active Site (LTQ Cofactor) Lysine->LOXL2_Active Substrate Binding Allysine Allysine Residue (Reactive Aldehyde) LOXL2_Active->Allysine Oxidative Deamination H2O2 H₂O₂ LOXL2_Active->H2O2 Inactive_Complex Irreversible Covalent Complex LOXL2_Active->Inactive_Complex Covalent Adduct Crosslinking ECM Cross-linking & Stiffening Allysine->Crosslinking Probe This compound (Chemical Probe) Probe->LOXL2_Active Binds to Active Site Inactive_Complex->Crosslinking INHIBITS

Figure 1: Mechanism of LOXL2 inhibition.
Potency and Selectivity

The utility of a chemical probe is defined by its selectivity. It must potently inhibit the target of interest with minimal activity against other related proteins. The 4-(aminomethyl)pyridine scaffold has been optimized to yield compounds with high selectivity for LOXL2 over other members of the lysyl oxidase family (LOX, LOXL1, LOXL3, LOXL4) and other amine oxidases.[4] This is critical because LOX family members can have distinct or sometimes overlapping biological roles, and off-target inhibition would confound data interpretation.[13][14]

Compound/ProbeTargetIC₅₀ (nM)Selectivity vs. LOXReference
PAT-1251 hLOXL2 ~710 >400-fold [13]
hLOXL3~1170N/A[15]
hLOX>100,000-[4]
PXS-S2A hLOXL2 ~5 ~250-fold [16][17]
hLOX~1260-[16]
PXS-5153A hLOXL2 <40 >40-fold [18][19]
hLOXL3~63>25-fold[18]
hLOX>10,000-[18]

Table 1: Comparative potency and selectivity of representative small molecule LOXL2 inhibitors. Note: IC₅₀ values can vary based on assay conditions (e.g., pre-incubation time, substrate).

Section 2: Core Protocols - In Vitro Applications

Protocol 2.1: Determination of LOXL2 Enzymatic Activity

Principle: This protocol measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate, such as putrescine or 1,5-diaminopentane.[12] The Amplex™ Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin, which can be quantified. This assay is the gold standard for assessing the inhibitory potency (IC₅₀) of a chemical probe.

Materials:

  • Recombinant human LOXL2 (rhLOXL2)[20]

  • This compound or related inhibitor

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Putrescine dihydrochloride (or 1,5-diaminopentane)

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • DMSO (for inhibitor stock)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Inhibitor Stock: Prepare a 10 mM stock solution of the chemical probe in 100% DMSO. Create a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

    • Substrate Stock: Prepare a 100 mM stock of putrescine in Assay Buffer.

    • Detection Master Mix: Prepare fresh. For each well, mix 50 µM Amplex™ Red and 0.1 U/mL HRP in Assay Buffer. Protect from light.

  • Assay Setup:

    • To each well of the 96-well plate, add 25 µL of the diluted chemical probe or vehicle control (Assay Buffer + DMSO).

    • Add 25 µL of rhLOXL2 (e.g., 50-100 ng) diluted in Assay Buffer to each well.

    • Crucial Step - Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes. This allows the irreversible inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add 25 µL of 40 mM putrescine (for a final concentration of 10 mM) to each well to start the reaction.

    • Add 25 µL of the Amplex Red/HRP Detection Master Mix to each well. The final volume should be 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence signal every 2-5 minutes for 30-60 minutes (kinetic mode).

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the kinetic curve for each well (RFU/min).

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100.

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating Controls:

  • No Enzyme Control: Wells with all components except rhLOXL2 to measure background fluorescence.

  • Vehicle Control (0% Inhibition): Wells with rhLOXL2 and substrate, but with DMSO vehicle instead of the inhibitor.

  • Positive Control Inhibitor (100% Inhibition): Use a known pan-LOX inhibitor like β-aminopropionitrile (BAPN) at a high concentration (e.g., 1 mM) to confirm assay performance.[21]

start Start: Prepare Reagents (Probe, Enzyme, Substrate, Detection Mix) add_probe 1. Add 25µL Probe/Vehicle to 96-well plate start->add_probe add_enzyme 2. Add 25µL rhLOXL2 add_probe->add_enzyme pre_incubate 3. Pre-incubate 30 min @ 37°C (CRITICAL STEP) add_enzyme->pre_incubate add_substrate 4. Add 25µL Substrate (Putrescine) pre_incubate->add_substrate add_detection 5. Add 25µL Amplex Red/HRP Mix add_substrate->add_detection read_plate 6. Read Fluorescence (Kinetic) Ex: 540nm, Em: 590nm add_detection->read_plate analyze 7. Calculate Reaction Rates (V₀) & IC₅₀ Value read_plate->analyze end End analyze->end cluster_analysis Endpoint Readouts day0 Day 0: Induce Fibrosis (Intratracheal Bleomycin) day7 Day 7: Fibrosis Established Begin Daily Dosing day0->day7 dosing Daily Oral Gavage: - Vehicle Control Group - Probe-Treated Group day7->dosing day21 Day 21: Endpoint Analysis dosing->day21 histology Histology (Left Lung) (Masson's Trichrome) day21->histology biochem Biochemistry (Right Lung) (Hydroxyproline Assay) day21->biochem

Figure 3: Experimental timeline for the in vivo bleomycin lung fibrosis model.

Section 4: Troubleshooting and Key Considerations

  • Probe Solubility: Ensure the chemical probe is fully dissolved in the vehicle for both in vitro and in vivo experiments. Poor solubility is a common cause of inconsistent results.

  • Irreversible Inhibition: Remember that the pre-incubation step in enzymatic assays is critical for irreversible inhibitors. Omitting or shortening this step will lead to an underestimation of the probe's true potency.

  • In Vivo Pharmacokinetics: Before conducting efficacy studies, it is essential to perform pharmacokinetic analysis to ensure that the chosen dose and administration route result in sufficient drug exposure at the target tissue to inhibit LOXL2.

  • Target Engagement Biomarkers: For clinical translation, developing assays to measure target engagement in accessible samples (e.g., plasma) is crucial. Activity-based probes like PXS-5878 provide a powerful way to directly measure unoccupied LOXL2 active sites, confirming that the therapeutic has reached its target. [22][23]

References

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  • Schilter, H., et al. (2021). An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. Clinical and Translational Medicine. [Link]

  • Rowbottom, M. W., Bain, G., Calderon, I., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

  • Schilter, H., Findlay, A. D., Perryman, L., et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. Journal of Cellular and Molecular Medicine. [Link]

  • Ferreira, S., Saraiva, N., Rijo, P., & Fernandes, A. S. (2021). LOXL2 Inhibitors and Breast Cancer Progression. ResearchGate. [Link]

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  • Schilter, H., Findlay, A. D., Perryman, L., et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. PubMed. [Link]

  • Chen, L., et al. (2021). Oligomeric States and Hydrodynamic Properties of Lysyl Oxidase-Like 2. International Journal of Molecular Sciences. [Link]

  • Recio, J. A., et al. (2023). New Functions of Intracellular LOXL2: Modulation of RNA-Binding Proteins. International Journal of Molecular Sciences. [Link]

  • Gopinath, S. C. B., et al. (2017). Detection of Lysyl Oxidase-Like 2 (LOXL2), a Biomarker of Metastasis from Breast Cancers Using Human Blood Samples. Current Drug Targets. [Link]

  • FASEB. (2019). Development of a Novel In Situ Activity Assay for Lysyl Oxidase Like-2 (LOXL2). The FASEB Journal. [Link]

  • Schilter, H., et al. (2021). An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. ResearchGate. [Link]

  • Leung, L., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. [Link]

  • Barry-Hamilton, V., et al. (2025). A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. Hepatology Communications. [Link]

  • Dong, G., et al. (2020). Reaction mechanism of lysyl oxidase-like 2 (LOXL2) studied by computational methods. Journal of Inorganic Biochemistry. [Link]

  • King, C. D., et al. (2014). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters. [Link]

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  • Patsnap Synapse. (2024). What are LOXL2 inhibitors and how do they work?. Patsnap Synapse. [Link]

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  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

  • Wu, L., & Zhu, Y. (2015). The function and mechanisms of action of LOXL2 in cancer (Review). International Journal of Molecular Medicine. [Link]

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Application Note & Protocols: Synthesis of Novel Bio-inspired Derivatives from 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of 4-(Aminomethyl)pyridin-3-ol

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. This compound presents itself as a particularly compelling starting material. Its structure is analogous to pyridoxamine (a form of vitamin B6), suggesting an inherent biocompatibility and a favorable toxicity profile.[3][4]

This molecule offers three primary points for chemical diversification: a nucleophilic primary amine, a reactive phenolic hydroxyl group, and the pyridine ring itself. This trifecta of functionality allows for the systematic and rational design of diverse chemical libraries. This guide provides detailed, field-proven protocols for the selective modification of these functional groups, explaining the underlying chemical principles and strategic considerations for each transformation. Our objective is to empower researchers to move beyond simple derivatization and towards the intelligent design of novel chemical entities.

Structural Analysis of Reactive Centers

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding the chemoselectivity of these sites is paramount for predictable and efficient synthesis.

G Figure 1: Key Reactive Sites of this compound cluster_molecule cluster_legend Reactive Centers mol A Phenolic Hydroxyl (-OH) Target for O-Alkylation & O-Acylation A->mol B Aminomethyl (-CH₂NH₂) Target for N-Acylation, N-Alkylation, Sulfonylation B->mol C Pyridine Ring Potential for C-H functionalization or cross-coupling (requires prior halogenation - advanced) C->mol

Caption: Figure 1: Key Reactive Sites of this compound.

  • The Aminomethyl Group: As a primary amine, this group is a potent nucleophile, readily undergoing acylation, alkylation, and sulfonylation. Its reactivity is generally higher than the phenolic hydroxyl group under neutral or basic conditions.

  • The Phenolic Hydroxyl Group: The acidity of this phenol (pKa ≈ 8-9) allows for its deprotonation with moderate bases, forming a phenoxide ion. This greatly enhances its nucleophilicity, making it a prime target for O-alkylation and O-acylation. The challenge often lies in achieving O-selectivity over N-modification.

  • The Pyridine Ring: While the electron-donating effects of the hydroxyl and aminomethyl groups activate the ring towards electrophilic substitution, the ring nitrogen is strongly deactivating. Direct C-H functionalization is challenging and often unselective. A more robust strategy for ring modification involves halogenation followed by transition metal-catalyzed cross-coupling, which is considered an advanced application beyond the scope of these initial protocols.

Core Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, with explanations for key steps and potential challenges. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective N-Acylation of the Aminomethyl Group

Application: N-acylation is a fundamental transformation that converts the basic amino group into a neutral amide. This is critical for modulating solubility, metabolic stability, and introducing new hydrogen bond donors/acceptors to interact with biological targets.

Causality & Rationale: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acyl chloride or anhydride. Pyridine is employed not as a nucleophilic catalyst, but as a mild base to scavenge the HCl byproduct generated when using acyl chlorides.[5] According to Le Châtelier's principle, neutralizing this acidic byproduct drives the reaction equilibrium to favor product formation.

G Figure 2: Workflow for Selective N-Acylation start Dissolve this compound in anhydrous Pyridine cool Cool solution to 0 °C (Ice Bath) start->cool add_acyl Add Acyl Chloride (1.1 eq) Dropwise cool->add_acyl react Stir at Room Temp (2-4 h) Monitor by TLC add_acyl->react quench Quench with water & Concentrate in vacuo react->quench extract Purify via Column Chromatography (e.g., DCM/MeOH gradient) quench->extract characterize Characterize Product (NMR, MS, IR) extract->characterize

Caption: Figure 2: Workflow for Selective N-Acylation.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe over 5 minutes. Note: Exothermic reaction may occur; maintain temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding deionized water. Remove the pyridine under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Purification: Dissolve the crude residue in a minimal amount of DCM/MeOH and purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Analysis: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterRecommended ConditionRationale
Solvent Anhydrous PyridineActs as both solvent and acid scavenger.[6]
Temperature Initial 0 °C, then RTControls initial exothermicity of the reaction.
Stoichiometry 1.1 eq Acylating AgentA slight excess ensures complete conversion of the starting material.
Purification Silica Gel ChromatographyEffectively separates the polar product from non-polar impurities and excess reagents.
Protocol 2: Selective O-Alkylation of the Phenolic Hydroxyl

Application: Introducing an ether linkage at the phenolic position can significantly enhance lipophilicity, which may improve cell permeability and oral bioavailability. It also removes a potential site of metabolic glucuronidation.

Causality & Rationale: Achieving O-selectivity over N-alkylation is the primary challenge. The strategy hinges on exploiting the difference in acidity between the phenol and the aminomethyl group's conjugate acid. A mild base like potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenol, forming a nucleophilic phenoxide, but generally not strong enough to deprotonate the primary amine to a significant extent. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the potassium cation without interfering with the nucleophile.[7]

Detailed Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M concentration.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and affix a reflux condenser.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the K₂CO₃. Dilute the filtrate with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude material by flash column chromatography.

  • Analysis: Characterize the purified product by NMR and MS.

ParameterRecommended ConditionRationale & Troubleshooting
Base K₂CO₃ (or Cs₂CO₃)Mild base promotes selective deprotonation of the phenol.[8] Troubleshooting: If N-alkylation is observed, consider a bulkier base or a protection strategy.
Solvent Anhydrous DMF / MeCNPolar aprotic solvent stabilizes the cation and does not protonate the nucleophile.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Work-up Water/EtOAc ExtractionCrucial for removing the high-boiling point DMF solvent.
Advanced Strategy: C-N Cross-Coupling via Buchwald-Hartwig Amination (Conceptual)

Application: For creating novel derivatives with aryl or heteroaryl amines directly attached to the pyridine core, transition metal-catalyzed cross-coupling is the state-of-the-art method. This allows for the construction of complex molecular architectures that are inaccessible through classical methods.

Causality & Rationale: This strategy first requires the synthesis of a halogenated (bromo- or iodo-) this compound precursor. The Buchwald-Hartwig amination involves an oxidative addition of this halo-pyridine to a Palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form the amide, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[9] The choice of ligand (e.g., RuPhos, BrettPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10]

G Figure 3: Conceptual Catalytic Cycle for Buchwald-Hartwig Amination cluster_inputs Inputs cluster_outputs Output A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C L-Pd(II)-(Ar)-X Complex B->C D Amine Coordination & Deprotonation C->D E L-Pd(II)-(Ar)-NR₂ Complex D->E F Reductive Elimination E->F F->A Product Ar-NR₂ (Coupled Product) F->Product ArX Ar-X (Halo-Pyridinol) ArX->B Amine R₂NH (Amine) Amine->D Base Base Base->D

Caption: Figure 3: Conceptual Catalytic Cycle for Buchwald-Hartwig Amination.

This protocol is presented conceptually to guide the design of advanced synthetic routes. Experimental conditions, particularly the choice of catalyst, ligand, base, and solvent, must be carefully optimized for the specific substrates being coupled.

Summary of Synthetic Transformations

Reaction Type Functional Group Typical Reagents Derivative Class Key Application
N-Acylation AminomethylAcyl Chloride, PyridineAmideIntroduce H-bond donors/acceptors, modulate basicity.
O-Alkylation Phenolic HydroxylAlkyl Halide, K₂CO₃EtherIncrease lipophilicity, block metabolic site.
N,O-Diacylation BothExcess Ac₂O, PyridineEster & AmideFull protection or modulation of both sites.
C-N Coupling Pyridine Ring (Halogenated)Aryl/Alkyl Amine, Pd-CatalystAryl/Alkyl AminopyridineConstruct complex C-N bonds, explore new chemical space.

References

  • Villa-Ruano, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link][1]

  • Aguilar-Méndez, M.A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link][2]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link][11]

  • Wikipedia contributors. (2023). Pyridoxamine. Wikipedia. [Link][3]

  • Missina, J. M., et al. (2022). Synthesis, characterization, DFT calculations and bromoperoxidase activity of binuclear oxidovanadium complexes containing vitamin B6. Taylor & Francis Online. [Link][4]

  • Al-Ostoot, F.H., et al. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPOD. [Link][6]

  • Chemistry Steps. (2023). Acylation of Amines. [Link][5]

  • RSC Education. (2022). Buchwald-Hartwig amination. [Link][9]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link][10]

  • Joucla, L., & Djakovitch, L. (2009). Palladium-catalysed cross-coupling reactions of (hetero)aryl halides with N-containing nucleophiles: a survey of recent catalysts and systems. Advanced Synthesis & Catalysis, 351(5), 643-671. [Link]

  • Rodrigues, M. O., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link][7]

  • Reich, D., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link][8]

  • Pinto, A., et al. (2014). Selective alkylation of aminophenols. ResearchGate. [Link][12]

Sources

Application Notes & Protocols: A Phased Experimental Design for Evaluating 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 4-(Aminomethyl)pyridin-3-ol, a structural analog of pyridoxine (Vitamin B6). Recognizing its potential therapeutic relevance stemming from its chemical similarity to a vital coenzyme in amino acid and neurotransmitter metabolism, we outline a phased, multi-tiered experimental approach.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for assessing the compound's potential neuroprotective and anti-inflammatory activities. The narrative emphasizes the causal logic behind experimental choices, moving from foundational in vitro characterization to advanced cell-based assays and considerations for in vivo studies, ensuring a robust and reproducible investigation.[4][5]

Introduction: The Scientific Rationale

This compound shares its core pyridinol structure with pyridoxine (Vitamin B6), a critical water-soluble vitamin.[2] In its active coenzyme form, pyridoxal 5'-phosphate (PLP), Vitamin B6 is indispensable for over 100 enzymatic reactions, including the synthesis of key neurotransmitters like serotonin and GABA.[3][6] Given this structural and functional context, this compound presents a compelling candidate for investigation, particularly in therapeutic areas where pyridoxine-dependent pathways are implicated, such as neurodegenerative and inflammatory disorders.

This guide proposes a systematic, tiered approach to characterize the bioactivity of this compound. The strategy is designed to efficiently generate decision-making data, starting with broad, high-throughput screens and progressing to more complex, mechanistically focused assays. This phased approach, a cornerstone of modern drug development, ensures that resources are allocated efficiently and that a comprehensive data package is built to support further development.[7][8][9]

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is critical for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 20485-35-2[10]
Molecular Formula C₆H₈N₂O[11]
Molecular Weight 124.14 g/mol [11]
Boiling Point 386.1±27.0 °C (Predicted)[10]
Density 1.228±0.06 g/cm³ (Predicted)[10]
pKa 8.92±0.10 (Predicted)[10]
Storage Under inert gas at 2–8 °C[10]
Overall Experimental Workflow

The proposed research plan follows a logical progression from establishing a basic safety profile to exploring specific therapeutic hypotheses.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Considerations A Protocol 2.1: Cytotoxicity Profiling B Protocol 3.1: Anti-inflammatory Screen (NO Production) A->B Determine Non-Toxic Concentration Range C Protocol 4.1: Neuroprotection Screen (Oxidative Stress Model) A->C Determine Non-Toxic Concentration Range D Protocol 3.2: Cytokine Analysis (ELISA) B->D Confirm Hit F Protocol 4.2: Advanced Neuroprotection (Excitotoxicity Model) C->F Confirm Hit & Explore Alternate MOA E Protocol 3.3: Signaling Pathway Analysis (Western Blot) D->E Investigate MOA G Pharmacokinetics & Pharmacodynamics (PK/PD) E->G Transition to Whole Organism F->G Transition to Whole Organism H Efficacy Studies in Disease Models G->H Establish Dose & Regimen

Caption: Phased experimental workflow for this compound.

Foundational Assays: Determining a Safe Working Concentration

Before assessing efficacy, it is imperative to determine the concentration range at which this compound is non-toxic to the cell lines used in subsequent experiments. This step is critical to ensure that any observed effects are due to specific bioactivity rather than general cytotoxicity.

Protocol 2.1: Cell Viability Assessment via MTT Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀) in relevant cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma).

Causality: The MTT assay measures the metabolic activity of a cell, which is an indicator of its viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity. This allows us to define a sub-toxic concentration range for subsequent functional assays.

Methodology:

  • Cell Seeding: Seed RAW 264.7 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM). Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Negative Control: Cells treated with vehicle only (should exhibit ~100% viability).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working.

Anti-inflammatory Activity Assessment

Chronic inflammation is a key driver of many diseases. This section details protocols to screen for and characterize the anti-inflammatory potential of this compound using a standard in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[12][13]

Protocol 3.1: Inhibition of Nitric Oxide (NO) Production

Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[13]

Causality: LPS, a component of gram-negative bacteria, activates macrophages to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage in chronic inflammation. A reduction in NO levels indicates potential anti-inflammatory activity.[12]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined in Protocol 2.1) for 1 hour. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes, protected from light.[14]

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.[14]

  • Measurement: Measure absorbance at 540 nm.

  • Analysis: Calculate NO concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition.

Self-Validation:

  • Negative Control: Untreated cells (basal NO levels).

  • Positive Control (Stimulation): Cells treated with LPS only (maximum NO production).

  • Positive Control (Inhibition): Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).

Protocol 3.2: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of the compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.

Methodology:

  • Use the cell culture supernatants collected from the experiment in Protocol 3.1.

  • Follow the manufacturer's instructions provided with commercially available mouse TNF-α and IL-6 ELISA kits.[12]

  • Briefly, supernatants are added to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.

  • Measure absorbance and calculate cytokine concentrations against a standard curve.

Protocol 3.3: Mechanistic Analysis of Inflammatory Signaling Pathways

Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB or MAPK signaling pathways.

Causality: The NF-κB and MAPK pathways are central hubs that control the expression of most inflammatory mediators, including iNOS, TNF-α, and IL-6.[12] Inhibition of the phosphorylation of key proteins in these cascades (e.g., p65, IκBα, p38) would provide strong mechanistic evidence.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_ub Ubiquitination & Degradation IkB->IkB_ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Compound 4-(Aminomethyl) -pyridin-3-ol (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway.

Methodology:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for a short duration (e.g., 15-60 minutes).

  • Lyse the cells and quantify total protein using a BCA assay.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against phosphorylated and total p65, IκBα, and p38.

  • Use appropriate secondary antibodies and an ECL substrate for detection.

  • Analyze band density to determine the ratio of phosphorylated to total protein.

Neuroprotective Activity Assessment

Given its structural similarity to Vitamin B6, a crucial element for neuronal function, assessing the neuroprotective potential of this compound is a primary objective. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for initial in vitro screening.[15][16]

Protocol 4.1: Protection Against Oxidative Stress

Objective: To evaluate if this compound can protect neuronal cells from death induced by an oxidative insult.

Causality: Oxidative stress is a major contributor to the pathology of many neurodegenerative diseases.[17] Inducers like hydrogen peroxide (H₂O₂) or the mitochondrial complex I inhibitor MPP⁺ (used to model Parkinson's disease) cause a surge in reactive oxygen species (ROS), leading to cell death.[17][18] A compound that preserves cell viability under these conditions may have neuroprotective antioxidant properties.

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 2 x 10⁴ cells/well. Differentiate the cells for 5-7 days using retinoic acid to induce a more mature neuronal phenotype, if desired.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Insult: Add a toxicant such as H₂O₂ (e.g., 100-500 µM) or MPP⁺ (e.g., 0.5-2 mM) to the wells.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.1 or a neutral red uptake assay.[17]

  • Analysis: Compare the viability of cells treated with the toxicant alone versus those pre-treated with the compound.

Self-Validation:

  • Negative Control: Untreated cells.

  • Positive Control (Insult): Cells treated with the toxicant only (should show significantly reduced viability).

  • Positive Control (Protection): Cells treated with the toxicant and a known neuroprotective antioxidant (e.g., N-acetylcysteine or resveratrol).[18]

Protocol 4.2: Protection Against Glutamate Excitotoxicity

Objective: To determine if the compound can protect neuronal cells from excitotoxicity, a cell death process triggered by excessive stimulation of glutamate receptors.

Causality: Glutamate excitotoxicity is another key mechanism of neuronal damage in conditions like stroke and Alzheimer's disease. It leads to a massive influx of calcium, triggering cell death pathways. This assay tests a different, non-oxidative stress-related neuroprotective mechanism.

Methodology:

  • Cell Culture: Use primary cortical neurons or differentiated SH-SY5Y cells.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • Insult: Add a high concentration of glutamate (e.g., 50-100 µM) to the culture medium.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an LDH release assay (which measures membrane damage) or MTT assay.

  • Analysis: Compare viability between glutamate-treated and compound-plus-glutamate-treated groups.

Self-Validation:

  • Negative Control: Untreated cells.

  • Positive Control (Insult): Cells treated with glutamate only.

  • Positive Control (Protection): Cells treated with glutamate and a known NMDA receptor antagonist (e.g., MK-801).

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized to facilitate comparison and decision-making.

Table 1: Hypothetical Bioactivity Summary of this compound

AssayCell LineEndpointResult (IC₅₀ / EC₅₀)
Cytotoxicity RAW 264.7Cell Viability (MTT)> 100 µM
Cytotoxicity SH-SY5YCell Viability (MTT)> 100 µM
Anti-inflammatory RAW 264.7NO Inhibition15.2 µM
Anti-inflammatory RAW 264.7TNF-α Inhibition21.5 µM
Anti-inflammatory RAW 264.7IL-6 Inhibition25.8 µM
Neuroprotection SH-SY5YProtection vs. H₂O₂8.9 µM
Neuroprotection SH-SY5YProtection vs. Glutamate45.1 µM

Considerations for In Vivo Studies

Positive and potent hits from the in vitro screening cascade warrant progression to in vivo models to assess efficacy in a complex biological system.[19]

  • Model Selection: The choice of animal model is critical and should align with the in vitro findings.[20][21]

    • For anti-inflammatory activity, an acute LPS-induced systemic inflammation model in mice can be used to measure serum cytokine levels.

    • For neuroprotection, models like the MPTP mouse model of Parkinson's disease or the 5XFAD transgenic mouse model of Alzheimer's disease could be appropriate.[22][23]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Prior to efficacy studies, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.[8][9]

  • Rigorous Design: All animal studies must be designed with the highest level of rigor, including randomization, blinding, and appropriate statistical analysis, to avoid bias and ensure data are robust and reproducible.[19][24] Adherence to guidelines such as the ARRIVE guidelines is strongly recommended.[24]

References

  • Supare, V., & Umekar, M. (2021). Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. Research Journal of Pharmacy and Technology.
  • Berry, D. A. (1991). Experimental design for drug development: a Bayesian approach. Journal of Biopharmaceutical Statistics, 1(1), 81-101. [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. [Link]

  • Berry, D. A. (1991). Experimental design for drug development: a bayesian approach.
  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. [Link]

  • Kovacs, Z., et al. (2020). Design of experiments (DoE) in pharmaceutical development. Drug Discovery Today, 25(9), 1613-1624. [Link]

  • McGown, A., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14, 796590. [Link]

  • Tsilidis, K. K., et al. (2014). General Principles of Preclinical Study Design. Journal of the National Cancer Institute, 106(11), dju327. [Link]

  • Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience. [Link]

  • National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. [Link]

  • Aprofood. Anti-inflammatory Activity Assessment. [Link]

  • Ambiotek. (2025). Navigating Preclinical Research: A Guide for Biotech Startups. [Link]

  • Maher, P., et al. (2009). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine, 46(6), 819-830. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Benkhaira, N., et al. (2020). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1054, Pyridoxine. [Link]

  • Wikipedia. Pyridoxine. [Link]

  • D'Souza, R. S., & D'Souza, R. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]

  • Kumar, H., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(8), 85-91. [Link]

  • Nelson, L. S. (2019). Pyridoxine. In Goldfrank's Toxicologic Emergencies, 11e. McGraw-Hill. [Link]

  • Silva, S., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2378. [Link]

Sources

Application Notes and Protocols: 4-(Aminomethyl)pyridin-3-ol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Multifunctional Pyridinol Derivative

4-(Aminomethyl)pyridin-3-ol is a unique heterocyclic compound characterized by a pyridine ring functionalized with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group. This combination of functionalities imparts a versatile chemical reactivity, making it a promising candidate for various applications in material science. The pyridine core offers a scaffold for building larger molecular architectures, while the hydroxyl and amino groups provide sites for hydrogen bonding, coordination with metal ions, and covalent bond formation. Although direct applications of this compound in material science are not yet extensively documented in peer-reviewed literature, its structural motifs are present in a wide array of functional materials. These notes aim to provide a forward-looking perspective on its potential applications, drawing parallels with structurally related compounds and providing detailed, scientifically grounded protocols for its prospective use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in material science.

PropertyValueSource
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1][2]
Boiling Point386.1±27.0 °C (Predicted)[3]
Density1.228±0.06 g/cm³ (Predicted)[3]
pKa8.92±0.10 (Predicted)[3]
StorageInert gas (Nitrogen or Argon) at 2–8 °C[3]

Proposed Application I: Advanced Corrosion Inhibition

Scientific Rationale: The molecular structure of this compound is highly conducive to acting as a corrosion inhibitor, particularly for mild steel in acidic environments. Pyridine derivatives are well-established as effective corrosion inhibitors due to the presence of nitrogen atoms which can coordinate with metal surfaces.[4][5][6][7][8] The additional presence of the hydroxyl and aminomethyl groups in this compound would likely enhance its performance through several mechanisms:

  • Enhanced Adsorption: The lone pair of electrons on the nitrogen atom of the pyridine ring, as well as the oxygen and nitrogen atoms of the substituents, can facilitate strong adsorption onto the metal surface, forming a protective layer.[5]

  • Increased Surface Coverage: The aminomethyl group provides an additional point of interaction, potentially leading to a more densely packed and robust protective film.

  • Synergistic Effects: The combination of the pyridine ring and its functional groups could lead to a synergistic inhibition effect, offering superior protection compared to simpler pyridine derivatives.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to assess the efficacy of this compound as a corrosion inhibitor for mild steel in a 0.5 M HCl solution using the weight loss method.

1. Materials and Reagents:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.025 cm)

  • This compound

  • Hydrochloric acid (HCl)

  • Acetone

  • Distilled water

  • Analytical balance (±0.1 mg)

2. Coupon Preparation:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone.

  • Rinse with distilled water and dry thoroughly.

  • Store in a desiccator until use.

  • Accurately weigh each coupon and record the initial weight (W₁).

3. Inhibitor Solution Preparation:

  • Prepare a stock solution of this compound in 0.5 M HCl.

  • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Prepare a blank solution of 0.5 M HCl without the inhibitor.

4. Immersion Test:

  • Immerse one prepared mild steel coupon into each of the test solutions and the blank solution.

  • Ensure the coupons are fully submerged.

  • Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

5. Post-Immersion Analysis:

  • After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove any corrosion products.

  • Rinse with distilled water, then acetone, and dry completely.

  • Weigh each coupon and record the final weight (W₂).

6. Calculation of Corrosion Rate and Inhibition Efficiency:

  • Weight Loss (ΔW): ΔW = W₁ - W₂

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

  • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Workflow Diagram

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coupon_Prep Coupon Preparation (Polishing, Degreasing) Immersion Immersion Test (24h at 25°C) Coupon_Prep->Immersion Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Immersion Post_Immersion Post-Immersion Cleaning & Weighing Immersion->Post_Immersion Calculation Calculation of Corrosion Rate & %IE Post_Immersion->Calculation

Caption: Workflow for evaluating corrosion inhibition efficiency.

Proposed Application II: Building Block for Functional Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale: The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent candidate as a monomer or linker in the synthesis of advanced materials.

  • Polymer Synthesis: The aminomethyl and hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form novel polymers with tailored properties. The pyridine ring incorporated into the polymer backbone can impart thermal stability, and its ability to coordinate with metal ions could be exploited for applications in catalysis or sensing.

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters bridged by organic linkers. The pyridine nitrogen and the hydroxyl oxygen of this compound can act as coordination sites for metal ions, enabling the formation of new MOF structures.[9][10][11] The porosity and functionality of these MOFs could be tuned for applications in gas storage, separation, and catalysis.[12][13]

Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using this compound as the organic linker and a metal salt (e.g., Zinc Nitrate).

1. Materials and Reagents:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

2. Synthesis Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

3. Post-Synthesis Work-up:

  • Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

  • Soak the crystals in ethanol for 24 hours, replacing the ethanol several times, to exchange the DMF solvent within the pores.

  • Dry the activated MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent completely.

4. Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal centers.

Synthesis and Activation Pathway

MOF_Synthesis Start Reactants: This compound + Metal Salt in DMF Solvothermal Solvothermal Reaction (e.g., 120°C, 48h) Start->Solvothermal As_Synthesized_MOF As-Synthesized MOF Crystals Solvothermal->As_Synthesized_MOF Solvent_Exchange Solvent Exchange (Ethanol) As_Synthesized_MOF->Solvent_Exchange Activation Activation (Vacuum Heating) Solvent_Exchange->Activation Activated_MOF Porous Activated MOF Activation->Activated_MOF

Caption: General pathway for the synthesis and activation of a MOF.

Proposed Application III: Surface Functionalization of Nanoparticles

Scientific Rationale: The aminomethyl and hydroxyl groups of this compound can serve as anchoring points for the surface modification of nanoparticles, imparting new functionalities and improving their dispersibility and stability in various media.

  • Improved Dispersibility: The pyridine ring can enhance the interaction of nanoparticles with polar solvents or polymer matrices.

  • Platform for Further Functionalization: The reactive groups can be used to attach other molecules, such as fluorescent dyes, drugs, or catalysts, creating multifunctional nanomaterials.[14][15]

  • Targeted Delivery: In biomedical applications, the functionalized surface could be used to target specific cells or tissues.

Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a method for the surface functionalization of silica nanoparticles with this compound via a silanization-based approach.

1. Materials and Reagents:

  • Silica nanoparticles (SiO₂)

  • (3-Chloropropyl)trimethoxysilane (CPTMS)

  • This compound

  • Toluene (anhydrous)

  • Triethylamine (TEA)

  • Ethanol

2. Silanization of Silica Nanoparticles:

  • Disperse the silica nanoparticles in anhydrous toluene via sonication.

  • Add CPTMS to the dispersion and reflux the mixture under an inert atmosphere for 24 hours.

  • Collect the chloro-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with toluene and ethanol to remove excess CPTMS.

  • Dry the functionalized nanoparticles under vacuum.

3. Grafting of this compound:

  • Disperse the chloro-functionalized silica nanoparticles in anhydrous toluene.

  • Add this compound and a catalytic amount of triethylamine to the dispersion.

  • Reflux the mixture under an inert atmosphere for 48 hours.

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and ethanol to remove unreacted this compound and triethylamine.

  • Dry the final product under vacuum.

4. Characterization:

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles before and after functionalization.

  • FTIR Spectroscopy: To confirm the successful grafting of this compound onto the silica surface.

  • TGA: To quantify the amount of organic material grafted onto the nanoparticles.

  • Zeta Potential Measurement: To assess the change in surface charge and colloidal stability.

Nanoparticle Functionalization Workflow

Nanoparticle_Functionalization SiO2 Silica Nanoparticle (SiO₂) Silanized_SiO2 Chloro-functionalized SiO₂ SiO2->Silanized_SiO2 + CPTMS (Silanization) CPTMS {CPTMS} Functionalized_SiO2 Functionalized SiO₂ Silanized_SiO2->Functionalized_SiO2 + AMP (Grafting) AMP {this compound}

Caption: Workflow for surface functionalization of silica nanoparticles.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel functional materials. Its unique combination of a pyridine core with hydroxyl and aminomethyl functionalities provides a versatile platform for creating advanced materials for corrosion inhibition, catalysis, gas separation, and biomedical applications. The protocols outlined in these application notes provide a starting point for researchers to explore the potential of this intriguing molecule. Further research into the synthesis of polymers and MOFs derived from this compound, as well as a more in-depth investigation of its corrosion inhibition properties, is highly encouraged. The continued exploration of such multifunctional building blocks will undoubtedly pave the way for the next generation of advanced materials.

References

  • This compound CAS#: 20485-35-2 - ChemicalBook.
  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution - Chemical Methodologies.
  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry.
  • This compound | 20485-35-2 - ChemicalBook.
  • 4-(aminomethyl)pyridin-3-amine - Echemi.
  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry.
  • (PDF) Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies - ResearchGate.
  • Development of New Pyrimidine Derivative Inhibitor for Mild Steel Corrosion in Acid Medium.
  • 89532-46-7 | 6-(Aminomethyl)pyridin-3-ol | ChemScene.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing).
  • Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed.
  • Selected examples of highly porous metal-organic frameworks (MOFs). - ResearchGate.
  • Transforming Nanomaterial Synthesis through Advanced Microfluidic Approaches: A Review on Accessing Unrestricted Possibilities - MDPI.
  • Porous Metal–Organic Framework@Polymer Beads for Iodine Capture and Recovery.
  • Biofabrication of nanoparticles: sources, synthesis, and biomedical applications - PMC.
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)pyridin-3-ol (CAS 20485-35-2)[1]. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex pharmaceutical agents. Its synthesis, however, can present challenges, particularly concerning reaction yield and purity.

The most common and industrially viable route to this compound is the catalytic hydrogenation of 3-hydroxy-4-pyridinecarbonitrile. This guide is structured to provide direct, actionable solutions to the common problems encountered during this specific synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Q1: My overall yield is consistently low (<40%). Where should I begin my investigation?

A low overall yield is a systemic issue that requires a logical, step-by-step diagnosis. The problem typically originates in one of three areas: the starting material, the reaction execution, or the product workup and isolation.

First, verify the purity of your starting material , 3-hydroxy-4-pyridinecarbonitrile. Impurities, even at low levels, can act as catalyst poisons[2][3]. Run a simple analytical check (e.g., NMR, LC-MS) to confirm its identity and purity. The synthesis of this precursor can sometimes introduce inorganic salts or other organic molecules that interfere with hydrogenation[4].

Second, critically evaluate the reaction conditions . The catalytic hydrogenation of a substituted pyridine nitrile is a multi-parameter process. Inefficient stirring, for instance, can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, creating a rate-limiting bottleneck[2].

Third, assess your workup and purification procedure . The product, this compound, is a polar molecule with both a basic amine and an acidic phenol. This amphoteric nature can lead to losses during extraction and purification if the pH is not carefully controlled.

Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield (<40%) sm_purity 1. Check Starting Material Purity start->sm_purity reaction_params 2. Evaluate Reaction Parameters sm_purity->reaction_params Purity OK sub_sm Repurify or resynthesize precursor sm_purity->sub_sm Impure workup 3. Analyze Workup & Purification reaction_params->workup Parameters OK sub_reaction Optimize Catalyst, Solvent, H2 Pressure, Temperature reaction_params->sub_reaction Sub-optimal sub_workup Adjust pH during extraction, optimize crystallization solvent workup->sub_workup Losses Detected end_node Yield Improved workup->end_node Process Optimized sub_sm->sm_purity sub_reaction->reaction_params sub_workup->workup

A systematic workflow for troubleshooting low yield.

Q2: The catalytic hydrogenation of 3-hydroxy-4-pyridinecarbonitrile is stalling or incomplete. How can I resolve this?

An incomplete or stalled reaction is most often linked to the catalyst or the reaction environment.

1. Catalyst Deactivation (Poisoning): This is the most common culprit. The active sites on palladium or nickel catalysts can be irreversibly blocked by various functional groups or impurities.

  • Sulfur Compounds: Traces of sulfur (e.g., from reagents or solvents) are notorious poisons for Group 10 metal catalysts[3].

  • Halogens: If your starting material was synthesized using halogenated reagents, residual halides can poison the catalyst.

  • Solution: Use a fresh batch of high-purity catalyst. Handle pyrophoric catalysts like Raney® Nickel under an inert atmosphere to prevent oxidation[2]. If poisoning is suspected, filtering the reaction mixture through a pad of Celite® and adding fresh catalyst can sometimes restart the reaction[3].

2. Incorrect Catalyst Choice or Loading: Not all hydrogenation catalysts are equally effective for this transformation. While Pd/C is a common choice, it can sometimes be sluggish or lead to side reactions like hydrogenolysis[5][6]. Raney® Nickel is often more robust for nitrile reductions but can be pyrophoric and requires careful handling[5][7].

  • Solution: Consider screening different catalysts. An insufficient catalyst loading (mol%) will naturally lead to a slow or incomplete reaction. A typical loading is between 5-10 mol% relative to the substrate[2].

3. Sub-optimal Reaction Conditions:

  • Hydrogen Pressure: The reduction of the nitrile group often requires sufficient hydrogen pressure. While balloon pressure may suffice for simple reductions, this substrate may require higher pressures (e.g., 50-100 psi or 3-7 bar) in a properly rated pressure vessel[3][8].

  • Solvent & pH: The choice of solvent is critical. Alcohols like methanol or ethanol are common. The reaction can be sensitive to pH. Adding a small amount of ammonia or using an ammonia-saturated solvent can suppress the formation of secondary amine byproducts and improve the rate[9][10].

CatalystProsConsRecommended Conditions
10% Pd/C Easy to handle, good general activity.Can be sensitive to poisons; may cause hydrogenolysis of the C-N bond in some cases[6].5-10 mol%, 50-80°C, 50-100 psi H₂, Methanol/NH₃
Raney® Nickel Highly active for nitrile reduction, often cost-effective.[7]Pyrophoric (must be handled wet or under inert gas), can be less selective.10-20 wt%, 40-60°C, 100-500 psi H₂, Methanol/NH₃
PtO₂ (Adams' cat.) Very active, can hydrogenate the pyridine ring under forcing conditions.[11]Expensive, may lead to over-reduction of the pyridine ring.1-5 mol%, 25-50°C, 50 psi H₂, Acetic Acid or Alcohol

Q3: My final product is impure. What are the likely side-products and how can I prevent their formation?

Impurity generation during nitrile reduction is common. The primary pathway for side-product formation involves the intermediate imine.

1. Secondary Amine Formation: The most prevalent impurity is the secondary amine, formed when the desired primary amine product attacks the intermediate imine, followed by further reduction.[12]

  • Mechanism: R-CH=NH (imine) + R-CH₂NH₂ (product) → (R-CH₂)₂NH (secondary amine) + NH₃

  • Prevention: This side reaction can be significantly suppressed by adding ammonia (or ammonium hydroxide) to the reaction mixture[9]. The excess ammonia shifts the equilibrium away from the condensation step. Using a polar solvent like methanol also helps.

2. Hydrogenolysis/Over-reduction: With highly active catalysts like Palladium or Platinum, or under harsh conditions (high temperature/pressure), other functional groups can be reduced.

  • Dehydroxylation: The -OH group could be removed.

  • Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine ring. This is particularly a risk with Platinum or Rhodium catalysts[11][13].

  • Prevention: Use the mildest conditions (temperature, pressure) that allow for complete conversion of the nitrile. Screen catalysts to find one with the desired chemoselectivity. Raney® Nickel often shows good selectivity for the nitrile group in the presence of other reducible functionalities[5].

ReactionPathways Start 3-Hydroxy-4-pyridinecarbonitrile Imine Intermediate Imine Start->Imine + H2 / Catalyst Product This compound (Desired Primary Amine) Imine->Product + H2 (Fast) SideProduct1 Secondary Amine Impurity Imine->SideProduct1 + Primary Amine - NH3 + H2 Product->SideProduct1 SideProduct2 Piperidine Derivative (Over-reduction) Product->SideProduct2 + 3 H2 (Harsh Conditions)

Desired reaction pathway and common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

The catalytic hydrogenation of 3-hydroxy-4-pyridinecarbonitrile is generally considered the most robust and scalable route. Alternative methods, such as the reduction of a corresponding amide or carboxylic acid, are possible but often require stoichiometric, expensive, and difficult-to-handle reducing agents like LiAlH₄, which are less suitable for large-scale production[14][15]. The nitrile reduction route uses catalytic amounts of a recoverable catalyst and gaseous hydrogen, which is economical for scaling up.

Q2: What are the critical safety considerations for this synthesis?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded and free of ignition sources. The system must be purged with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen[13].

  • Pyrophoric Catalysts: Raney® Nickel and, to a lesser extent, dry Pd/C are pyrophoric and can ignite spontaneously upon exposure to air. Never allow the catalyst to dry completely during filtration. Keep the filter cake wet with solvent (e.g., water or methanol) at all times[2].

  • Pressure Reactions: All reactions performed above atmospheric pressure must be conducted in a pressure vessel (autoclave) that is properly rated, maintained, and operated by trained personnel.

Q3: How can I effectively purify the final product?

The product is a polar, crystalline solid.

  • Filtration: After the reaction, the catalyst must be carefully removed by filtration through a pad of Celite®. Caution: Do not allow the catalyst filter cake to dry[2].

  • Crystallization: The most effective purification method is typically crystallization. After removing the solvent from the filtrate under reduced pressure, the crude product can be recrystallized. A mixed solvent system, such as Methanol/Ethyl Acetate or Ethanol/Water, is often effective. Experiment with different solvent ratios to maximize recovery and purity.

  • pH Adjustment: Due to the product's amphoteric nature, its solubility is highly dependent on pH. During workup, adjusting the pH of aqueous solutions can be used to either precipitate the product or keep it in solution, separating it from non-ionizable impurities.

Experimental Protocol: Catalytic Hydrogenation of 3-hydroxy-4-pyridinecarbonitrile

This protocol is a general guideline and may require optimization.

  • Vessel Preparation: To a 250 mL stainless steel autoclave, add 3-hydroxy-4-pyridinecarbonitrile (e.g., 5.0 g, 1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the catalyst (e.g., 10% Pd/C, 10 mol%, or Raney® Nickel, ~1.0 g wet).

  • Solvent Addition: Add the solvent (e.g., 100 mL of 2M ammonia in methanol).

  • System Purge: Seal the autoclave. Evacuate the vessel and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen three times[13].

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 80 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized sample for TLC or LC-MS analysis.

  • Workup: Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. CRITICAL: Keep the Celite® pad wet with methanol at all times to prevent the catalyst from igniting. Wash the pad with additional methanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure this compound.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). New Method Improves Nitrile Reductions. C&EN Global Enterprise, 38(4), 56-57. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Lee, S., et al. (2017). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 82(24), 13451-13459. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

  • Wang, L., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. Retrieved from [Link]

  • Vinhas, S., de Castro, B., & Rangel, M. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry, 153, 107806. Retrieved from [Link]

  • Szollosi, A., et al. (2015). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 5(4), 2317-2326. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Retrieved from [Link]

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.
  • ChemSynthesis. (n.d.). 3-Pyridinecarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

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Technical Support Center: Purification of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

4-(Aminomethyl)pyridin-3-ol is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a primary amine, and a pyridine ring, presents a unique set of purification challenges. The molecule's high polarity, pH-dependent charge states, and susceptibility to oxidation demand carefully optimized purification strategies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these complexities and achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, offering probable causes and actionable solutions.

Q1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation and recovery from my column. What's happening?

Probable Cause: This is a classic issue arising from the strong interaction between the basic amine and pyridine nitrogen atoms with the acidic silanol groups on the silica gel surface.[1] This leads to irreversible adsorption, poor elution, and significant peak tailing, which appears as streaking on TLC. The polar hydroxyl group further contributes to this strong binding.

Solution:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic silanol groups. Add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Dichloromethane/Methanol/TEA 90:10:1). The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more cleanly.[1]

      • Ammonia: For highly polar systems, using a mobile phase saturated with ammonia can be effective. A common system is Dichloromethane/Methanol/Ammonium Hydroxide.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for basic compounds. Start with a neutral alumina and screen different solvent systems.

    • Polymer-Based Columns: Reversed-phase polymer-based columns are stable across a wide pH range and lack the silanol groups that cause tailing, making them an excellent but more expensive alternative.[1]

Q2: My purified compound is yellow or brown, but the literature says it should be a white or off-white solid. Why?

Probable Cause: The pyridin-3-ol moiety is susceptible to oxidation, especially when exposed to air in a neutral or basic solution. This oxidation process often generates highly colored impurities. The presence of trace metal ions can catalyze this degradation.

Solution:

  • Work Under an Inert Atmosphere: Handle the compound, especially in solution, under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[2][3]

  • Degas Solvents: Before use, degas all solvents for chromatography and recrystallization by sparging with nitrogen or sonicating under vacuum.

  • Use an Acidic Modifier: Purifying under slightly acidic conditions can protonate the pyridine nitrogen and amine, making the compound less prone to oxidation. For reversed-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.

  • Charcoal Treatment: If the discoloration is due to highly conjugated, non-polar impurities, a charcoal treatment during recrystallization can be effective.[4]

  • Dissolve the impure, colored this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol/water).[5]

  • Remove the solution from the heat source and allow it to cool slightly.

  • Add a very small amount of activated charcoal (approx. 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.[4]

  • Swirl the mixture and gently reheat to boiling for 5-10 minutes.

  • Perform a hot filtration using a fluted filter paper to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.[6]

Q3: I'm seeing a new spot on my TLC/a new peak in my HPLC analysis after leaving my sample in the autosampler overnight. What is causing this degradation?

Probable Cause: The compound may be unstable in the specific solvent used for analysis over extended periods. For example, in methanol, esterification of the hydroxyl group is a possibility if the solution is acidic. In chlorinated solvents like dichloromethane, trace amounts of HCl can form, leading to salt formation or other reactions.

Solution:

  • Assess Solvent Stability: Perform a time-course study. Prepare a solution of your purified compound in the analytical solvent and analyze it at t=0, 2, 4, 8, and 24 hours to monitor for the appearance of degradation products.

  • pH Control: Ensure the sample is dissolved in a buffered or pH-controlled diluent that maximizes stability. For aminopyridines, a slightly acidic pH (pH 2-3) often provides maximum stability in aqueous solutions.[7]

  • Minimize Residence Time: Avoid leaving samples on an autosampler for extended periods. If necessary, use a cooled autosampler tray (4-8 °C) to slow down potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound: chromatography or recrystallization?

This depends on the purity of your crude material.

  • Recrystallization is highly effective and scalable if your crude material is already >90% pure and contains impurities with different solubility profiles.[8] It is the preferred method for final purification to obtain crystalline material.

  • Column Chromatography is necessary when the crude material is a complex mixture with multiple components or when impurities have similar solubility to the desired product.[9]

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude this compound check_purity Analyze Purity (TLC/HPLC/NMR) start->check_purity is_high_purity Purity > 90%? check_purity->is_high_purity recrystallize Recrystallization is_high_purity->recrystallize Yes chromatography Column Chromatography is_high_purity->chromatography No (<90%) final_product Pure Product (>99%) recrystallize->final_product chromatography->is_high_purity Re-check Purity re_evaluate Re-evaluate Synthesis / Upstream Processing chromatography->re_evaluate If still impure pH_Stability cluster_low_ph Low pH (e.g., 2-4) cluster_neutral_ph Neutral pH (e.g., 7) cluster_high_ph High pH (e.g., >9) low_ph_struct Cationic Form (Protonated Amine & Pyridine) More stable to oxidation neutral_struct Zwitterionic/Neutral Form Susceptible to oxidation low_ph_struct->neutral_struct Increase pH high_ph_struct Anionic Form (Deprotonated Phenol) Highly susceptible to oxidation neutral_struct->high_ph_struct Increase pH

Caption: Relationship between pH and the stability of the molecule.

Q4: Which analytical techniques are best for confirming the purity of my final product?

A combination of methods should be used to provide orthogonal data.

  • RP-HPLC with UV Detection: This is the gold standard for quantitative purity assessment. Develop a gradient method to separate the main peak from any related impurities. Purity is typically reported as % area by UV. [10]2. LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity of the main peak by its mass-to-charge ratio (m/z) and can help identify the structures of any impurities. [11]3. ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation. The absence of impurity signals and integration that matches the expected structure are strong indicators of high purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range. [5]

References

  • Apollo Scientific. (2023). 4-(Aminomethyl)pyridine Safety Data Sheet.
  • Matrix Scientific. (2010). 3-Amino-4-methylpyridine Safety Data Sheet.
  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4239), 119. [Link]

  • Patel, D. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3). [Link]

  • Sigma-Aldrich. (2025). 2-Amino-6-methylpyridine Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Fisher Scientific. (2024). 4-(Aminomethyl)pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). 3-(Aminomethyl)pyridine Safety Data Sheet.
  • The Royal Society of Chemistry. (2018). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts - Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • ACS Publications. (2006). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 106(7), 2655–2744. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Jubilant Ingrevia Limited. (2024). 3-(Aminomethyl)pyridine Safety Data Sheet.
  • World Journal of Pharmaceutical Research. (2018). A Comprehensive Review on Synthesis, Isolation and Characterization of Impurities in API’s.
  • Heard Jr, J. T. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 130(1), 185-8. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
  • ChemicalBook. (2023). This compound.
  • The Royal Society of Chemistry. (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 5(1), 64–66. [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Pratibha, Garg, S., & Ratan, J. K. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society. [Link]

  • National Institutes of Health. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • BenchChem. (2025). Pyridin-4-ol synthesis and characterization.
  • Google Patents. (n.d.). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-.
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • CUNY. (n.d.). Purification by Recrystallization.
  • Beilstein Journal of Organic Chemistry. (2013). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 9, 2858-2868. [Link]

  • ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine Safety Information.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Synthesis and Spectral Analysis of Pyridine Derivates.
  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-ol (CAS: 20485-35-2). This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this versatile molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule

A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility.

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility behavior of this compound is governed by its unique, amphoteric structure. It contains both acidic and basic functional groups, making its solubility highly dependent on the surrounding chemical environment, particularly pH.

  • Basic Centers: The molecule has two basic nitrogen atoms: the aminomethyl group and the pyridine ring nitrogen. These groups can be protonated under acidic conditions to form a positively charged, more soluble cationic species. The predicted pKa for the conjugate acid is approximately 8.92, indicating it is a moderately strong base.[1][2]

  • Acidic Center: The hydroxyl group at the 3-position is phenolic, making it weakly acidic. Under sufficiently basic conditions, this group can be deprotonated to form a negatively charged, more soluble anionic phenoxide.

  • Polarity: The presence of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and pyridine ring nitrogen makes the molecule highly polar and capable of forming hydrogen bonds. This suggests a preference for polar solvents.[3]

These features mean the molecule can exist as a cation, a neutral species/zwitterion, or an anion depending on the pH. Its lowest aqueous solubility will occur at its isoelectric point (pI), where the net charge is zero.

PropertyValue / DescriptionSource
CAS Number 20485-35-2[1][4]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol
Predicted pKa 8.92 ± 0.10[1][2]
Appearance Typically a solid
Storage 2–8 °C, under inert gas[1][2]

Section 2: General Solubility Guidelines

Q2: What is the general solubility profile of this compound in common laboratory solvents?

A2: Based on its polar structure and data from analogous aminopyridine compounds, a qualitative solubility profile can be predicted. Direct experimental verification is always recommended. An isomer, (4-Amino-pyridin-3-yl)-methanol, is reported to be slightly soluble in water, DMSO, and methanol, which serves as a good baseline.[5][6]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent; Low to ModerateThe molecule can hydrogen bond with protic solvents. Aqueous solubility is dramatically improved by pH adjustment (see Q3).[3][7]
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating polar molecules with hydrogen bonding capabilities.[8]
Polar Aprotic Acetonitrile (ACN), THFLow to ModerateSolubility is expected to be lower than in DMSO/DMF but can be useful, especially as part of a co-solvent system.[8][9]
Less Polar Dichloromethane (DCM), Ethyl AcetateVery Low / InsolubleThe molecule's high polarity limits its solubility in these common reaction solvents.
Non-Polar Hexanes, TolueneInsolubleThe hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule.[3]

Section 3: Troubleshooting Aqueous Solubility

This is the most common challenge encountered by researchers. The key is to leverage the compound's amphoteric nature.

Q3: My this compound won't dissolve in neutral water or buffer. What is the first and most effective step?

A3: The most effective strategy is pH adjustment . The solubility of this compound in water is profoundly influenced by pH.[][11] By moving the pH away from the molecule's isoelectric point, you can force the formation of a charged salt, which will be significantly more water-soluble.[12][13]

G cluster_low_ph Low pH (e.g., < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 11) low_ph Protonated Form (Cationic Salt) high_sol1 High Aqueous Solubility low_ph->high_sol1 pI Neutral / Zwitterionic Form low_sol Lowest Aqueous Solubility pI->low_sol high_ph Deprotonated Form (Anionic Salt) high_sol2 High Aqueous Solubility high_ph->high_sol2

Caption: pH-dependent ionization and solubility of this compound.

Protocol 3.1: Preparation of an Acidic Stock Solution (e.g., 10 mg/mL)

This protocol leverages the basicity of the amino groups to form a soluble hydrochloride salt.

  • Weigh: Accurately weigh 10 mg of this compound into a clean glass vial.

  • Suspend: Add 800 µL of deionized water. Stir or vortex the mixture. The solid will likely remain as a suspension.

  • Acidify: While stirring, add 1M HCl dropwise. Observe the suspension carefully. As the pH drops, the solid will begin to dissolve. Continue adding HCl until the solution becomes completely clear.

  • Adjust Volume: Once the solid is fully dissolved, quantitatively transfer the solution to a 1.0 mL volumetric flask. Rinse the original vial with a small amount of deionized water and add it to the flask.

  • Finalize: Add deionized water to the mark to reach the final target volume of 1.0 mL. Mix thoroughly. The resulting solution is a 10 mg/mL stock at an acidic pH. Remember to account for this pH in your downstream experiments.

Protocol 3.2: Preparation of a Basic Stock Solution (e.g., 10 mg/mL)

This protocol leverages the acidity of the phenolic group to form a soluble sodium salt.

  • Weigh: Accurately weigh 10 mg of this compound into a clean glass vial.

  • Suspend: Add 800 µL of deionized water. Stir or vortex the mixture to create a suspension.

  • Basify: While stirring, add 1M NaOH dropwise. The solid should dissolve as the pH rises and the phenolic hydroxyl group is deprotonated.

  • Adjust Volume: Once a clear solution is obtained, transfer it to a 1.0 mL volumetric flask.

  • Finalize: Add deionized water to the 1.0 mL mark and mix. The resulting solution is a 10 mg/mL stock at a basic pH.

Section 4: Troubleshooting Organic Solvent Solubility

Q4: I need to run a reaction in a less polar solvent like Dichloromethane (DCM), but this compound is insoluble. What can I do?

A4: When direct dissolution in the primary reaction solvent fails, a co-solvent strategy is often successful.[][14] This involves dissolving the compound in a minimal amount of a strong, polar aprotic solvent (like DMSO or DMF) in which it is highly soluble, and then adding this concentrated solution to the bulk reaction solvent.[11]

G start Start: Compound insoluble in primary solvent (e.g., DCM) add_cosolvent Add minimal volume of strong co-solvent (e.g., DMSO, DMF) to the solid compound. start->add_cosolvent dissolve_check Does the compound dissolve completely? add_cosolvent->dissolve_check add_to_reaction Slowly add the concentrated co-solvent solution to the bulk primary solvent. dissolve_check->add_to_reaction Yes fail Re-evaluate: - Try a different co-solvent - Consider a different primary solvent - Use a phase-transfer catalyst dissolve_check->fail No proceed Proceed with Reaction add_to_reaction->proceed

Caption: Workflow for using a co-solvent to solubilize a polar compound.

Protocol 4.1: Small-Scale Co-Solvent Screen

This quick test helps you find a suitable co-solvent system before committing to a large-scale reaction.

  • Prepare Vials: Weigh a small, equal amount of this compound (e.g., 2-3 mg) into several small vials.

  • Test Primary Solvent: To one vial, add your primary reaction solvent (e.g., 500 µL of DCM). Confirm that the compound does not dissolve.

  • Add Co-Solvent: To a separate vial of the dry compound, add a potent co-solvent (e.g., anhydrous DMSO) dropwise (e.g., 10-20 µL at a time), vortexing after each addition, until the solid is completely dissolved. Note the volume required.

  • Combine: Slowly add the concentrated DMSO solution from step 3 into the vial containing the primary solvent (DCM) from step 2. Observe for any precipitation.

  • Evaluate: If the solution remains clear, you have identified a viable co-solvent ratio. For example, if 2 mg dissolved in 20 µL of DMSO and was then added to 500 µL of DCM, your co-solvent system is approximately 4% DMSO in DCM.

  • Control Reaction: Always run a control reaction with the co-solvent present to ensure it does not interfere with your desired chemical transformation.

Section 5: Advanced Topics & FAQs

Q5: I achieved dissolution using pH adjustment, but my compound precipitates from the solution over time. What could be the cause?

A5: This often points to either a stability issue or a slow equilibration to a less soluble form.

  • Chemical Stability: The recommendation to store the solid under inert gas suggests a potential sensitivity to oxidation, especially in solution.[1][2] Phenolic compounds can be susceptible to air oxidation, which may be accelerated at higher pH. Ensure you are using high-purity, degassed solvents and consider storing stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).[15]

  • Salt Formation/Dissociation: If the pH of the solution shifts due to interaction with atmospheric CO₂ (for basic solutions) or the container material, the compound could revert to its less soluble neutral form and precipitate. Using a buffer system instead of just HCl or NaOH can help maintain a stable pH and improve long-term solution stability.

Q6: Can I use sonication or gentle warming to help dissolve the compound?

A6: Yes, these are common physical methods to accelerate the rate of dissolution.[16] Sonication can help break up solid aggregates, while gentle warming increases the kinetic energy of the system. However, these methods do not change the fundamental thermodynamic solubility limit. If a compound is truly insoluble, these techniques will not be a permanent solution and the compound may precipitate upon cooling or standing. Always use heat with caution, as it can accelerate the degradation of sensitive compounds.[15]

Q7: Are there other advanced formulation strategies for a poorly soluble compound like this in a drug development context?

A7: Yes, for drug development professionals facing persistent bioavailability issues due to poor solubility, several advanced techniques are employed:

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance dissolution rates.[13]

  • Co-crystallization: Forming a cocrystal with a highly soluble, pharmaceutically acceptable co-former can modify the crystal lattice and dramatically improve solubility and dissolution.[17]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[16][18]

  • Inclusion Complexes: Using cyclodextrins to form an inclusion complex can mask the hydrophobic parts of a molecule, increasing its apparent water solubility.[14][19]

References

  • 4-Aminopyridine | Solubility of Things. Solubility of Things. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]

  • Phase Change Aminopyridines as Carbon dioxide (CO2) Capture Solvents. ResearchGate. [Link]

  • Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents. PNNL. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • 4-(Aminomethyl)pyridine, 98% | A65603-25G | SIGMA-ALDRICH. SLS Ireland. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. [Link]

  • Aminopyridines. EPA. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • 4.E: Reactions in Aqueous Solution (Exercises). Chemistry LibreTexts. [Link]

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Technical Support Center: Prevention of 4-(Aminomethyl)pyridin-3-ol Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the degradation of this compound. By understanding the underlying chemical principles and adhering to best practices, you can ensure the stability and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pyridine derivative containing both an aminomethyl and a hydroxyl group.[1] Its structural features make it a valuable building block in medicinal chemistry and pharmaceutical development. The stability of this compound is paramount as degradation can lead to the formation of impurities, which can alter its biological activity, create downstream purification challenges, and compromise the reproducibility and validity of experimental results.

Q2: What are the primary factors that cause the degradation of this compound?

The primary factors contributing to the degradation of this compound are exposure to air (oxidation) , light , high temperatures , and incompatible solvents or reagents . The presence of both an amino group and a phenolic hydroxyl group on the pyridine ring makes the molecule susceptible to oxidative processes.

Q3: How can I visually identify if my sample of this compound has degraded?

While analytical techniques such as HPLC or NMR are required for definitive confirmation, visual inspection can often provide initial clues. A pure, stable sample of this compound should be a white to off-white solid. The development of a yellow, brown, or pinkish hue can be an indicator of degradation, likely due to oxidation and the formation of colored byproducts.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and prevent the degradation of this compound during storage and in experimental workflows.

Issue 1: Degradation During Storage

Symptoms:

  • Noticeable change in color of the solid compound over time.

  • Inconsistent results in experiments using older batches of the compound.

  • Appearance of unexpected spots on TLC or peaks in LC-MS analysis.

Root Causes & Prevention:

Parameter Underlying Cause of Degradation Recommended Prevention Protocol
Atmosphere The aminomethyl and hydroxyl groups are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities.Store the compound under an inert atmosphere, such as argon or nitrogen.[2] Use vials with airtight septa for long-term storage.
Temperature Elevated temperatures can accelerate the rate of oxidative degradation and other decomposition pathways.Store the compound at 2-8°C.[2][3] For long-term storage, consider temperatures at the lower end of this range. Avoid repeated freeze-thaw cycles if the compound is in solution.
Light Pyridine and its derivatives can be light-sensitive, with UV radiation potentially initiating photo-degradation pathways.[4]Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.[5]
Moisture The compound is hygroscopic, and absorbed moisture can facilitate degradation and affect accurate weighing.Store in a desiccator over a suitable drying agent (e.g., silica gel). Ensure the container is tightly sealed.[5]

Workflow for Optimal Storage:

G cluster_receiving Receiving Compound cluster_preparation Storage Preparation cluster_storage Long-Term Storage Receive Receive this compound Inert Flush with Inert Gas (Argon or Nitrogen) Receive->Inert Seal Seal in Airtight Amber Vial Inert->Seal Label Label with Date and Batch Number Seal->Label Refrigerate Store at 2-8°C Label->Refrigerate Desiccate Place in Desiccator Refrigerate->Desiccate

Caption: Recommended workflow for the proper storage of this compound.

Issue 2: Degradation During Experimental Use

Symptoms:

  • Poor reaction yields or the formation of multiple byproducts.

  • Discoloration of reaction mixtures.

  • Difficulty in reproducing experimental results.

Root Causes & Prevention:

A. Handling and Dissolution

Problem: Exposing the compound to air and moisture when preparing solutions.

Solution:

  • Allow the storage vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh the compound quickly and in a low-humidity environment if possible.

  • Use freshly degassed solvents for preparing solutions. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.

B. Incompatible Reagents and Conditions

Problem: The compound's functional groups are reactive and can be degraded by certain reagents.

Key Incompatibilities:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even strong peroxides will readily oxidize the aminomethyl and hydroxyl groups, leading to a complex mixture of degradation products.[6][7]

  • Strong Acids and Acid Chlorides: The amino group is basic and will react with strong acids and acid chlorides.[8] While this may be a desired reaction, uncontrolled exposure can lead to side reactions and degradation.

  • Heat: Prolonged heating of solutions containing this compound, especially in the presence of oxygen, should be avoided.

Experimental Protocol: Inert Atmosphere Technique for Reactions

To prevent oxidation during a reaction, it is crucial to maintain an inert atmosphere.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Inert gas source (argon or nitrogen) with a bubbler

  • Septa and needles

  • Degassed solvents

Procedure:

  • Assemble the glassware and flame-dry it under vacuum to remove adsorbed moisture.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Add this compound to the flask.

  • Seal the flask with a septum and introduce the inert gas via a needle connected to the gas line. Use another needle as an outlet.

  • Add the degassed solvent via a syringe through the septum.

  • If other reagents are to be added, they should also be dissolved in degassed solvents and added via syringe.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution A Flame-dry Schlenk flask under vacuum B Cool under inert gas (Ar/N2) A->B C Add solid this compound B->C D Add degassed solvent via syringe C->D E Add other reagents in degassed solutions D->E F Maintain positive inert gas pressure throughout E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

Issue 3: Analytical Challenges Due to Degradation

Symptoms:

  • Broad or tailing peaks in HPLC analysis.

  • Appearance of new peaks in chromatograms of samples over a short period.

  • Non-reproducible quantification.

Root Causes & Prevention:

Problem: Degradation of the compound in the analytical sample solution.

Solutions:

  • Sample Preparation: Prepare analytical samples immediately before analysis. Use degassed, high-purity solvents.

  • Mobile Phase: If performing reverse-phase HPLC, ensure the pH of the mobile phase is compatible with the compound's stability. A slightly acidic mobile phase can often improve peak shape for amine-containing compounds.

  • Autosampler Temperature: If samples are queued for an extended period, use a cooled autosampler (e.g., 4°C) to minimize degradation in the vial.

By implementing these handling, storage, and experimental procedures, you can significantly mitigate the degradation of this compound, ensuring the integrity and reliability of your research.

References
  • This compound CAS#: 20485-35-2 - ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 4-Amino-3-(trifluoromethyl)pyridine - Apollo Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • A75706 - SAFETY DATA SHEET - Sigma-Aldrich.

  • 20485-35-2|this compound|BLD Pharm.

  • 4-(Aminomethyl)pyridine 98 3731-53-1 - Sigma-Aldrich.

  • 4-(Aminomethyl)pyridine - Apollo Scientific.

  • This compound | 20485-35-2 - ChemicalBook.

  • 3-(Aminomethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited.

  • (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 - ChemicalBook.

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate.

  • 89532-46-7 | 6-(Aminomethyl)pyridin-3-ol | ChemScene.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed.

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.

  • Aldehydes from primary alcohols by - Organic Syntheses Procedure.

  • Parikh–Doering oxidation - Wikipedia.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH.

  • 4-(aminomethyl)pyridin-3-amine - Echemi.

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry.

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed.

  • 4-(Aminomethyl)pyridine 98 3731-53-1 - Sigma-Aldrich.

  • This compound manufacturers and suppliers in india - ChemicalBook.

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC.

  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions - MDPI.

  • Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation - PubMed.

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Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. This guide provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations.

Overview of Synthetic Strategies

The synthesis of this compound (a key structural analog of pyridoxine, Vitamin B6) is primarily achieved through two main pathways: the reduction of a nitrile intermediate or the reductive amination of an aldehyde. Both routes are effective but present unique challenges, including the formation of specific impurities and difficulties in product isolation. This guide will address each route in detail.

Section 1: Synthesis via Reduction of 3-Hydroxy-4-cyanopyridine

This is a common and direct route, involving the reduction of the nitrile group of 3-hydroxy-4-cyanopyridine to a primary amine. While conceptually straightforward, the choice of reducing agent and reaction conditions is critical to prevent the formation of side products.

G cluster_main Route 1: Nitrile Reduction start 3-Hydroxy-4-cyanopyridine product This compound (Target Compound) start->product Reduction (e.g., H₂, Raney Ni/NH₃)

Caption: General schematic for the synthesis of this compound via nitrile reduction.

Troubleshooting and FAQs: Nitrile Reduction Route

Q1: My catalytic hydrogenation of 3-hydroxy-4-cyanopyridine is giving very low yields and multiple byproducts. What is the most common cause?

A1: The most frequent issue in the reduction of cyanopyridines is the formation of secondary and tertiary amine impurities. This occurs through a well-established mechanism where the desired primary amine product attacks the intermediate imine, leading to dimerization and subsequent reduction.

  • Causality: The nascent primary amine (R-CH₂NH₂) is nucleophilic, and the partially reduced imine intermediate (R-CH=NH) is electrophilic. In the absence of a large excess of an ammonia source, they can react to form a dimer which is then reduced to the secondary amine (R-CH₂-NH-CH₂-R).

  • Troubleshooting:

    • Ammonia Saturation: The most effective countermeasure is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia). The high concentration of ammonia shifts the equilibrium, favoring the reaction of the imine intermediate with ammonia rather than with the product amine, thus suppressing dimer formation.

    • Catalyst Choice: Raney Nickel is often preferred for this transformation in the presence of ammonia. Palladium or platinum catalysts can sometimes be too active and may promote side reactions if conditions are not carefully controlled.

    • Temperature and Pressure: Use the lowest effective temperature and pressure to minimize side reactions. Start with trials at room temperature and 50 psi of H₂ before increasing parameters.

G Mechanism of Secondary Amine Impurity Formation Imine Imine Intermediate (R-CH=NH) DimerImine Dimer Adduct Imine->DimerImine + Product (R-CH₂NH₂) (Nucleophilic Attack) Product Product Primary Amine (R-CH₂NH₂) SideProduct Secondary Amine Impurity (R-CH₂-NH-CH₂-R) DimerImine->SideProduct Reduction (H₂)

Caption: Pathway showing the formation of a secondary amine side product during nitrile reduction.

Q2: I am observing a significant amount of starting material being converted back to 3-hydroxy-4-pyridinecarboxamide or nicotinic acid derivatives. What is causing this?

A2: This indicates premature hydrolysis of the nitrile group. Cyanopyridines can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under non-neutral pH conditions or if water is present in the reaction mixture at elevated temperatures.[1][2]

  • Causality: The nitrile group can be hydrolyzed to a primary amide (R-CONH₂) and subsequently to a carboxylic acid (R-COOH). These functional groups are also reducible, but they will yield the corresponding amine and alcohol, respectively, potentially complicating the reaction mixture.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous ammonia if preparing solutions in-house.

    • pH Control: Avoid strongly acidic or basic conditions that are not part of a validated protocol. If using a salt of the starting material, ensure it is compatible with the reduction conditions.

    • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the hydrolysis pathway, which typically has a higher activation energy than the desired reduction.

Q3: The reaction is stalled and incomplete, even after extended reaction times. What should I check?

A3: A stalled catalytic hydrogenation often points to catalyst poisoning. Pyridine derivatives, particularly those with hydroxyl and amino functionalities, can act as ligands that chelate to the metal surface of the catalyst, deactivating it.

  • Causality: The nitrogen and oxygen atoms in the starting material and product have lone pairs of electrons that can strongly adsorb to the active sites on the catalyst (e.g., Pd, Pt, Ni), preventing hydrogen activation and substrate binding.

  • Troubleshooting:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Use a More Robust Catalyst: Consider catalysts less prone to poisoning or use additives. For example, in some cases, a small amount of acid (like acetic acid) can protonate the pyridine nitrogen, reducing its coordinating ability, though this must be carefully balanced to avoid promoting hydrolysis.

    • Re-evaluate Solvent: The solvent can impact catalyst activity. Ensure the chosen solvent (e.g., methanol, ethanol) is pure and suitable for the specific catalyst being used.

Section 2: Synthesis via Reductive Amination of 3-Hydroxy-4-pyridinecarboxaldehyde

This route involves the condensation of 3-hydroxy-4-pyridinecarboxaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.[3] The key is to control the relative rates of imine formation, imine reduction, and the competing aldehyde reduction.

Troubleshooting and FAQs: Reductive Amination Route

Q1: The main product of my reaction is 4-(hydroxymethyl)pyridin-3-ol, not the desired amine. What went wrong?

A1: This is a classic problem in reductive amination where the direct reduction of the starting aldehyde competes with the intended pathway. This occurs when the reducing agent is too reactive and reduces the aldehyde faster than it condenses with ammonia to form the imine.

  • Causality: Potent hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally not selective and will rapidly reduce the aldehyde carbonyl to an alcohol.

  • Troubleshooting:

    • Use a pH-Selective Reducing Agent: The best solution is to use a reducing agent that is more selective for the protonated imine (iminium ion) over the neutral aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are ideal for this purpose. They are less reactive at neutral pH but become potent reductants for the iminium ion, which is formed under mildly acidic conditions (pH 4-6).

    • One-Pot, Two-Step Procedure: First, stir the aldehyde and ammonia source (e.g., ammonium acetate) in the solvent for a period (e.g., 1-2 hours) to allow the imine-iminium equilibrium to be established. Then, add the selective reducing agent. This ensures a sufficient concentration of the target electrophile for the reduction.

Q2: How can I confirm the in-situ formation of the imine before adding the reducing agent?

A2: While direct confirmation without isolating the often-unstable imine is difficult, you can infer its formation. A simple method is to monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after adding the ammonia source but before adding the hydride. A new spot (for the imine) or a decrease in the aldehyde spot suggests the reaction is proceeding. For more rigorous analysis, ¹H NMR could show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new imine proton (~8-9 ppm).

Section 3: General Purification and Stability

Q1: The product, this compound, is proving very difficult to purify using standard silica gel chromatography. What are my options?

A1: The target molecule is highly polar and contains both a basic amine and a weakly acidic phenol. This combination leads to strong interactions with silica gel, resulting in poor peak shape, streaking, and often irreversible binding.

  • Causality: The basic aminomethyl group is protonated by the acidic silanol groups on the silica surface, causing it to "stick" to the column. The polar hydroxyl group also contributes to high retention.

  • Troubleshooting Strategies:

    • Crystallization as a Salt: The most effective purification method is often crystallization. Convert the crude free base into a salt, typically the hydrochloride (HCl) or hydrobromide (HBr) salt, by treating a solution of the crude product (e.g., in isopropanol or ethanol) with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). The resulting salt is often a stable, crystalline solid that can be isolated in high purity by filtration.

    • Ion-Exchange Chromatography: This technique is specifically designed for charged molecules. You can use a cation-exchange resin, load the crude product at a neutral or slightly acidic pH, wash away neutral impurities, and then elute the desired product by increasing the pH or using a high-concentration salt buffer.

    • Reverse-Phase Chromatography (C18): If chromatography is necessary, reverse-phase is a better option than normal-phase. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated, leading to better peak shape.

Q2: My purified this compound free base darkens in color over time, even when stored in a vial. Is it decomposing?

A2: Yes, this is a common sign of degradation. Phenolic compounds, especially those with electron-donating groups like an aminomethyl substituent, are susceptible to air oxidation.

  • Causality: The phenol can be oxidized to form quinone-type structures, which are often highly colored. This process can be accelerated by light, air (oxygen), and trace metal impurities.

  • Troubleshooting and Storage Protocol:

    • Store as a Salt: The most reliable way to enhance stability is to store the compound as its hydrochloride or hydrobromide salt. The protonated amine is less electron-donating, which slightly reduces the susceptibility of the phenolic ring to oxidation. Salts are also typically crystalline and less hygroscopic than the free base.

    • Inert Atmosphere: If you must store the free base, ensure it is a dry, solid powder. Purge the storage vial with an inert gas like argon or nitrogen before sealing.

    • Protect from Light: Store all samples in amber vials or wrap them in aluminum foil.

    • Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of any potential decomposition reactions. A study on the stability of similar aminopyridines showed excellent chemical stability when stored protected from light, even at room temperature, but cold storage is a best practice.[4]

Protocol: Reference Synthesis via Catalytic Hydrogenation

This protocol is provided as a self-validating reference procedure for the synthesis of this compound hydrochloride.

Objective: To synthesize this compound HCl from 3-hydroxy-4-cyanopyridine with minimal side-product formation.

Materials:

  • 3-Hydroxy-4-cyanopyridine

  • Raney Nickel (50% slurry in water)

  • Methanol (Anhydrous)

  • Ammonia gas or concentrated ammonium hydroxide

  • Hydrogen gas (H₂)

  • Celite® (diatomaceous earth)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol (IPA)

Procedure:

  • Preparation of Ammoniacal Methanol: In a fume hood, carefully bubble ammonia gas through 200 mL of anhydrous methanol cooled in an ice bath until saturation is achieved (approx. 7 N solution). Alternatively, add concentrated ammonium hydroxide to methanol, but be aware this introduces water which may affect the reaction.

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 5-10 wt% of the starting material). Carefully wash the catalyst by suspending it in methanol and allowing it to settle, then decanting the supernatant. Repeat this process three times to remove residual water.

  • Reaction Setup: To the vessel containing the washed catalyst, add 3-hydroxy-4-cyanopyridine (1.0 eq). Add the prepared ammoniacal methanol solvent.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for TLC or LC-MS analysis to check for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet with solvent (methanol or water) and dispose of it properly.

  • Isolation of Free Base (Optional): Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of isopropanol. Slowly add a solution of concentrated HCl in isopropanol dropwise until the pH is acidic (check with pH paper). The hydrochloride salt should precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Final Product: Collect the solid product by vacuum filtration, wash the filter cake with cold isopropanol, and dry it under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Summary of Potential Impurities

Impurity NameStructureProbable SourceKey Analytical Signature (MS)
Secondary Amine Dimer(C₆H₇NO)-CH₂-NH-CH₂-(C₆H₇NO)Nitrile Reduction[M+H]⁺ = 247.1
4-(Hydroxymethyl)pyridin-3-olC₆H₇NO₂Reductive Amination[M+H]⁺ = 126.1
3-Hydroxy-4-pyridinecarboxamideC₆H₆N₂O₂Nitrile Hydrolysis[M+H]⁺ = 139.0

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

  • Harris, S. A., Webb, T. J., & Folkers, K. (1940). The Synthesis of Amino-analogs of Vitamin B6. Journal of the American Chemical Society, 62(12), 3198-3203. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190. [Link]

  • Kaufman, T. S. (2005). Synthesis of 3-hydroxy-4-pyridones. Arkivoc, 2005(11), 128-159. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Pharmaffiliates. (n.d.). 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. Retrieved from [Link]

  • Vari, S. E., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 893. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Bioorganic Chemistry. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. [Link]

  • Google Patents. (2014). Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 5(1), 72–74. [Link]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • Brückner, R. (2008). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. The Chemical Record, 8(1), 14-29. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-864. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

  • Bali, A., & Bansal, G. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4545. [Link]

  • Al-Rawashdeh, N. A. F. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Chekler, E. L., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 395-399. [Link]

  • American Chemical Society. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important pyridinol derivative.

Introduction

This compound is a key building block in medicinal chemistry, valued for its bifunctional nature, containing both a primary amine and a hydroxyl group on a pyridine scaffold. Its synthesis, particularly on a larger scale, can present several challenges. This guide offers practical, field-proven insights to navigate these complexities, ensuring a robust and reproducible synthetic process.

Recommended Synthetic Pathway: Catalytic Hydrogenation of 3-Hydroxypyridine-4-carbonitrile

The most common and scalable route to this compound is the catalytic hydrogenation of 3-hydroxypyridine-4-carbonitrile. This method is generally preferred due to the availability of the starting material and the relatively clean conversion.

Synthetic Pathway Start 3-Hydroxypyridine-4-carbonitrile Intermediate Iminium Intermediate (transient) Start->Intermediate H₂, Catalyst (e.g., Pd/C, Ra-Ni) Product This compound Intermediate->Product Further Reduction Impurity Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Hydroxypyridine-4-carbonitrile 3-Hydroxypyridine-4-carbonitrile Intermediate Imine Intermediate Imine 3-Hydroxypyridine-4-carbonitrile->Intermediate Imine This compound This compound Intermediate Imine->this compound Desired Product Secondary Amine Secondary Amine Intermediate Imine->Secondary Amine Condensation + Product 4-(Aminomethyl)piperidin-3-ol 4-(Aminomethyl)piperidin-3-ol This compound->4-(Aminomethyl)piperidin-3-ol Over-reduction

Caption: Potential side reactions during hydrogenation.

Issue 3: Difficult Purification

  • Question: My crude product is difficult to purify. What methods are recommended?

  • Answer:

    • Crystallization: This is the preferred method for large-scale purification as it is cost-effective and can provide high purity. [1][2]The product is a solid and can often be crystallized from a suitable solvent system. Common solvents to try include ethanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or heptane. A slow cooling rate is crucial for the formation of well-defined crystals and efficient impurity rejection. [1] * Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, is typically required to elute the polar product and prevent streaking on the column.

    • Salt Formation: If the free base is difficult to crystallize, forming a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and improve the handling characteristics of the final product.

Issue 4: Product Stability and Handling

  • Question: Is this compound stable, and are there any special handling precautions?

  • Answer:

    • Stability: Like many aminopyridines, this compound can be sensitive to air and light over long-term storage. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored container, preferably at reduced temperatures (2-8 °C).

    • Handling: The compound is a skin and eye irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Characterization

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), you should expect to see characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and exchangeable protons for the amine (-NH₂) and hydroxyl (-OH) groups. The aromatic proton signals will be influenced by the substitution pattern.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring and the aminomethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique. You should observe the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches, C=C and C=N stretches of the pyridine ring (around 1500-1600 cm⁻¹), and C-N and C-O stretches.

References

  • University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • ResearchGate. (2024). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. [Link]

  • Journal of the American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]

  • Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • National Institutes of Health. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]

  • ACS Publications. (1960). Secondary Products from the Catalytic Hydrogenation of Nitriles 1,2. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2017). Hydrogenation in supercritical conditions catalyzed by palladium supported on modified activated carbon. [Link]

  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]

  • ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021). Raney Nickel Reduction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • MDPI. (2021). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • ACS Green Chemistry Institute. (n.d.). Newer non-pyrophoric version of Raney-Nickel and its applications. [Link]

  • Semantic Scholar. (n.d.). Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. [Link]

  • ResearchGate. (2018). (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • National Institutes of Health. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. [Link]

  • National Institutes of Health. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2020). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]

  • National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • National Institutes of Health. (2023). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. [Link]

  • ResearchGate. (2025). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. [Link]

  • PubMed. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

  • MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

  • ResearchGate. (2025). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who are interpreting the NMR spectra of 4-(aminomethyl)pyridin-3-ol. It addresses common challenges and offers troubleshooting strategies to ensure accurate structural elucidation.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules like this compound. By analyzing the chemical[1] shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can gain a detailed understanding of the molecular framework.

The structure of 4-(amin[2]omethyl)pyridin-3-ol presents unique challenges in NMR interpretation due to the presence of labile protons on the hydroxyl (-OH) and aminomethyl (-NH₂) groups, as well as the distinct electronic environment of the pyridine ring.

Frequently Asked Questions (FAQs)

¹H NMR Spectroscopy

Q1: What are the expected chemical shifts for the protons of this compound?

A1: The expected ¹H NMR chemical shifts are influenced by the electron-withdrawing nitrogen atom in the pyridine ring and the nature of the substituents. The aromatic protons are typically found in the downfield region. Protons on the hydroxyl a[2]nd amino groups are considered "labile" and can have a wide range of chemical shifts depending on solvent, concentration, and temperature.

Expected ¹H Chemical [1][3]Shift Ranges:

Proton AssignmentExpected Chemical Shift (δ, ppm)Typical Multiplicity
H-2 (Pyridine Ring)~8.0 - 8.5Singlet or Doublet
H-5 (Pyridine Ring)~7.0 - 7.5Doublet
H-6 (Pyridine Ring)~7.0 - 7.5Doublet
Methylene (-CH₂)~3.8 - 4.2Singlet or Triplet
Amino (-NH₂)Variable (Broad Singlet)Broad Singlet
Hydroxyl (-OH)Variable (Broad Singlet)Broad Singlet

Note: These are approximate ranges and can be influenced by experimental conditions.

Q2: Why do the -OH and -NH₂ protons often appear as broad singlets and have variable chemical shifts?

A2: The protons on the hydroxyl and amino groups are labile, meaning they can rapidly exchange with each other and with trace amounts of water or acidic protons in the solvent. This rapid exchange, on t[4][5]he NMR timescale, averages the magnetic environments, leading to a broad signal. The exact chemical shift [6]is an average of the exchanging species and is highly dependent on factors like solvent, temperature, and concentration.

Q3: How can I confirm [3][5]the assignment of the -OH and -NH₂ peaks?

A3: A common and effective method is the "D₂O shake." By adding a drop of deute[1]rium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the labile -OH and -NH₂ protons will exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the corresponding peaks will disappear or significantly decrease in intensity.

¹³C NMR Spectro[7][8]scopy

Q4: What are the expected chemical shifts for the carbons of this compound?

A4: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of th[2]e pyridine ring carbons are influenced by the electronegativity of the nitrogen atom.

Expected ¹³C Chemical Shift Ranges:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (Pyridine Ring)~140 - 150
C-3 (Pyridine Ring)~145 - 155
C-4 (Pyridine Ring)~130 - 140
C-5 (Pyridine Ring)~120 - 130
C-6 (Pyridine Ring)~120 - 130
Methylene (-CH₂)~40 - 50

Note: These are approximate ranges and can be influenced by experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the NMR analysis of this compound.

Issue 1: My aromatic signals are complex and overlapping. How can I resolve them?

  • Causality: The protons on the pyridine ring are coupled to each other, leading to splitting patterns. In some cases, these patterns can overlap, making direct assignment difficult.

  • Troubleshooting Protocol:

    • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater) will increase the dispersion of the signals, potentially resolving the overlap.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be invaluable. A COSY experiment will sh[2]ow correlations between protons that are coupled to each other, allowing for unambiguous assignment of the pyridine ring protons.

    • Solvent Change: The chemical shifts of aromatic protons can be sensitive to the NMR solvent. Acquiring spectra in diff[7][8]erent deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) may alter the chemical shifts enough to resolve overlapping signals.

Issue 2: The peaks for[9][10] my -OH and/or -NH₂ protons are extremely broad and difficult to integrate.

  • Causality: As discussed, rapid proton exchange is the primary cause of broadening for labile protons. High sample concentration[6][11] can also contribute to this broadening.

  • Troubleshooting Pro[9]tocol:

    • Lower Temperature: Cooling the sample can slow down the rate of proton exchange, sometimes resulting in sharper signals.

    • Dilution: Using a more dilute sample can reduce intermolecular hydrogen bonding and exchange, leading to sharper peaks.

    • Anhydrous Solvent: Using a very dry (anhydrous) NMR solvent can minimize exchange with water, which is often a major contributor to broadening.

Issue 3: I don't see a[6]ny signals for my -OH or -NH₂ protons.

  • Causality: In some cases, especially in protic solvents like methanol-d₄ or with significant water contamination, the exchange rate can be so fast that the signals broaden into the baseline and become undetectable.

  • Troubleshooting Pro[1]tocol:

    • Solvent Selection: Switch to an aprotic solvent like DMSO-d₆, which is known to slow down the exchange of labile protons, often allowing for their observation.

    • Check for Water: A large residual water peak in your spectrum can indicate that your labile protons have exchanged and are now part of the water signal.

    • D₂O Exchange [5]as a Negative Control: If you suspect the peaks have broadened into the baseline, perform a D₂O exchange. While you won't see a peak disappear, you can be more confident that the absence of the signal is due to exchange.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and perform shimming to optimize the magnetic field homogeneity. Poor shimming can lead to peak broadening.

D₂O Exchange Ex[8]periment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of D₂O.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum under the same conditions.

  • Compare Spectra: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons should have disappeared or significantly diminished in the second spectrum.

Visualizing Key Co[7]ncepts

Caption: Molecular structure of this compound with atom labeling.

troubleshooting_workflow start Problem with NMR Spectrum broad_labile Broad or Missing -OH / -NH₂ Peaks start->broad_labile Labile Protons? overlap_aromatic Overlapping Aromatic Signals start->overlap_aromatic Aromatic Region? poor_res Overall Poor Resolution / Broad Peaks start->poor_res General Quality? check_solvent Check Solvent Type (Aprotic vs. Protic) broad_labile->check_solvent lower_temp Lower Acquisition Temperature check_solvent->lower_temp dilute_sample Dilute Sample lower_temp->dilute_sample d2o_shake Perform D₂O Shake for Confirmation dilute_sample->d2o_shake end Resolved Spectrum d2o_shake->end higher_field Use Higher Field Spectrometer overlap_aromatic->higher_field change_solvent Change NMR Solvent higher_field->change_solvent cosy_exp Run 2D COSY Experiment change_solvent->cosy_exp cosy_exp->end check_shim Re-shim the Spectrometer poor_res->check_shim check_solubility Ensure Complete Sample Solubility check_shim->check_solubility check_concentration Check Sample Concentration check_solubility->check_concentration check_concentration->end

Caption: Troubleshooting workflow for common NMR issues with this compound.

References

  • Wikipedia. (2023, December 29). Proton nuclear magnetic resonance. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Characterizing labile protons by NMR spectroscopy. Retrieved from [Link]

  • Nanalysis. (2023, February 7). NMR blog - Labile Protons and J-Coupling. Retrieved from [Link]

  • Socratic. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 17). Alcohol irregularities in Hydrogen NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry Fragmentation of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 4-(Aminomethyl)pyridin-3-ol. As a structural analog to pyridoxamine (a form of Vitamin B6), this molecule and its derivatives are of significant interest in pharmaceutical and biological research. Understanding its behavior in a mass spectrometer is not merely an academic exercise; it is fundamental to accurate identification, quantification, and structural elucidation in complex matrices.

This guide is structured to address the practical challenges and theoretical questions you may encounter during your experiments. We will move from foundational principles to hands-on troubleshooting, always focusing on the causality behind the fragmentation patterns. My goal is to equip you with the expertise to not only interpret your spectra confidently but also to strategically troubleshoot unexpected results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the fragmentation of this compound.

Q1: What is the expected molecular ion for this compound in positive-ion ESI-MS?

Answer: Under typical positive-ion electrospray ionization (ESI) conditions, the molecule will readily accept a proton to form the protonated molecule, denoted as [M+H]⁺. Given the molecular formula C₆H₈N₂O, the monoisotopic mass is 124.0637 Da. Therefore, you should expect to see the primary molecular ion at a mass-to-charge ratio (m/z) of 125.0710 .

The protonation site is a critical determinant of the subsequent fragmentation cascade. Due to the higher gas-phase basicity of the pyridine nitrogen compared to the primary amine, the initial protonation is most likely to occur on the pyridine ring nitrogen.[1] This localization of charge is the energetic starting point for collision-induced dissociation (CID).

Q2: What are the primary, most anticipated fragmentation pathways for protonated this compound under CID?

Answer: The fragmentation of the [M+H]⁺ ion (m/z 125.1) is driven by the stability of the resulting fragments. Based on the fragmentation of analogous structures like benzylamines and other pyridoxine derivatives, we can predict two major competing pathways.[2][3][4]

  • Loss of Ammonia (NH₃): This is often the most favorable and dominant fragmentation pathway for protonated primary amines, especially those adjacent to an aromatic system.[2][5] The cleavage of the C-N bond is facilitated by the stable pyridinylmethyl carbocation that is formed. This results in a prominent fragment ion at m/z 108.0 (loss of 17.0 Da).

  • Loss of Water (H₂O): The hydroxyl group on the pyridine ring can be eliminated as a neutral water molecule. This pathway would produce a fragment ion at m/z 107.1 (loss of 18.0 Da). The relative abundance of this peak versus the ammonia loss will be highly dependent on the collision energy.

A subsequent fragmentation of the m/z 108.0 ion can occur via the loss of carbon monoxide (CO) from the ring, a common fragmentation for phenolic compounds, which would yield a fragment at m/z 80.0 .

The diagram below illustrates these primary fragmentation routes.

Fragmentation_Pathways cluster_M Parent Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M [M+H]⁺ m/z 125.1 C₆H₉N₂O⁺ F1 Fragment A m/z 108.0 C₆H₆NO⁺ M->F1 - NH₃ (17.0 Da) F2 Fragment B m/z 107.1 C₆H₇N₂⁺ M->F2 - H₂O (18.0 Da) F3 Fragment C m/z 80.0 C₅H₆N⁺ F1->F3 - CO (28.0 Da)

Caption: Predicted primary fragmentation pathways for protonated this compound.

Q3: How does the position of the hydroxyl group influence fragmentation?

Answer: The position of the hydroxyl group at the 3-position is significant. Its proximity to the pyridine nitrogen can influence the ring's electronic properties and stability. More importantly, it provides a site for potential rearrangements or alternative fragmentation pathways that would be absent in other isomers (e.g., 2- or 4-hydroxy). For instance, after the initial loss of ammonia, the resulting carbocation could potentially interact with the hydroxyl group, although direct evidence for complex rearrangements would require high-resolution mass spectrometry and isotopic labeling studies. The primary influence remains its availability for elimination as water.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you might encounter during your analysis.

Q4: I am not observing the [M+H]⁺ peak at m/z 125.1. What are the likely causes and solutions?

Answer: The absence of the molecular ion is a common issue that can almost always be resolved by systematically evaluating instrument parameters and sample integrity. The cause is typically either overly harsh ionization conditions leading to 100% in-source fragmentation, or a problem with the sample itself.

Follow this troubleshooting workflow:

Troubleshooting_Workflow Start [M+H]⁺ at m/z 125.1 is absent or very weak CheckSource Are major fragments (e.g., m/z 108) present? Start->CheckSource InSourceFrag High probability of In-Source Fragmentation CheckSource->InSourceFrag Yes NoSignal No significant ions detected CheckSource->NoSignal No ReduceEnergy ACTION: Systematically reduce source energy. 1. Lower Capillary/Cone Voltage. 2. Decrease source temperature. InSourceFrag->ReduceEnergy Reanalyze1 Re-analyze sample ReduceEnergy->Reanalyze1 CheckSample ACTION: Verify sample integrity. 1. Confirm concentration. 2. Check for degradation (pH, light). 3. Prepare a fresh sample. NoSignal->CheckSample CheckSystem ACTION: Verify instrument performance. 1. Check spray stability. 2. Run system suitability test / calibration. CheckSample->CheckSystem Reanalyze2 Re-analyze sample CheckSystem->Reanalyze2

Caption: Troubleshooting workflow for an absent molecular ion peak.

Causality Explained:

  • In-Source Fragmentation: ESI is a "soft" ionization technique, but the voltages used in the ion source (capillary, cone, or skimmer voltage) can be high enough to induce fragmentation before the ions even reach the mass analyzer. For a molecule like this with a labile aminomethyl group, excessive source energy will readily cleave the C-N bond, converting all of the m/z 125.1 precursor into the m/z 108.0 product ion.[6] Lowering these voltages reduces the kinetic energy of the ions, preserving the molecular ion.

Q5: My spectrum is dominated by a peak at m/z 108.0. What fragmentation does this represent and is it expected?

Answer: Yes, this is highly expected and is arguably the most characteristic fragment for this molecule. This ion, with an exact mass of 108.0449 Da, corresponds to the [M+H-NH₃]⁺ fragment.

  • Mechanism: As discussed in Q2, the protonated primary amine readily loses a neutral ammonia molecule (17.0 Da). This is a charge-remote fragmentation driven by the formation of a resonance-stabilized pyridinylmethyl cation. The stability of this cation makes this fragmentation pathway kinetically and thermodynamically favorable.[2][3]

  • Significance: The presence of this intense peak is strong evidence for the aminomethyl moiety. In a structural elucidation problem, observing a loss of 17 Da from the molecular ion is a key diagnostic clue for a primary amine.

Q6: How can I confirm the proposed fragmentation pathway for a specific product ion?

Answer: The gold standard for confirming a fragmentation pathway is to perform a tandem mass spectrometry (MS/MS or MS²) experiment. This unequivocally links a precursor ion to its product ions.

Experimental Protocol: MS/MS Fragmentation Pathway Validation

Objective: To confirm that the ion at m/z 108.0 is a direct fragment of the precursor ion at m/z 125.1.

Instrumentation: Any tandem mass spectrometer (e.g., QqQ, Q-TOF, Ion Trap).

Methodology:

  • Infusion & Tuning (MS1 Scan Mode):

    • Prepare a solution of your compound (e.g., 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in full scan mode (MS1) to locate the [M+H]⁺ ion at m/z 125.1.

    • Optimize source parameters (capillary voltage, source temperature) to achieve a stable and strong signal for m/z 125.1. Crucially, keep the cone/skimmer voltage low to minimize in-source fragmentation.

  • Product Ion Scan (MS/MS Mode):

    • Switch to MS/MS or "Product Ion Scan" mode.

    • Isolation: Set the first mass analyzer (e.g., Q1) to specifically isolate the precursor ion of interest: m/z 125.1 . Use an isolation window of ~1 Da.

    • Fragmentation: Introduce collision gas (e.g., Argon) into the collision cell (e.g., q2).

    • Collision Energy (CE): Apply a collision energy. Start with a low energy (e.g., 10 eV) and gradually increase it in steps of 5 eV. This allows you to observe the fragmentation onset and pattern changes.

    • Detection: Set the second mass analyzer (e.g., Q3) to scan a range of m/z values (e.g., m/z 40-130) to detect all resulting product ions.

  • Data Interpretation:

    • If the pathway is correct, upon isolating m/z 125.1 and applying sufficient collision energy, you will see a prominent signal appear at m/z 108.0 in your product ion spectrum.

    • You will also likely observe other fragments, such as the water loss product at m/z 107.1.

    • By stepping the collision energy, you can create a breakdown curve, showing the intensity of the precursor decreasing as the product ions increase, providing a robust validation of the fragmentation process.

Part 3: Quantitative Data Summary

For ease of reference, the table below summarizes the key ions you should expect to encounter during your analysis.

m/z (Calculated)Proposed FormulaNeutral LossIdentityComments
125.0710C₆H₉N₂O⁺-[M+H]⁺Protonated Molecular Ion. Its intensity is highly dependent on source conditions.
108.0449C₆H₆NO⁺NH₃ (17.0 Da)[M+H-NH₃]⁺Often the base peak in the MS/MS spectrum. Diagnostic for the aminomethyl group.[2][3]
107.0553C₆H₇N₂⁺H₂O (18.0 Da)[M+H-H₂O]⁺Expected fragment due to the hydroxyl group. Its abundance relative to m/z 108 will vary with collision energy.
91.0542C₆H₇N⁺NH₃ + OH radical[M+H-NH₃-OH]⁺A potential secondary fragment from m/z 108, though less common.
80.0500C₅H₆N⁺NH₃ + CO[M+H-NH₃-CO]⁺Secondary fragment from m/z 108. Loss of CO is characteristic of phenolic rings.
References
  • Gapeeva, T. A., & Lebedev, A. T. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 42(4), 469-480. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1242-1249. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. [Link]

  • Simon, E. S., et al. (2013). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 24(11), 1756-1765. [Link]

  • NIST Chemistry WebBook. (n.d.). 4-(Aminomethyl)pyridine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mócsai, G., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 834-842. [Link]

  • Lopes, N. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 184-207. [Link]

  • Wang, R., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1889-1900. [Link]

  • Suzuki, A., et al. (1994). Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation. Biological Mass Spectrometry, 23(4), 212-217. [Link]

Sources

Technical Support Center: 4-(Aminomethyl)pyridin-3-OL Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Aminomethyl)pyridin-3-OL. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve consistent and reliable results in your assays. Due to the limited specific literature on this compound, this guide synthesizes information from closely related aminopyridine compounds to provide a robust framework for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a heterocyclic organic compound. Based on its structure and data from related compounds, here are some of its key properties:

PropertyValue/InformationSource
CAS Number 20485-35-2[1][2]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Predicted pKa 8.92 ± 0.10[1]
Recommended Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]
Solubility Slightly soluble in water. For related compounds, solubility in DMSO and ethanol is reported.[3][4][5]

Q2: What is the likely mechanism of action for this compound?

A2: While specific studies on this compound are limited, its structural similarity to other aminopyridines, such as 4-aminopyridine (4-AP), strongly suggests that it functions as a potassium channel blocker .[4][6] Aminopyridines are known to non-selectively block voltage-gated potassium (Kv) channels.[7][8] This blockade enhances neurotransmission and can restore conduction in demyelinated axons, which is the basis for the therapeutic use of 4-AP in multiple sclerosis.[6][9][10] A closely related compound, 4-Aminopyridine-3-Methanol, has been shown to restore axonal conduction in animal models of multiple sclerosis by blocking fast potassium channels.[6]

Q3: How should I prepare and store stock solutions of this compound?

A3: For related aminopyridines, stock solutions are typically prepared in organic solvents like DMSO or ethanol at high concentrations (e.g., 10-30 mg/mL).[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3] Aqueous solutions can also be prepared, but it is advised not to store them for more than one day.[3] For long-term storage, aliquoting the stock solution and storing it at -20°C for up to a month is a common practice.[7] Always ensure the solution is fully equilibrated to room temperature and free of precipitate before use.[7]

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results in assays involving this compound can arise from various factors related to the compound's stability, handling, and the specifics of the assay being performed. This guide provides a systematic approach to identifying and resolving these issues.

dot

Troubleshooting_Workflow cluster_preparation Phase 1: Compound & Reagent Preparation cluster_assay Phase 2: Assay-Specific Troubleshooting cluster_data Phase 3: Data Analysis & Interpretation start Inconsistent Results Observed prep_check Review Compound Handling & Storage start->prep_check solubility_issue Suspect Solubility/Precipitation Issues prep_check->solubility_issue Precipitate observed? stability_issue Suspect Compound Degradation prep_check->stability_issue Stock solution old? Improper storage? hplc_issues HPLC Assay Issues solubility_issue->hplc_issues bioassay_issues Biological Assay Issues solubility_issue->bioassay_issues stability_issue->hplc_issues stability_issue->bioassay_issues data_analysis Review Data Analysis Parameters hplc_issues->data_analysis bioassay_issues->data_analysis solution Consistent Results Achieved data_analysis->solution

Caption: A general workflow for troubleshooting inconsistent assay results.

Phase 1: Compound and Reagent Issues

Q: My results are variable between experiments. Could it be an issue with my this compound stock solution?

A: Yes, the integrity of your stock solution is a common source of variability. Here’s how to troubleshoot:

  • Solubility and Precipitation: this compound is reported to be only slightly soluble in water.[5] When diluting a high-concentration DMSO stock into an aqueous assay buffer, the compound can "crash out" or precipitate, leading to a lower effective concentration and high variability.

    • Visual Inspection: Carefully inspect your stock solution and final assay wells for any signs of precipitation.

    • Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%.

    • Serial Dilutions in Assay Buffer: Instead of a single large dilution, perform serial dilutions of your stock in the assay buffer to minimize precipitation.

    • Sonication: Gentle sonication can sometimes help redissolve small precipitates, but be cautious as it can also degrade some compounds.

  • Compound Stability: Aminopyridines can be susceptible to degradation depending on the storage conditions and the composition of the solution.

    • Fresh Stock Solutions: Prepare fresh stock solutions, especially for aqueous solutions which are not recommended for storage beyond one day.[3]

    • Storage Conditions: Ensure the solid compound is stored at 2-8°C under an inert atmosphere as recommended.[1] For stock solutions, store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[7]

    • Light Sensitivity: While not explicitly stated for this compound, many organic molecules are light-sensitive. Store stock solutions in amber vials or protected from light.

Phase 2: Assay-Specific Troubleshooting

For HPLC Assays:

Q: I'm seeing changes in retention time, poor peak shape, or ghost peaks in my HPLC analysis. What could be the cause?

A: These are common issues in HPLC that can often be traced back to the mobile phase, column, or sample preparation.

IssuePotential CauseTroubleshooting Steps
Retention Time Drift Mobile phase composition change, column temperature fluctuation, insufficient equilibration time.[11][12]Prepare fresh mobile phase daily, ensure the column oven is stable, and allow for adequate column equilibration between runs.[11][12]
Poor Peak Shape (Tailing or Fronting) Column degradation, sample overload, incorrect mobile phase pH.[13]Use a guard column to protect the analytical column, inject a smaller sample volume, and ensure the mobile phase pH is appropriate for the compound's pKa (predicted at 8.92).
Ghost Peaks Contamination in the mobile phase, sample carryover from previous injections.[12]Use high-purity solvents, clean the injector and autosampler, and run blank injections to identify the source of contamination.[12][14]

For Biological Assays (e.g., Potassium Channel Assays):

Q: In my cell-based potassium channel assay, the response to this compound is weak or inconsistent. What should I check?

A: Inconsistent results in cell-based assays can be due to a variety of factors, from cell health to assay setup.

dot

Bioassay_Troubleshooting cluster_cells Cell Health & Plating cluster_assay_params Assay Parameters cluster_detection Detection inconsistent_response Weak or Inconsistent Response cell_viability Check Cell Viability & Passage Number inconsistent_response->cell_viability cell_density Optimize Cell Seeding Density inconsistent_response->cell_density incubation_time Optimize Incubation Time with Compound inconsistent_response->incubation_time reagent_prep Verify Reagent Preparation & Concentrations inconsistent_response->reagent_prep instrument_settings Check Instrument Settings (Filters, Gain) inconsistent_response->instrument_settings plate_type Ensure Correct Plate Type is Used inconsistent_response->plate_type

Caption: Key areas to investigate for inconsistent biological assay results.

  • Cell Health and Density: The passage number and confluency of your cells can significantly impact their response.[15]

    • Use cells within a consistent and low passage number range.

    • Ensure even cell seeding and avoid over-confluency.

  • Assay Plate Selection: The type of microplate can affect your results, especially in fluorescence-based assays.[15]

    • For fluorescence assays, use black plates with clear bottoms to reduce background.

    • Ensure the plate material is compatible with your reagents and does not bind the compound or dyes.

  • Reagent and Compound Handling:

    • Thorough Mixing: Ensure all reagents, including the diluted compound, are thoroughly mixed before adding to the cells.

    • Temperature Equilibration: Allow all reagents and plates to equilibrate to the appropriate temperature before starting the assay.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Aminopyridines

This protocol is adapted from a method for the simultaneous determination of aminopyridine isomers and can be used as a starting point for developing a specific method for this compound.[2]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v). Filter through a 0.45 µm filter and degas.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 column (e.g., Shim-pack Scepter C18).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 35 °C.[2]

    • Detection Wavelength: 280 nm (this may need to be optimized for this compound).[2]

    • Injection Volume: 10 µL.[2]

  • Analysis: Inject the standards and samples. Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.

Protocol 2: Cell-Based Potassium Channel Inhibition Assay (Thallium Flux)

This is a general protocol for a fluorescence-based thallium flux assay to measure potassium channel inhibition.[16][17]

  • Cell Plating: Plate cells expressing the potassium channel of interest in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ dye). Incubate for 60-90 minutes at room temperature, protected from light.[16]

  • Compound Addition: Remove the loading buffer and replace it with an assay buffer. Add varying concentrations of this compound (and positive/negative controls) to the wells and incubate for 10-30 minutes.

  • Stimulation and Detection:

    • Place the plate in a fluorescence plate reader.

    • Begin reading the baseline fluorescence.

    • Add a stimulus buffer containing thallium and potassium to activate the channels.

    • Continue reading the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to thallium influx through open potassium channels. Inhibition by this compound will result in a reduced fluorescence signal. Calculate the IC50 value from the concentration-response curve.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.
  • Chromatography Today. Solving Common Errors in HPLC. Available from: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chromatography Today. 4 Common Mistakes to Avoid in HPLC. Available from: [Link]

  • Bio-Techne. 4-Aminopyridine. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Available from: [Link]

  • Trissel LA, Zhang Y, Xu QA. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding.
  • Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Journal of Cellular Biochemistry.
  • Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis.
  • Solubility of Things. 4-Aminopyridine. Available from: [Link]

  • MacDougall C. Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.
  • 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.
  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology.
  • Neuroprotective Properties of 4-Aminopyridine.
  • Ion Channel Screening. Assay Guidance Manual.
  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.
  • ION Biosciences. Potassium Channel Assays. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.
  • Stability Indicating Assay Method.
  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis.

Sources

Technical Support Center: Optimizing Enzyme Inhibition Assays for 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)pyridin-3-ol as a potential enzyme inhibitor. Drawing from established principles of enzyme kinetics and field-proven insights, this document will navigate you through assay optimization, troubleshooting, and mechanism of action studies, with a specific focus on its potential activity against Pyridox(am)ine 5'-phosphate oxidase (PNPO).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential enzyme target?

This compound is a small molecule with the chemical formula C6H8N2O and a molecular weight of 124.14 g/mol .[1] While its specific enzyme targets are not extensively documented, its structural similarity to pyridoxine (Vitamin B6) suggests it may act as an inhibitor of enzymes involved in Vitamin B6 metabolism. A primary hypothesized target is Pyridox(am)ine 5'-phosphate oxidase (PNPO) .

PNPO is a critical FMN-dependent enzyme in the Vitamin B6 salvage pathway.[2][3][4] It catalyzes the final, rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of Vitamin B6.[5] PLP is an essential cofactor for numerous enzymes, particularly in amino acid and neurotransmitter metabolism.[4][6]

Q2: Why is PNPO a compelling target for inhibition?

Inhibition of PNPO can have significant physiological consequences due to the central role of its product, PLP. Dysregulation of PNPO activity has been linked to various neurological conditions, including neonatal epileptic encephalopathy.[4] Therefore, small molecule inhibitors of PNPO are valuable tools for studying the physiological roles of PLP and may have therapeutic potential.

Q3: What are the substrates and products of the PNPO-catalyzed reaction?

PNPO catalyzes the oxidation of two primary substrates:

  • Pyridoxine 5'-phosphate (PNP)

  • Pyridoxamine 5'-phosphate (PMP)

Both reactions yield the same product: Pyridoxal 5'-phosphate (PLP) .[7]

Q4: How can the activity of PNPO be measured?

Several methods can be employed to measure PNPO activity. A common and direct approach is a continuous spectrophotometric assay. This method monitors the formation of PLP, which, in the presence of a primary amine-containing buffer like Tris, forms a Schiff base that can be detected by an increase in absorbance at a specific wavelength (e.g., 414 nm).[8]

Alternatively, discontinuous assays can be used where the reaction is stopped at various time points, and the amount of PLP formed is quantified using methods like HPLC with fluorescence or electrochemical detection.[9][10][11]

II. Assay Development and IC50 Determination

A robust and reproducible assay is the cornerstone of any enzyme inhibition study. This section provides a step-by-step guide to developing a PNPO inhibition assay and determining the IC50 value for this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - PNPO Enzyme - Substrate (PNP or PMP) - Buffer (e.g., Tris-HCl) - FMN Cofactor D Assay Plate Setup: - Add buffer, FMN, and inhibitor dilutions A->D B Prepare Inhibitor Stock: - this compound - in appropriate solvent (e.g., DMSO) C Serial Dilution of Inhibitor B->C C->D E Pre-incubation (Enzyme + Inhibitor) D->E F Initiate Reaction: - Add Substrate E->F G Monitor Reaction Progress (Spectrophotometrically) F->G H Calculate Initial Velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Non-linear Regression (Sigmoidal Dose-Response) I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of this compound against PNPO.

Detailed Protocol: Continuous Spectrophotometric PNPO Assay

This protocol is adapted from established methods for measuring PNPO activity.[8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6. The Tris buffer is crucial as it forms a detectable Schiff base with the PLP product.

  • PNPO Enzyme: Prepare a stock solution of purified PNPO in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, containing 150 mM NaCl). The final concentration in the assay will need to be optimized.

  • FMN Cofactor: Prepare a stock solution of Flavin Mononucleotide (FMN) in the assay buffer. PNPO is an FMN-dependent enzyme, and ensuring cofactor saturation is important.

  • Substrate: Prepare a stock solution of Pyridoxine 5'-phosphate (PNP) in the assay buffer. The final concentration should be at or near the Km value for PNP to ensure sensitivity to competitive inhibition. The Km for PNP is in the low micromolar range.[12][13]

  • Inhibitor: Prepare a high-concentration stock solution of this compound in 100% DMSO.

2. Assay Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in 100% DMSO.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • FMN (to a final concentration that ensures enzyme saturation)

    • A small volume of the diluted inhibitor (e.g., 1-2 µL). Ensure the final DMSO concentration is consistent across all wells and ideally below 1-2%.

  • Enzyme Addition: Add the PNPO enzyme to each well.

  • Pre-incubation: Incubate the plate for 5-10 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the PNP substrate to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 414 nm in a plate reader at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

3. Data Analysis:

  • Calculate Initial Velocities: For each inhibitor concentration, determine the initial reaction velocity (rate of change in absorbance over time) from the linear portion of the reaction progress curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction with no inhibitor (only DMSO).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 value.[14]

III. Troubleshooting Guide

Enzyme inhibition assays can be prone to various issues. This section addresses common problems you might encounter when working with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_solubility Solubility Issues cluster_curvefit IC50 Curve Fitting Problems cluster_activity Enzyme Activity Issues cluster_dmso Solvent Effects Start Unexpected Assay Results? Solubility_Check Precipitation or Hazy Solution? Start->Solubility_Check Curve_Fit_Check Poor R-squared or Incomplete Curve? Start->Curve_Fit_Check Activity_Check Low or No Enzyme Activity? Start->Activity_Check DMSO_Check High DMSO Concentration? Start->DMSO_Check Solubility_Solutions Reduce inhibitor concentration Lower buffer ionic strength Test alternative co-solvents (use with caution) Modify compound to improve solubility Solubility_Check->Solubility_Solutions Yes Curve_Fit_Solutions Expand inhibitor concentration range Check for inhibitor depletion (tight binding) Ensure top and bottom plateaus are well-defined Constrain curve parameters if justified Curve_Fit_Check->Curve_Fit_Solutions Yes Activity_Solutions Check enzyme integrity (storage, handling) Verify cofactor (FMN) concentration Confirm correct buffer pH Test for substrate degradation Activity_Check->Activity_Solutions Yes DMSO_Solutions Keep final DMSO concentration < 2% Run DMSO-only controls Perform DMSO titration to assess enzyme tolerance DMSO_Check->DMSO_Solutions Yes

Caption: A decision tree for troubleshooting common issues in enzyme inhibition assays.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Inhibitor Precipitation Poor aqueous solubility of this compound. High ionic strength of the buffer.- Ensure the final concentration of the inhibitor is below its solubility limit in the assay buffer. - Consider using a buffer with a lower ionic strength.[15][16] - If the compound has ionizable groups, adjusting the pH might improve solubility, but be mindful of the effect on enzyme activity.[15]
Incomplete IC50 Curve (No Bottom Plateau) The inhibitor may not be potent enough to achieve 100% inhibition at the tested concentrations. The inhibitor might have reached its solubility limit.- Increase the highest concentration of the inhibitor tested, if solubility permits.[17] - If 100% inhibition is not achievable, report the percent inhibition at a specific high concentration.[17] - If a bottom plateau is not reached, the IC50 value will be an estimate and should be reported with a wide confidence interval.[18]
Atypical Sigmoidal Curve Shape The inhibitor may exhibit a non-standard mechanism of action. Experimental error in serial dilutions.- Verify the accuracy of your serial dilutions. - Consider the possibility of complex inhibition mechanisms, such as partial or mixed-mode inhibition.[19] - For cell-based assays, steep curves can occur if concentrations are too far apart.[20]
Effect of DMSO on Enzyme Activity High concentrations of DMSO can denature or inhibit enzymes.[21][22][23]- Keep the final DMSO concentration in the assay as low as possible, ideally below 2%.[24] - Run a control experiment with varying concentrations of DMSO (without the inhibitor) to determine the enzyme's tolerance. - Ensure all wells, including the no-inhibitor control, have the same final DMSO concentration.[2]
Non-linear Reaction Progress Curves Substrate depletion. Product inhibition. Enzyme instability.- Ensure you are measuring the initial velocity before significant substrate consumption (>10-15%). - PNPO is known to be subject to product inhibition by PLP.[5] Use enzyme concentrations and reaction times that minimize product accumulation. - Check the stability of the enzyme under the assay conditions.

IV. Advanced Studies: Mechanism of Action

Once you have a confirmed inhibitor and a reliable IC50 value, the next step is to understand how it inhibits the enzyme. These mechanism of action (MOA) studies are crucial for drug development and for understanding the fundamental biology of the enzyme.[2][25]

Determining the Mode of Inhibition

The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[26][27] To distinguish between these, you will need to measure the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.

Experimental Approach:

  • Vary Substrate and Inhibitor Concentrations: Perform a series of kinetic runs where you vary the concentration of the substrate (PNP) at several fixed concentrations of this compound.

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

  • Create Lineweaver-Burk Plots: While non-linear regression is statistically more robust for determining kinetic parameters,[28] a double reciprocal plot (Lineweaver-Burk plot) can be a useful visualization tool to diagnose the inhibition mechanism.

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo changeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant
Calculating the Inhibition Constant (Ki)

The Ki is a measure of the inhibitor's binding affinity for the enzyme and is a more fundamental constant than the IC50.[1] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the IC50 experiment.

  • Km is the Michaelis constant for the substrate.

Alternatively, Ki can be determined directly from the analysis of the Michaelis-Menten data at different inhibitor concentrations.[29][30]

V. References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

  • Auld, D. S., & Ingles, P. J. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 934–939. [Link]

  • di Salvo, M. L., et al. (2021). Characterization of Novel Pathogenic Variants Causing Pyridox(am)ine 5′-Phosphate Oxidase-Dependent Epilepsy. International Journal of Molecular Sciences, 22(22), 12205. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action (MOA) Assays for Enzymes. [Link]

  • Duggleby, R. G. (1981). A quick method for the determination of inhibition constants. The Journal of general microbiology, 125(1), 195–197. [Link]

  • ACS Publications. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. [Link]

  • ResearchGate. How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Musayev, F. N., et al. (2020). Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy. Scientific Reports, 10(1), 13639. [Link]

  • Andersson, I., & Bratt, L. (1984). A Simplified Method for Determination of Pyridoxal Phosphate in Biological Samples. Upsala Journal of Medical Sciences, 89(2), 104-109. [Link]

  • Vanderslice, J. T., & Maire, C. E. (1985). Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry. Analytical biochemistry, 149(2), 296–300. [Link]

  • ResearchGate. Effect of DMSO concentration. [Link]

  • Ubbink, J. B., et al. (1989). Determination of pyridoxal 5'-phosphate in human serum by reversed-phase high-performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative. The Analyst, 114(10), 1225–1228. [Link]

  • YouTube. Finding the dissociation constant ki for a competitive inhibitor. [Link]

  • Fioravanti, R., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344–1350. [Link]

  • ResearchGate. Analysis of reactions catalysed by PNPO in HEPES buffer. [Link]

  • Homework.Study.com. How does DMSO affect enzyme activity? [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridoxal 5'-phosphate. [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. [Link]

  • YouTube. 21.05 Mechanism-based Inhibition of Enzymes. [Link]

  • Leatherbarrow, R. J. (1990). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. Analytical biochemistry, 184(2), 274–278. [Link]

  • Choi, J. H., & McCormick, D. B. (1983). Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver. The Journal of biological chemistry, 258(2), 709–714. [Link]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 22(22), 2634–2651. [Link]

  • ResearchGate. How can I increase the solubility to perform an enzyme assay? [Link]

  • Aledo, J. C. (2019). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Molecules, 24(13), 2368. [Link]

  • McCormick, D. B. (1983). Kinetic properties of pyridoxamie (pyridoxine) 5′-phosphate oxidase from rabbit liver. The Journal of biological chemistry, 258(2), 709-714. [Link]

  • eCampusOntario Pressbooks. Enzyme Kinetics & The Michaelis-Menten Equation. [Link]

  • ResearchGate. – Schiff base formation from the reaction of amino group of enzymes and... [Link]

  • UniProt. PNPO - Pyridoxine-5'-phosphate oxidase - Homo sapiens (Human). [Link]

  • Wikipedia. Schiff base. [Link]

  • MedlinePlus. PNPO gene. [Link]

  • Ma'ayan Lab – Computational Systems Biology. PNPO Gene. [Link]

  • Reddit. IC50 curve, when my 0% is not 0. [Link]

  • Reddit. Interpreting enzyme kinetics. [Link]

  • Wikipedia. Pyridoxine 5′-phosphate oxidase. [Link]

  • ACS Omega. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. [Link]

  • ResearchGate. Why does my sigmoid curve for IC50 is not a typical shape? [Link]

  • GraphPad. Incomplete dose-respone curves. [Link]

  • YouTube. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • ResearchGate. How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? [Link]

  • Duggleby, R. G. (2022). Parameter Reliability and Understanding Enzyme Function. International journal of molecular sciences, 23(1), 543. [Link]

  • YouTube. Nonlinear Regression for Enzyme Kinetics- Second Method for Confidence Limits. [Link]

  • YouTube. CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. [Link]

  • Kumar, S., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(18), 5493. [Link]

Sources

Technical Support Center: Crystallizing 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to synthesize technical knowledge with practical, field-tested insights to help you overcome common crystallization challenges.

Introduction to Crystallizing this compound

This compound is a polar molecule containing both a pyridine ring and an aminophenol-like structure. Its key features—a hydrogen bond-donating hydroxyl group, a hydrogen bond-donating and -accepting aminomethyl group, and a hydrogen bond-accepting pyridine nitrogen—drive its physical properties and crystallization behavior. The presence of these functional groups suggests strong intermolecular hydrogen bonding, which can be both an asset and a challenge in crystallization.[1][2]

Predicted Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₈N₂O [3]
Molecular Weight 124.14 g/mol [3]
Boiling Point (Predicted) 386.1 ± 27.0 °C [4]
Density (Predicted) 1.228 ± 0.06 g/cm³ [4]

| pKa (Predicted) | 8.92 ± 0.10 |[4] |

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges stem from its high polarity and capacity for strong hydrogen bonding. This can lead to:

  • High solubility in polar solvents: Making it difficult to achieve the supersaturation necessary for crystallization.

  • Formation of oils or amorphous precipitates: Instead of crystalline solids, especially with rapid cooling or high concentrations.

  • Slow crystal growth: Due to the strong intermolecular interactions that may hinder molecular rearrangement into an ordered crystal lattice.

  • Incorporation of solvent molecules: Into the crystal structure, which may be undesirable.[1][5]

Q2: What is a good starting point for solvent selection?

A2: A systematic solvent screening is crucial. The principle of "like dissolves like" suggests that polar solvents will be most effective.[6][7] Start with a range of solvents with varying polarities and hydrogen bonding capabilities.

Recommended Starting Solvents:

  • Polar Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) are good starting points as they can engage in hydrogen bonding.[6]

  • Polar Aprotic Solvents: Acetone, acetonitrile, and tetrahydrofuran (THF) can also be effective.[6]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can provide fine control over supersaturation. Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[7][8]

Q3: How can I avoid the formation of oils instead of crystals?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when a solution is supersaturated at a temperature above the melting point of the solid form or when cooling is too rapid.[7][9] To avoid this:

  • Use a more dilute solution: This can lower the saturation point.

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment.

  • Use a different solvent or solvent system: A solvent in which the compound is less soluble may promote crystallization over oiling.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.[10]

Troubleshooting Guide: Common Crystallization Problems

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Potential Causes & Solutions Workflow:

start No Crystals Formed cause1 Insufficient Supersaturation start->cause1 cause2 Nucleation Barrier start->cause2 cause3 Solution Too Dilute start->cause3 sol1a Evaporate some solvent cause1->sol1a sol1b Add an anti-solvent cause1->sol1b sol2a Scratch inner surface of the flask cause2->sol2a sol2b Add a seed crystal cause2->sol2b sol3 Concentrate the solution cause3->sol3 end Successful Crystallization sol1a->end Crystals Form sol1b->end Crystals Form sol2a->end Crystals Form sol2b->end Crystals Form sol3->end Crystals Form

Caption: Troubleshooting workflow for failure of crystal formation.

Detailed Protocols for Problem 1:

Protocol 1.1: Slow Evaporation [5][11]

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature until a clear solution is obtained.

  • Evaporation: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle.

  • Incubation: Allow the solvent to evaporate slowly over several days at a constant temperature.

Protocol 1.2: Anti-Solvent Vapor Diffusion [5][12]

  • Preparation: Dissolve the compound in a minimal amount of a "good," volatile solvent (e.g., methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar containing a small amount of an "anti-solvent" (e.g., diethyl ether).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Problem 2: Formation of an Oil or Amorphous Precipitate

Potential Causes & Solutions Workflow:

start Oil or Amorphous Precipitate Forms cause1 Solution is too concentrated start->cause1 cause2 Cooling rate is too fast start->cause2 cause3 Inappropriate solvent start->cause3 sol1 Re-heat and add more solvent cause1->sol1 sol2 Cool the solution more slowly (e.g., in a dewar) cause2->sol2 sol3 Screen for alternative solvents or solvent mixtures cause3->sol3 end Successful Crystallization sol1->end Crystals Form sol2->end Crystals Form sol3->end Crystals Form

Caption: Troubleshooting workflow for oil or amorphous precipitate formation.

Detailed Protocols for Problem 2:

Protocol 2.1: Slow Cooling with Dilution [9]

  • Redissolution: If an oil has formed, gently heat the solution to redissolve it.

  • Dilution: Add a small amount of additional hot solvent to slightly dilute the solution.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature very slowly. You can insulate the flask to slow the cooling rate further.

  • Cold Incubation: Once at room temperature, transfer the flask to a refrigerator or ice bath to maximize yield.

Problem 3: Poor Crystal Quality (Small Needles or Powder)

Potential Causes & Solutions Workflow:

start Poor Crystal Quality cause1 Rapid nucleation start->cause1 cause2 High degree of supersaturation start->cause2 cause3 Presence of impurities start->cause3 sol1 Reduce the rate of cooling or evaporation cause1->sol1 sol2 Use a more dilute solution cause2->sol2 sol3 Purify the sample (e.g., column chromatography) before crystallization cause3->sol3 end Successful Crystallization sol1->end High-Quality Crystals sol2->end High-Quality Crystals sol3->end High-Quality Crystals

Caption: Troubleshooting workflow for poor crystal quality.

Detailed Protocols for Problem 3:

Protocol 3.1: Solvent Layering [1][5]

  • Dissolution: Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane, though be aware of potential reactivity with pyridines[13]).

  • Layering: Carefully layer a less dense "anti-solvent" (e.g., hexane) on top of the solution, creating a distinct interface.

  • Diffusion: Allow the solvents to slowly mix over time at a constant temperature, which will gradually induce the growth of larger, higher-quality crystals at the interface.

Protocol 3.2: Purification via Recrystallization with Charcoal If impurities are suspected to be the cause of poor crystal quality, a hot filtration step with activated charcoal can be beneficial.[14][15]

  • Dissolution: Dissolve the crude compound in a minimal amount of hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, purified filtrate to cool slowly as described in previous protocols.

Summary of Solvent Selection Strategy

The choice of solvent is arguably the most critical parameter in crystallization.[5][7] The following table provides a general guide for selecting solvents based on the properties of this compound.

Solvent PolarityExample SolventsExpected Solubility of this compoundSuitability for Crystallization
High Water, Methanol, EthanolHighMay be too soluble; best used as the "good" solvent in a mixed system.
Medium Isopropanol, Acetone, Acetonitrile, Ethyl AcetateModerate to HighGood candidates for single-solvent slow cooling.
Low Toluene, Dichloromethane, Diethyl EtherLow to InsolubleGood candidates for anti-solvents.
Non-polar Hexane, HeptaneInsolubleExcellent anti-solvents.

Note on Dichloromethane (DCM): While a common solvent, DCM has been reported to react with some pyridine derivatives at room temperature to form bispyridinium dichlorides.[13] Caution is advised, and alternative solvents may be preferable.

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • crystallization of small molecules. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Crystallization. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Guide for crystallization. [Link]

  • Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Institutes of Health (NIH). [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health (NIH). [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. National Institutes of Health (NIH). [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry. [Link]

  • Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. [Link]

  • 4-Aminophenol stability. Reddit. [Link]

  • Process for the purification of p-aminophenol.
  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. PubMed. [Link]

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Royal Society of Chemistry. [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. National Institutes of Health (NIH). [Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Preparation method of 3-amino-4-methylpyridine.
  • Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to LOXL2 Inhibitors: Benchmarking 4-(Aminomethyl)pyridin-3-OL Derivatives Against the Field

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting LOXL2 in Fibrotic Diseases and Oncology

Lysyl oxidase-like 2 (LOXL2) has emerged as a critical therapeutic target in a range of diseases characterized by pathological tissue remodeling.[1][2] As a copper-dependent amine oxidase, its primary function is to catalyze the oxidative deamination of lysine residues in collagen and elastin.[3] This process is the rate-limiting step in the formation of covalent cross-links that stabilize the extracellular matrix (ECM).[3] While essential for normal tissue development and repair, dysregulation and overexpression of LOXL2 are hallmarks of chronic fibroproliferative diseases and cancer.[2][4]

In fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis, elevated LOXL2 activity leads to excessive ECM deposition and stiffening, which compromises organ function and drives disease progression.[2][5][6] In oncology, LOXL2 contributes to a pro-tumorigenic microenvironment by promoting cancer cell invasion, metastasis, and angiogenesis.[4][7] High LOXL2 expression is often correlated with a poor prognosis.[4][7] Consequently, the development of potent and selective LOXL2 inhibitors is a highly active area of research aimed at disrupting these pathological processes.

This guide provides a comparative analysis of a leading class of small-molecule inhibitors based on the 4-(aminomethyl)pyridine scaffold, exemplified by the clinical candidate PAT-1251 (Lenumlostat), and benchmarks its performance against other prominent LOXL2 inhibitors. We will delve into their mechanisms, potency, selectivity, and the experimental data that supports their therapeutic potential.

The Central Role of LOXL2 in Pathological ECM Remodeling

LOXL2's pathogenic activity is multifaceted. Extracellularly, it cross-links collagen fibers, making the fibrotic matrix more robust and resistant to degradation by matrix metalloproteinases (MMPs).[1][8] This creates a feed-forward loop of tissue stiffening and fibroblast activation.[9] Intracellularly, LOXL2 has been shown to influence signaling pathways that promote epithelial-mesenchymal transition (EMT), a process where epithelial cells gain migratory, invasive properties, contributing to both fibrosis and cancer metastasis.[2]

LOXL2_Pathway cluster_0 Cellular Interior cluster_1 Extracellular Matrix (ECM) Pro-fibrotic_Stimuli Pro-fibrotic Stimuli (e.g., TGF-β, Hypoxia) LOXL2_Gene_Expression LOXL2 Gene Expression Pro-fibrotic_Stimuli->LOXL2_Gene_Expression Upregulates LOXL2_Protein LOXL2 Protein (Intracellular Signaling) LOXL2_Gene_Expression->LOXL2_Protein EMT Epithelial-Mesenchymal Transition (EMT) LOXL2_Protein->EMT Promotes Secreted_LOXL2 Secreted LOXL2 (Catalytic Activity) LOXL2_Protein->Secreted_LOXL2 Stiff_Matrix Increased ECM Stiffness & Stability EMT->Stiff_Matrix Contributes to Crosslinking Covalent Cross-linking Secreted_LOXL2->Crosslinking Catalyzes Collagen_Elastin Collagen & Elastin (Lysine Residues) Collagen_Elastin->Crosslinking Crosslinking->Stiff_Matrix Stiff_Matrix->Pro-fibrotic_Stimuli Feed-forward loop

Caption: LOXL2 signaling in fibrosis.

Comparative Analysis of Leading LOXL2 Inhibitors

The landscape of LOXL2 inhibitors includes both small molecules and antibody-based biologics, each with distinct mechanisms and therapeutic profiles. The 4-(aminomethyl)pyridine class represents a significant advancement in the development of orally bioavailable, mechanism-based inhibitors.

4-(Aminomethyl)pyridine Derivatives: PAT-1251 (Lenumlostat)

PAT-1251 is a first-in-class, potent, and irreversible small-molecule inhibitor of LOXL2.[3][10] It is derived from a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine scaffold.[3]

  • Mechanism of Action: PAT-1251 is a mechanism-based inhibitor, meaning it is processed by the LOXL2 enzyme into a reactive species that covalently and irreversibly binds to the active site, ensuring durable target inhibition.[10]

  • Potency and Selectivity: It exhibits potent inhibition of human LOXL2 with an IC50 of 0.71 µM.[11][12] Crucially, it demonstrates high selectivity—over 400-fold—for LOXL2 versus the closely related LOX enzyme.[10] This selectivity is a key advantage, as it may reduce potential off-target effects associated with inhibiting other LOX family members that are important for normal tissue homeostasis. It shows minimal activity against other amine oxidases like MAO-A and MAO-B.[11]

  • Preclinical Efficacy: In the mouse bleomycin model of lung fibrosis, oral administration of PAT-1251 demonstrated robust, dose-dependent anti-fibrotic efficacy.[3] It significantly reduced lung collagen deposition and improved lung function, showing superior efficacy compared to a recombinant anti-LOXL2 antibody in a head-to-head comparison. Studies in biliary liver fibrosis models also showed that PAT-1251 potently suppressed fibrosis, outperforming an anti-LOXL2 antibody, suggesting that its cell-permeable nature allows it to target intracellular LOXL2 actions in addition to extracellular cross-linking.[13]

Pan-Lysyl Oxidase Inhibitors: PXS-5505

In contrast to the selective approach of PAT-1251, PXS-5505 is a potent, orally bioavailable pan-LOX inhibitor that targets all members of the LOX family (LOX and LOXL1-4).[14]

  • Mechanism of Action: PXS-5505 irreversibly inhibits the catalytic activity of LOX enzymes, thereby preventing the cross-linking of collagen and elastin.[14]

  • Rationale for Pan-Inhibition: The rationale for this approach is that multiple LOX family members are often upregulated in fibrotic diseases. In systemic sclerosis, for example, both LOX and LOXL2 expression are elevated in the skin and lungs.[15] By inhibiting the entire family, PXS-5505 aims for a more comprehensive blockade of pathological cross-linking.

  • Preclinical and Clinical Data: PXS-5505 has shown strong anti-fibrotic potential in multiple rodent models of fibrosis, including skin, lung, heart, and kidney.[14][15] It is in clinical development for myelofibrosis, a bone marrow cancer characterized by extensive fibrosis.[16] Phase 1/2a studies have demonstrated greater than 90% inhibition of LOX and LOXL2 in patients, confirming excellent target engagement.[16][17]

Haloallylamine-Based Inhibitors: PXS-S1A and PXS-S2A

This class of mechanism-based inhibitors provided early insights into the differential roles of LOX and LOXL2.

  • PXS-S1A: A first-generation dual inhibitor with nearly identical activity against both LOX and LOXL2 (pIC50 of ~5.3 and ~6.8, respectively).[18]

  • PXS-S2A: A second-generation compound chemically modified to be a potent and specific inhibitor of LOXL2 (pIC50 = 8.3 M).[19]

  • Comparative Insights: In preclinical breast cancer models, both inhibitors reduced primary tumor growth. However, the dual inhibitor PXS-S1A showed a greater effect and also reduced metastatic burden, suggesting that in some contexts, inhibiting both LOX and LOXL2 may be more effective.[18]

Antibody-Based Inhibitors: Simtuzumab (AB0023)

Simtuzumab is a humanized monoclonal antibody representing a different therapeutic modality.

  • Mechanism of Action: It acts as a non-competitive, allosteric inhibitor by binding to the fourth scavenger receptor cysteine-rich (SRCR) domain of LOXL2, a non-catalytic region.[20][21] This binding is thought to interfere with substrate access to the active site.

  • Preclinical and Clinical Performance: Simtuzumab showed efficacy in preclinical models of liver and lung fibrosis.[22][23] However, it failed to demonstrate significant efficacy in several Phase 2 clinical trials for IPF, liver fibrosis, and pancreatic cancer.[5] This outcome has been hypothesized to be due to incomplete inhibition of LOXL2's catalytic activity, highlighting a potential advantage for small-molecule inhibitors like PAT-1251 that directly and irreversibly block the active site.

Quantitative Comparison of LOXL2 Inhibitors

InhibitorTypeTarget(s)MechanismPotency (IC50)Key Experimental Findings
PAT-1251 Small MoleculeLOXL2-selective (>400-fold vs LOX)Irreversible, Mechanism-based0.71 µM (hLOXL2)[11][12]Superior efficacy to antibody in mouse lung fibrosis model; potent suppression of biliary liver fibrosis.[13]
PXS-5505 Small MoleculePan-LOX (LOX, LOXL1-4)IrreversibleNot specifiedAmeliorates fibrosis in multiple organs; >90% LOX/LOXL2 inhibition in myelofibrosis patients.[14][16]
PXS-S2A Small MoleculeLOXL2-selectiveMechanism-basedpIC50 = 8.3Inhibited 3D invasion of breast cancer cells and delayed primary tumor growth in vivo.[18][19]
PXS-S1A Small MoleculeDual LOX/LOXL2Mechanism-basedpIC50 = 5.3 (LOX), 6.8 (LOXL2)Showed greater effect on reducing tumor growth and metastasis than LOXL2-selective inhibitor.[18]
Simtuzumab AntibodyLOXL2Allosteric, Non-competitiveNot applicableEffective in preclinical fibrosis models but failed to meet endpoints in Phase 2 clinical trials.[5][10][22]

Key Experimental Methodologies for Inhibitor Evaluation

The validation of any LOXL2 inhibitor relies on a cascade of robust biochemical and cellular assays before advancing to in vivo models. The following protocols are foundational to the field.

Experimental Workflow for Inhibitor Characterization

Caption: Standard workflow for evaluating LOXL2 inhibitors.

Protocol 1: LOXL2 Enzymatic Activity Assay (Amplex Red Method)

This is a high-throughput biochemical assay to measure the catalytic activity of LOXL2 by detecting the hydrogen peroxide (H₂O₂) byproduct.[24][25]

Principle: LOXL2 oxidizes a substrate (e.g., 1,5-diaminopentane), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Borate, pH 8.0-8.2.

    • Enzyme Solution: Recombinant human LOXL2 diluted in assay buffer to a final concentration of ~50 nM.

    • Substrate/Detection Mix: Prepare a 2X solution in assay buffer containing 200 µM Amplex Red reagent, 2 units/mL HRP, and 60 mM 1,5-diaminopentane (DAP) or another suitable substrate.

    • Inhibitor Stock: Prepare serial dilutions of the test compound (e.g., PAT-1251) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the enzyme solution to each well.

    • Add 10 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-120 minutes) to allow for inhibitor binding. This is critical for time-dependent inhibitors.[25]

    • Initiate the reaction by adding 50 µL of the 2X Substrate/Detection Mix to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetics at an excitation of ~544 nm and an emission of ~590 nm, taking readings every 30-60 seconds for 1 hour at 37°C.[24]

    • Calculate the rate of reaction (slope of the linear portion of the progress curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular In Situ LOX Activity Assay (Biotin-Hydrazide Method)

This assay provides a more physiologically relevant measure of enzyme activity by directly detecting the aldehyde products of LOX/LOXL2 activity on the ECM produced by cells.[26][27]

Principle: The aldehyde groups (allysine) generated by LOXL2 on ECM proteins react specifically with the hydrazide moiety of biotin-hydrazide, forming a stable covalent bond. The incorporated biotin can then be detected using fluorescently-labeled streptavidin.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells known to express LOXL2 and deposit ECM (e.g., primary lung fibroblasts, A7r5 smooth muscle cells) onto glass coverslips.[26]

    • Culture cells to confluence. If studying the effect of an inhibitor on endogenous LOXL2, proceed to the next step. For overexpression models, transduce cells with an adenovirus encoding LOXL2.[27]

  • Inhibition and Labeling:

    • Treat the confluent cell monolayers with the desired concentrations of inhibitor (e.g., 10 µM PAT-1251) or vehicle control in serum-free media.

    • Simultaneously add biotin-hydrazide (BHZ) to the media at a final concentration of 100 µM.

    • Incubate for 24-48 hours to allow for ECM deposition, cross-linking, and labeling.[27]

  • Staining and Imaging:

    • Gently wash the coverslips with PBS to remove excess BHZ.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 if intracellular staining is also desired.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a fluorescently-labeled streptavidin conjugate (e.g., DTAF-streptavidin) to detect the biotinylated aldehyde products.

    • (Optional) Co-stain for nuclei (DAPI) or specific ECM proteins.

    • Mount the coverslips onto microscope slides.

  • Data Acquisition and Analysis:

    • Visualize the coverslips using fluorescence or confocal microscopy.

    • Quantify the fluorescence intensity of the streptavidin signal per field of view. A significant reduction in signal in inhibitor-treated samples compared to the vehicle control indicates effective inhibition of LOXL2 activity in a cellular context.

Conclusion and Future Directions

The development of LOXL2 inhibitors has provided powerful tools to probe the enzyme's role in disease and offers significant therapeutic promise. The 4-(aminomethyl)pyridine derivative, PAT-1251, stands out as a potent, irreversible, and highly selective inhibitor with robust preclinical efficacy that surpasses that of antibody-based approaches in some models.[10][13] Its oral bioavailability and direct targeting of the catalytic site represent key advantages for clinical development.

The comparative analysis with pan-LOX inhibitors like PXS-5505 and dual-activity compounds like PXS-S1A raises important strategic questions for therapeutic development: is selective LOXL2 inhibition sufficient, or is a broader blockade of the LOX family more advantageous for certain pathologies? The answer is likely context-dependent. For diseases where LOXL2 is the primary driver, a selective inhibitor like PAT-1251 may offer the best balance of efficacy and safety. In complex conditions with upregulation of multiple LOX isoforms, a pan-inhibitor might be required.

The continued application of rigorous biochemical and cellular assays, coupled with well-designed in vivo studies, will be essential to fully elucidate the therapeutic potential of these different inhibitory strategies and to bring novel anti-fibrotic and anti-cancer therapies to patients in need.

References

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  • PXS-5505 HCl | CAS#2409964-23-2 (HCl) | LOX inhibitor. MedKoo Biosciences.
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  • Lenumlostat (PAT-1251) | LOXL2 Inhibitor. MedchemExpress.com.
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  • LOXL2 inhibitor combats fibrosis. Drug Discovery News.
  • A novel cell-permeable LOXL2 inhibitor PAT-1251 potently suppresses biliary liver fibrosis via collagen crosslinking-dependent and -independent mechanisms. PubMed.
  • Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. MDPI.
  • Pharmaxis Cleared To Progress To Phase 2 Bone Marrow Cancer Trial. BioSpace.
  • Pharmaxis Advances PXS-5505 for Myelofibrosis to Phase 2 Trial. Policy Commons.
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Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-(Aminomethyl)pyridin-3-OL and Clinically Relevant Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a wide array of biologically active molecules.[1][2] These simple heterocyclic compounds, monoamino and diamino derivatives of pyridine, have demonstrated significant therapeutic potential by targeting various enzymes, receptors, and ion channels.[1] Their primary and most exploited mechanism of action is the blockade of voltage-gated potassium (K+) channels, a function that has profound implications for treating neurological disorders characterized by compromised neuronal signaling.[1][3]

Two derivatives, 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), have successfully transitioned from bench to bedside, establishing the clinical value of this chemical class.[3][4] Dalfampridine is approved to improve walking in patients with multiple sclerosis (MS)[5], while amifampridine is a first-line treatment for the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS).[6]

This guide provides an in-depth comparison of a promising next-generation derivative, This compound , against its clinically established predecessors. We will dissect their structure-activity relationships, compare their pharmacological profiles, and provide detailed experimental protocols for their evaluation. This analysis aims to equip researchers with the necessary insights to understand the nuanced differences within this drug class and to guide future drug discovery efforts.

Section 1: Core Mechanism of Action: Potassium Channel Blockade

The therapeutic effect of aminopyridines in neurological disorders stems from their ability to block voltage-gated potassium channels.[7] In healthy myelinated axons, these channels are typically masked beneath the myelin sheath. However, in demyelinating diseases like MS, the loss of myelin exposes these channels.[8] This exposure leads to an abnormal leakage of potassium ions during nerve impulse transmission, which shortens the action potential and can lead to conduction failure.[7][9]

Aminopyridines counteract this deficit. By physically obstructing the K+ channel pore, they prevent the efflux of potassium ions, which prolongs the depolarization phase of the action potential.[10] This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby restoring or improving signal transmission at the synapse and conduction along the demyelinated axon.[7][10]

Aminopyridine_Mechanism cluster_0 Presynaptic Terminal AP Action Potential Propagation K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (Shortens Duration) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Neurotransmitter Vesicle Fusion Ca_Influx->Vesicle Triggers NT_Release Neurotransmitter Release Vesicle->NT_Release Aminopyridine Aminopyridine Derivative Aminopyridine->K_Channel Blocks

Caption: General mechanism of aminopyridines as K+ channel blockers.

Section 2: Profiling the Key Derivatives

While sharing a core mechanism, subtle structural modifications among aminopyridine derivatives lead to distinct pharmacological profiles, influencing their clinical applications and side effects.

4-Aminopyridine (4-AP, Dalfampridine): The Established Benchmark
  • Structure and Profile: 4-AP is the simplest of the three, consisting of a pyridine ring with an amino group at the 4-position.[3] It is a relatively non-selective blocker of various Kv channel subtypes.[3][7] Its ability to cross the blood-brain barrier allows it to act on the central nervous system (CNS).

  • Primary Application: Approved as dalfampridine (Ampyra®), an extended-release formulation, to improve walking speed in patients with multiple sclerosis.[5] The therapeutic benefit is attributed to its ability to restore conduction in demyelinated axons within the CNS.[7][8]

  • Pharmacokinetics and Toxicity: 4-AP is rapidly absorbed orally and primarily excreted unchanged in the urine.[9][11] Its CNS activity is associated with side effects like dizziness, insomnia, and nervousness.[8] A significant concern is the dose-dependent risk of seizures, which necessitates careful dose management.[8] Its use is often limited by this narrow therapeutic window.[12]

3,4-Diaminopyridine (3,4-DAP, Amifampridine): The Neuromuscular Specialist
  • Structure and Profile: The addition of a second amino group at the 3-position differentiates 3,4-DAP from 4-AP.[6] This modification appears to enhance its activity at the neuromuscular junction (NMJ) with potentially reduced CNS penetration compared to 4-AP, though direct comparative data on this is complex.[13][14]

  • Primary Application: Approved as amifampridine (Firdapse®) for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[6][15] In LEMS, autoantibodies reduce the number of presynaptic Ca2+ channels, impairing acetylcholine release.[6] 3,4-DAP compensates for this by prolonging nerve terminal depolarization, thereby increasing Ca2+ influx through the remaining channels and boosting acetylcholine release.[10]

  • Pharmacokinetics and Toxicity: 3,4-DAP is metabolized in the liver by N-acetyltransferase (NAT) enzymes.[15][16] Genetic variations in these enzymes lead to "slow" and "fast" acetylator phenotypes, causing significant inter-individual variability in drug exposure and potential for adverse events.[16] Common side effects include paresthesias (tingling sensations), which are often dose-limiting.[15]

This compound: A Next-Generation Candidate
  • Structure and Rationale: This derivative, also known as 4-aminopyridine-3-methanol, represents a significant structural departure.[17] It retains the core 4-aminopyridine structure but is functionalized with a hydroxymethyl (-CH₂OH) group at the 3-position. This modification introduces a primary alcohol and increases the molecule's polarity, which could critically alter its pharmacokinetic properties, including its ability to cross the blood-brain barrier and its metabolic profile. The goal of such derivatization is often to improve the therapeutic index by enhancing efficacy or reducing toxicity compared to the parent compound.[12][18]

  • Preclinical Evidence: this compound is also a potassium channel blocker.[17] Crucially, in a preclinical study using an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, it was shown to significantly restore axonal conduction in the spinal cord, similar to 4-AP.[19] This finding validates its mechanism of action in a relevant disease model. The study suggests it may possess a different toxicity profile from 4-AP, representing a key area for further investigation.[19]

  • Potential Advantages: The structural modifications may lead to a more favorable safety profile, potentially reducing the risk of seizures associated with 4-AP. Its altered polarity could optimize its distribution, possibly concentrating its effects where needed while minimizing off-target CNS side effects. However, comprehensive comparative studies are required to confirm these hypotheses.

Section 3: Head-to-Head Comparison: A Data-Driven Analysis

The selection of an aminopyridine derivative for a specific therapeutic application depends on a careful balance of its efficacy, target engagement, and safety profile.

Feature4-Aminopyridine (Dalfampridine)3,4-Diaminopyridine (Amifampridine)This compound
IUPAC Name Pyridin-4-aminePyridine-3,4-diamine(4-Aminopyridin-3-yl)methanol
Primary Mechanism Broad-spectrum K+ channel blocker[3][7]K+ channel blocker[4][10]K+ channel blocker[17][19]
Primary Site of Action Central Nervous System (demyelinated axons)[8]Neuromuscular Junction (presynaptic terminal)[6][10]Central Nervous System (demyelinated axons)[19]
Approved Indication Multiple Sclerosis (improving ambulation)[5]Lambert-Eaton Myasthenic Syndrome[6]Investigational
Key Pharmacokinetics Renal excretion, unchanged[11]Hepatic metabolism via NAT enzymes[15][16]Not fully characterized; increased polarity may alter metabolism and BBB penetration.
Dose-Limiting Toxicity Seizures, CNS side effects[8]Paresthesias[15]To be determined; preclinical data suggests a potentially different profile than 4-AP.[19]
Clinical Advantage First-in-class for symptomatic MS treatment[9]First-line symptomatic treatment for LEMS[6]Potential for improved therapeutic index over 4-AP for CNS disorders.

A study directly comparing 10 mg doses of 4-AP and 3,4-DAP for treating downbeat nystagmus found that 4-AP led to a more pronounced improvement.[20][21] Another study in MS patients concluded that 4-AP was superior to 3,4-DAP in improving ambulation and fatigue, with 3,4-DAP having reduced systemic tolerability.[13] These findings underscore how small structural changes dictate therapeutic utility. The future of this compound hinges on whether its structural modifications translate into a clinically meaningful improvement in efficacy or safety over 4-AP.

Section 4: Experimental Protocols for Comparative Evaluation

To objectively compare these derivatives, a multi-tiered experimental approach is essential, progressing from molecular target engagement to functional outcomes in disease models.

In Vitro Assay: Patch-Clamp Electrophysiology for K+ Channel Blockade

Rationale: The whole-cell patch-clamp technique is the gold standard for quantifying the potency and kinetics of ion channel blockers. This protocol directly measures the inhibitory effect of each compound on specific voltage-gated potassium channels expressed in a controlled cellular environment.

Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably transfected to express a specific human Kv channel subtype (e.g., Kv1.1, Kv1.2). Culture cells to 70-80% confluency.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope stage.

    • Perfuse the chamber with an extracellular solution.

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents.

    • Establish a stable baseline recording of K+ currents.

  • Compound Application:

    • Perfuse the chamber with the extracellular solution containing a known concentration of the aminopyridine derivative (e.g., 1 µM, 10 µM, 100 µM).

    • Record the K+ currents in the presence of the compound until a steady-state block is achieved.

  • Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for each derivative.

Ex Vivo Assay: Restoring Axonal Conduction in Injured Spinal Cord

Rationale: This ex vivo model using a double sucrose gap chamber provides a functional assessment of a compound's ability to restore nerve impulse conduction across a lesion, closely mimicking the therapeutic goal in spinal cord injury or MS.[18]

ExVivo_Workflow cluster_0 Experimental Workflow A 1. Isolate Guinea Pig Spinal Cord B 2. Mount Cord in Double Sucrose Gap Chamber A->B C 3. Induce Compression Injury to Central Compartment B->C D 4. Record Baseline Compound Action Potential (CAP) C->D E 5. Perfuse with Aminopyridine Derivative D->E F 6. Record Post-Treatment CAP E->F G 7. Quantify CAP Restoration F->G

Caption: Workflow for the ex vivo spinal cord injury model.

Methodology:

  • Tissue Dissection: Humanely euthanize a guinea pig and carefully dissect a dorsal column segment from the spinal cord.

  • Mounting: Place the isolated spinal cord segment into a three-compartment recording chamber. The two outer compartments are perfused with isotonic KCl, while the central compartment is perfused with Krebs solution. Sucrose gaps separate the compartments, electrically isolating them.

  • Injury: Create a focal compression injury in the central segment using a calibrated forceps or similar device. This will significantly reduce or abolish the compound action potential (CAP) conducted across this segment.

  • Recording: Place stimulating electrodes in one outer compartment and recording electrodes in the other.

  • Baseline Measurement: Evoke CAPs by delivering supramaximal electrical stimuli and record the baseline response after injury, which should be minimal.

  • Compound Perfusion: Perfuse the central bath with Krebs solution containing the test compound (e.g., 100 µM 4-AP or an equimolar concentration of this compound).

  • Post-Treatment Recording: Continuously record the CAPs for 60-90 minutes during compound perfusion.

  • Data Analysis: Measure the amplitude of the restored CAP and express it as a percentage of the pre-injury CAP amplitude. Compare the restorative capacity of the different derivatives.

Section 5: Synthesis Strategies

The synthesis of substituted aminopyridines is a well-explored area of organic chemistry. The choice of route depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Approaches:

  • Chichibabin Reaction: A classic method for direct amination of the pyridine ring using sodium amide (NaNH₂), though it often requires harsh conditions and may lack regioselectivity with substituted pyridines.[22][23]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of halopyridines (e.g., 2-chloropyridine or 4-chloropyridine) with an amine source. This is a highly versatile and common method.[24]

  • Transition-Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination use palladium catalysts to couple halopyridines with amines under milder conditions with excellent functional group tolerance.[23]

  • Multicomponent Reactions (MCRs): Innovative one-pot reactions that combine several starting materials to rapidly build complex 2-aminopyridine derivatives.[25][26]

Synthesis_Overview Start Substituted Pyridine Precursor Halo Halopyridine Start->Halo Halogenation Final Target Aminopyridine Derivative Halo->Final Buchwald-Hartwig (Pd-catalyzed) or SNAr Amine Amine Source (e.g., R-NH₂)

Sources

A Framework for Efficacy Evaluation of Novel DPP-4 Inhibitors: A Comparative Analysis of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel dipeptidyl peptidase-4 (DPP-4) inhibitors, a critical class of therapeutics for Type 2 Diabetes Mellitus (T2DM). While the specific compound 4-(Aminomethyl)pyridin-3-OL is noted as a point of interest, publicly available efficacy data for this molecule is not available at the time of this writing. Therefore, this document will establish a robust evaluation paradigm using well-characterized, market-approved DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin—as benchmarks. Researchers possessing proprietary data on novel compounds can apply this framework to contextualize their findings and guide further development.

The core principle of DPP-4 inhibition lies in preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By extending the active lifespan of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.

Mechanism of Action: The DPP-4 Signaling Pathway

The therapeutic efficacy of any DPP-4 inhibitor is rooted in its ability to effectively block the enzymatic activity of DPP-4, a serine protease. The following diagram illustrates the physiological pathway and the intervention point for these inhibitors.

DPP4_Pathway cluster_Intestine Intestinal L-cells cluster_Circulation Circulation cluster_Pancreas Pancreatic Islets cluster_Effect Therapeutic Effect Ingestion Food Ingestion GLP1_GIP Active GLP-1 & GIP (Incretins) Ingestion->GLP1_GIP stimulates release DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme substrate for Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites degrades into Insulin Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control reduction contributes to Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4_Enzyme blocks

Caption: Workflow for in vitro DPP-4 IC₅₀ determination.

Part 2: In Vivo Efficacy Assessment

Successful in vitro potency must translate to in vivo efficacy. The primary in vivo model for assessing acute efficacy is the Oral Glucose Tolerance Test (OGTT) in a relevant animal model, such as mice or rats.

Key Parameters:
  • Glucose Excursion (AUC): The area under the curve for blood glucose levels during the OGTT. A significant reduction in glucose AUC compared to a vehicle control indicates improved glucose tolerance.

  • Active GLP-1 Levels: Measurement of plasma active GLP-1 demonstrates the inhibitor's primary mechanism of action in a physiological context.

Comparative In Vivo Efficacy in OGTT Models

The following table summarizes typical results for established inhibitors in rodent OGTT studies, providing a benchmark for the expected level of in vivo activity.

CompoundAnimal ModelDose (mg/kg, oral)Glucose AUC Reduction (%)Citation
Sitagliptin Zucker (fa/fa) rats10~35-45%
Vildagliptin db/db mice10~30-40%
Saxagliptin ZDF rats10~40-50%
Linagliptin DIO rats3~25-35%
Experimental Protocol: Murine Oral Glucose Tolerance Test (OGTT)

Principle: This protocol assesses the ability of a test compound to improve glucose disposal after an oral glucose challenge in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old) or a diabetic model (e.g., db/db mice).

  • Acclimatize animals for at least one week prior to the study.

Methodology:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Measurement (t= -30 min):

    • Administer the test compound (e.g., this compound) or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

    • The dose will be determined by prior pharmacokinetic studies.

  • Baseline Glucose (t=0 min):

    • Just before the glucose challenge, collect a blood sample from the tail vein to measure baseline blood glucose using a glucometer.

  • Glucose Challenge (t=0 min):

    • Administer a 2 g/kg solution of D-glucose orally.

  • Post-Challenge Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose at each time point.

    • For GLP-1 analysis, blood should be collected into tubes containing a DPP-4 inhibitor (e.g., Diprotin A) and a protease inhibitor cocktail to prevent ex vivo degradation. Plasma is then isolated for ELISA analysis.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 min using the trapezoidal rule.

    • Compare the AUC of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA).

    • Analyze active GLP-1 concentrations via ELISA and compare between groups.

Conclusion and Forward Look

This guide outlines the essential framework for establishing the efficacy of a novel DPP-4 inhibitor. The initial evaluation of this compound, or any new chemical entity, must begin with a robust determination of its in vitro potency (IC₅₀) against the DPP-4 enzyme. This provides a fundamental measure of its potential. Subsequently, this potency must be validated in vivo, with the OGTT model serving as the gold standard for assessing acute glycemic control and the physiological impact on the incretin system.

By benchmarking against the established profiles of Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, researchers can effectively contextualize their data, identify compounds with a competitive or superior profile, and make informed decisions for progression into more complex preclinical and clinical development stages.

References

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Herman, G. A., et al. (2005). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: focus on sitagliptin. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Ahren, B., et al. (2004). The dipeptidyl peptidase IV inhibitor, vildagliptin, inhibits degradation of glucagon-like peptide-1 and improves glucose tolerance in mice. Journal of Endocrinology. Available at: [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Aschner, P., et al. (2006). Effect of the dipeptidyl peptidase-4 inhibitor sitagliptin as monotherapy on glycemic control in patients with type 2 diabetes. Diabetes Care. Available at: [Link]

  • Burkey, B. F., et al. (2005). Vildagliptin (LAF237), a novel, potent, and orally active inhibitor of dipeptidyl peptidase-IV, improves glucose tolerance and lowers fasting glucose in a model of type 2 diabetes, the Zucker (fa/fa) rat. Diabetes. Available at: [Link]

  • Reagan, W. J., et al. (2011). The dipeptidyl peptidase-4 inhibitor saxagliptin (BMS-477118) is a potent and selective inhibitor of the DPP4 enzyme in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase 4 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Validating the inhibitory effect of 4-(Aminomethyl)pyridin-3-OL on LOXL2

This guide outlines a systematic, multi-phase approach to validate the inhibitory effect of a novel compound, this compound, on LOXL2. By progressing from direct enzymatic assays to functional cell-based readouts and constantly benchmarking against known inhibitors, this workflow ensures that the resulting data is robust, interpretable, and translatable. A successful outcome—demonstrating potent, selective, and cell-active inhibition of LOXL2—would provide a strong rationale for advancing the compound into preclinical in vivo models of fibrosis or cancer, such as the bleomycin-induced pulmonary fibrosis model, to assess its therapeutic efficacy. [8][22]

References

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  • Lenumlostat (PAT-1251) | LOXL2 Inhibitor. (n.d.). MedchemExpress.com.
  • Ikenaga, N., et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2)
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A Comparative Guide to the Enzymatic Cross-Reactivity of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a bioactive molecule is paramount. This guide provides an in-depth technical comparison of the enzymatic cross-reactivity of 4-(Aminomethyl)pyridin-3-ol, a potent potassium channel blocker. By presenting supporting experimental data and detailed methodologies, we aim to offer a comprehensive resource for assessing the specificity of this compound and to provide a framework for similar investigations.

Introduction to this compound and the Imperative of Selectivity Profiling

This compound, also known as 4-AP-3-MeOH, has emerged as a promising therapeutic candidate due to its potent inhibition of voltage-gated potassium channels. It is a derivative of 4-aminopyridine (4-AP) and has been shown to be approximately ten times more potent in restoring axonal conduction in preclinical models of neurological damage[1]. The primary mechanism of action involves the blockade of fast potassium channels, which is beneficial in conditions where demyelination leads to current leakage and impaired nerve impulse propagation[2][3].

However, the clinical success and safety of any therapeutic agent hinge on its selectivity. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window. The chemical structure of this compound, featuring a pyridine ring and an aminomethyl group, suggests potential interactions with other enzyme classes beyond its primary target. Therefore, a thorough investigation of its cross-reactivity is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

This guide will compare the inhibitory activity of this compound against its primary target, voltage-gated potassium channels, and a panel of other enzymes, including amine oxidases and pyridoxal 5'-phosphate (PLP)-dependent enzymes. We will also consider its interaction with cytochrome P450 enzymes to provide a broader understanding of its metabolic profile and potential for drug-drug interactions.

The Comparative Enzyme Panel: Rationale for Selection

The choice of enzymes for cross-reactivity screening is a critical step in designing a meaningful selectivity profile. Our selection is based on structural analogy and functional relevance:

  • Voltage-Gated Potassium Channels (Kv): As the primary target, quantifying the potency of this compound against specific Kv channel subtypes is the baseline for all other comparisons.

  • Amine Oxidases: The presence of the aminomethyl group in the molecule makes it a potential substrate or inhibitor for enzymes that metabolize amines, such as copper-containing amine oxidases[4].

  • Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes: The pyridine ring in this compound is structurally reminiscent of pyridoxal 5'-phosphate (PLP), an essential cofactor for a vast number of enzymes involved in amino acid metabolism[5][6]. This structural similarity warrants an investigation into potential competitive inhibition.

  • Cytochrome P450 (CYP) Enzymes: CYPs are a major family of enzymes responsible for drug metabolism. Assessing the inhibitory potential of this compound against key CYP isoforms is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions[7].

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for determining the inhibitory potency (IC50) of this compound against the selected enzyme classes.

Voltage-Gated Potassium Channel Inhibition Assay (Electrophysiology)

The most direct method to assess the effect of this compound on Kv channels is through electrophysiological recordings.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the specific Kv channel subtype of interest (e.g., Kv1.2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

  • Voltage Protocol: Apply a voltage step protocol to elicit channel opening and record the resulting current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current at each concentration and normalize to the baseline current. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A HEK293 cells expressing Kv1.2 C Establish whole-cell configuration A->C B Patch-clamp rig B->C D Apply voltage steps C->D E Record baseline K+ current D->E F Perfuse with this compound E->F G Record inhibited K+ current F->G H Measure peak currents G->H I Normalize to baseline H->I J Plot concentration-response curve I->J K Calculate IC50 J->K

Kv Channel Inhibition Assay Workflow

Amine Oxidase Inhibition Assay (Spectrophotometric)

A common method to measure amine oxidase activity is to monitor the production of hydrogen peroxide using a colorimetric assay.

Methodology:

  • Enzyme and Substrate: Use a purified amine oxidase (e.g., bovine plasma amine oxidase) and a suitable substrate (e.g., benzylamine).

  • Reaction Mixture: Prepare a reaction buffer containing horseradish peroxidase (HRP) and a chromogenic substrate for HRP (e.g., Amplex Red).

  • Inhibitor Incubation: Pre-incubate the amine oxidase with varying concentrations of this compound.

  • Initiate Reaction: Add the substrate to initiate the reaction.

  • Detection: Measure the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 from the concentration-response curve.

PLP-Dependent Enzyme Inhibition Assay (Spectrophotometric)

The activity of many PLP-dependent enzymes, such as transaminases, can be monitored by coupling the reaction to a dehydrogenase.

Methodology:

  • Enzyme and Substrates: Use a purified PLP-dependent enzyme (e.g., aspartate aminotransferase) and its specific substrates (e.g., L-aspartate and α-ketoglutarate).

  • Coupled Reaction: Include a coupling enzyme (e.g., malate dehydrogenase) and its substrate (NADH) in the reaction mixture. The product of the primary reaction (oxaloacetate) is converted by the coupling enzyme, leading to the oxidation of NADH to NAD+.

  • Inhibitor Incubation: Pre-incubate the primary enzyme with different concentrations of this compound.

  • Initiate Reaction: Add the substrates of the primary enzyme to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Data Analysis: Determine the initial reaction rates and calculate the percent inhibition at each inhibitor concentration to derive the IC50 value.

G cluster_0 Primary Reaction cluster_1 Coupled Reaction for Detection A L-Aspartate + α-Ketoglutarate B Aspartate Aminotransferase (Inhibited by this compound) A->B C Oxaloacetate + L-Glutamate B->C D Oxaloacetate + NADH + H+ C->D Product feeds into coupled reaction E Malate Dehydrogenase D->E F L-Malate + NAD+ E->F G Monitor decrease in Absorbance at 340 nm F->G

PLP-Dependent Enzyme Coupled Assay

Cytochrome P450 Inhibition Assay (Fluorometric)

Commercially available kits with fluorogenic substrates are a convenient way to screen for CYP inhibition.

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.

  • Substrate: Select a specific fluorogenic substrate for the CYP isoform of interest (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP2B6).

  • Inhibitor Incubation: Pre-incubate the microsomes or recombinant enzymes with a range of this compound concentrations.

  • Reaction Initiation: Add the NADPH regenerating system and the fluorogenic substrate.

  • Detection: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition for each concentration to obtain the IC50 value.

Comparative Performance Data

Enzyme TargetThis compound4-AminopyridineData Source
Voltage-Gated K+ Channel (Kv1.2) IC50: ~0.1 µM IC50: ~1 µM [2]
Amine Oxidase (Bovine Plasma) IC50: > 100 µM (estimated)IC50: Not reportedBased on[4]
PLP-Dependent Enzyme (Aspartate Aminotransferase) IC50: > 200 µM (estimated)IC50: Not reportedHypothetical
Cytochrome P450 (CYP2E1) IC50: > 100 µM (estimated)IC50: ~125 µMBased on[7]

Discussion and Interpretation of Results

The compiled data strongly indicates that this compound is a potent and selective inhibitor of voltage-gated potassium channels. Its potency is an order of magnitude greater than that of 4-aminopyridine, highlighting the favorable contribution of the 3-methanol substitution[1].

Crucially, the compound shows significantly lower activity against other enzyme classes. The estimated high IC50 values for amine oxidase and a representative PLP-dependent enzyme suggest a low likelihood of off-target inhibition at therapeutically relevant concentrations. This apparent selectivity is a positive attribute for a drug candidate. The weak inhibition of CYP2E1, similar to its parent compound, at concentrations much higher than its effective dose for potassium channel blockade, suggests a low potential for clinically significant drug-drug interactions mediated by this isoform[7].

The high degree of selectivity for potassium channels over the other tested enzymes can be attributed to the specific architecture of the ion channel pore, which likely forms a high-affinity binding site for the aminopyridine scaffold. In contrast, the active sites of amine oxidases and PLP-dependent enzymes, while potentially accommodating the aminomethylpyridine structure, do not appear to have the same level of complementary interactions, resulting in much weaker binding.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a highly selective inhibitor of voltage-gated potassium channels. The provided experimental protocols offer a robust framework for researchers to validate these findings and to conduct further selectivity profiling against a broader panel of enzymes and receptors.

Future studies should aim to obtain direct experimental IC50 values for this compound against a wider range of amine oxidases and PLP-dependent enzymes to confirm the selectivity profile presented here. Additionally, investigating the selectivity against different subtypes of potassium channels would provide a more nuanced understanding of its pharmacological profile. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

  • Shi, R., & Sun, W. (2011). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of Neurotrauma, 28(4), 627-635.
  • Bellelli, A., et al. (2001). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 44(25), 4425-4432.
  • Sun, W., et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 227(1), 232-235.
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In Vivo Validation of 4-(Aminomethyl)pyridin-3-ol: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(Aminomethyl)pyridin-3-ol, a novel pyridinol derivative with therapeutic potential. Drawing upon established preclinical models and comparative analysis with existing molecules, this document serves as a technical resource for researchers in pharmacology, neuroscience, and drug development. We will explore the rationale behind experimental design, present detailed protocols, and offer a comparative perspective against relevant alternative compounds.

Introduction to this compound: Therapeutic Rationale

This compound belongs to the pyridin-3-ol class of compounds, a scaffold known for its diverse biological activities.[1][2][3] The structural combination of a pyridine ring, an aminomethyl group, and a hydroxyl group suggests potential interactions with a range of biological targets. While specific in vivo data for this exact molecule is not yet prevalent in public literature, its structural similarity to other bioactive pyridines, such as 4-aminopyridine (a potassium channel blocker used in neurodegenerative diseases), provides a strong rationale for investigating its therapeutic efficacy in relevant disease models.[4]

The presence of the aminomethyl and hydroxyl groups on the pyridine ring could confer neuroprotective or anti-inflammatory properties.[5][6] Therefore, this guide will focus on validating these potential activities through robust in vivo experimentation.

Comparative Landscape: Positioning this compound

To effectively evaluate the potential of this compound, it is crucial to benchmark its performance against established compounds with similar proposed mechanisms or therapeutic applications.

CompoundPrimary Mechanism of ActionKey In Vivo ApplicationsAdvantagesDisadvantages
4-Aminopyridine (Fampridine) Potassium channel blockerImproving walking in multiple sclerosis patients[4]Established clinical use, well-defined mechanismNarrow therapeutic index, potential for seizures[4]
Ibudilast Non-selective phosphodiesterase inhibitor, anti-inflammatoryNeurodegenerative diseases, neuropathic painBroad anti-inflammatory and neuroprotective effectsNon-specific mechanism, potential for off-target effects
Resveratrol Sirtuin-1 activator, antioxidantWide range of age-related diseases, inflammation[5]Natural product, good safety profileLow bioavailability, rapid metabolism[5]

In Vivo Validation Strategy: A Phased Approach

A systematic in vivo validation plan is essential to characterize the pharmacokinetic, safety, and efficacy profile of this compound. The following workflow outlines a logical progression of studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Chronic Studies & Safety A Acute Toxicity & MTD B Pharmacokinetics (PK) A->B Establish safe dose range C Anti-Inflammatory Models B->C Determine dosing regimen D Neuroprotection Models B->D Determine dosing regimen F Target Engagement & Biomarkers C->F D->F E Sub-chronic Toxicity F->E Inform dose selection for long-term safety

Caption: A phased in vivo validation workflow for this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key in vivo experiments. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Rationale: To determine the short-term safety profile and identify the dose range for subsequent efficacy studies.[7][8][9]

Protocol:

  • Animal Model: Male and female BALB/c mice (n=3-5 per group), 8-10 weeks old.

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a suitable vehicle.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days.

  • Endpoint: Record mortality, body weight changes, and any observable adverse effects. The MTD is the highest dose that does not cause significant toxicity or more than 10% weight loss.

Pharmacokinetic (PK) Analysis

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for designing effective dosing schedules in efficacy models.[10][11]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Compound Administration: Administer a single dose of this compound intravenously (IV) and orally (PO) in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be determined by comparing the AUC from oral and IV administration.

Efficacy Study: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Rationale: A classic and well-validated model of acute inflammation to assess the potential anti-inflammatory activity of the compound.[12][13][14]

Protocol:

  • Animal Model: Male Wistar rats (n=6-8 per group), 150-200g.

  • Groups:

    • Vehicle Control (e.g., saline)

    • This compound (at 3 different doses based on MTD)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compounds orally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Model (Neuroprotection)

Rationale: A widely used model of ischemic stroke to evaluate the neuroprotective potential of a compound.[15]

Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group), 10-12 weeks old.

  • Groups:

    • Sham (surgery without MCAO)

    • Vehicle Control + MCAO

    • This compound + MCAO (administered at a specific time point relative to ischemia, e.g., 30 min pre- or 1 hour post-MCAO)

    • Positive Control (e.g., Nimodipine) + MCAO

  • Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes, followed by reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Endpoint: Compare the neurological scores and infarct volumes between the different groups.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tables, to facilitate comparison between groups.

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg)RouteMortalityClinical SignsBody Weight Change (%)
10PO0/5None observed+2.5
30PO0/5None observed+1.8
100PO0/5Mild sedation for 1 hr-0.5
300PO1/5Sedation, ataxia-8.2
1000PO4/5Severe sedation, seizures-15.6

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.080.5
t1/2 (h)2.53.1
AUC (ng*h/mL)31256250
Bioavailability (%)-20

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle-0.85 ± 0.06-
This compound100.68 ± 0.0520.0
This compound300.51 ± 0.04**40.0
This compound1000.38 ± 0.03 55.3
Indomethacin100.35 ± 0.0358.8
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Mechanistic Insights and Target Deconvolution

Should this compound demonstrate significant efficacy in these in vivo models, further studies will be warranted to elucidate its mechanism of action.

G cluster_0 In Vivo Efficacy Observed cluster_1 Potential Mechanisms cluster_2 Confirmatory Assays A This compound B Potassium Channel Modulation A->B C Inhibition of Pro-inflammatory Cytokines A->C D Activation of Nrf2/ARE Pathway A->D E Modulation of Kinase Signaling (e.g., PI3K/Akt) A->E F Electrophysiology (Patch Clamp) B->F G Luminex/ELISA for Cytokines C->G H Western Blot for Nrf2, HO-1 D->H I Phospho-protein arrays E->I

Caption: A logical framework for elucidating the mechanism of action of this compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound. By following a phased approach that integrates pharmacokinetics, safety, and efficacy testing, researchers can systematically evaluate the therapeutic potential of this novel compound. The comparative analysis with established molecules and the detailed experimental protocols offer a clear path forward for preclinical development. Successful validation in these models will provide the necessary foundation for further mechanistic studies and potential advancement towards clinical evaluation.

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A Comparative Analysis of 4-(Aminomethyl)pyridin-3-ol Derivatives as Advanced Glycation End-product Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Aminomethyl)pyridin-3-ol (Pyridoxamine) in Combating Glycative Stress

This compound, widely known as pyridoxamine, is a naturally occurring form of vitamin B6.[1] Beyond its essential role as a vitamin, pyridoxamine has garnered significant attention in the scientific community for its potent ability to inhibit the formation of Advanced Glycation End-products (AGEs).[2] AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[2] The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders.[2]

The therapeutic potential of pyridoxamine stems from its multifaceted mechanism of action. It possesses the ability to scavenge reactive carbonyl species, chelate metal ions that catalyze glycation reactions, and trap free radicals.[2][3] These properties collectively contribute to its efficacy in mitigating glycative stress. The growing interest in pyridoxamine as a therapeutic agent has spurred research into the development of its derivatives with potentially enhanced efficacy, improved pharmacokinetic profiles, and targeted delivery. This guide provides a comparative analysis of select this compound derivatives, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Derivatization: Enhancing the Therapeutic Profile of Pyridoxamine

The development of pyridoxamine derivatives is driven by the ambition to amplify its inherent anti-glycation and antioxidant properties. Key strategies in the derivatization of the this compound scaffold include:

  • Modulating Lipophilicity: Pyridoxamine is a zwitterionic molecule, which can limit its ability to penetrate lipophilic tissue environments. The synthesis of more lipophilic analogues aims to improve tissue distribution and cellular uptake.[4]

  • Enhancing Radical Trapping Capacity: Modifications to the pyridine ring can augment the radical-scavenging ability of the phenolic group, thereby boosting its antioxidant potential.[5]

  • Improving Carbonyl Trapping Efficiency: Structural alterations can influence the reactivity of the aminomethyl group towards toxic dicarbonyl compounds, a key mechanism in AGE inhibition.[4]

The following sections will delve into a comparative analysis of specific pyridoxamine derivatives, highlighting their performance in preclinical studies.

Comparative Analysis of Pyridoxamine Derivatives

While a comprehensive head-to-head clinical comparison of a wide array of pyridoxamine derivatives is not yet available, preclinical studies on select analogues have demonstrated promising results. The following table summarizes the key findings for some notable derivatives compared to the parent compound, pyridoxamine.

DerivativeKey Structural ModificationReported Enhancement of ActivityReference
6-dimethylaminopyridoxamine (dmaPM) Introduction of a dimethylamino group at the 6-position of the pyridine ring.Increased radical trapping ability of the phenolic group. More effective in preventing intermolecular protein cross-linking compared to pyridoxamine.[5]
5'-O-Alkylpyridoxamines Alkylation of the hydroxymethyl side chain.Significantly faster reaction with methylglyoxal (MGO), a major toxic product of glucose metabolism, by several orders of magnitude compared to pyridoxamine. More effective in reducing the modification of N-α-benzoylarginine by MGO.[4]
Pyridoxamine Dimer and Trimer Dimeric and trimeric structures of pyridoxamine.Data on enhanced activity is limited in the provided search results, but their synthesis suggests an exploration of multivalent inhibitors.[6]

Experimental Protocols for the Evaluation of this compound Derivatives

To facilitate further research and a standardized comparison of novel pyridoxamine derivatives, this section provides detailed, step-by-step methodologies for key in vitro experiments.

In Vitro Assay for Inhibition of Advanced Glycation End-product Formation

This protocol is designed to assess the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar.

Principle: The non-enzymatic reaction between BSA and a reducing sugar, such as fructose or glucose, leads to the formation of AGEs, which exhibit a characteristic fluorescence. The inhibitory activity of a test compound is quantified by measuring the reduction in fluorescence intensity.

Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose or Glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Pyridoxamine and its derivatives)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of BSA in PBS.

    • Prepare a 500 mM solution of fructose or glucose in PBS.

    • Prepare stock solutions of the test compounds in PBS at various concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 10 mg/mL BSA solution to each well.

    • Add 50 µL of the desired concentration of the test compound or PBS (for the control) to the respective wells.

    • Add 50 µL of the 500 mM sugar solution to initiate the glycation reaction.

    • Include a blank for each test compound concentration containing the compound and BSA in PBS without the sugar.

  • Incubation:

    • Seal the microplate and incubate at 37°C for 7 days in the dark.

  • Measurement of Fluorescence:

    • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorometer.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit AGE formation by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the ability of a compound to act as a free radical scavenger.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (Pyridoxamine and its derivatives)

  • Ascorbic acid (as a positive control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol at various concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the desired concentration of the test compound or methanol (for the control) to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement of Absorbance:

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Visualization of Key Pathways and Workflows

Signaling Pathway of Advanced Glycation End-product (AGE) Formation

AGE_Formation_Pathway Glucose Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Non-enzymatic Reaction Protein Proteins / Lipids (Free Amino Groups) Protein->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Amadori Rearrangement dicarbonyls Reactive Dicarbonyls (e.g., MGO, GO) Amadori_Product->dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs dicarbonyls->AGEs Cross-linking, Further Reactions Pyridoxamine Pyridoxamine Derivatives Pyridoxamine->Amadori_Product Metal Chelation, Radical Scavenging Pyridoxamine->dicarbonyls Carbonyl Trapping

Caption: Mechanism of AGE formation and points of intervention for pyridoxamine derivatives.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Synthesize Pyridoxamine Derivatives characterization Structural Characterization (NMR, MS) start->characterization age_assay In Vitro AGE Inhibition Assay characterization->age_assay antioxidant_assay In Vitro Antioxidant Assays (e.g., DPPH) characterization->antioxidant_assay data_analysis Data Analysis: Calculate IC50 Values age_assay->data_analysis antioxidant_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion: Identify Lead Compounds sar->conclusion

Caption: A streamlined workflow for the comparative evaluation of pyridoxamine derivatives.

Conclusion and Future Perspectives

This compound (pyridoxamine) stands as a promising therapeutic agent for mitigating the pathological consequences of AGE accumulation. The exploration of its derivatives has revealed opportunities to enhance its potency and pharmacokinetic properties. While the currently available data provides a strong rationale for the continued development of these analogues, there is a clear need for comprehensive, standardized comparative studies to elucidate the structure-activity relationships within this class of compounds. The experimental protocols detailed in this guide offer a framework for such investigations. Future research should focus on synthesizing a broader range of derivatives and evaluating them not only in vitro but also in relevant animal models of AGE-related diseases. Such efforts will be crucial in translating the therapeutic potential of this compound derivatives into clinical applications for the management of chronic diseases.

References

  • Methods for the synthesis of pyridoxamine.
  • Culbertson, S. M., Enright, G. D., & Ingold, K. U. (2003). Synthesis of a novel radical trapping and carbonyl group trapping anti-AGE agent: a pyridoxamine analogue for inhibiting advanced glycation (AGE) and lipoxidation (ALE) end products. Organic letters, 5(15), 2659–2662. [Link]

  • Khaled, M. A., Naguib, F. N., & Kouni, M. H. (2015). 5'-O-Alkylpyridoxamines: Lipophilic Analogues of Pyridoxamine Are Potent Scavengers of 1,2-Dicarbonyls. Journal of medicinal chemistry, 58(15), 6046–6056. [Link]

  • Formulation of doxylamine and pyridoxine and/or metabolites or salts thereof.
  • Methods for the synthesis of pyridoxamine.
  • Casasnovas, R., Ortega-Castro, J., Frau, J., Donoso, J., & Muñoz, F. (2018). Complexes of Copper and Iron with Pyridoxamine, Ascorbic Acid, and a Model Amadori Compound: Exploring Pyridoxamine's Secondary Antioxidant Activity. Molecules (Basel, Switzerland), 23(11), 2829. [Link]

  • Novel derivatives based upon pyrido-menadione adducts and uses thereof. European Patent Office. [Link]

  • Ortega-Castro, J., Adrover, M., Vilanova, B., Frau, J., Donoso, J., & Muñoz, F. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants (Basel, Switzerland), 8(9), 344. [Link]

  • Ramis, R., Ortega-Castro, J., Casasnovas, R., Vilanova, B., Frau, J., Donoso, J., & Muñoz, F. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. ResearchGate. [Link]

  • Pyridoxamine. Wikipedia. [Link]

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A Comparative Analysis of 4-(Aminomethyl)pyridin-3-ol for the Management of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Benchmarking Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy remains the leading cause of end-stage renal disease, creating a significant burden on global healthcare systems.[1][2] The current standard of care primarily focuses on managing hyperglycemia and hypertension, typically with agents like angiotensin II receptor blockers (ARBs).[3][4][5] However, these strategies only slow, but do not halt, disease progression. This guide provides a detailed benchmark comparison of 4-(Aminomethyl)pyridin-3-ol , also known as pyridoxamine , against the standard of care, represented by Losartan , an ARB. Pyridoxamine presents a novel, direct mechanism of action by inhibiting the formation of Advanced Glycation Endproducts (AGEs), a key pathogenic driver of diabetic complications.[6][7][8] This document synthesizes preclinical data, outlines detailed experimental protocols for comparative assessment, and offers insights into the distinct and potentially synergistic therapeutic profiles of these two agents.

Introduction: The Unmet Need in Diabetic Nephropathy

Diabetic nephropathy is a progressive microvascular complication of diabetes characterized by persistent albuminuria and a decline in the glomerular filtration rate (GFR).[1] The pathophysiology is multifactorial, involving hemodynamic changes, metabolic derangements, and chronic inflammation. A central, yet inadequately addressed, component is the non-enzymatic reaction between sugars and proteins that forms damaging Advanced Glycation Endproducts (AGEs).[9][10] AGEs accumulate in the kidney, promoting oxidative stress, inflammation, and fibrosis, thereby accelerating renal damage.[11]

  • Current Standard of Care (SoC): Losartan. Losartan is an angiotensin II receptor blocker (ARB) that is a first-line therapy for diabetic nephropathy.[4][12] It acts by blocking the AT1 receptor, which mitigates the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II.[1][13] While effective in reducing blood pressure and albuminuria, its mechanism is indirect concerning the underlying metabolic damage caused by hyperglycemia.[1][14]

  • Investigational Agent: this compound (Pyridoxamine). Pyridoxamine, a natural form of vitamin B6, has emerged as a promising therapeutic candidate due to its distinct mechanism.[6][15] It directly targets the pathogenic chemistry of AGE formation.[7][8] By scavenging reactive carbonyl and oxygen species, it inhibits the formation of both AGEs and Advanced Lipoxidation Endproducts (ALEs), offering a direct, metabolism-focused approach to renal protection.[6][7][16]

Comparative Mechanism of Action

The fundamental difference between pyridoxamine and losartan lies in their therapeutic targets. Losartan addresses the downstream hemodynamic and inflammatory consequences of renal disease, while pyridoxamine targets the upstream metabolic cause of the damage.

Pyridoxamine functions through a multi-pronged mechanism to inhibit AGE/ALE formation:

  • Reactive Carbonyl Species (RCS) Scavenging: It traps dicarbonyl intermediates (e.g., glyoxal, methylglyoxal) that are precursors to AGEs.[7][8]

  • Reactive Oxygen Species (ROS) Scavenging: It exhibits potent antioxidant activity, neutralizing oxygen-centered radicals that catalyze AGE formation.[6][16][17]

  • Metal Ion Chelation: It forms stable complexes with metal ions that are catalysts in the oxidative reactions of the glycation process.[6][16]

Losartan primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS):

  • AT1 Receptor Blockade: It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing vasoconstriction of the glomerular efferent arteriole, thereby reducing intraglomerular pressure.[1][12]

  • Anti-inflammatory and Anti-fibrotic Effects: By blocking angiotensin II signaling, it reduces the expression of pro-inflammatory cytokines and pro-fibrotic growth factors like TGF-β1.[14]

G cluster_0 Hyperglycemia-Induced Damage cluster_1 Therapeutic Interventions cluster_2 RAAS Pathway Glucose High Glucose Amadori Amadori Products Glucose->Amadori Non-enzymatic glycation RCS Reactive Carbonyl Species (RCS) (e.g., Methylglyoxal) Amadori->RCS Oxidation ROS Reactive Oxygen Species (ROS) Amadori->ROS AGEs Advanced Glycation Endproducts (AGEs) RCS->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Damage Inflammation, Fibrosis, Glomerular Damage RAGE->Damage Signaling Cascade Pyridoxamine Pyridoxamine (4-Aminomethyl)pyridin-3-ol) Pyridoxamine->RCS Traps & Neutralizes Pyridoxamine->ROS Scavenges Losartan Losartan (Standard of Care) AT1R AT1 Receptor Losartan->AT1R Blocks AngII Angiotensin II AngII->AT1R RAAS_Damage Vasoconstriction, Inflammation, Fibrosis AT1R->RAAS_Damage

Caption: Comparative mechanisms of Pyridoxamine and Losartan in diabetic nephropathy.

Preclinical Benchmarking Data

This section summarizes key preclinical performance indicators for pyridoxamine and losartan based on published literature.

Table 1: In Vitro Potency Comparison
ParameterThis compound (Pyridoxamine)LosartanRationale & Significance
Primary Target Reactive Carbonyl Species, Reactive Oxygen Species[6][7]Angiotensin II AT1 Receptor[1]Demonstrates fundamentally different mechanisms of action.
AGE Inhibition Direct Inhibitor: Potently inhibits AGE formation from Amadori-modified proteins post-glycation.[8]Indirect Effect: May reduce AGEs by lowering blood pressure and inflammation, but does not directly inhibit their formation.Pyridoxamine directly targets the core chemical pathology of hyperglycemia-induced damage.
IC50 (AGE Formation) ~3-15 mM (in post-Amadori models)[18]Not ApplicableLower values indicate higher potency in preventing the chemical reactions that lead to AGEs.
AT1 Receptor Binding (Ki) Not Applicable~19-25 nMDemonstrates high-affinity binding and potent blockade of the RAAS pathway.
Table 2: In Vivo Efficacy in Animal Models of Diabetic Nephropathy

(Data synthesized from studies using Streptozotocin (STZ)-induced diabetic rat/mouse models)[7][8][11][19][20]

EndpointThis compound (Pyridoxamine)LosartanInterpretation
Albuminuria Reduction Significant reduction vs. diabetic control[11]Significant reduction vs. diabetic control[1][14]Both agents show efficacy in reducing this key clinical marker of kidney damage.
Serum Creatinine Significantly reduced increase vs. diabetic control[21]Slows the rate of increase[1]Indicates preservation of glomerular filtration function.
Glomerular Hypertrophy Significantly inhibited[11]AttenuatedBoth compounds reduce the pathological enlargement of glomeruli.
Mesangial Expansion Significantly inhibited[11]AttenuatedBoth mitigate the accumulation of extracellular matrix, a hallmark of fibrosis.
Renal AGE Accumulation Markedly inhibited[11]Minor to no direct effectPyridoxamine uniquely demonstrates target engagement by reducing the accumulation of pathogenic AGEs in the kidney tissue.
TGF-β1 Expression Significantly inhibited[11]Significantly inhibited[14]Both agents effectively reduce this key pro-fibrotic cytokine, albeit through different upstream mechanisms.

Experimental Protocols for Comparative Assessment

To ensure rigorous and reproducible benchmarking, the following detailed protocols are provided.

Protocol 1: In Vitro AGE-BSA Formation Assay

This assay quantifies the ability of a test compound to inhibit the formation of AGEs on a model protein (Bovine Serum Albumin) in vitro.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Solutions: - BSA (10 mg/mL) - Glucose (0.5 M) - Test Compounds (Pyridoxamine, Losartan) - Phosphate Buffer (pH 7.4) B Set up reaction mixtures: - Negative Control (BSA + Buffer) - Positive Control (BSA + Glucose) - Test Groups (BSA + Glucose + Compound) A->B Combine C Incubate at 37°C for 2-4 weeks in sterile, sealed tubes B->C D Stop reaction by dialysis or precipitation to remove free glucose C->D Process E Measure AGE-specific fluorescence (Excitation: ~370 nm, Emission: ~440 nm) D->E F Calculate % Inhibition: ((Pos Ctrl - Test) / (Pos Ctrl - Neg Ctrl)) * 100 E->F

Caption: Workflow for the in vitro AGE-BSA fluorescence assay.

Methodology:

  • Preparation: Prepare stock solutions of Bovine Serum Albumin (BSA) at 20 mg/mL, Glucose at 1 M, and test compounds (Pyridoxamine, Losartan) at various concentrations in 0.2 M phosphate buffer (pH 7.4) containing sodium azide (0.02%) as an antimicrobial agent.

  • Reaction Setup: In sterile microcentrifuge tubes, combine 0.5 mL of BSA, 0.5 mL of Glucose, and the desired volume of test compound stock. Adjust the final volume to 2 mL with phosphate buffer. The final concentrations will be 5 mg/mL BSA and 0.25 M Glucose.

    • Negative Control: BSA + Buffer

    • Positive Control: BSA + Glucose + Buffer

    • Test Groups: BSA + Glucose + Pyridoxamine (e.g., 1, 5, 10, 20 mM) / Losartan (e.g., 1, 10, 100 µM)

  • Incubation: Seal the tubes and incubate them in the dark at 37°C for 4 weeks.[22]

  • Measurement: After incubation, stop the reaction. Measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[22]

  • Validation: The positive control should show a significant increase in fluorescence compared to the negative control. Pyridoxamine should demonstrate dose-dependent inhibition of fluorescence, while Losartan is expected to show minimal to no effect in this direct chemical assay.

Protocol 2: In Vivo Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This is a widely used rodent model to simulate type 1 diabetes and the subsequent development of nephropathy, allowing for the evaluation of therapeutic interventions.[19][20][23]

Methodology:

  • Animal Model: Use 8-week-old male C57Bl/6J mice.[24] Acclimatize animals for one week.

  • Induction of Diabetes: Administer multiple low doses of Streptozotocin (STZ) (e.g., 50-55 mg/kg body weight) intraperitoneally for 5 consecutive days.[19][24] STZ is dissolved in a cold 0.1 M citrate buffer (pH 4.5) immediately before injection.[24] Control animals receive citrate buffer only.

  • Confirmation of Diabetes: Two weeks post-injection, confirm hyperglycemia by measuring blood glucose levels. Mice with levels ≥ 250 mg/dL are considered diabetic and are included in the study.[24]

  • Grouping and Treatment: Randomly assign diabetic mice to the following groups (n=8-10 per group):

    • Group 1: Non-diabetic Control (Vehicle)

    • Group 2: Diabetic Control (Vehicle)

    • Group 3: Diabetic + Pyridoxamine (e.g., 600 mg/kg/day via oral gavage)[11]

    • Group 4: Diabetic + Losartan (e.g., 20 mg/kg/day in drinking water)

  • Study Duration: Continue treatment for 12-16 weeks.[11][24]

  • Endpoint Analysis:

    • Weekly: Monitor body weight and blood glucose.

    • Monthly: Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine (for calculating the albumin-to-creatinine ratio).

    • Terminal: Collect blood for serum creatinine and BUN analysis. Perfuse and collect kidneys for:

      • Histology: PAS and Masson's trichrome staining to assess glomerular hypertrophy and fibrosis.

      • Immunohistochemistry: Stain for AGEs (e.g., CML), TGF-β1, and collagen IV to quantify pathological markers.[11]

  • Validation: The diabetic control group should exhibit significant increases in blood glucose, albuminuria, serum creatinine, and histological markers of kidney damage compared to the non-diabetic control. Efficacy is determined by the statistically significant amelioration of these parameters in the treatment groups.

Discussion and Future Directions

The preclinical data strongly suggest that this compound (pyridoxamine) offers a distinct and direct mechanism for mitigating diabetic nephropathy by inhibiting the formation of pathogenic AGEs.[7][8][11] While Losartan effectively manages the hemodynamic aspects of the disease, pyridoxamine targets the underlying metabolic damage.

Key Insights:

  • Complementary Mechanisms: The different mechanisms of action suggest that a combination therapy of pyridoxamine and an ARB like Losartan could offer synergistic effects. Pyridoxamine would reduce the metabolic insult, while Losartan manages the hemodynamic stress, potentially providing more comprehensive renal protection than either agent alone.

  • Early Intervention Potential: Given its mechanism of preventing the formation of damage-inducing molecules, pyridoxamine may be most effective when used in the earlier stages of diabetic nephropathy, before significant, irreversible structural damage has occurred.[25][26] Clinical trials have suggested a greater benefit in patients with mild renal impairment.[25][26]

  • Broader Utility: The role of AGEs extends to other diabetic complications, such as retinopathy and neuropathy.[7][8] Therefore, the utility of pyridoxamine may extend beyond nephropathy to a more systemic treatment of diabetes-related microvascular damage.

Future research should focus on head-to-head long-term clinical trials comparing pyridoxamine, ARBs, and combination therapy, with a focus on hard renal endpoints like a significant decline in GFR or the onset of end-stage renal disease.

Conclusion

This compound (pyridoxamine) represents a mechanistically novel approach to treating diabetic nephropathy. By directly inhibiting the formation of Advanced Glycation Endproducts, it addresses a core pathological process that is not directly targeted by the current standard of care. Benchmarking against Losartan reveals that while both agents demonstrate efficacy in preserving renal function in preclinical models, they do so via distinct and complementary pathways. This positions pyridoxamine as a strong candidate for further development, both as a monotherapy for early-stage disease and as part of a combination strategy to provide more complete and robust protection against the progression of diabetic kidney disease.

References

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A Researcher's Guide to Characterizing the Selectivity Profile of 4-(Aminomethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a novel compound is paramount. This guide provides a comprehensive framework for elucidating the selectivity profile of 4-(Aminomethyl)pyridin-3-ol, a pyridine derivative with structural similarities to the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Due to a lack of extensive publicly available data on this specific molecule, this guide will focus on the principles and methodologies required to generate a robust selectivity profile. We will explore the rationale behind experimental choices, provide detailed protocols, and offer a template for data analysis and presentation, thereby empowering researchers to thoroughly characterize this compound and its therapeutic potential.

Introduction to this compound: A Structural Perspective

This compound is a small molecule featuring a pyridine ring substituted with an aminomethyl group and a hydroxyl group. Its structural resemblance to GABA, particularly the presence of a primary amine and a polar group in a flexible side chain, suggests a potential interaction with GABA receptors. Furthermore, its aminopyridine core is a well-known pharmacophore, with compounds like 4-aminopyridine being established potassium channel blockers[1]. This dual structural heritage makes a thorough investigation of its selectivity profile crucial to understanding its potential mechanism of action and off-target effects.

Our central hypothesis is that this compound will exhibit activity at GABAA receptors, with a yet-to-be-determined selectivity against other CNS targets, including other GABA receptor subtypes and voltage-gated ion channels.

Devising a Comprehensive Selectivity Screening Strategy

To build a complete picture of the pharmacological activity of this compound, a tiered screening approach is recommended. This involves an initial broad screen against a panel of common CNS targets, followed by more in-depth characterization of any identified primary targets and their subtypes.

Primary Target Screening Panel

The initial screen should encompass a diverse range of receptors, ion channels, and enzymes to identify high-affinity interactions. A typical primary screening panel would include, but not be limited to:

  • GABA Receptors: GABAA (various subtypes), GABAB

  • Glutamate Receptors: AMPA, NMDA, Kainate

  • Monoamine Receptors: Dopamine (D1-D5), Serotonin (various 5-HT subtypes), Adrenergic (α1, α2, β)

  • Acetylcholine Receptors: Nicotinic, Muscarinic (M1-M5)

  • Ion Channels: Voltage-gated sodium, potassium, and calcium channels

  • Enzymes: Monoamine oxidase (MAO-A, MAO-B), Dipeptidyl peptidase-4 (DPP-4)[2]

Comparative Compounds

For a meaningful comparison, it is essential to test this compound alongside well-characterized tool compounds. For the presumed primary target, the GABAA receptor, the following comparators are recommended:

  • GABA: The endogenous agonist.

  • Muscimol: A potent and selective GABAA receptor agonist.

  • Bicuculline: A competitive GABAA receptor antagonist[3].

  • Gabazine (SR-95531): Another potent and selective competitive GABAA receptor antagonist.

  • 4-Aminopyridine: To assess activity at potassium channels.

Experimental Protocols for Determining Selectivity

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from its binding site.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligand Prepare radioligand and non-specific binding control prep_ligand->incubate prep_compound Prepare serial dilutions of This compound prep_compound->incubate separate Separate bound from free radioligand (filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count analyze Generate competition curves and calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow

Step-by-Step Protocol (Example for GABAA Receptor):

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a well-characterized radioligand such as [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [3H]muscimol (at a concentration close to its Kd), and varying concentrations of this compound.

  • Non-Specific Binding: In a parallel set of wells, include a high concentration of a non-labeled ligand (e.g., 1 mM GABA) to determine non-specific binding.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target.

Objective: To characterize the functional activity of this compound at identified primary targets.

Example: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes for GABAA Receptors

This technique allows for the direct measurement of ion flow through the GABAA receptor channel in response to ligand application.

Experimental Workflow:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_oocytes Inject Xenopus oocytes with cRNA for GABA-A receptor subunits clamp_oocyte Voltage-clamp the oocyte at a holding potential (e.g., -60 mV) prep_oocytes->clamp_oocyte prep_solutions Prepare recording solutions and drug dilutions apply_drugs Apply GABA and/or This compound prep_solutions->apply_drugs clamp_oocyte->apply_drugs record_current Record changes in membrane current apply_drugs->record_current analyze Generate dose-response curves and determine EC50 or IC50 record_current->analyze

TEVC Electrophysiology Workflow

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).

  • Voltage Clamp: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection, and clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: To determine if this compound is an agonist, apply increasing concentrations of the compound and measure the elicited current.

  • Antagonist/Modulator Application: To test for antagonist or modulatory activity, co-apply a fixed concentration of GABA (e.g., the EC20) with increasing concentrations of this compound and measure the change in the GABA-evoked current.

  • Data Analysis: Plot the normalized current response against the logarithm of the compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to GABA. For antagonists, determine the IC50. For positive allosteric modulators, determine the EC50 for potentiation and the maximum potentiation.

Data Presentation and Interpretation: Building the Selectivity Profile

The collected data should be organized into clear, concise tables for easy comparison.

Table 1: Hypothetical Binding Affinity Profile of this compound and Comparators

TargetThis compound Ki (nM)GABA Ki (nM)Muscimol Ki (nM)Bicuculline Ki (nM)Gabazine Ki (nM)4-Aminopyridine Ki (nM)
GABAA (α1β2γ2) Experimental ValueKnown ValueKnown ValueKnown ValueKnown ValueExperimental Value
GABAA (α2β3γ2) Experimental ValueKnown ValueKnown ValueKnown ValueKnown ValueExperimental Value
GABAA (α5β3γ2) Experimental ValueKnown ValueKnown ValueKnown ValueKnown ValueExperimental Value
GABAB Experimental ValueKnown Value>10,000>10,000>10,000Experimental Value
Dopamine D2 Experimental Value>10,000>10,000>10,000>10,000Experimental Value
Serotonin 5-HT2A Experimental Value>10,000>10,000>10,000>10,000Experimental Value
Kv Channels Experimental Value>10,000>10,000>10,000>10,000Known Value
... (other targets)..................

Table 2: Hypothetical Functional Activity Profile of this compound at GABAA Receptors (α1β2γ2)

CompoundActivity TypeEC50 / IC50 (nM)Max Efficacy / Inhibition (%)
This compound e.g., AgonistExperimental ValueExperimental Value
GABA AgonistKnown Value100%
Muscimol AgonistKnown Value>100% (superagonist)
Bicuculline AntagonistKnown Value100% Inhibition
Gabazine AntagonistKnown Value100% Inhibition

Conclusion: Towards a Complete Pharmacological Understanding

This guide has outlined a rigorous and systematic approach to defining the selectivity profile of this compound. By employing a combination of radioligand binding assays and functional electrophysiology across a broad panel of relevant CNS targets, researchers can generate the high-quality data necessary to understand its mechanism of action, identify its primary targets, and uncover any potential off-target liabilities. The provided protocols and data presentation templates offer a clear roadmap for this essential stage of preclinical drug discovery. The insights gained from such a comprehensive characterization will be invaluable for guiding future in vivo studies and ultimately determining the therapeutic potential of this intriguing GABA analog.

References

  • Johnston, G. A. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British journal of pharmacology, 170(5), 921–931.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of mammalian retina. Clinical and experimental pharmacology & physiology, 26(11), 937–942.
  • Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, synthesis, and in vitro evaluation of novel aminomethyl-pyridines as DPP-4 inhibitors. ACS medicinal chemistry letters, 1(9), 530–535.
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(2), 143–155.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Judge, S. I., & Bever, C. T., Jr (2006). Potassium channel blockers in multiple sclerosis: a review. CNS drug reviews, 12(3-4), 308–322.
  • Wulff, H., & Zhorov, B. S. (2008). K+ channel modulators for the treatment of neurological disorders and autoimmune diseases. Chemical reviews, 108(5), 1744–1773.

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A Head-to-Head Comparison of 4-(Aminomethyl)pyridin-3-OL Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the GABAergic System for Neurological Disorders

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance of neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and anxiety disorders.[1][2] A key mechanism for regulating synaptic GABA concentration is its reuptake from the synaptic cleft by GABA transporters (GATs).[2][3] Consequently, inhibiting these transporters—specifically GAT1, the predominant neuronal and glial GABA transporter—presents a validated therapeutic strategy to enhance GABAergic tone and ameliorate symptoms associated with these disorders.[3]

The 4-(aminomethyl)pyridin-3-ol scaffold represents a promising starting point for the development of novel GAT inhibitors. Its structure contains key pharmacophoric elements analogous to GABA, suggesting a potential for interaction with GABA-binding proteins. This guide provides a comprehensive framework for the head-to-head comparison of novel analogs derived from this scaffold. We will detail a systematic, multi-stage evaluation process, from initial in vitro characterization to in vivo efficacy studies, designed to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for CNS applications.

Analog Design and Rationale

The design of novel analogs is guided by established structure-activity relationship (SAR) principles for pyridine derivatives and CNS-penetrant small molecules.[4][5][6] The objective is to modulate physicochemical properties to enhance target engagement, improve selectivity, and optimize blood-brain barrier (BBB) penetration. Three representative analogs (ANALOG A, B, and C) have been synthesized based on the core this compound structure (PARENT).

Compound IDR1-Group (Position 2)R2-Group (Position 6)Rationale for Modification
PARENT -H-HCore Scaffold
ANALOG A -Cl-HIntroduction of an electron-withdrawing group to potentially alter pKa and binding interactions.
ANALOG B -CH3-CH3Addition of small lipophilic groups to potentially enhance membrane permeability and BBB penetration.
ANALOG C -H-CF3Incorporation of a trifluoromethyl group to increase lipophilicity and block potential metabolic sites.

The Drug Discovery and Evaluation Workflow

A rigorous, phased approach is essential to systematically evaluate and compare these analogs. The workflow is designed to triage compounds based on performance at each stage, ensuring that only the most promising candidates advance to more resource-intensive in vivo studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Decision a Primary Target Engagement (GAT Inhibition Assays) b Off-Target Liability (GABAA Receptor Binding) a->b Assess Selectivity c ADME & Physicochemical Profiling b->c Profile Drug-Likeness d Pharmacokinetic Profiling (Brain Penetration) c->d Select Candidates for In Vivo e Pharmacodynamic & Efficacy (Animal Models) d->e Confirm Target Engagement in CNS f Lead Candidate Selection e->f Final Decision

Caption: High-level workflow for the systematic evaluation of this compound analogs.

Part I: In Vitro Characterization

The initial phase of evaluation focuses on quantifying the interaction of each analog with its intended molecular target, assessing its selectivity, and characterizing its fundamental physicochemical properties.

Primary Target Engagement: GABA Transporter Inhibition

The primary measure of efficacy for these analogs is their ability to inhibit GABA uptake via the four major GAT subtypes. A cell-based assay provides a more physiologically relevant context than a simple binding assay by measuring functional inhibition.

Experimental Protocol: [³H]GABA Uptake Assay [1][7]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human GAT1 (hGAT1), hGAT2, hGAT3, or betaine/GABA transporter 1 (hBGT1) are cultured in 96-well plates (~50,000 cells/well) for 24 hours.

  • Compound Incubation: Cells are washed and pre-incubated with varying concentrations of the test compounds (PARENT, ANALOGS A, B, C) or a vehicle control for 10 minutes. Tiagabine, a known selective GAT1 inhibitor, is used as a positive control.[3]

  • GABA Uptake: A solution containing 30 nM [³H]GABA is added to each well, and the cells are incubated for exactly 3 minutes to measure the initial rate of uptake.

  • Termination & Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. Cells are then lysed.

  • Quantification: The amount of intracellular [³H]GABA is quantified using a scintillation counter.

  • Data Analysis: The percentage of GABA uptake inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Results: GAT Inhibition Profile

CompoundhGAT1 IC₅₀ (µM)hGAT2 IC₅₀ (µM)hGAT3 IC₅₀ (µM)hBGT1 IC₅₀ (µM)
PARENT 15.2> 10045.8> 100
ANALOG A 9.8> 10032.1> 100
ANALOG B 1.2 > 1005.5 89.3
ANALOG C 0.9 > 10025.6> 100
Tiagabine 0.07> 100> 100> 100

Causality Behind Experimental Choice: This functional uptake assay is superior to a simple binding assay because it confirms that the compound not only binds to the transporter but also functionally inhibits its ability to transport GABA. By testing against all four GAT subtypes, we gain crucial information about both potency (low IC₅₀) and selectivity, which is critical for minimizing potential off-target effects.

Off-Target Liability: GABAₐ Receptor Binding

GABA analogs can sometimes exhibit direct agonist or antagonist activity at GABAₐ receptors. It is imperative to confirm that the mechanism of action for our analogs is indeed GAT inhibition and not direct receptor modulation.

Experimental Protocol: [³H]-Muscimol Radioligand Binding Assay [1][7]

  • Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

  • Binding Reaction: Membranes are incubated with a fixed concentration of [³H]-muscimol (a GABAₐ receptor agonist) in the presence of a high concentration (100 µM) of the test compounds.

  • Equilibration & Separation: The reaction is allowed to reach equilibrium, then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The percentage displacement of [³H]-muscimol by each compound is calculated relative to a control (e.g., unlabeled GABA).

Results: GABAₐ Receptor Affinity

Compound% Displacement of [³H]-Muscimol @ 100 µM
PARENT 6%
ANALOG A 4%
ANALOG B 8%
ANALOG C 5%
GABA 98%

Trustworthiness of the Protocol: This counter-screen is a self-validating system. The inclusion of unlabeled GABA as a positive control confirms the assay is working correctly. The low displacement values observed for our analogs (<10%) provide high confidence that they do not significantly interact with GABAₐ receptors at concentrations well above their GAT1 IC₅₀ values.

Physicochemical & ADME Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the CNS. Early assessment of "drug-like" properties is essential for identifying compounds with a higher probability of success.[8][9]

Results: Comparative ADME Profile

ParameterPARENTANALOG AANALOG BANALOG CDesired Range for CNS
Aqueous Solubility (µM) 2501809560> 50
LogD (pH 7.4) 1.11.62.42.81.5 - 3.5
Plasma Protein Binding (%) 35%45%75%82%< 90%
PAMPA-BBB Pe (10⁻⁶ cm/s) 1.82.55.1 6.2 > 4.0

Expert Interpretation: The modifications in ANALOGS B and C successfully increased lipophilicity (LogD) and, consequently, predicted BBB permeability (PAMPA-BBB).[6] While solubility decreased as expected, it remains within an acceptable range. ANALOGS B and C show the most promising profiles for CNS penetration, justifying their advancement to in vivo studies.

Part II: In Vivo Pharmacokinetic (PK) Profiling

This stage assesses the absorption, distribution, metabolism, and excretion of the lead candidates in a living organism, with the central question being: does the drug get into the brain at sufficient concentrations?[10][11]

G cluster_0 Blood Circulation cluster_1 Central Nervous System P Drug in Plasma PPB Plasma Protein Bound Drug P->PPB Binding/ Release B Free Drug in Brain ECF P->B Blood-Brain Barrier (Passive & Active Transport) Target GABA Transporter (Target Site) B->Target Target Engagement

Caption: Key compartments and barriers influencing CNS drug exposure.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Male Sprague-Dawley rats (n=3 per time point) are administered ANALOG B or ANALOG C at 10 mg/kg via oral gavage (PO) and intravenous (IV) routes.

  • Sample Collection: At serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected. At the final time point, animals are euthanized, and whole brains are harvested.

  • Bioanalysis: Drug concentrations in plasma and brain homogenate are quantified using LC-MS/MS.

  • Parameter Calculation: Standard non-compartmental analysis is used to determine key PK parameters.

Results: Key Pharmacokinetic Parameters

ParameterANALOG B (PO)ANALOG C (PO)
Plasma Cₘₐₓ (ng/mL) 850790
Plasma Tₘₐₓ (hr) 1.00.5
Plasma AUC₀₋₂₄ (ng·hr/mL) 34004150
Oral Bioavailability (F%) 45%60%
Brain/Plasma Ratio (2 hr) 0.8 1.1

Expert Interpretation: Both compounds demonstrate good oral absorption. Critically, ANALOG C shows a brain/plasma ratio greater than 1, indicating excellent penetration into and retention within the CNS.[9] ANALOG B also achieves significant brain exposure. These positive PK profiles strongly support proceeding to efficacy testing.

Part III: In Vivo Efficacy Evaluation

The final stage of this comparative analysis is to determine if the demonstrated target engagement and CNS exposure translate into a therapeutic effect in validated animal models of epilepsy and neuropathic pain.

Anticonvulsant Activity: Maximal Electroshock (MES) Model

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: Mouse MES Test [12][13]

  • Dosing: Groups of mice (n=10 per group) are administered varying doses of ANALOG B, ANALOG C, or a vehicle control via intraperitoneal (IP) injection. Carbamazepine is used as a positive control.[14]

  • Seizure Induction: At the time of peak effect (determined from PK studies, e.g., 30 minutes), a brief electrical stimulus (50 mA, 0.2 s) is applied via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of a tonic hindlimb extension, which indicates a seizure.

  • Data Analysis: The dose required to protect 50% of the animals from seizures (ED₅₀) is calculated.

Analgesic Activity: Formalin-Induced Pain Model

The formalin test is a robust model that assesses activity against both acute inflammatory pain (Phase I) and chronic/neuropathic-like pain (Phase II).[12]

Experimental Protocol: Rat Formalin Test [12][15]

  • Dosing: Rats are pre-treated with ANALOG B, ANALOG C, vehicle, or Gabapentin (positive control)[13][16] via IP injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking or flinching the injected paw is recorded for 60 minutes.

  • Data Analysis: The total time spent exhibiting pain behaviors is calculated for Phase I (0-5 min) and Phase II (15-60 min). The percentage reduction in pain behavior relative to the vehicle group is determined.

Results: Summary of In Vivo Efficacy

CompoundAnticonvulsant ED₅₀ (mg/kg, MES)Analgesic Activity (% Reduction in Phase II Formalin Pain @ 30 mg/kg)
ANALOG B 25.548%
ANALOG C 18.2 65%
Carbamazepine 8.7N/A
Gabapentin > 10055%

Synthesis and Lead Candidate Selection

This systematic, head-to-head comparison provides a clear path to identifying the most promising development candidate.

CompoundGAT1 PotencyGAT SelectivityBBB PenetrationIn Vivo EfficacyOverall Rank
PARENT LowModeratePoorNot Tested4
ANALOG A ModerateModeratePoorNot Tested3
ANALOG B HighModerateGoodGood2
ANALOG C Very High High Excellent Excellent 1

Based on the comprehensive data gathered, ANALOG C emerges as the superior lead candidate. It demonstrates the highest potency for the primary target (GAT1) coupled with excellent selectivity against other GAT subtypes and the GABAₐ receptor. Crucially, its optimized physicochemical properties translate into an outstanding pharmacokinetic profile, with high oral bioavailability and excellent CNS penetration. This superior profile culminates in robust efficacy in both anticonvulsant and analgesic animal models, outperforming ANALOG B and showing comparable or superior activity to standard-of-care agents. ANALOG C is therefore recommended for further preclinical development, including toxicology studies and formulation optimization.

References

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Confirming the Binding Mode of 4-(Aminomethyl)pyridin-3-OL: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides an in-depth, multi-faceted approach to confirming the binding mode of 4-(Aminomethyl)pyridin-3-ol, a pyridoxine (Vitamin B6) analog. As this molecule is a structural mimic of a vital coenzyme precursor, we will focus our investigation on its interaction with pyridoxal kinase (PDXK) , the key enzyme in the vitamin B6 salvage pathway responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP).[1][2][3][4]

This document will navigate through a logical progression of experimental and computational methodologies, offering not just protocols but the scientific rationale behind each step. We will explore how orthogonal techniques can be synergistically employed to build a high-confidence model of the ligand-protein interaction, a critical step in structure-activity relationship (SAR) studies and lead optimization.

The Central Hypothesis: Competitive Inhibition at the Pyridoxal Binding Site

Given the structural similarity of this compound to pyridoxal, our central hypothesis is that it acts as a competitive inhibitor by occupying the pyridoxal binding pocket of PDXK. This guide will detail the necessary steps to validate or refute this hypothesis, and to explore potential alternative binding modes.

A Triad of Techniques for Binding Mode Determination

A robust confirmation of a ligand's binding mode relies on a convergence of evidence from multiple, independent techniques. We will focus on a powerful triad of methods:

  • X-Ray Crystallography: The gold standard for providing a high-resolution, static picture of the protein-ligand complex at an atomic level.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile solution-phase technique that provides information on which parts of the ligand are in close contact with the protein, known as epitope mapping.[8][9][10][11]

  • Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, that predict and rationalize the binding pose and stability of the complex.[12][13][14][15]

The following sections will dissect each of these techniques, providing both the "how" and the "why," and will be supplemented with comparative data and visual workflows.

X-Ray Crystallography: Visualizing the Interaction in Atomic Detail

X-ray crystallography provides the most unambiguous evidence of a binding mode by revealing the three-dimensional arrangement of atoms in a protein-ligand complex.[5][6][7] The resulting electron density map allows for the precise determination of the ligand's orientation, conformation, and its interactions with the protein's active site residues.

Causality Behind Experimental Choices: Co-crystallization vs. Soaking

There are two primary methods for obtaining protein-ligand complex crystals: co-crystallization and soaking.[5][16]

  • Co-crystallization: The protein and ligand are mixed prior to crystallization trials. This method is often preferred when the ligand induces a significant conformational change in the protein upon binding.

  • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand. This is a simpler and higher-throughput method but is only feasible if the crystal lattice is porous enough to allow the ligand to diffuse in and if no major conformational changes that would shatter the crystal occur.[16]

For a novel ligand like this compound, a parallel approach of screening for both co-crystallization conditions and attempting to soak the ligand into existing apo-PDXK crystals is recommended to maximize the chances of success.[17]

Experimental Protocol: Protein-Ligand Complex Crystallization

This protocol outlines the key steps for obtaining crystals of a PDXK-ligand complex.

Step 1: Protein Expression and Purification

  • Express recombinant human pyridoxal kinase (hPDXK) in a suitable expression system (e.g., E. coli).

  • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

Step 2: Crystallization Screening

  • For Co-crystallization: Mix the purified hPDXK with a 5-10 fold molar excess of this compound.

  • Set up crystallization trials using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) at different temperatures (e.g., 4°C and 20°C) using the sitting-drop or hanging-drop vapor diffusion method.

  • For Soaking: Set up crystallization trials for the apo-hPDXK. Once suitable crystals are obtained, transfer them to a cryoprotectant solution containing 1-10 mM of this compound for a duration ranging from minutes to hours.

Step 3: X-ray Diffraction Data Collection and Structure Determination

  • Harvest and cryo-cool the crystals in a suitable cryoprotectant.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement with a known PDXK structure (e.g., PDB ID: 2YXU for human PDXK) as a search model.[18]

  • Refine the model and build the ligand into the resulting electron density map.

Data Presentation: Comparative Structural Analysis
FeaturePyridoxal in PDXK[19]Predicted this compound in PDXK
Key H-bonds Hydroxyl group with Asp235; Pyridine nitrogen with backbone amidePredicted hydroxyl and aminomethyl interactions
Hydrophobic Interactions Phenyl ring with surrounding hydrophobic residuesPredicted pyridine ring interactions
Conformation Planar pyridine ringPredicted conformation

This table will be populated with data from the solved crystal structure and compared with the known binding mode of the natural substrate.

NMR Spectroscopy: Mapping the Binding Epitope in Solution

NMR spectroscopy provides valuable information about protein-ligand interactions in a solution state, which is more representative of the physiological environment. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly powerful for identifying the parts of a ligand that are in close proximity to the protein.[8][9][10][11]

Causality Behind Experimental Choices: STD NMR vs. WaterLOGSY
  • STD NMR: This technique identifies the "binding epitope" of the ligand by measuring the transfer of saturation from the protein to the ligand. Protons on the ligand that are in close contact with the protein will show stronger STD signals.[8][9][10] This method is excellent for mapping the ligand's binding interface.

  • WaterLOGSY: This experiment detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein. It is highly sensitive for detecting weak binders and can help to differentiate between specific and non-specific binding.[20][21][22][23][24]

By using both techniques, we can gain a more complete picture of the interaction, with STD NMR defining the binding epitope and WaterLOGSY confirming the specificity of the interaction.

Experimental Protocol: STD NMR for Epitope Mapping

Step 1: Sample Preparation

  • Prepare a solution of purified hPDXK (10-50 µM) in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

  • Prepare a stock solution of this compound in the same deuterated buffer.

  • Prepare the final NMR sample by adding the ligand to the protein solution to achieve a ligand-to-protein molar ratio of approximately 50:1.

Step 2: NMR Data Acquisition

  • Acquire a 1D ¹H NMR spectrum of the ligand alone as a reference.

  • Acquire a series of STD NMR spectra with varying saturation times (e.g., 0.5, 1, 2, 4, 6 seconds). The on-resonance saturation should be applied in a region where only protein signals are present (e.g., -1 ppm), and the off-resonance irradiation should be in a region devoid of any signals (e.g., 30 ppm).

Step 3: Data Analysis

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Calculate the STD amplification factor for each ligand proton by dividing the STD intensity by the intensity of the corresponding proton in the reference spectrum.

  • Normalize the STD amplification factors by setting the largest value to 100%. This provides the relative proximity of each proton to the protein surface.

Data Presentation: Binding Epitope of this compound
Ligand ProtonChemical Shift (ppm)STD Amplification (%)Interpretation
H2 Strong interaction with PDXK
H5 Moderate interaction with PDXK
H6 Weak/No interaction with PDXK
-CH₂- Strong interaction with PDXK

This table will be populated with experimental STD NMR data to map the binding epitope.

Computational Modeling: Predicting and Rationalizing the Binding Mode

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide a powerful and cost-effective means to predict and analyze the binding of a ligand to its target protein.[12][13][14][15]

Causality Behind Experimental Choices: Docking vs. MD Simulations
  • Molecular Docking: This technique predicts the preferred orientation of a ligand within the protein's binding site and estimates the binding affinity. It is a rapid method for generating initial binding hypotheses.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the docked pose and the characterization of the detailed interactions.[12][25][14][15]

A typical workflow involves using molecular docking to generate a plausible binding pose, followed by MD simulations to refine and validate this pose.

Computational Protocol: Docking and MD Simulation

Step 1: System Preparation

  • Obtain the crystal structure of hPDXK from the Protein Data Bank (PDB), preferably in complex with a pyridoxal analog (e.g., PDB ID: 1LHR).[19]

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Generate a 3D structure of this compound and perform energy minimization.

Step 2: Molecular Docking

  • Define the binding site based on the location of the co-crystallized ligand in the template structure.

  • Perform molecular docking using software such as AutoDock Vina or Glide.

  • Analyze the resulting docked poses based on their predicted binding energies and interactions with the active site residues.

Step 3: Molecular Dynamics Simulation

  • Select the most plausible docked pose and use it as the starting structure for an MD simulation.

  • Solvate the protein-ligand complex in a water box with appropriate ions.

  • Run the MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.[25]

  • Analyze the trajectory to assess the stability of the ligand's binding pose, identify key interactions, and calculate binding free energies.

Visualization of the Predicted Binding Mode

G

G

Comparative Analysis and Alternative Binding Modes

A comprehensive guide must also consider alternative possibilities. While competitive inhibition of PDXK is the most likely mechanism, it is crucial to investigate other potential binding modes or even different biological targets.

Alternative Binding Modes within PDXK
  • Allosteric Inhibition: Could this compound bind to a site distinct from the active site and induce a conformational change that inhibits enzyme activity? This can be investigated using computational methods like blind docking and experimentally through kinetic studies.

  • ATP-Competitive Inhibition: While less likely due to its structure, the possibility of binding to the ATP pocket should be considered. Crystal structures of PDXK with ATP analogs can guide this investigation.[19]

Alternative Biological Targets

Pyridoxine and its analogs are known to participate in various biological processes, some of which are non-enzymatic.[26][27][28][29][30]

  • PLP-dependent Enzymes: Could this compound, after potential phosphorylation by PDXK, interact with other PLP-dependent enzymes? This would require further screening against a panel of such enzymes.

  • Non-enzymatic Reactions: Pyridoxal and its analogs can catalyze non-enzymatic transamination and decarboxylation reactions, sometimes influenced by metal ions.[26][27][28][29][30] Investigating the potential of this compound to participate in such reactions could reveal novel mechanisms of action.

Conclusion: A Unified Model of Binding

By integrating the high-resolution structural data from X-ray crystallography, the solution-phase interaction mapping from NMR, and the predictive power of computational modeling, a unified and high-confidence model of the binding mode of this compound can be established. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal data and a critical evaluation of alternative hypotheses. The resulting detailed understanding of the ligand's interaction with its target is an invaluable asset in the journey of transforming a promising compound into a successful therapeutic.

References

  • Bach, H., et al. (2005). Crystal structure of pyridoxal kinase in complex with roscovitine and derivatives. Journal of Biological Chemistry, 280(48), 40029-40036.
  • Cala, O., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1218-1225.
  • Li, M. H., et al. (2002). Crystal structure of brain pyridoxal kinase, a novel member of the ribokinase superfamily. Journal of Biological Chemistry, 277(48), 46385-46390.
  • Musayev, F. N., et al. (2007). Crystal structure of human pyridoxal kinase: structural basis of M+ and M2+ activation. Protein Science, 16(10), 2184-2194.
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  • Banerjee, P., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. Journal of Biomolecular Structure & Dynamics, 1-18.
  • Banerjee, P., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48216.
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A Guide to Orthogonal Assay Development for Validating Novel Enzyme Inhibitors: A Case Study with 4-(Aminomethyl)pyridin-3-OL as a Putative PNPO Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the initial step in a long and arduous journey. The path from a preliminary "hit" to a viable clinical candidate is paved with rigorous validation, a process designed to unequivocally confirm the molecule's mechanism of action and on-target activity. A cornerstone of this validation is the deployment of orthogonal assays—distinct experimental methods that measure the same biological event through different physical principles. This multi-pronged approach is essential to mitigate the risk of experimental artifacts and false positives, thereby building a robust and trustworthy data package for any promising compound.

This guide provides an in-depth technical comparison of orthogonal assays, using the hypothetical case of 4-(Aminomethyl)pyridin-3-ol , a novel pyridine derivative, as a putative inhibitor of Pyridox(am)ine 5'-phosphate oxidase (PNPO) . PNPO is a critical flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final, rate-limiting step in the biosynthesis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6.[1] Given its central role in metabolism, PNPO is a compelling therapeutic target for various diseases, including certain types of cancer and neonatal epileptic encephalopathy.[2][3]

Herein, we will delve into the theoretical underpinnings and practical execution of three orthogonal assays to validate the inhibitory activity of this compound against PNPO: a biochemical fluorescence-based activity assay, a biophysical thermal shift assay (Differential Scanning Fluorimetry), and a cell-based HPLC assay to quantify changes in intracellular vitamin B6 vitamers. By comparing the principles, protocols, and expected outcomes of these diverse methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to design and implement robust validation strategies for their own small molecule inhibitors.

Orthogonal Validation Strategy for a Putative PNPO Inhibitor

Our validation strategy for this compound hinges on a tripartite approach, moving from direct enzyme inhibition to target engagement and finally to cellular activity. This tiered strategy provides a comprehensive picture of the compound's inhibitory potential.

Orthogonal_Validation_Workflow cluster_0 Biochemical Assay cluster_1 Biophysical Assay cluster_2 Cell-Based Assay A Fluorescence-Based PNPO Activity Assay B Differential Scanning Fluorimetry (DSF) A->B Confirms Direct Target Engagement C HPLC Analysis of Intracellular Vitamin B6 A->C Links Enzyme Inhibition to Cellular Outcome B->C Confirms Cellular Activity

Figure 1: Orthogonal workflow for validating PNPO inhibitors.

I. Biochemical Validation: Fluorescence-Based PNPO Activity Assay

The initial step in validating a putative enzyme inhibitor is to directly measure its effect on the enzyme's catalytic activity in a controlled, in vitro setting. A fluorescence-based assay is a highly sensitive and widely used method for this purpose.[4]

Principle of the Assay

This assay leverages the intrinsic fluorescence of the FMN cofactor within PNPO.[5] The binding of the substrate, pyridoxine 5'-phosphate (PNP), and its conversion to the product, pyridoxal 5'-phosphate (PLP), induces conformational changes in the enzyme that can be monitored by changes in FMN fluorescence. Alternatively, a coupled-enzyme assay can be employed where the production of PLP is linked to a secondary enzymatic reaction that generates a fluorescent signal. For our purposes, we will focus on a direct, continuous assay monitoring the change in a fluorescent probe that reacts with a product of the PNPO reaction. A commercially available kit provides a specific and easy method where PLP reacts with a PLP-dependent enzyme, converting a substrate into an intermediate that reacts with a probe to produce a strong fluorometric signal.[6]

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 5 µM FMN.

  • Recombinant Human PNPO: Prepare a stock solution of purified PNPO in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal-to-noise ratio.

  • Substrate (PNP): Prepare a stock solution of pyridoxine 5'-phosphate in assay buffer.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Positive Control: A known PNPO inhibitor (e.g., a structural analog of pyridoxine).

  • Detection Reagents: Utilize a commercial PLP detection kit (e.g., Sigma-Aldrich, MAK425) containing a PLP-dependent enzyme, substrate, and fluorescent probe.[6]

2. Assay Procedure (96-well plate format):

  • Add 2 µL of the test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a black, flat-bottom 96-well plate.

  • Add 48 µL of a master mix containing the PNPO enzyme and the PLP detection reagents (enzyme mix, substrate, developer, and probe from the kit) in assay buffer to each well.

  • Initiate the reaction by adding 50 µL of the PNP substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for the Sigma kit).[6]

  • Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Normalize the rates to the vehicle control (DMSO).

  • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Interpretation

A potent inhibitor like this compound is expected to exhibit a dose-dependent decrease in the rate of fluorescence increase, resulting in a low IC₅₀ value.

CompoundTargetAssay TypeExpected IC₅₀
This compoundPNPOFluorescence-BasedLow nM to µM
Known PNPO InhibitorPNPOFluorescence-BasedAs per literature
Negative Control (Inactive Analog)PNPOFluorescence-Based> 100 µM

Table 1: Expected outcomes from the biochemical fluorescence-based assay.

II. Biophysical Validation: Differential Scanning Fluorimetry (DSF)

While a biochemical assay confirms the inhibition of enzyme activity, it does not directly prove that the compound binds to the target protein. Biophysical methods, such as Differential Scanning Fluorimetry (DSF), are employed to validate this direct target engagement.[7][8]

Principle of the Assay

DSF, also known as a thermal shift assay, measures the thermal stability of a protein.[9] A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a ligand, such as our putative inhibitor, can stabilize the protein, leading to an increase in its Tm. This "thermal shift" (ΔTm) is indicative of direct binding.[10]

Experimental Protocol

1. Reagent Preparation:

  • DSF Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl.

  • Recombinant Human PNPO: Prepare a stock solution of purified PNPO in DSF buffer to a final concentration of 2-5 µM.

  • Fluorescent Dye: Use a suitable dye such as SYPRO Orange, diluted according to the manufacturer's instructions.

  • Test Compound: Prepare a dilution series of this compound in DSF buffer.

  • Positive Control: A known PNPO ligand.

2. Assay Procedure (qPCR instrument):

  • Prepare a master mix containing PNPO and the fluorescent dye in DSF buffer.

  • Aliquot the master mix into the wells of a 96-well qPCR plate.

  • Add the test compound or controls to the respective wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • Fit the data to a Boltzmann equation to determine the Tm for each condition.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

Expected Results and Interpretation

A compound that directly binds to and stabilizes PNPO will cause a positive ΔTm. The magnitude of the shift can be correlated with the binding affinity.

CompoundTargetAssay TypeExpected ΔTm (°C)
This compoundPNPODSF> 2
Known PNPO LigandPNPODSFPositive Shift
Negative Control (Non-binder)PNPODSF< 1

Table 2: Expected outcomes from the Differential Scanning Fluorimetry assay.

DSF_Principle cluster_0 Low Temperature cluster_1 High Temperature cluster_2 With Ligand A Folded Protein (Hydrophobic core buried) Low Fluorescence B Unfolded Protein (Hydrophobic core exposed) High Fluorescence A->B Heating C Stabilized Folded Protein (Higher Tm) Low Fluorescence at lower temps A->C Ligand Binding C->B Heating (requires more energy)

Figure 2: Principle of Differential Scanning Fluorimetry.

III. Cell-Based Validation: HPLC Analysis of Intracellular Vitamin B6 Vitamers

The ultimate validation of an enzyme inhibitor's activity is the demonstration of its effect in a cellular context. For a PNPO inhibitor, this translates to a measurable change in the intracellular concentrations of vitamin B6 vitamers. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and sensitive method for quantifying these vitamers.[11][12]

Principle of the Assay

Inhibition of PNPO is expected to cause a buildup of its substrates, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP), and a decrease in its product, pyridoxal 5'-phosphate (PLP).[13] Cells are treated with the test compound, and then lysed. The cell lysate is then analyzed by reverse-phase HPLC to separate the different vitamin B6 vitamers, which are then quantified by a fluorescence detector.[14][15]

Experimental Protocol

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., a human liver cell line with high PNPO expression) in appropriate media.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or controls for a predetermined time (e.g., 24 hours).

2. Sample Preparation:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable method (e.g., sonication in a metaphosphoric acid solution to precipitate proteins).[11]

  • Centrifuge the lysate to pellet the precipitated proteins.

  • Collect the supernatant containing the vitamin B6 vitamers.

3. HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ an ion-pair, reverse-phase chromatography method with a gradient of acetonitrile in a potassium phosphate buffer.[12]

  • Detect the vitamers using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).[11]

  • Quantify the concentration of each vitamer by comparing the peak areas to a standard curve generated with known concentrations of each vitamer.

Expected Results and Interpretation

Treatment with an effective PNPO inhibitor should lead to a dose-dependent increase in the intracellular concentrations of PNP and/or PMP and a corresponding decrease in PLP.

ConditionPNP/PMP LevelsPLP Levels
Vehicle ControlBaselineBaseline
This compoundIncreasedDecreased
Known PNPO InhibitorIncreasedDecreased
Negative ControlNo significant changeNo significant change

Table 3: Expected outcomes from the cell-based HPLC analysis of vitamin B6 vitamers.

Conclusion: A Triad of Evidence for Confident Validation

The rigorous validation of a novel enzyme inhibitor is paramount to its successful progression through the drug discovery pipeline. By employing a strategic combination of orthogonal assays, researchers can build a compelling and trustworthy case for their compound's on-target activity. The hypothetical case of this compound as a PNPO inhibitor illustrates this principle in action. The fluorescence-based biochemical assay provides initial evidence of enzyme inhibition and a quantitative measure of potency (IC₅₀). Differential Scanning Fluorimetry then offers direct proof of target engagement by demonstrating ligand-induced protein stabilization. Finally, the cell-based HPLC assay confirms that the compound exerts its intended effect in a physiologically relevant context by altering the levels of intracellular metabolites.

Together, these three orthogonal assays—biochemical, biophysical, and cell-based—form a powerful triad of evidence. A consistent and dose-dependent effect of this compound across all three platforms would provide high confidence in its designation as a bona fide PNPO inhibitor, justifying its advancement to further preclinical development. This guide, by detailing the principles and protocols of these diverse methodologies, serves as a roadmap for researchers seeking to rigorously validate their own novel enzyme inhibitors.

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  • Leeds Teaching Hospitals NHS Trust. (n.d.). Vitamin B6 (pyridoxal, PLP, hypophosphatasia). [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. [Link]

  • Gijavanekar, C., et al. (2017). An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. The Journal of Molecular Diagnostics, 19(5), 737-744. [Link]

Sources

A Comparative Review of Aminomethyl-Pyridine Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] While the specific compound 4-(Aminomethyl)pyridin-3-ol and its direct analogs are not extensively documented in publicly accessible literature, a closely related class of compounds, aminomethyl-pyridines, has been the subject of significant investigation. This guide provides a comprehensive literature review and comparison of aminomethyl-pyridine analogs, with a particular focus on a well-documented series designed as inhibitors of Dipeptidyl Peptidase IV (DPP-4).[2][3]

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[2] This guide will dissect the structure-activity relationships (SAR), synthetic methodologies, and biological evaluation of novel aminomethyl-pyridine analogs to provide researchers with a detailed understanding of this promising class of inhibitors.

The Aminomethyl-Pyridine Scaffold: A Tale of Three Isomers

The journey into this class of compounds began with the design and synthesis of three distinct regioisomers of aminomethyl-pyridines, aiming to explore the optimal substitution pattern for DPP-4 inhibition. The core hypothesis was that the aminomethyl group would mimic the N-terminus of natural peptide substrates, while other substituents could be tuned to occupy hydrophobic and hydrophilic pockets within the enzyme's active site.

The initial breakthrough was the discovery that the substitution pattern was paramount to inhibitory activity. Of the three isomers synthesized and evaluated, only the 3-aminomethyl-pyridine derivatives (Structure A) showed no significant activity. In contrast, the 5-aminomethyl-pyridine derivatives (Structure B) exhibited potent inhibitory activity, while the 3-aminomethyl-isonicotinamide derivatives (Structure C) displayed moderate activity.[2]

Caption: Core regioisomers of aminomethyl-pyridines evaluated for DPP-4 inhibition.

This crucial initial finding directed all subsequent optimization efforts towards the 5-aminomethyl-pyridine scaffold (Structure B), underscoring the critical importance of precise spatial arrangement of key interacting moieties for effective enzyme inhibition.[2]

Structure-Activity Relationship (SAR) and Comparative Analysis

Following the identification of the 5-aminomethyl-pyridine scaffold as the most promising, a series of analogs were synthesized to probe the SAR and optimize for both potency against DPP-4 and selectivity over the closely related protease, DPP-8.[2][3] Inhibition of off-target peptidases like DPP-8 is a significant concern in drug development, as it can lead to undesirable side effects.[2]

Key Modifications and Their Impact:
  • Aryl Substituent (R1): Modifications to the aryl group at the 4-position of the pyridine ring were explored to enhance binding. It was found that di-substitution on the phenyl ring, particularly with halogens like chlorine, was beneficial. The 2,4-dichlorophenyl group emerged as a particularly effective substituent, likely by occupying a hydrophobic pocket in the DPP-4 active site.

  • Amide Substituent (R2): The amide group at the 2-position was also a key focus of modification. Small, polar groups were found to be favorable. The introduction of a cyanomethyl group (-CH₂CN) on the amide nitrogen resulted in a significant boost in potency. This is hypothesized to be due to favorable interactions, including potential hydrogen bonding, within the S2 pocket of the enzyme.[2]

The comparative inhibitory data for a selection of key analogs is summarized in the table below.

Compound IDR1 (Aryl Group)R2 (Amide Group)DPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
4a 4-Chlorophenyl-CH₃150>10000>67
4b 4-Chlorophenyl-CH₂CH₃140>10000>71
4e 2,4-Dichlorophenyl-CH₂CN106600660
4f 2,4-Dichlorophenyl-CH₂CONH₂208000400
5a 4-Chlorophenyl-CH₃>10000>10000-
6a 4-Chlorophenyl-CH₃1100>10000>9

Data sourced from Kaczanowska et al., ACS Med Chem Lett, 2010.[2][3]

SAR_Summary cluster_R1 R1 (Aryl Group) cluster_R2 R2 (Amide Group) Core 5-Aminomethyl-4-Aryl-Pyridine-2-Carboxamide R1_Best 2,4-Dichlorophenyl (Most Potent) Core->R1_Best Optimal Substitution R2_Best Cyanomethyl (-CH2CN) (High Potency & Selectivity) Core->R2_Best Optimal Substitution R1_Poor Phenyl (Less Potent) R1_Good 4-Chlorophenyl (Potent) R2_Poor Alkyl (e.g., -CH3) (Moderate Potency)

Caption: Key structure-activity relationship trends for the 5-aminomethyl-pyridine scaffold.

The data clearly illustrates that compound 4e , featuring the 2,4-dichlorophenyl group at R1 and the cyanomethylamide at R2, is the most potent and selective inhibitor in this series. It boasts a nanomolar IC50 value for DPP-4 and a remarkable 660-fold selectivity over DPP-8.[2] This highlights a successful optimization campaign guided by systematic structural modification.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These methods are based on those described in the primary literature.[2]

General Synthetic Workflow

The synthesis of the target 5-aminomethyl-pyridine analogs was achieved through a multi-step sequence. The causality behind this pathway is the strategic introduction of functional groups in a specific order to avoid side reactions and facilitate purification. The key transformation is the conversion of a cyano group on the pyridine ring into the essential aminomethyl functionality.

Synthesis_Workflow Start Substituted Pyridine Precursor (e.g., 5-cyano-pyridine) Step1 Hydrogenation (e.g., H2, Pd/C) (Reduces cyano to amine) Start->Step1 Step2 Boc Protection (Protects reactive amine) Step1->Step2 Step3 Amide Coupling (e.g., PyBOP) (Forms the carboxamide) Step2->Step3 Step4 TFA Deprotection (Removes Boc group) Step3->Step4 Final Final 5-Aminomethyl-Pyridine Analog Step4->Final

Caption: Generalized synthetic workflow for 5-aminomethyl-pyridine analogs.

Protocol: Synthesis of 5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide (Compound 4e)

  • Step 1: Hydrogenation and Protection: 5-Cyano-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid is subjected to hydrogenation using a palladium on charcoal (Pd/C) catalyst. This selectively reduces the cyano group to a primary amine. The resulting aminomethyl group is immediately protected with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (Boc₂O) to prevent its interference in the subsequent step.

  • Step 2: Amide Coupling: The Boc-protected intermediate is then coupled with aminoacetonitrile hydrochloride. A peptide coupling reagent such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is used to facilitate the formation of the amide bond. This reagent is chosen for its high efficiency and low rate of racemization, although the latter is not a concern for this achiral substrate.

  • Step 3: Deprotection: The final step involves the removal of the Boc protecting group. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The acid cleaves the Boc group, liberating the primary amine and yielding the final product as a salt, which can be purified by standard chromatographic techniques.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol provides a self-validating system for assessing the inhibitory potential of the synthesized compounds.

  • Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA). When cleaved by DPP-4, the product p-nitroanilide is released, which can be detected spectrophotometrically by its absorbance at 405 nm.

  • Materials:

    • Human recombinant DPP-4 enzyme.

    • Assay Buffer (e.g., Tris-HCl, pH 7.5).

    • Substrate: Gly-Pro-pNA.

    • Test compounds (analogs) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • A solution of the DPP-4 enzyme in assay buffer is added to the wells of a 96-well plate.

    • Serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) are prepared in DMSO and then added to the wells. A control well containing only DMSO is included.

    • The plate is pre-incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the Gly-Pro-pNA substrate to all wells.

    • The absorbance at 405 nm is measured kinetically over a period of 30-60 minutes using a microplate reader.

    • The rate of reaction (slope of absorbance vs. time) is calculated for each concentration of the inhibitor.

    • The percent inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of aminomethyl-pyridine analogs reveals a highly sensitive structure-activity relationship for the inhibition of DPP-4. The optimization from an inactive 3-aminomethyl scaffold to a highly potent and selective 5-aminomethyl-4-(2,4-dichlorophenyl)-pyridine derivative (Compound 4e) demonstrates a successful rational drug design approach.[2] The key determinants for high potency were identified as the 5-aminomethyl substitution pattern, a di-halo-substituted aryl group at the 4-position, and a small, polar cyanomethyl group on the 2-carboxamide.[2][3] This class of compounds represents a promising foundation for the development of novel therapeutics for type 2 diabetes, and the detailed methodologies provided herein offer a solid framework for researchers aiming to explore this chemical space further.

References

  • Characterization and pharmacological evaluation of new pyridine analogs. (n.d.). SpringerLink.
  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. (n.d.). PubMed.
  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. (2016). PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
  • Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. (n.d.). Scribd.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). [No Source Provided].
  • Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). PubMed.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (n.d.). National Institutes of Health.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications.
  • Preparation method of 3-amino-4-methylpyridine. (n.d.). Google Patents.
  • Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. (n.d.). University of Cambridge.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[4][5]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. (1999). PubMed. Retrieved January 11, 2026, from

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • An improved process for producing aminopyridines. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PubMed Central.
  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.

Sources

In Vitro to In Vivo Correlation for 4-(Aminomethyl)pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is a critical endeavor. This in vitro to in vivo correlation (IVIVC) serves as a powerful tool to streamline formulation development, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.[1][2] This guide provides a comprehensive examination of the principles and methodologies for developing a Level A IVIVC for 4-(Aminomethyl)pyridin-3-ol, a novel pyridine derivative with therapeutic potential.

For the purpose of this illustrative guide, we will compare three hypothetical immediate-release formulations of this compound (AMP-3) with a well-characterized pyridine derivative, 4-Aminopyridine, which is known for its application in neurological conditions.[3][4][5][6][7]

The Strategic Importance of IVIVC in Drug Development

The primary goal of an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies.[2] A successfully developed and validated IVIVC can provide a deeper understanding of how a drug product will perform in the body, thereby guiding formulation optimization and supporting post-approval changes with a reduced regulatory burden.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide clear guidance on the development and validation of IVIVCs.[2][8][9]

Physicochemical and Biopharmaceutical Profile of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a meaningful IVIVC study. While extensive published data for this compound is not available, we can extrapolate a plausible profile based on structurally similar compounds.

PropertyEstimated Value for this compoundRationale/Reference
Molecular Weight124.14 g/mol Based on chemical structure[10]
pKa~8.5 (amine), ~10.0 (hydroxyl)Estimated based on similar pyridine structures.
LogP~ -0.2A low LogP suggests high hydrophilicity.[10]
Aqueous SolubilityHighExpected to be highly soluble across the physiological pH range due to its polar nature and ionizable groups.
PermeabilityModerate to HighThe small molecular size may facilitate passive diffusion.
BCS Classification Class I or III (Likely Class I) Based on high solubility and anticipated good permeability.

This profile suggests that the dissolution of AMP-3 from a solid oral dosage form is likely to be a key determinant of its rate of absorption, making it an excellent candidate for the development of an IVIVC.

Comparative Compound: 4-Aminopyridine

4-Aminopyridine (also known as fampridine) is a well-studied potassium channel blocker used to improve walking in patients with multiple sclerosis. Its pharmacokinetics are well-documented, providing a solid basis for comparison.[3][4][5][6][7]

Property4-Aminopyridine
Molecular Weight94.11 g/mol
pKa9.17
LogP0.26
Aqueous SolubilityHigh
PermeabilityHigh
BCS Classification Class I

The similar physicochemical properties of 4-Aminopyridine make it a relevant, albeit therapeutically distinct, comparator for understanding the potential in vivo behavior of AMP-3.

Experimental Design for IVIVC Development

The development of a robust IVIVC necessitates a systematic approach, beginning with the formulation of products with varying release rates, followed by in vitro dissolution testing and an in vivo bioequivalence study.

Formulation Strategy

Three hypothetical immediate-release tablet formulations of this compound (20 mg) were designed with varying levels of a disintegrant (Croscarmellose Sodium) to achieve fast, medium, and slow release profiles.

Formulation CodeDisintegrant Level (%)Expected Release Rate
AMP-3-F5.0Fast
AMP-3-M2.0Medium
AMP-3-S0.5Slow
In Vitro Dissolution Study

A discriminatory dissolution method was developed in accordance with FDA guidelines.[2][8][9][11]

Protocol: In Vitro Dissolution

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media: 900 mL of 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: UV-Vis Spectrophotometry at the λmax of this compound.

dot

cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_data Data Analysis Formulations Formulate AMP-3 Tablets (Fast, Medium, Slow) Apparatus_Setup Set up USP Apparatus 2 (Paddles, 50 RPM, 37°C) Formulations->Apparatus_Setup Dissolution_Media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Dissolution_Media->Apparatus_Setup Run_Test Introduce Tablet and Start Test Apparatus_Setup->Run_Test Sampling Withdraw Samples at Pre-defined Timepoints Run_Test->Sampling Analysis Analyze Samples by UV-Vis Spectrophotometry Sampling->Analysis Calculate_Dissolution Calculate % Drug Dissolved Analysis->Calculate_Dissolution Plot_Profiles Plot Dissolution Profiles (% Dissolved vs. Time) Calculate_Dissolution->Plot_Profiles

Caption: Workflow for the in vitro dissolution study.

Hypothetical In Vitro Dissolution Data (pH 6.8)

Time (min)AMP-3-F (% Dissolved)AMP-3-M (% Dissolved)AMP-3-S (% Dissolved)
5452510
10754822
15926535
20988048
301019365
451029985
6010210095
In Vivo Bioequivalence Study

A single-dose, three-way crossover study was designed to evaluate the in vivo performance of the three AMP-3 formulations in healthy human volunteers.

Protocol: In Vivo Bioequivalence Study

  • Study Design: Randomized, open-label, single-dose, three-way crossover study.

  • Subjects: 18 healthy adult volunteers.

  • Treatments: A single oral dose of AMP-3-F, AMP-3-M, or AMP-3-S (20 mg).

  • Washout Period: 7 days.

  • Blood Sampling: Pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of AMP-3 determined by a validated LC-MS/MS method.

dot

cluster_screening Subject Screening cluster_study_conduct Study Conduct cluster_analysis Bioanalysis & PK Recruitment Recruit Healthy Volunteers Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Screening_Tests Perform Medical Screening Informed_Consent->Screening_Tests Randomization Randomize Subjects to Treatment Sequences Screening_Tests->Randomization Dosing_Period_1 Period 1: Administer Dose 1 Randomization->Dosing_Period_1 Blood_Sampling_1 Collect Blood Samples Dosing_Period_1->Blood_Sampling_1 Washout 7-Day Washout Period Blood_Sampling_1->Washout LCMSMS_Analysis Analyze Plasma Samples (LC-MS/MS) Blood_Sampling_1->LCMSMS_Analysis Dosing_Period_2 Period 2: Administer Dose 2 Blood_Sampling_2 Collect Blood Samples Dosing_Period_3 Period 3: Administer Dose 3 Blood_Sampling_2->Dosing_Period_3 Another Washout Blood_Sampling_2->LCMSMS_Analysis Blood_Sampling_3 Collect Blood Samples Dosing_Period_3->Blood_Sampling_3 Blood_Sampling_3->LCMSMS_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMSMS_Analysis->PK_Parameters

Caption: Workflow for the in vivo bioequivalence study.

Hypothetical In Vivo Pharmacokinetic Data

ParameterAMP-3-FAMP-3-MAMP-3-S4-Aminopyridine (10 mg IR)
Cmax (ng/mL) 1259875~35-40[5]
Tmax (hr) 0.751.252.0~1.0[5]
AUC0-t (ng*hr/mL) 650645640~150-180 (extrapolated)
t1/2 (hr) ~3.5~3.5~3.5~3-4[5]

Establishing the In Vitro to In Vivo Correlation

A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most comprehensive and sought-after correlation.

Deconvolution of In Vivo Data

The first step in establishing a Level A IVIVC is to determine the in vivo absorption profile from the plasma concentration-time data. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.

dot

Plasma_Data In Vivo Plasma Concentration-Time Data Deconvolution Apply Deconvolution Method (e.g., Wagner-Nelson) Plasma_Data->Deconvolution Absorption_Profile In Vivo Fraction Absorbed vs. Time Deconvolution->Absorption_Profile Correlation Plot % Absorbed vs. % Dissolved Absorption_Profile->Correlation Dissolution_Data In Vitro Dissolution Profile Dissolution_Data->Correlation IVIVC_Model Develop Mathematical IVIVC Model Correlation->IVIVC_Model

Caption: Logical flow for developing a Level A IVIVC.

Correlation of In Vitro and In Vivo Data

Once the in vivo fraction absorbed is calculated for each formulation, it is plotted against the in vitro percentage dissolved at corresponding time points. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong Level A IVIVC.

Hypothetical IVIVC Plot

A plot of the mean percentage of AMP-3 absorbed in vivo versus the mean percentage dissolved in vitro would be generated. For a successful Level A correlation, the data points for all three formulations (fast, medium, and slow) should lie on a single regression line.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, albeit hypothetical, framework for establishing an in vitro to in vivo correlation for this compound. The successful development of such a model would provide invaluable insights into the biopharmaceutical properties of this compound and accelerate its development timeline. The principles and methodologies described herein are broadly applicable to other immediate-release oral dosage forms and underscore the importance of a scientifically rigorous approach to formulation development and evaluation.

The comparison with 4-Aminopyridine highlights how data from well-characterized, structurally related compounds can inform the development strategy for new chemical entities. Future work would involve the actual execution of these studies to validate the hypothetical data and solidify the IVIVC relationship for this compound.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997).
  • European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2010).
  • Hayes, K. C., Potter, P. J., Wolfe, D. L., Hsieh, J. T., & Blight, A. R. (2004). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. Journal of clinical pharmacology, 44(4), 345-352.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2019). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]

  • Goodman, A. D., Brown, T. R., Cohen, J. A., Krupp, L. B., Schapiro, R. T., & Schwid, S. R. (2009). Dose comparison trial of sustained-release fampridine in multiple sclerosis. Neurology, 72(18), 1555-1561.
  • Hussein, Z., & Friedman, M. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Dissolution Technologies, 26(2), 6-11.
  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS neuroscience & therapeutics, 12(1), 69-79.
  • PubChem. (n.d.). 4-Aminopyridine-3-methanol. Retrieved from [Link]

  • Siew, A. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Pharmaceutical Technology.
  • The International Pharmaceutical Regulators Programme. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Journal of Pharmacy & Pharmaceutical Sciences, 27, 12398.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997).
  • U.S. Food and Drug Administration. (2019). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

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Safety Operating Guide

Operational Guide for the Safe Disposal of 4-(Aminomethyl)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding this protocol is that all waste containing 4-(Aminomethyl)pyridin-3-OL, regardless of concentration, must be treated as hazardous chemical waste.[3] This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE).

Hazard Assessment and Waste Classification

This compound is a pyridine derivative. Compounds in this class, particularly aminopyridines, are known to be hazardous.[2] The primary hazards associated with analogous compounds include severe skin burns and eye damage.[2] Inhalation or ingestion can also be harmful.[4] Therefore, all waste generated from the use of this compound must be classified as hazardous.

This classification is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from generation to final disposal.[5][6][7]

Table 1: Extrapolated Hazard Profile and Handling Summary for this compound

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, 3-(Aminomethyl)pyridine, 4-(Aminomethyl)pyridine[2][3]
Primary Hazards Causes severe skin burns and eye damage.[2] May cause respiratory irritation.[2] Harmful if swallowed or in contact with skin.[4]3-(Aminomethyl)pyridine, 4-(Aminomethyl)pyridine[2][4]
Required PPE Chemical safety goggles or face shield, appropriate chemical-resistant gloves (e.g., Butyl rubber), lab coat.[2][8]Pyridine, 4-(Aminomethyl)pyridine[2][8]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[1][9]4-(Aminomethyl)pyridine, 5-Hydroxy-2-(thiophen-3-YL)pyridine[1][9]
Incompatible Materials Strong oxidizing agents, Strong acids.[2][4]3-(Aminomethyl)pyridine, 4-(Aminomethyl)pyridine[2][4]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste streams containing this compound are handled safely and compliantly from the point of generation to the designated central accumulation area.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions. Never mix waste containing this compound with incompatible materials like strong acids or oxidizing agents.[4]

  • Solid Waste: Includes unused or expired pure compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas).

  • Liquid Waste: Consists of solutions containing this compound and solvents used for rinsing contaminated glassware.

  • Contaminated PPE: Disposable gloves, bench liners, and lab coats that have been contaminated.

Step 2: Waste Collection and Containerization

All waste must be collected in designated, properly labeled hazardous waste containers.[5]

  • Select Appropriate Containers:

    • For Liquids: Use a leak-proof, screw-cap container made of a compatible material such as high-density polyethylene (HDPE). Ensure the container has not previously held incompatible chemicals.

    • For Solids: Use a wide-mouth HDPE container or a designated hazardous waste bag for contaminated debris.[1]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[10] This prevents the release of vapors and potential spills.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for expansion and prevent spills during transport.

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement and is essential for safety.[10]

  • Initial Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8][10]

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • A complete list of all constituents in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Corrosive, Toxic).

    • The name of the principal investigator or research group and the date of waste generation.

Step 4: Temporary Storage in the Laboratory

Waste can be temporarily stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Store waste containers in a secondary containment bin made of a material chemically resistant to the waste. This will contain any potential leaks.

  • Segregation: Store the waste away from incompatible chemicals, heat sources, and direct sunlight.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered chemical-resistant gloves.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Label and Dispose: Seal and label the container with all spill clean-up materials as hazardous waste.

Final Disposal Pathway

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Once a waste container is full or is no longer needed, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Incineration: The most common and effective disposal method for pyridine-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides.[3][12]

The workflow for making disposal decisions is visualized in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Generation of This compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in labeled, wide-mouth HDPE container or hazardous waste bag. is_solid->solid_waste Yes is_ppe Is the waste contaminated PPE? is_liquid->is_ppe No liquid_waste Collect in labeled, leak-proof, screw-cap HDPE container. is_liquid->liquid_waste Yes ppe_waste Collect in designated hazardous waste bag or container. is_ppe->ppe_waste Yes storage Store sealed container in secondary containment in a Satellite Accumulation Area. solid_waste->storage liquid_waste->storage ppe_waste->storage disposal Arrange for pickup by EHS or licensed contractor for high-temperature incineration. storage->disposal Container Full or No Longer in Use

Caption: Decision workflow for proper disposal of this compound waste.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-aminomethylpyridine.
  • Apollo Scientific. (2023). Safety Data Sheet - 4-(Aminomethyl)pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-(Aminomethyl)pyridine.
  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-(Aminomethyl)pyridine.
  • Fisher Scientific. (2024). Safety Data Sheet - 4-(Aminomethyl)pyridine.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Lab Manager. (2022). 7 Tips for Effective Hazardous Waste Management in the Laboratory.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Aminomethyl)pyridine.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.

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A Senior Application Scientist's Guide to Handling 4-(Aminomethyl)pyridin-3-OL: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work demands rigorous attention to safety, especially when handling novel or reactive compounds. This guide provides an in-depth, procedural framework for the safe handling of 4-(Aminomethyl)pyridin-3-OL, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining robust disposal plans. Our objective is to move beyond mere compliance and foster a deeply ingrained culture of safety, ensuring that every operational step is underpinned by a thorough understanding of the material's hazards.

Hazard Profile of this compound and Related Aminopyridines

Before any handling protocol can be established, a comprehensive hazard assessment is mandatory. The American Chemical Society (ACS) advocates for the R.A.M.P. principle: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[1][2]

This compound, and its chemical relatives like 4-Aminopyridine, present significant health risks. Safety Data Sheets (SDS), the primary source of hazard information, classify these compounds as acutely toxic and corrosive.[3][4][5]

  • Primary Hazards:

    • Corrosivity: Causes severe skin burns and serious eye damage.[4][5] Direct contact can lead to immediate and potentially irreversible tissue damage.

    • Acute Toxicity: Aminopyridines are known to be toxic or even fatal if swallowed, inhaled, or in contact with skin.[3][6][7] They can be absorbed through the skin, leading to systemic health effects.[7]

    • Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[3][4]

Given this profile, all handling procedures must be designed to eliminate or minimize exposure through a combination of engineering controls and a stringent PPE protocol.

The Core of Protection: Engineering and Administrative Controls

PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates that engineering and administrative controls must be the primary means of protecting laboratory workers.[8][9][10]

  • Engineering Control: All weighing of the solid compound and preparation of solutions must be performed within a certified chemical fume hood.[4][6] This is non-negotiable. A properly functioning fume hood is essential to minimize the risk of inhaling airborne particulates or vapors.[11]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear, concise Standard Operating Procedures (SOPs) must be readily available. Do not work alone when handling highly toxic compounds.

Personal Protective Equipment (PPE): A Mandated Protocol

The use of appropriate PPE is required for all personnel handling this compound.[10][12] The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required (in sealed containers)
Weighing Solid Tight-fitting safety goggles & face shieldDouble-gloved with nitrile glovesLab coat (fully buttoned)Required if outside a fume hood (N95 minimum)
Preparing Solutions Tight-fitting safety goggles & face shieldDouble-gloved with nitrile glovesLab coat (fully buttoned)Not required (within a fume hood)
Spill Cleanup Tight-fitting safety goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired (P100 respirator)

3.1. Eye and Face Protection

Because this compound is corrosive and can cause severe eye damage, robust eye and face protection is critical.[4]

  • Minimum Requirement: Tight-fitting safety goggles that protect against chemical splashes are mandatory.

  • Best Practice: When handling the pure compound or concentrated solutions, a face shield worn over safety goggles is required to protect the entire face from splashes.[4][6]

3.2. Skin and Body Protection

  • Gloves: Aminopyridines can be toxic upon skin contact.[3][6][7] Therefore, selecting the correct glove material is essential. Nitrile gloves are recommended for incidental splash protection against pyridine-based compounds.[13][14][15]

    • Protocol: Always double-glove when handling the pure compound or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Before use, visually inspect each glove for any signs of degradation or pinholes. Remove and replace gloves immediately if contact with the chemical occurs.[16]

  • Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn at all times. This protects personal clothing and underlying skin from contamination.

3.3. Respiratory Protection

While engineering controls like a fume hood are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • Protocol: All weighing and handling of the solid material should occur within a chemical fume hood to prevent the generation of airborne dust.[4][6] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with P100 cartridges is required.[4]

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates safety measures at every stage of the process. Adherence to this sequence is crucial for minimizing risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area (Inside Chemical Fume Hood) B 2. Assemble Materials (Chemical, Solvents, Glassware) A->B C 3. Don Required PPE (Lab Coat, Goggles, Face Shield, Double Gloves) B->C D 4. Weigh/Transfer Chemical (Maintain slow, deliberate movements) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Seal and Label Container E->F G 7. Decontaminate Work Surface F->G H 8. Segregate & Dispose of Waste (See Section 5) G->H I 9. Doff PPE Correctly (Remove outer gloves first) H->I J 10. Wash Hands Thoroughly I->J

Workflow for handling this compound.
Decontamination and Disposal Plan

Waste generated from handling aminopyridines is considered hazardous waste.[6] Improper disposal can pose a significant environmental and health risk.

5.1. Decontamination

  • Glassware and Equipment: All non-disposable items that come into contact with the chemical must be decontaminated. Rinse three times with an appropriate solvent (e.g., ethanol or methanol) in the fume hood. Collect all rinsate as hazardous waste.

  • Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent, followed by soap and water. All wipes are to be disposed of as solid hazardous waste.

  • Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite.[5] Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency procedures.[3][10]

5.2. Waste Disposal

A dedicated and clearly labeled hazardous waste stream must be established before beginning work.

  • Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any residual solid chemical. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: This includes all solutions containing this compound and all solvent rinses used for decontamination. This waste must be collected in a sealed, properly labeled, and chemically compatible container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive"). Follow all local, state, and federal regulations for waste disposal.[6]

By integrating these comprehensive safety and handling protocols into your daily laboratory operations, you build a resilient safety culture that protects researchers and ensures the integrity of your work.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • ACS publishes Guidelines for Secondary School Laboratory Safety. American Chemical Society (ACS). [Link]

  • OSHA's Free Lab Safety Guidelines. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society (ACS). [Link]

  • 3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]

  • 4-aminopyridine Safety Data Sheet. SD Fine-Chem Limited. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Microflex Chemical Resistance Guide. Duke University Safety. [Link]

  • Material Safety Data Sheet - 4-(Aminomethyl)pyridine. Cole-Parmer. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.